Thiophene-2,4-dicarbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
thiophene-2,4-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O2S/c7-2-5-1-6(3-8)9-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUMWUDQTQMMGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362852 | |
| Record name | thiophene-2,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-93-4 | |
| Record name | thiophene-2,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophene-2,4-dicarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Thiophene-2,4-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathways to thiophene-2,4-dicarbaldehyde, a valuable building block in medicinal chemistry and materials science. The document delves into the strategic considerations behind a multi-step synthesis, offering detailed protocols, mechanistic insights, and characterization data to empower researchers in their synthetic endeavors.
Introduction: The Significance of this compound
This compound is a key heterocyclic intermediate characterized by a five-membered aromatic ring containing a sulfur atom, with aldehyde functionalities at the 2 and 4 positions. This specific substitution pattern makes it a versatile precursor for the synthesis of a wide array of more complex molecules. The aldehyde groups can undergo a variety of chemical transformations, including condensations, oxidations, and reductions, allowing for the construction of diverse molecular architectures. Its derivatives have shown promise in the development of novel pharmaceuticals and advanced organic materials.
Strategic Approach to Synthesis: A Multi-Step Pathway from 2,4-Dibromothiophene
A direct, single-step synthesis of this compound is not well-established in the chemical literature. Therefore, a multi-step approach commencing from a readily accessible precursor is the most practical strategy. The most robust and well-documented route involves the use of 2,4-dibromothiophene as the starting material. This pathway leverages the facile nature of lithium-halogen exchange reactions on brominated thiophenes, followed by quenching with a suitable formylating agent.
The overall synthetic strategy can be visualized as a three-stage process:
Foreword: The Synthetic Challenge and Utility of 2,4-Disubstituted Thiophenes
An In-depth Technical Guide to the Synthesis of Thiophene-2,4-dicarbaldehyde
This compound is a highly valuable, yet synthetically challenging, heterocyclic building block. Its unique 2,4-disubstitution pattern makes it a non-symmetrical intermediate, ideal for constructing complex molecular architectures in medicinal chemistry and materials science. Thiophene-based molecules are integral to numerous biologically active compounds, including antitumor, analgesic, and antibacterial agents, and are also used in advanced materials like organic light-emitting diodes (OLEDs).[1] The utility of this compound lies in the differential reactivity of its two aldehyde groups, allowing for sequential and controlled derivatization.
However, the synthesis of this specific isomer is not trivial. The inherent electronic properties of the thiophene ring favor electrophilic substitution at the C2 and C5 positions, which are more electron-rich and sterically accessible.[2] Consequently, direct diformylation of unsubstituted thiophene predominantly yields the 2,5-isomer. Achieving the 2,4-substitution pattern requires carefully designed, multi-step synthetic strategies that override the natural reactivity of the thiophene nucleus. This guide provides an in-depth exploration of the core pathways, mechanistic underpinnings, and field-proven protocols for the synthesis of this compound.
Part 1: Core Synthetic Strategies: Navigating the Regioselectivity of the Thiophene Ring
The successful synthesis of this compound hinges on precise regiochemical control. Two primary strategies have proven effective: the stepwise formylation of a pre-functionalized thiophene and the construction of the diformylated ring from acyclic precursors. We will focus on the most practical and widely applicable approach: stepwise functionalization.
Pathway A: Directed Metalation and Stepwise Formylation
This is arguably the most versatile and controllable route. It involves the use of a directing group or a blocking group to force functionalization at the desired positions. A common and effective strategy begins with 2,4-dibromothiophene, which serves as a regiochemically defined scaffold.
Logical Workflow:
-
Start with a regiochemically defined precursor: 2,4-Dibromothiophene.
-
First Formylation via Halogen-Metal Exchange: Selectively replace one bromine atom with a formyl group. The greater reactivity of the α-bromo (C2) compared to the β-bromo (C4) allows for selective metalation at low temperatures.
-
Second Formylation: Replace the remaining bromine atom with the second formyl group.
This stepwise approach ensures that each formyl group is installed at the correct position without ambiguity.
Pathway B: The Vilsmeier-Haack Approach on a Substituted Thiophene
The Vilsmeier-Haack reaction is a cornerstone method for formylating electron-rich aromatic systems.[3][4] It involves an electrophilic aromatic substitution using the "Vilsmeier reagent," an electrophilic iminium cation generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[4][5]
While direct diformylation of thiophene is not regioselective for the 2,4-positions, this reaction is highly effective for introducing the first formyl group onto a thiophene ring or a substituted derivative. For instance, starting with a 3-substituted thiophene can influence the position of formylation.[6] A subsequent functionalization at the 4-position would then be required, often involving metalation as described in Pathway A.
The Vilsmeier-Haack Mechanism:
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent).
-
Electrophilic Substitution: The electron-rich thiophene ring attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the aldehyde.[4]
Sources
- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. researchgate.net [researchgate.net]
Thiophene-2,4-dicarbaldehyde chemical properties
An In-depth Technical Guide to Thiophene-2,4-dicarbaldehyde: Properties, Reactivity, and Applications
Introduction
This compound is a heterocyclic organic compound featuring a five-membered thiophene ring substituted with two aldehyde functional groups at the 2 and 4 positions. This unique arrangement of a sulfur-containing aromatic core with reactive carbonyl groups makes it a highly valuable and versatile building block in synthetic chemistry. Its structural rigidity, electron-deficient aromatic system, and dual reactive sites provide a robust platform for the construction of complex molecular architectures. For researchers and professionals in drug development and materials science, understanding the nuanced chemical properties of this molecule is crucial for leveraging its full potential in creating novel pharmaceuticals, functional polymers, and advanced materials.[1] This guide offers a comprehensive overview of its core chemical properties, reactivity, synthesis, and key applications.
Physicochemical and Spectroscopic Profile
The fundamental physical and spectroscopic properties of this compound are essential for its identification, purification, and application in controlled chemical reactions.
Core Physical Properties
The physical characteristics of this compound are summarized below. These properties are critical for selecting appropriate solvents and reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₆H₄O₂S | [2][3] |
| Molar Mass | 140.16 g/mol | [2] |
| Monoisotopic Mass | 139.9932 Da | [3] |
| Appearance | Typically a yellow to brown solid | [1] |
| Density | ~1.373 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in common organic solvents like ethanol and dichloromethane. | [1] |
Spectroscopic Data Summary
Spectroscopic analysis provides the definitive structural confirmation of the molecule. The following table outlines the expected characteristic signals.
| Technique | Characteristic Signals |
| ¹H NMR | Aldehyde protons (CHO) typically appear as singlets in the δ 9.8-10.0 ppm region. Thiophene ring protons will show distinct signals in the aromatic region (δ 7.5-8.5 ppm), with coupling patterns dependent on the specific isomer.[4][5] |
| ¹³C NMR | The carbonyl carbons of the aldehyde groups are expected in the δ 180-190 ppm range. Carbons of the thiophene ring will appear in the aromatic region (δ 125-150 ppm).[4] |
| IR Spectroscopy | A strong, sharp absorption band characteristic of the C=O stretching vibration of the aldehyde groups is expected around 1670-1700 cm⁻¹.[4][6] |
| Mass Spectrometry | The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (~140.16). |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves the introduction of aldehyde groups onto a pre-existing thiophene ring. While specific routes for the 2,4-isomer can be proprietary, a common conceptual approach is the formylation of a substituted thiophene precursor.
General Synthetic Workflow
One of the most powerful methods for introducing aldehyde groups to activated aromatic rings is the Vilsmeier-Haack reaction. This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to act as the formylating agent. The workflow below illustrates this conceptual pathway.
Caption: Conceptual workflow for the formylation of a thiophene precursor.
Step-by-Step Synthesis Protocol (Illustrative)
This protocol describes a general Vilsmeier-Haack formylation, a plausible method for synthesizing thiophene aldehydes.
-
Reagent Preparation: In a cooled, inert atmosphere reaction vessel, slowly add phosphorus oxychloride (POCl₃) to an excess of N,N-dimethylformamide (DMF) with stirring. Maintain the temperature below 10°C. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve the appropriate thiophene starting material in a suitable solvent (e.g., DMF or a chlorinated solvent). Slowly add this solution to the prepared Vilsmeier reagent, maintaining a controlled temperature.
-
Heating & Quenching: After the addition is complete, gently heat the reaction mixture (e.g., to 60-80°C) for several hours to drive the reaction to completion. Monitor progress using TLC. Once complete, cool the mixture and carefully pour it onto crushed ice.
-
Hydrolysis & Neutralization: Add a solution of sodium acetate or sodium hydroxide to hydrolyze the intermediate iminium salt and neutralize the acidic mixture until a basic pH is achieved. This step is crucial as it liberates the free aldehyde.
-
Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product using column chromatography or recrystallization to yield pure this compound.
Chemical Reactivity: A Tale of Two Moieties
The reactivity of this compound is dominated by the interplay between its electron-deficient aromatic ring and its two highly electrophilic aldehyde groups.
Reactivity of the Aldehyde Groups
The aldehyde groups are the primary sites for nucleophilic attack and condensation reactions. This reactivity is the cornerstone of its utility as a molecular scaffold.[4]
-
Condensation Reactions: It readily reacts with primary amines to form Schiff bases (imines), with hydrazines to yield hydrazones, and with active methylene compounds in Knoevenagel condensations.[4] These reactions are fundamental for building larger, conjugated molecular systems used in dyes, probes, and pharmaceuticals.
-
Oxidation: The aldehyde groups can be oxidized to the corresponding carboxylic acids (Thiophene-2,4-dicarboxylic acid) using standard oxidizing agents like potassium permanganate or chromic acid.
-
Reduction: Conversely, they can be reduced to hydroxyl groups (diols) using reducing agents such as sodium borohydride (NaBH₄).
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde groups into alkene functionalities, enabling carbon-carbon bond formation and chain extension.
Reactivity of the Thiophene Ring
The thiophene ring itself is aromatic, but its reactivity is significantly influenced by the two strongly electron-withdrawing aldehyde substituents.
-
Electrophilic Aromatic Substitution: Unlike unsubstituted thiophene, which is highly reactive towards electrophiles, the thiophene ring in this molecule is deactivated.[7][8] The aldehyde groups pull electron density out of the ring, making electrophilic substitution (e.g., nitration, halogenation) significantly more difficult and requiring harsh conditions.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present on the ring.
-
Metal-Catalyzed Cross-Coupling: The C-H or C-halogen bonds on the thiophene ring can participate in cross-coupling reactions like Suzuki or Stille coupling, allowing for the attachment of various aryl or alkyl groups. This is a powerful strategy for synthesizing complex thiophene derivatives.[5]
Caption: Key reactivity pathways of this compound.
Applications in Drug Discovery and Materials Science
The unique chemical properties of this compound make it a valuable precursor in several high-technology fields.
-
Pharmaceutical Synthesis: The thiophene nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, including anti-inflammatory, anticancer, and antimicrobial agents.[9][10][11] this compound serves as an excellent starting point for creating libraries of novel thiophene-based compounds. Its two aldehyde "handles" allow for the systematic introduction of different chemical moieties to probe structure-activity relationships (SAR).[12][13]
-
Functional Materials: The ability to form extended conjugated systems through condensation reactions makes it a key monomer for the synthesis of conductive polymers and organic semiconductors. These materials are crucial for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.
-
Fluorescent Probes and Dyes: The rigid, planar structure of the thiophene ring combined with conjugated systems formed from its aldehyde groups can give rise to molecules with interesting photophysical properties, including strong fluorescence, making them suitable for use as biological probes or advanced dyes.[4]
Safety and Handling
As with any reactive chemical, proper handling of this compound is essential. Based on data for related thiophene aldehydes, the following precautions should be observed.
-
Hazards: May cause skin, eye, and respiratory irritation.[14][15][16] Harmful if swallowed.[15][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[14][15][17] Handle in a well-ventilated area or a chemical fume hood.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][17] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) may be recommended to prevent oxidation of the aldehyde groups.[17][18]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[17]
References
- MOLBASE. (n.d.). This compound|932-93-4.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Reactions of Thiophene-2-carbaldehyde Derivatives.
- PubChem. (n.d.). Thiophene-2,3-dicarbaldehyde.
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- ResearchGate. (n.d.). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation....
- PubChem. (n.d.). Thiophene-2,4-dicarboxaldehyde.
- PubChem. (n.d.). Thiophene-2,5-dicarbaldehyde.
- PubChem. (n.d.). Thieno(3,2-b)thiophene-2,5-dicarboxaldehyde.
- NIH. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.
- Wikipedia. (n.d.). Thiophene.
- NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,....
- Alfa Chemistry. (2022). Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing.
- European Journal of Chemistry. (2016). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives.
- ResearchGate. (n.d.). Relative Aromaticity of Pyrrole, Furan, Thiophene and Selenophene, and Their Diels–Alder Stereoselectivity.
- SpectraBase. (n.d.). Thiophene-2,5-dicarbaldehyde - Optional[1H NMR] - Spectrum.
- ResearchGate. (n.d.). a) Absorption spectra of thiophene‐2,5‐dicarbaldehyde, model compound....
- Slideshare. (n.d.). Reactivity order of Pyrrole, Furan and Thiophene.pptx.
- MDPI. (n.d.). Thiophene-Based Compounds.
- Assiut University. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene.
- NIH. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
Sources
- 1. CAS 1073-31-0: THIOPHENE-3,4-DICARBALDEHYDE | CymitQuimica [cymitquimica.com]
- 2. This compound|932-93-4 - MOLBASE Encyclopedia [m.molbase.com]
- 3. PubChemLite - Thiophene-2,4-dicarboxaldehyde (C6H4O2S) [pubchemlite.lcsb.uni.lu]
- 4. nbinno.com [nbinno.com]
- 5. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiophene - Wikipedia [en.wikipedia.org]
- 8. Reactivity order of Pyrrole, Furan and Thiophene.pptx [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 12. Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives | European Journal of Chemistry [eurjchem.com]
- 13. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. Thiophene-2,3-dicarbaldehyde | C6H4O2S | CID 573752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to Thiophene-2,4-dicarbaldehyde: Molecular Structure, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of thiophene-2,4-dicarbaldehyde, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document delves into the core aspects of its molecular structure, synthesis, reactivity, and potential applications, with a focus on providing practical insights and methodologies.
Introduction: The Significance of Thiophene Scaffolds in Medicinal Chemistry
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are integral components of numerous pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The thiophene ring's unique electronic properties and ability to engage in various chemical transformations make it a versatile template for designing novel therapeutic agents.[4] this compound, with its two reactive aldehyde functionalities at distinct positions on the thiophene ring, presents a valuable platform for the synthesis of complex molecular architectures and the exploration of new chemical space in drug discovery.
Molecular Structure and Physicochemical Properties
This compound possesses the molecular formula C₆H₄O₂S and a molecular weight of 140.16 g/mol .[5] The molecule consists of a central thiophene ring with aldehyde groups attached at the C2 and C4 positions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄O₂S | [5] |
| Molecular Weight | 140.16 g/mol | [5] |
| Exact Mass | 139.993 g/mol | [5] |
| LogP | 1.3731 | [5] |
| Polar Surface Area | 62.38 Ų | [5] |
Synthesis of this compound: The Vilsmeier-Haack Reaction
The primary synthetic route to this compound is the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][7] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the thiophene ring.[8][9]
The synthesis of this compound likely proceeds through a step-wise formylation, though a detailed, optimized protocol for this specific diformylation is not explicitly detailed in the provided search results. A plausible pathway involves the initial formylation of a suitable thiophene precursor, followed by a second formylation.
Conceptual Synthetic Pathway
A logical approach to the synthesis would involve the formylation of a pre-functionalized thiophene. For instance, the Vilsmeier-Haack formylation of 2-formylthiophene could potentially yield the 2,4-dicarbaldehyde derivative. The electron-withdrawing nature of the initial aldehyde group at the 2-position would deactivate the ring towards further electrophilic substitution, making the reaction conditions for the second formylation crucial.
Caption: Generalized Vilsmeier-Haack Reaction Workflow.
Experimental Protocol (Generalized)
The following is a generalized protocol for a Vilsmeier-Haack formylation, which would require optimization for the specific synthesis of this compound.
Materials:
-
Starting thiophene material
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or other suitable solvent
-
Crushed ice
-
Sodium acetate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding POCl₃ to DMF, typically in a solvent like DCM, while maintaining a low temperature.
-
After the formation of the Vilsmeier reagent, slowly add a solution of the thiophene starting material in the same solvent.
-
Allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography.
-
Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and a sodium acetate solution.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.[10]
Spectroscopic Characterization
While specific, dedicated spectra for this compound are not available in the provided search results, we can infer the expected spectroscopic features based on data from closely related compounds such as thiophene-2-carbaldehyde and its derivatives.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Two distinct singlets for the aldehyde protons (CHO), likely in the range of δ 9.8-10.5 ppm. - Two doublets for the thiophene ring protons, with coupling constants characteristic of their relative positions. |
| ¹³C NMR | - Two distinct signals for the carbonyl carbons of the aldehyde groups, expected around δ 180-190 ppm. - Four signals for the thiophene ring carbons. |
| IR Spectroscopy | - Strong C=O stretching vibrations for the aldehyde groups, typically in the region of 1670-1700 cm⁻¹.[11] - C-H stretching vibrations of the aromatic ring and aldehyde groups. - C-S stretching vibrations characteristic of the thiophene ring. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 140.16 g/mol . - Fragmentation patterns resulting from the loss of CO and CHO groups. |
Reactivity and Synthetic Utility
The two aldehyde groups in this compound are the primary sites of reactivity. These groups can undergo a variety of chemical transformations, making this molecule a versatile building block in organic synthesis.
Differential Reactivity of the Aldehyde Groups
The electronic environment of the thiophene ring influences the reactivity of the attached aldehyde groups. The aldehyde at the 2-position is generally more reactive towards nucleophilic attack than the one at the 4-position due to the greater electron-withdrawing effect at the α-position relative to the sulfur atom. This differential reactivity can potentially be exploited for selective transformations.
Caption: Key reactions of this compound.
Common Reactions of Thiophene Aldehydes
-
Condensation Reactions: The aldehyde groups readily react with active methylene compounds, amines, and hydrazines to form a wide array of derivatives. These reactions are fundamental for extending the molecular framework and introducing new functional groups.
-
Oxidation: The aldehyde groups can be oxidized to carboxylic acids, yielding thiophene-2,4-dicarboxylic acid.
-
Reduction: Reduction of the aldehyde groups leads to the formation of the corresponding diol, thiophene-2,4-dimethanol.
Applications in Drug Development and Materials Science
Thiophene derivatives are of significant interest in the pharmaceutical industry.[12] The structural motif of this compound serves as a valuable starting point for the synthesis of compounds with potential therapeutic applications. For instance, derivatives of 4-arylthiophene-2-carbaldehyde have been synthesized and evaluated for their antibacterial, anti-urease, and antioxidant activities.[4]
While specific drug candidates originating directly from this compound are not highlighted in the provided search results, the synthetic versatility of this molecule makes it a promising scaffold for the development of novel therapeutic agents. Furthermore, thiophene-based aldehydes are being explored for their use in creating functional and adhesive semiconducting polymers, which have potential applications as conductive electrodes for interfacing with biological systems.[13]
Conclusion
This compound is a synthetically valuable diformylthiophene derivative with significant potential in medicinal chemistry and materials science. Its synthesis via the Vilsmeier-Haack reaction and the differential reactivity of its two aldehyde groups offer numerous possibilities for the creation of complex and functionally diverse molecules. Further research into the specific biological activities of its derivatives is warranted to fully explore its potential in drug discovery and development.
References
- Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers.
- Thiophene-2-carbaldehyde 2,4-dinitrophenylhydrazone.
- Supporting Inform
- Preparation of thiophene-2-aldehydes.
- Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society C: Organic. (1969). [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Arkivoc. (2013). [Link]
- 2-thenaldehyde. Organic Syntheses. [Link]
- Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity.
- Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene.
- Process for the preparation of thiophene dicarboxylic acid.
- Crystal structure of 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde.
- Conjugated thiophenes having conducting properties and synthesis of same.
- Thiophene-2,3-dicarbaldehyde. PubChem. [Link]
- Thiophene-2,5-dicarbaldehyde. PubChem. [Link]
- (PDF) Thiophene-2-carbaldehyde 2,4-dinitrophenylhydrazone.
- Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
- Vilsmeier–Haack reaction. Wikipedia. [Link]
- Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science. [Link]
- FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,...
- Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation...
- Thiophene. Wikipedia. [Link]
- Thiophene bridged aldehydes (TBAs) image ALDH activity in cells via modulation of intramolecular charge transfer. Chemical Science. [Link]
- The Infrared Absorption Spectra of Thiophene Derivatives. Osaka Prefecture University. [Link]
- Thiophene-2-aldehyde. SpectraBase. [Link]
- Thiophene-2,4-dicarboxaldehyde (C6H4O2S). PubChemLite. [Link]
- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evalu
- Thiophene-2,5-dicarbaldehyde. SpectraBase. [Link]
- This compound|932-93-4. Molbase. [Link]
- Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxyl
- Thiophene-2,5-dicarbaldehyde - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
- 2-Thiophenecarboxaldehyde. NIST WebBook. [Link]
- Thiophene patented technology retrieval search results.
- Synthesis and Pharmacological Study of Thiophene Deriv
- Therapeutic importance of synthetic thiophene. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.molbase.com [m.molbase.com]
- 6. Thiophene - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. impactfactor.org [impactfactor.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to Thiophene-2,4-dicarbaldehyde: Synthesis, Reactivity, and Applications
Introduction
Thiophene-2,4-dicarbaldehyde is a pivotal heterocyclic building block, distinguished by a five-membered aromatic ring containing a sulfur atom, functionalized with two carbaldehyde groups at the C2 and C4 positions. This specific arrangement of reactive aldehyde groups on an electron-rich thiophene core imparts a unique chemical reactivity profile, making it a highly valuable intermediate in organic synthesis. For researchers in medicinal chemistry and materials science, this compound serves as a versatile scaffold for the construction of complex molecular architectures with significant biological and photophysical properties. Its ability to undergo a variety of chemical transformations allows for the synthesis of novel therapeutic agents, functional polymers, and advanced materials.[1][2] This guide provides an in-depth exploration of its chemical identity, spectroscopic characteristics, synthesis protocols, and critical applications, offering field-proven insights for professionals in drug discovery and development.
Core Identifiers and Chemical Properties
Accurate identification is the foundation of all chemical research and development. The following tables summarize the essential identifiers and physicochemical properties of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 932-93-4[3][4] |
| Molecular Formula | C₆H₄O₂S[4] |
| Molecular Weight | 140.16 g/mol [4] |
| IUPAC Name | This compound[4] |
| InChI Key | Not readily available; isomeric forms have distinct keys. |
| SMILES | C1=C(C=S_C1_C=O)C=O |
| Synonyms | 2,4-Diformylthiophene, Thiophene-2,4-dialdehyde |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical Form | Solid | [5] |
| Melting Point | 76-78 °C | [5] |
| Boiling Point | 134 °C at 22 mmHg | [5] |
| Density | 1.3731 g/cm³ (Predicted) | [4] |
| Polar Surface Area | 62.38 Ų (Predicted) | [4] |
Spectroscopic Data Analysis: A Fingerprint of the Molecule
Spectroscopic analysis is crucial for structure elucidation and purity confirmation. The unique electronic environment of this compound gives rise to a characteristic spectral signature.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aldehydic protons and the two aromatic protons on the thiophene ring. The aldehydic protons (CHO) will appear significantly downfield, typically in the δ 9.8-10.5 ppm region, due to the strong deshielding effect of the carbonyl group. The two remaining ring protons at the C3 and C5 positions will appear as doublets in the aromatic region (δ 7.5-8.5 ppm). Their exact chemical shifts are influenced by the strong electron-withdrawing nature of the adjacent aldehyde groups. The coupling constant (J-value) between these two protons would be characteristic of their meta-relationship on the thiophene ring.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will provide evidence for all six carbon atoms. The carbonyl carbons of the two aldehyde groups are the most deshielded, appearing in the δ 180-195 ppm range. The four sp²-hybridized carbons of the thiophene ring will resonate in the aromatic region (δ 125-150 ppm). The carbons directly attached to the electron-withdrawing aldehyde groups (C2 and C4) will be further downfield compared to the other two ring carbons.
-
Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present. A strong, sharp absorption band between 1680-1710 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic aldehyde groups.[6] The conjugation with the thiophene ring slightly lowers this frequency compared to a non-conjugated aldehyde.[6] Additionally, C-H stretching vibrations for the aldehydic protons typically appear as a pair of weak bands between 2700-2900 cm⁻¹ .[6] Aromatic C=C stretching and C-H bending vibrations will also be present in the fingerprint region.
Synthesis and Mechanism: Constructing the Core Scaffold
The synthesis of this compound typically involves the formylation of a pre-functionalized thiophene ring. A common and effective strategy is the Vilsmeier-Haack reaction, which introduces aldehyde groups onto electron-rich aromatic rings. This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).
The causality behind this choice lies in the high reactivity of the thiophene ring towards electrophilic substitution.[7] The Vilsmeier reagent acts as a mild electrophile, which is crucial for achieving selective formylation without causing polymerization or degradation of the sensitive thiophene nucleus.
Diagram: Synthetic Workflow via Vilsmeier-Haack Reaction
Caption: Vilsmeier-Haack formylation of a thiophene precursor.
Key Reactions and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of its two aldehyde groups. This bifunctionality allows it to act as a linchpin, connecting different molecular fragments to build complex, polycyclic, or polymeric structures.
-
Schiff Base and Heterocycle Formation : The aldehydes readily undergo condensation reactions with primary amines to form Schiff bases (imines). When a diamine is used, this can lead to the formation of macrocycles. Reactions with reagents like hydrazines or hydroxylamine can be used to construct novel heterocyclic rings fused to or substituted on the thiophene core.
-
Knoevenagel and Wittig Reactions : These classic carbon-carbon bond-forming reactions allow for the extension of the side chains at the C2 and C4 positions. Reaction with active methylene compounds (Knoevenagel condensation) or phosphorus ylides (Wittig reaction) converts the aldehyde groups into alkenes, providing a route to conjugated systems with interesting electronic and optical properties.
-
Scaffold for Biologically Active Molecules : The thiophene nucleus is considered a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Thiophene-based molecules have demonstrated a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties.[2][8] The dicarbaldehyde serves as a key starting material for synthesizing libraries of thiophene derivatives, which can then be screened for therapeutic potential. For instance, derivatives have been synthesized via Suzuki-Miyaura cross-coupling reactions and evaluated for antibacterial and anti-urease activities.[2]
Diagram: Role as a Synthetic Intermediate
Caption: Synthetic utility of this compound.
Experimental Protocol: A Representative Synthesis
The following protocol describes a general, self-validating procedure for the formylation of a suitable thiophene precursor. This method is adapted from established procedures for thiophene formylation, such as the Vilsmeier-Haack reaction.[9][10]
Objective : To synthesize this compound via a double Vilsmeier-Haack formylation.
Materials :
-
Thiophene (or appropriate precursor)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Crushed ice
-
Ethyl acetate and Hexanes for chromatography
Procedure :
-
Vilsmeier Reagent Preparation : In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (2.5 eq.). Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2.2 eq.) dropwise via the dropping funnel over 30 minutes. The causality here is to control the exothermic reaction. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil.
-
Formylation Reaction : Dissolve the thiophene precursor (1.0 eq.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent mixture at 0 °C.
-
After addition, remove the ice bath and allow the reaction to warm to room temperature, then heat to 40-50 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Quenching : Once the reaction is complete, cool the mixture back down to 0 °C. Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde and must be done cautiously as it is highly exothermic.
-
Neutralization : Slowly add saturated sodium bicarbonate solution to neutralize the acidic mixture until the pH is ~7-8. The purpose is to ensure the product is in its neutral form for extraction.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Washing and Drying : Wash the combined organic layers with water, followed by saturated brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification and Validation : Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product should be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization : Collect the pure fractions and confirm the identity and purity of the final product, this compound, using ¹H NMR, ¹³C NMR, and MS analysis.
Safety and Handling
As with any chemical reagent, proper safety protocols are mandatory when handling this compound and its precursors.
-
Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses with side shields or chemical goggles, and a lab coat.[11][12][13]
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[12]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep away from heat, sparks, open flames, and strong oxidizing agents.[11][12] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) may be recommended.[12]
-
First Aid :
-
If on skin : Wash off immediately with plenty of soap and water.[11]
-
If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
-
If swallowed : Call a poison center or doctor if you feel unwell. Do not induce vomiting.[11]
-
If inhaled : Remove person to fresh air and keep comfortable for breathing.[11]
-
Conclusion
This compound is more than just a chemical compound; it is a versatile tool for innovation in the hands of skilled researchers. Its unique structure, characterized by two reactive aldehyde groups on an electron-rich thiophene ring, provides a reliable platform for the synthesis of diverse and complex molecules. From developing next-generation pharmaceuticals to engineering novel conductive materials, the potential applications of this scaffold are vast and continue to expand. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for harnessing its full potential in advancing chemical science and drug discovery.
References
- MOLBASE. (n.d.). This compound|932-93-4.
- PubChem. (n.d.). Thiophene-2,3-dicarbaldehyde.
- PubChem. (n.d.). Thieno(3,2-b)thiophene-2,5-dicarboxaldehyde.
- Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
- National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
- SpectraBase. (n.d.). Thiophene-2-aldehyde.
- National Institutes of Health (NIH). (2013, November 27). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.
- ResearchGate. (n.d.). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation....
- Organic Syntheses. (n.d.). 2-THENALDEHYDE.
- SpectraBase. (n.d.). Thiophene-2,5-dicarbaldehyde - Optional[1H NMR] - Spectrum.
- St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
- SpectraBase. (n.d.). Thiophene-2,5-dicarbaldehyde.
- Semantic Scholar. (n.d.). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 932-93-4|this compound|BLD Pharm [bldpharm.com]
- 4. This compound|932-93-4 - MOLBASE Encyclopedia [m.molbase.com]
- 5. 2,3-Thiophene-dicarbaldehyde | 932-41-2 [sigmaaldrich.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. fishersci.ie [fishersci.ie]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
A Technical Guide to the Spectroscopic Characterization of Thiophene-2,4-dicarbaldehyde
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract: Thiophene-2,4-dicarbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra in public databases, this guide employs a predictive approach grounded in established spectroscopic principles and comparative data from closely related thiophene derivatives. Each section details the theoretical basis, predicted spectral features, and a rigorous interpretation to provide a validated framework for the characterization of this compound.
Introduction: The Significance of this compound
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in numerous pharmacologically active compounds and advanced materials.[1] The introduction of functional groups, such as aldehydes, onto the thiophene ring provides versatile handles for further chemical transformations, making thiophene aldehydes valuable intermediates in organic synthesis.[2] this compound, with its distinct substitution pattern, offers a unique geometric and electronic profile for the synthesis of novel molecular architectures. Its applications can be envisioned in the development of new therapeutic agents, organic semiconductors, and specialized polymers.
A prerequisite for the successful application of this compound is its unambiguous structural characterization. Spectroscopic techniques are the cornerstone of this process, providing detailed insights into the molecular framework and functional groups. This guide presents a detailed exposition of the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound.
Synthesis of this compound: A Brief Overview
While various methods exist for the synthesis of substituted thiophenes, a common route to this compound involves the formylation of a pre-functionalized thiophene ring. For instance, a plausible synthetic pathway could involve the Vilsmeier-Haack reaction on a suitable thiophene precursor.[3] The specific reaction conditions and starting materials will influence the purity of the final product, and the spectroscopic methods detailed herein are essential for confirming its identity and assessing its purity.
Caption: A plausible synthetic route to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on the known effects of aldehyde substituents on the thiophene ring.[4][5]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show signals for the two remaining ring protons and the two aldehyde protons. The chemical shifts are influenced by the electron-withdrawing nature of the aldehyde groups and the aromaticity of the thiophene ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~8.2 | d | ~1.5 |
| H-5 | ~8.0 | d | ~1.5 |
| CHO (C2) | ~10.0 | s | - |
| CHO (C4) | ~9.9 | s | - |
Interpretation:
-
Ring Protons (H-3 and H-5): The protons on the thiophene ring are expected to be in the downfield region due to the deshielding effect of the aromatic ring current and the two electron-withdrawing aldehyde groups. H-3 is likely to be the most downfield of the two ring protons due to its proximity to both aldehyde groups. The coupling between H-3 and H-5 is a long-range coupling, expected to be small (around 1.5 Hz), resulting in two doublets.[6]
-
Aldehyde Protons (CHO): The aldehyde protons are highly deshielded and will appear as singlets in the far downfield region of the spectrum, typically between 9 and 10 ppm.[7] The aldehyde proton at the 2-position is expected to be slightly more downfield than the one at the 4-position due to the influence of the sulfur atom.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 |
| C-3 | ~140 |
| C-4 | ~142 |
| C-5 | ~135 |
| CHO (C2) | ~185 |
| CHO (C4) | ~183 |
Interpretation:
-
Ring Carbons (C-2, C-3, C-4, C-5): The aromatic carbons of the thiophene ring are expected to resonate in the range of 135-145 ppm. The carbons directly attached to the electron-withdrawing aldehyde groups (C-2 and C-4) will be the most deshielded.
-
Carbonyl Carbons (CHO): The carbonyl carbons of the aldehyde groups will appear at the most downfield chemical shifts, typically in the range of 180-190 ppm.[8]
Caption: Structure of this compound with atom numbering.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the aldehyde groups and the thiophene ring.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100-3000 | Medium |
| C-H (aldehyde) | 2850-2750 | Medium, often two bands |
| C=O (aldehyde) | 1700-1680 | Strong |
| C=C (aromatic) | 1600-1450 | Medium to Strong |
| C-S (thiophene ring) | 850-700 | Medium |
Interpretation:
-
C-H Stretching: The aromatic C-H stretching vibrations of the thiophene ring are expected just above 3000 cm⁻¹. The aldehyde C-H stretching typically appears as a pair of medium intensity bands between 2850 and 2750 cm⁻¹, a characteristic feature known as a Fermi doublet.[9]
-
C=O Stretching: The most intense band in the spectrum will be the carbonyl (C=O) stretching vibration of the aldehyde groups, expected in the region of 1700-1680 cm⁻¹. The conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde.[10]
-
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring will give rise to one or more bands in the 1600-1450 cm⁻¹ region.
-
C-S Stretching: The C-S stretching vibration of the thiophene ring is expected in the fingerprint region, typically between 850 and 700 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular formula of this compound is C₆H₄O₂S, giving a molecular weight of 140.16 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 140.[3]
-
Isotope Peaks: Due to the natural abundance of isotopes, particularly ³³S and ³⁴S, there will be smaller peaks at m/z = 141 (M+1) and m/z = 142 (M+2). The expected intensity of the M+2 peak due to ³⁴S is approximately 4.4% of the molecular ion peak.
-
Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through the loss of the aldehyde groups. Key fragments would include:
-
[M-H]⁺ (m/z = 139): Loss of a hydrogen atom from an aldehyde group.
-
[M-CHO]⁺ (m/z = 111): Loss of one formyl radical.
-
[M-2CHO]⁺ (m/z = 82): Loss of both formyl radicals, leading to a thiophene radical cation.
-
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols
For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range from -1 to 12 ppm.
-
Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Use a relaxation delay of at least 2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range from 0 to 200 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Use a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal.
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the isotopic pattern.
-
Propose structures for the major fragment ions.
-
Conclusion
This technical guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with related compounds, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols offer a starting point for the experimental validation of these predictions. A thorough understanding of the spectroscopic properties of this compound is essential for its effective use in the development of novel pharmaceuticals and materials.
References
- Synthesis and characterization of thiophene based C-S coupled aldehydes and comparison of anti-microbial activity of aliphatic and aromatic derivatives. ResearchGate.
- This compound | 932-93-4. Molbase.
- Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation reaction of cyclopropyl ethanols 201. ResearchGate.
- Synthesis, Single Crystal Structure and Spectroscopic Aspects of Benzo[b]thiophene-3-carbaldehyde Based Chalcones. ResearchGate.
- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
- NMR chemical shift prediction of thiophenes. Stenutz.
- 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of BT-NDI-BT, BT-PDI-BT, and BT- FLU-BT Monomers. ResearchGate.
- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. National Institutes of Health.
- Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega.
- 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts.
- Synthesis and Nuclear Magnetic Resonance Studies of 2- Thiophenecarboxaldehyde Nicotinic Hydrazone and 2. ResearchGate.
- How to predict the 13C NMR spectrum of a compound. YouTube.
- Can anyone help me to tell me any online website to check 13C NMR prediction...? ResearchGate.
- Thiophene. National Institute of Standards and Technology.
- Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry.
- Thiophene-2-aldehyde. SpectraBase.
- The Infrared Absorption Spectra of Thiophene Derivatives. Osaka Prefecture University.
- Spectra Prediction. CFM-ID.
- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Preprints.org.
- PREPARATION OF THIOPHENE-2-ALDEHYDE AND SOME SUBSTITUTED THIOPHENE ALDEHYDES. The Journal of Organic Chemistry.
- PROSPRE - 1H NMR Predictor. PROSPRE.
- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics.
- FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... ResearchGate.
- Predict 13C carbon NMR spectra. nmrdb.org.
- Experimental and theoretical IR spectra of thiophene. ResearchGate.
- Thiophene-2,5-dicarbaldehyde. PubChem.
- Predict and Identify MS Fragments with Software. YouTube.
- IR Spectrum Prediction. Protheragen.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.molbase.com [m.molbase.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. NMR chemical shift prediction of thiophenes [stenutz.eu]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiophene(110-02-1) 13C NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
1H NMR spectrum of Thiophene-2,4-dicarbaldehyde
An In-Depth Technical Guide to the ¹H NMR Spectrum of Thiophene-2,4-dicarbaldehyde
Introduction
This compound is a heteroaromatic compound featuring a five-membered thiophene ring substituted with two aldehyde functional groups. This molecule serves as a versatile building block in the synthesis of more complex structures in materials science and medicinal chemistry, including conjugated polymers and pharmacologically active agents.[1] The precise confirmation of its molecular structure is paramount for its application in these fields.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous structural elucidation of organic molecules. It provides critical information about the electronic environment of each proton, their connectivity, and their relative abundance. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical principles with practical, field-proven insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the this compound molecule. The structure contains four distinct types of protons:
-
Aldehyde Proton at C2 (CHO-2): This proton is directly attached to the carbonyl carbon at the 2-position of the thiophene ring.
-
Aldehyde Proton at C4 (CHO-4): This proton is attached to the carbonyl carbon at the 4-position.
-
Thiophene Ring Proton at C3 (H-3): This aromatic proton is situated between the two electron-withdrawing aldehyde groups.
-
Thiophene Ring Proton at C5 (H-5): This aromatic proton is adjacent to the sulfur atom and the C4-aldehyde group.
These distinct electronic environments will cause each proton to resonate at a different frequency, giving rise to a unique set of signals in the ¹H NMR spectrum.
Theoretical ¹H NMR Spectral Prediction
A robust understanding of the spectrum begins with a prediction based on fundamental NMR principles, including chemical shift, spin-spin coupling, and integration.
Pillar 1: Chemical Shift (δ)
The chemical shift of a proton is dictated by the degree of magnetic shielding around it. Electron-withdrawing groups decrease the electron density, "deshielding" the proton and causing its signal to appear further downfield (at a higher ppm value).
-
Aldehyde Protons (CHO-2 and CHO-4): Aldehyde protons are characteristically found in the far downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.[2][3][4] This significant deshielding is a combined effect of the electronegativity of the carbonyl oxygen and the magnetic anisotropy of the C=O double bond.[5][6] Both CHO-2 and CHO-4 are expected in this range. Their chemical shifts will be slightly different due to their distinct positions on the thiophene ring, but they will be very close.
-
Thiophene Ring Protons (H-3 and H-5): Protons on aromatic rings typically resonate between δ 6.5 and 8.2 ppm due to the deshielding effect of the aromatic ring current.[2] For a simple thiophene molecule, protons appear around δ 7.1-7.3 ppm.[7][8] In this compound, the powerful electron-withdrawing nature of the two aldehyde groups will further deshield the ring protons, shifting their signals significantly downfield from this baseline.
-
H-3: This proton is flanked by both aldehyde groups at C2 and C4. The cumulative electron-withdrawing effect will make H-3 the most deshielded of the two ring protons.
-
H-5: This proton is adjacent to the C4-aldehyde group and the sulfur atom. While still strongly deshielded, the effect is less pronounced compared to H-3. Therefore, H-5 is expected to appear slightly upfield relative to H-3.
-
Pillar 2: Integration
The area under each NMR signal is directly proportional to the number of protons it represents. Since there is one of each unique proton (CHO-2, CHO-4, H-3, and H-5), the integrated ratio of the four signals is expected to be 1:1:1:1.
Pillar 3: Spin-Spin Coupling (J-coupling)
Spin-spin coupling arises from the interaction of the magnetic moments of non-equivalent protons through the intervening chemical bonds, resulting in the splitting of NMR signals. The magnitude of this interaction is the coupling constant, J, measured in Hertz (Hz).
-
Coupling Between Ring Protons (H-3 and H-5): These two protons are not on adjacent carbons. They are separated by four bonds (H-C3-C4-C5-H), a relationship described as meta-coupling. In aromatic and heteroaromatic systems, such "long-range" coupling is common.[9][10][11] The coupling constant across the sulfur atom between H-3 and H-5 (⁴JH3-H5) is expected to be small, typically in the range of 1-3 Hz.[9][11] This interaction will cause the signal for H-3 to be split into a doublet by H-5, and reciprocally, the signal for H-5 will be split into a doublet by H-3.
-
Long-Range Coupling to Aldehyde Protons: Further long-range coupling can occur between the aldehyde protons and the ring protons over four or five bonds (⁴J or ⁵J).[12][13] For instance, the CHO-4 proton could couple to both H-3 and H-5, and the CHO-2 proton could couple to H-3. These coupling constants are typically very small (<1 Hz) and may not be fully resolved, often leading to a slight broadening of the peaks rather than distinct splitting.[12][14] For clarity in prediction, the primary splitting pattern is determined by the larger H-3/H-5 coupling.
Predicted ¹H NMR Data Summary
The predicted spectral parameters for this compound are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CHO-2 | ~10.0 - 10.2 | Singlet (s) | - | 1H |
| CHO-4 | ~9.9 - 10.1 | Singlet (s) | - | 1H |
| H-3 | ~8.3 - 8.6 | Doublet (d) | ⁴J ≈ 1-3 Hz | 1H |
| H-5 | ~8.1 - 8.4 | Doublet (d) | ⁴J ≈ 1-3 Hz | 1H |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Visualization of Molecular Connectivity
The through-bond coupling relationship between the two thiophene ring protons is a key feature of the spectrum. This can be visualized using the following diagram.
Caption: Key ⁴J meta-coupling between protons H-3 and H-5.
Experimental Protocol: A Self-Validating System
To obtain a high-quality spectrum that validates these predictions, the following protocol is recommended.
1. Sample Preparation:
- Analyte: Accurately weigh approximately 5-10 mg of this compound.
- Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, but be aware that chemical shifts will vary between solvents.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
- Internal Standard: The solvent typically contains tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Confirm its presence.
- Homogenization: Gently vortex the tube to ensure the solution is homogeneous.
2. NMR Spectrometer Setup (Example: 400 MHz Instrument):
- Insertion and Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
- Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field. A well-shimmed sample results in sharp, symmetrical peaks.
- Acquisition Parameters:
- Pulse Angle: 30-45 degrees.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16 scans. This number can be increased to improve the signal-to-noise ratio for very dilute samples.
3. Data Processing:
- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
- Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.
- Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.
- Referencing: Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.
- Integration: Integrate the signals and normalize one peak to a value of 1.0 to determine the relative ratios of the others.
Conclusion
The ¹H NMR spectrum of this compound is a distinct and informative fingerprint of its molecular structure. It is characterized by two downfield singlets for the aldehyde protons above δ 9.9 ppm and two doublets in the aromatic region above δ 8.0 ppm for the thiophene ring protons. The key to distinguishing the ring protons lies in their splitting pattern—a set of two doublets arising from a small four-bond meta-coupling. This detailed analysis serves as a robust guide for scientists to confidently verify the identity and purity of this important chemical building block, ensuring the integrity of their subsequent research and development efforts.
References
- Filo. (2025, October 6). Attempt any two of the following: i) Explain long range coupling in aroma...
- OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts.
- Slideshare. (n.d.). Aromatic allylic-nmr-spin-spin-coupling.
- The Journal of Chemical Physics. (n.d.). Long‐Range Coupling in the NMR Spectra of Aldehydic Protons in Aromatic Compounds. AIP Publishing.
- Chemistry LibreTexts. (2020, August 20). 18.2: Spectroscopy of Ketones and Aldehydes.
- Studylib. (n.d.). NMR Spectroscopy: Aromatics, Coupling, and Integration.
- ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.
- (n.d.). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines.
- PubMed. (n.d.). Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors.
- UCL. (n.d.). Chemical shifts.
- ChemicalBook. (n.d.). Thiophene(110-02-1) 1H NMR spectrum.
- Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.
- ResearchGate. (2017, November 27). Any one know about the aldhyde peak in proton NMR?
- ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3.
- Reddit. (2014, November 14). Aldehyde in 1H-NMR.
- MDPI. (n.d.). Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications.
Sources
- 1. Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications [mdpi.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. organicchemistryguide.com [organicchemistryguide.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. Attempt any two of the following: i) Explain long range coupling in aroma.. [askfilo.com]
- 10. Aromatic allylic-nmr-spin-spin-coupling | PPTX [slideshare.net]
- 11. acdlabs.com [acdlabs.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. studylib.net [studylib.net]
- 14. jcsp.org.pk [jcsp.org.pk]
An In-depth Technical Guide to the ¹³C NMR Analysis of Thiophene-2,4-dicarbaldehyde
Abstract
This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of thiophene-2,4-dicarbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science.[1] Tailored for researchers, scientists, and drug development professionals, this document moves beyond a standard protocol, offering a deep dive into the principles of spectral prediction, detailed methodologies for sample analysis, and a thorough interpretation of the expected spectral data. By integrating established theoretical principles with practical experimental guidance, this guide serves as a self-validating system for the structural elucidation of this important disubstituted thiophene.
Introduction: The Structural Significance of this compound
Thiophene and its derivatives are fundamental scaffolds in a vast array of functional organic molecules. The introduction of two electron-withdrawing aldehyde groups at the 2- and 4-positions of the thiophene ring creates a molecule with unique electronic properties and reactivity, making it a valuable precursor in the synthesis of more complex chemical entities. Accurate and unambiguous structural characterization is paramount, and ¹³C NMR spectroscopy stands as a primary analytical tool for this purpose. This guide will illuminate the nuances of the ¹³C NMR spectrum of this compound, enabling researchers to confidently identify and characterize this compound.
Theoretical Underpinnings: Predicting the ¹³C NMR Spectrum
In the absence of a readily available experimental spectrum for this compound, a robust prediction can be formulated by leveraging the principle of substituent chemical shift (SCS) additivity.[2][3] This approach assumes that the influence of each substituent on the chemical shifts of the ring carbons is independent and additive.
The foundational data for this prediction are the ¹³C NMR chemical shifts of unsubstituted thiophene. In deuterated chloroform (CDCl₃), the α-carbons (C2 and C5) of thiophene resonate at approximately 125.6 ppm, while the β-carbons (C3 and C4) appear at around 127.4 ppm.[4]
The next step involves determining the SCS effects of a formyl (aldehyde) group at both the 2- and 4- (or 3-) positions on the thiophene ring. By comparing the spectra of thiophene-2-carbaldehyde and thiophene-3-carbaldehyde with that of unsubstituted thiophene, we can derive these empirical SCS values.
Workflow for Predicting ¹³C NMR Chemical Shifts:
Caption: Workflow for the prediction of ¹³C NMR chemical shifts.
Based on this methodology, the predicted ¹³C NMR chemical shifts for this compound are presented in Table 1.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) in CDCl₃ | Multiplicity (Proton Coupled) | Expected C-H Coupling Constants (Hz) |
| C2 | ~150 | d | ¹J_CH ≈ 185-190 |
| C3 | ~138 | d | ¹J_CH ≈ 170-175 |
| C4 | ~145 | s | - |
| C5 | ~135 | d | ¹J_CH ≈ 170-175 |
| C_aldehyde (at C2) | ~185 | d | ¹J_CH ≈ 175-180, ²J_CCH ≈ 5-7 |
| C_aldehyde (at C4) | ~183 | d | ¹J_CH ≈ 175-180, ²J_CCH ≈ 5-7 |
Note: These are predicted values and may vary slightly based on solvent and concentration.
Experimental Protocol: A Self-Validating Approach
The following detailed protocol provides a robust method for acquiring a high-quality ¹³C NMR spectrum of this compound, which will serve to validate the predicted chemical shifts.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals. The residual CHCl₃ peak at ~77.16 ppm can serve as a secondary internal reference.
-
Concentration: Dissolve approximately 20-30 mg of this compound in 0.6-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as the primary internal reference (δ = 0.00 ppm).
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For highly sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using a freeze-pump-thaw cycle.
NMR Data Acquisition
The following parameters are suggested for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard single-pulse with proton decoupling (e.g., zgpg30) | Simplifies the spectrum to singlets for each carbon, improving signal-to-noise. |
| Spectral Width | 0 to 220 ppm | Encompasses the expected chemical shift range for both aromatic and aldehyde carbons.[5] |
| Acquisition Time | 1-2 seconds | Allows for adequate data point resolution. |
| Relaxation Delay (d1) | 2-5 seconds | Ensures full relaxation of quaternary carbons and accurate integration if desired. |
| Number of Scans | 1024 or more | Necessary due to the low natural abundance of the ¹³C isotope. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Experimental Workflow Diagram:
Caption: Standard workflow for ¹³C NMR data acquisition and analysis.
Spectral Interpretation: Assigning the Resonances
Chemical Shift Assignment
-
Aldehyde Carbons: The two signals in the most downfield region of the spectrum, typically between 180-190 ppm, are assigned to the two aldehyde carbonyl carbons.[5] The carbon of the aldehyde at the 2-position is expected to be slightly more deshielded (further downfield) than the one at the 4-position due to the stronger electron-withdrawing effect at the α-position of the thiophene ring.
-
Quaternary Ring Carbon (C4): The carbon atom of the thiophene ring bearing the second aldehyde group (C4) is a quaternary carbon and will therefore not show a strong Nuclear Overhauser Effect (NOE) enhancement from proton decoupling. This will likely result in a signal of lower intensity compared to the protonated carbons. Its chemical shift is predicted to be significantly downfield due to the direct attachment of the electron-withdrawing aldehyde group.
-
Protonated Ring Carbons (C2, C3, C5): The remaining three signals will correspond to the protonated carbons of the thiophene ring.
-
C2: This carbon, being adjacent to the sulfur atom and directly attached to an aldehyde group, is expected to be the most deshielded of the ring carbons.
-
C3 and C5: The assignment of these two carbons can be confirmed through Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, which correlate the carbons to their directly attached and long-range coupled protons, respectively.
-
Carbon-Hydrogen Coupling Constants
While broadband proton-decoupled spectra are standard for simplicity, acquiring a proton-coupled ¹³C NMR spectrum can provide invaluable structural information through the observation of C-H coupling constants.
-
One-Bond Couplings (¹J_CH): These are the largest couplings and are directly related to the hybridization of the carbon atom. For sp² hybridized carbons in aromatic systems, ¹J_CH values are typically in the range of 160-190 Hz.[6] The aldehyde C-H one-bond coupling is also characteristic, falling within a similar range.
-
Long-Range Couplings (²J_CH and ³J_CH): These smaller couplings (typically 1-10 Hz) provide crucial connectivity information.[7] For instance, the aldehyde carbon will show a two-bond coupling (²J_CCH) to the adjacent proton on the thiophene ring. These long-range couplings are instrumental in definitively assigning the quaternary carbon and confirming the overall substitution pattern.
Conclusion
The ¹³C NMR analysis of this compound is a multifaceted process that combines predictive methodologies with rigorous experimental validation. By understanding the principles of substituent effects and employing standard NMR acquisition techniques, researchers can confidently elucidate the structure of this important heterocyclic compound. The predicted chemical shifts and coupling constants provided in this guide serve as a reliable benchmark for the analysis of experimentally obtained spectra, ensuring the scientific integrity of research and development endeavors that utilize this versatile chemical building block.
References
- SpectraBase. (n.d.). Thiophene-2,5-dicarbaldehyde.
- Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes.
- PubChem. (n.d.). Thiophene-2,5-dicarbaldehyde.
- American Chemical Society. (n.d.). 13C NMR Spectroscopy. In ACS Symposium Series.
- Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-ones.
- Fawzy, A., & Al-shiekh, M. A. (2014). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines.
- Page, T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339.
- SpectraBase. (n.d.). Thiophene.
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants.
- American Chemical Society Publications. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid).
- University of Ottawa NMR Facility Blog. (2012). Measurement of Long Range C H Coupling Constants.
- PubChem. (n.d.). 2-Thiophenecarboxaldehyde.
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube.
- Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Form
- Ghabi, H., et al. (2023). C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. ChemistrySelect, 8(3).
- Sone, T., et al. (1974). The 'H NMR Spectra of Methyl (Substituted 3-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 47(7), 1611-1615.
- SpectraBase. (n.d.). Thiophene-2,5-dicarbaldehyde - Optional[MS (GC)] - Spectrum.
- University of Bristol. (n.d.). Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes – properties, syntheses & reactivity.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: ...).
- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
- ChemicalBook. (n.d.). 3-Thiophenecarboxaldehyde(498-62-4) 13C NMR spectrum.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- SpectraBase. (n.d.). Thiophene-3-aldehyde - Optional[13C NMR] - Chemical Shifts.
- ResearchGate. (n.d.). Double long-range spin-spin couplings between aldehydic and aromatic protons in the N.M.R. spectra of salicylaldehydes.
- ChemicalBook. (n.d.). 2-Methylthiophene(554-14-3) 13C NMR spectrum.
- University of California, Los Angeles. (n.d.). Additivity Parameters for 13-C Chemical Shifts in Substituted Benzenes.
- NMRS.io. (n.d.). 13C | THF-d8 | NMR Chemical Shifts.
- SpectraBase. (n.d.). Thiophene-2-aldehyde - Optional[13C NMR] - Chemical Shifts.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- ResearchGate. (n.d.). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones.
- Modgraph. (n.d.). Substituent chemical shifts in NMR spectroscopy. Part 6 4 A model for the calculation of proton chemical shifts in substituted a.
- National Institute of Standards and Technology. (n.d.). 2-Thiophenecarboxaldehyde. In NIST Chemistry WebBook.
- Indian Institute of Technology Bombay. (n.d.). 13C NMR spectroscopy • Chemical shift.
- Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thiophene(110-02-1) 13C NMR [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. University of Ottawa NMR Facility Blog: Measurement of Long Range C H Coupling Constants [u-of-o-nmr-facility.blogspot.com]
An In-Depth Technical Guide to the FT-IR Spectrum of Thiophene-2,4-dicarbaldehyde
Introduction: The Vibrational Fingerprint of a Versatile Heterocycle
Thiophene-2,4-dicarbaldehyde is a key heterocyclic building block in the development of pharmaceuticals, organic electronics, and advanced materials. Its molecular architecture, featuring a sulfur-containing aromatic ring functionalized with two aldehyde groups, gives rise to a unique and information-rich Fourier-Transform Infrared (FT-IR) spectrum. This spectrum serves as a critical analytical tool for unambiguous identification, quality control, and for probing the electronic and structural characteristics of the molecule.
This technical guide provides a comprehensive analysis of the FT-IR spectrum of this compound. We will dissect the spectrum by correlating specific absorption bands with the vibrational modes of the molecule's distinct functional groups: the aldehyde moieties and the 2,4-disubstituted thiophene ring. This document is designed to serve as an authoritative resource for researchers, scientists, and drug development professionals, enabling confident and accurate interpretation of spectral data.
Molecular Structure and Vibrational Modes
The FT-IR spectrum of this compound is fundamentally governed by its molecular structure. The molecule can be deconstructed into two primary components for vibrational analysis: the aldehyde functional groups (-CHO) and the disubstituted thiophene ring. Each component contributes a set of characteristic absorption bands to the overall spectrum. The aldehyde groups are responsible for strong carbonyl (C=O) stretching and distinctive C-H stretching vibrations. The thiophene ring produces a series of absorptions related to aromatic C-H stretching, C=C ring stretching, and characteristic in-plane and out-of-plane bending modes, which are sensitive to the 2,4-substitution pattern.
Caption: Molecular structure of this compound.
A Detailed Guide to the Vibrational Spectrum
The FT-IR spectrum of this compound can be logically divided into key regions, each corresponding to specific types of molecular vibrations.
The Aldehyde Group Vibrations (ν C=O and ν C-H)
The most prominent and diagnostic features in the spectrum are attributable to the two aldehyde functional groups.
-
Carbonyl (C=O) Stretching: A very strong and sharp absorption band is expected in the region of 1710-1665 cm⁻¹ . For aromatic aldehydes, particularly those conjugated with an electron-rich ring system like thiophene, this peak typically appears at a lower wavenumber compared to saturated aldehydes due to resonance effects. For thiophene-2-carbaldehyde, this stretching frequency has been reported at approximately 1665 cm⁻¹[1]. The presence of a second aldehyde group at the 4-position is expected to result in a strong, potentially broadened, band in this same region.
-
Aldehyde C-H Stretching: The C-H bond of an aldehyde group presents a unique and highly reliable diagnostic feature. It typically appears as a pair of weak to medium intensity bands. One band is found around 2860-2800 cm⁻¹ , and a second, often sharper band, appears near 2760-2700 cm⁻¹ [2][3]. The presence of a distinct peak around 2720 cm⁻¹ is a classic indicator of an aldehyde and is invaluable for distinguishing it from a ketone[3].
The Thiophene Ring Vibrations
The vibrations of the thiophene ring itself provide a wealth of structural information.
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the thiophene ring are expected to produce weak to medium bands above 3000 cm⁻¹. For 2,4-disubstituted thiophenes, a band is typically observed around 3100 cm⁻¹ [4].
-
Ring C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic thiophene ring typically give rise to a series of medium to strong bands in the 1600-1350 cm⁻¹ region[5]. For 2-substituted thiophenes, bands are often observed in the ranges of 1532-1514 cm⁻¹ and 1454-1347 cm⁻¹[5].
-
C-H In-Plane and Out-of-Plane Bending: The bending vibrations of the ring's C-H bonds are highly diagnostic of the substitution pattern.
-
In-plane bending (βCH): These vibrations occur in the 1250-1050 cm⁻¹ region. For 2,4-disubstituted thiophenes, characteristic bands are expected between 1246-1190 cm⁻¹ and 1095-1056 cm⁻¹[4].
-
Out-of-plane bending (γCH): These vibrations appear in the fingerprint region, typically between 900-650 cm⁻¹ [4]. The precise positions of these bands are characteristic of the adjacent hydrogen atoms on the ring and provide strong evidence for the 2,4-substitution pattern.
-
-
C-S Stretching: The stretching of the carbon-sulfur bond within the thiophene ring is typically weak and can be found in the fingerprint region, often between 710-687 cm⁻¹ or sometimes at higher wavenumbers up to 852 cm⁻¹ as predicted by theoretical calculations[5].
Summary of Predicted FT-IR Peak Assignments
The following table consolidates the expected vibrational frequencies for this compound, based on established literature values for analogous structures.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Source(s) |
| ~3100 | Medium-Weak | Aromatic C-H Stretch (Thiophene Ring) | [4] |
| 2860-2800 | Medium-Weak | Aldehyde C-H Stretch | [2][3] |
| 2760-2700 | Medium-Weak | Aldehyde C-H Stretch (Fermi Resonance Doublet) | [2][3] |
| 1710-1665 | Strong, Sharp | Carbonyl (C=O) Stretch of conjugated aldehyde | [1] |
| 1600-1350 | Medium-Strong | Aromatic C=C Ring Stretching | [5] |
| 1246-1190 | Medium | C-H In-Plane Bending (βCH) | [4] |
| 1095-1056 | Medium | C-H In-Plane Bending (βCH) | [4] |
| 900-650 | Medium-Strong | C-H Out-of-Plane Bending (γCH) | [4] |
| ~850-680 | Weak-Medium | C-S Ring Stretching | [5] |
Experimental Protocol for FT-IR Analysis
A reliable FT-IR spectrum of this compound, which is typically a solid at room temperature, can be acquired using the following methodology.
Instrumentation
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent, equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal is highly recommended for its ease of use, minimal sample preparation, and high-quality data output.
Step-by-Step Methodology (ATR Technique)
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is impeccably clean. Wipe the crystal surface with a soft, lint-free cloth dampened with a high-purity solvent (e.g., isopropanol or acetone).
-
Allow the solvent to fully evaporate.
-
Record a background spectrum. This is a crucial step to ratio out the absorbance contributions from the atmosphere (e.g., CO₂ and water vapor) and the instrument itself.
-
-
Sample Application:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra with low signal-to-noise ratios.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. A typical acquisition consists of co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹. This process enhances the signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
After acquisition, clean the ATR crystal and press tip thoroughly with a solvent-dampened cloth to prevent cross-contamination.
-
Process the collected spectrum using the spectrometer software. This may include an ATR correction (if required for library searching or quantitative analysis) and baseline correction to ensure a flat spectral baseline.
-
Caption: Experimental workflow for FT-IR analysis using the ATR technique.
Conclusion
FT-IR spectroscopy provides a rapid, reliable, and non-destructive method for the structural elucidation and quality assessment of this compound. By understanding the characteristic vibrational frequencies associated with the aldehyde groups and the 2,4-disubstituted thiophene ring, researchers can confidently interpret the resulting spectrum. The strong carbonyl absorption near 1665 cm⁻¹, coupled with the diagnostic aldehyde C-H stretching doublet (2860-2700 cm⁻¹) and the specific fingerprint patterns of the substituted thiophene ring, collectively form a unique spectral signature. Adherence to a validated experimental protocol ensures the acquisition of high-quality, reproducible data, which is fundamental to advancing research and development in the fields of medicinal chemistry and materials science.
References
- Sundaraganesan, N., & Ilangovan, A. (2012). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry, 8(5), 6-14. [Link]
- Sone, T., & Abe, Y. (1962). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture.
- Wiley-VCH. (n.d.). Thiophene-2-aldehyde. In SpectraBase.
- Al-Hamdani, A. A. S., Al-Rawi, A. M., & Al-Azzawi, A. M. (2018). Synthesis, characterization and biological evaluation of new Schiff bases derived from thiophene-2-carbaldehyde.
- Mary, Y. S., & Balachandran, V. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Journal of Chemical and Pharmaceutical Sciences, 10(1), 224-230. [Link]
- Al-Omair, M. A. (2017). Vibrational, Electronic, and NMR Spectra of 2-Carbaldehyde Oxime-5-Nitrothiophene by DFT Calculations. International Journal of Pharmaceutical Sciences Review and Research, 46(2), 11-17. [Link]
- University of Colorado Boulder. (n.d.). Infrared Spectroscopy Table.
- Request PDF. (2025). Vibrational Spectra and Calculations on Substituted Terthiophenes.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes.
Sources
An In-Depth Technical Guide to the Mass Spectrometry of Thiophene-2,4-dicarbaldehyde
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of Thiophene-2,4-dicarbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a standard protocol, offering in-depth insights into the principles of ionization and fragmentation, and the causal relationships that dictate the mass spectral behavior of this molecule. We will explore both electron ionization (EI) and electrospray ionization (ESI) techniques, providing a robust framework for researchers to develop and validate their own analytical methods. The guide is structured to empower the reader with a deep understanding of the underlying chemistry, enabling confident structural elucidation and method development.
Introduction: The Significance of this compound
This compound is a bifunctional aromatic heterocycle of significant interest in organic synthesis. Its two aldehyde groups offer versatile handles for the construction of more complex molecular architectures, making it a valuable precursor in the development of pharmaceuticals, agrochemicals, and conductive polymers. The precise characterization of this molecule and its derivatives is paramount for ensuring the integrity of synthetic pathways and the quality of final products. Mass spectrometry stands as a cornerstone technique for this purpose, providing unequivocal determination of molecular weight and critical structural information through fragmentation analysis. This guide will delve into the nuances of applying mass spectrometry to this important compound.
Foundational Principles of Mass Spectrometry for this compound
The mass spectrometric analysis of any molecule begins with its ionization. The choice of ionization technique is critical and is dictated by the analyte's properties and the desired analytical outcome. For a relatively small and semi-polar molecule like this compound (Molecular Weight: 140.16 g/mol ), both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable approaches, each providing complementary information.
Electron Ionization (EI): Unveiling the Core Structure
Electron Ionization is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant internal energy to the molecule, leading to the formation of a radical cation (M•+) and subsequent, often extensive, fragmentation.[1] While this can sometimes result in the absence or low abundance of the molecular ion peak, the rich fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, enabling unambiguous identification. For aromatic compounds like this compound, the stable ring system generally ensures the presence of a discernible molecular ion peak.[1]
Electrospray Ionization (ESI): A Gentler Approach for Molecular Weight Determination and Adduct Formation
In contrast to EI, Electrospray Ionization is a "soft" ionization technique.[2] It is particularly well-suited for polar and thermally labile molecules, though it can be adapted for a wide range of compounds. ESI generates ions from a solution by creating a fine, charged aerosol. The solvent evaporates, leaving behind charged analyte molecules. For a molecule like this compound, which possesses polar carbonyl groups, ESI in positive ion mode would be expected to produce protonated molecules, [M+H]+, or adducts with cations present in the solvent, such as sodium [M+Na]+ or potassium [M+K]+. The gentle nature of ESI typically results in minimal fragmentation, making it an excellent method for confirming the molecular weight of the analyte.[2] Tandem mass spectrometry (MS/MS) can then be employed to induce and study fragmentation of the selected precursor ion.
Electron Ionization (EI) Mass Spectrometry: A Detailed Fragmentation Analysis
While a publicly available EI mass spectrum specifically for this compound is not readily found in major databases, we can confidently predict its fragmentation pattern based on the well-established fragmentation of aromatic aldehydes and the available spectra of its isomers, Thiophene-2,5-dicarbaldehyde and Thiophene-2,3-dicarbaldehyde.
Predicted Key Fragmentation Pathways
The expected fragmentation of this compound under EI conditions is driven by the stability of the aromatic ring and the presence of the two aldehyde functional groups.
Table 1: Predicted Key Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formation Pathway | Significance |
| 140 | [C₆H₄O₂S]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight. |
| 139 | [M-H]⁺ | Loss of a hydrogen radical from an aldehyde group. | A characteristic fragmentation for aldehydes.[3] |
| 112 | [M-CO]⁺• | Loss of a neutral carbon monoxide molecule from the molecular ion. | A common fragmentation for aromatic aldehydes.[1] |
| 111 | [M-CHO]⁺ | Loss of a formyl radical (•CHO). | A primary fragmentation pathway for aldehydes. |
| 83 | [C₄H₃S]⁺ | Loss of a second CO molecule from the [M-CO]⁺• ion, followed by loss of a hydrogen atom. | Indicates the stability of the thiophene ring. |
Mechanistic Insights into Fragmentation
The fragmentation process begins with the formation of the molecular ion at m/z 140. The most facile initial fragmentation is typically the loss of a hydrogen radical from one of the aldehyde groups, leading to the formation of a stable acylium ion at m/z 139. This is a very common fragmentation pathway for aldehydes.[3]
Another characteristic fragmentation of aromatic aldehydes is the loss of a neutral carbon monoxide (CO) molecule, which would result in an ion at m/z 112. This is often followed by the loss of the second aldehyde group as a formyl radical (•CHO), leading to a thiophene radical cation at m/z 84, or further fragmentation of the ring.
The direct loss of a formyl radical (•CHO, 29 amu) from the molecular ion is also a highly probable event, yielding a prominent peak at m/z 111. This fragment can then lose another molecule of CO to produce an ion at m/z 83.
Diagram 1: Predicted EI Fragmentation Pathway of this compound
Caption: Predicted major EI fragmentation pathways for this compound.
Electrospray Ionization (ESI) Mass Spectrometry: Analysis and Predicted MS/MS Fragmentation
Due to the lack of published ESI-MS data for this compound, this section will provide a theoretical framework and a proposed experimental protocol based on the known behavior of similar heterocyclic and aromatic aldehydes.
Ionization in ESI
In positive ion mode ESI, this compound is expected to be readily protonated on one of the carbonyl oxygens to form the [M+H]⁺ ion at m/z 141. The presence of common mobile phase additives like formic acid will facilitate this protonation. It is also highly probable to observe adducts with alkali metals, such as [M+Na]⁺ at m/z 163 and [M+K]⁺ at m/z 179, especially if the sample or solvent contains traces of these salts.
Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation
Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion (m/z 141) is expected to yield structurally informative fragment ions. The fragmentation of protonated aldehydes can be complex and may involve rearrangements.[4]
Table 2: Predicted Key Ions in the ESI-MS/MS Spectrum of Protonated this compound ([M+H]⁺)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation |
| 141 | 113 | 28 (CO) | Loss of a neutral carbon monoxide molecule. |
| 141 | 95 | 46 (H₂O + CO) | Consecutive loss of water and carbon monoxide. |
| 113 | 85 | 28 (CO) | Loss of the second carbon monoxide molecule. |
A likely fragmentation pathway for the protonated molecule involves the loss of a neutral carbon monoxide molecule, resulting in an ion at m/z 113. It is also conceivable that a rearrangement could lead to the loss of water, followed by the loss of CO.
Diagram 2: Predicted ESI-MS/MS Fragmentation of Protonated this compound
Caption: Predicted major ESI-MS/MS fragmentation pathways for [M+H]⁺ of this compound.
Experimental Protocols
The following protocols are provided as a starting point for the mass spectrometric analysis of this compound. Instrument parameters should be optimized for the specific mass spectrometer being used.
Protocol for GC-EI-MS Analysis
This protocol is suitable for the separation and identification of this compound from a reaction mixture.
-
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, dilute the sample further to a concentration of 10-100 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Diagram 3: GC-EI-MS Experimental Workflow
Sources
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. Analysis of α-acyloxyhydroperoxy aldehydes with electrospray ionization-tandem mass spectrometry (ESI-MS(n)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 4. Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the UV-Vis Absorption of Thiophene-2,4-dicarbaldehyde
Abstract
Thiophene-2,4-dicarbaldehyde is a heterocyclic aromatic dialdehyde of significant interest in medicinal chemistry and materials science, serving as a versatile building block for synthesizing complex molecular architectures. A thorough understanding of its electronic properties, particularly its absorption of ultraviolet-visible (UV-Vis) light, is fundamental for its application in drug development, reaction monitoring, and the design of novel chromophores. This technical guide provides an in-depth analysis of the UV-Vis absorption characteristics of this compound. We explore the theoretical underpinnings of its electronic transitions, present a validated, step-by-step protocol for its spectral measurement, and discuss the interpretation of its absorption spectrum in the context of its molecular structure. This document is intended for researchers, chemists, and drug development professionals who utilize UV-Vis spectroscopy for the characterization of conjugated organic compounds.
Introduction: The Significance of this compound
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone scaffold in a vast array of functional organic molecules.[1] Its derivatives are integral to pharmaceuticals, agrochemicals, and organic electronic materials like conductive polymers and dyes.[2][3] The introduction of electron-withdrawing aldehyde groups onto the thiophene ring, as in this compound (C₆H₄O₂S), creates a molecule with a distinct electronic profile.[4]
The arrangement of the two aldehyde groups at the 2- and 4-positions results in a "push-pull" or donor-π-acceptor (D-π-A) system. In this configuration, the electron-rich thiophene ring acts as an electron donor and π-bridge, while the carbonyl groups function as electron acceptors.[5] This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that profoundly influences the molecule's UV-Vis absorption and is often sensitive to the surrounding environment.[6][7] Characterizing the UV-Vis spectrum is therefore not merely a quality control step but a critical method for probing the fundamental photophysical behavior of the molecule, which is essential for designing applications ranging from cellular imaging probes to advanced materials.[7][8]
Theoretical Framework: Electronic Transitions and Molecular Structure
The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions between different molecular orbitals. For this compound, two primary types of transitions are expected:
-
π → π* (Pi to Pi Star) Transitions: These are high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this molecule, the conjugated system extends across the thiophene ring and the two carbonyl groups. Increased conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the λmax to longer wavelengths (a bathochromic or red shift) compared to unconjugated systems. For reference, unsubstituted thiophene exhibits a primary absorption band around 235 nm.[9] The extended conjugation in the dicarbaldehyde derivative is expected to push this absorption significantly into the 250-350 nm range.
-
n → π* (n to Pi Star) Transitions: These are lower-energy, lower-intensity absorptions resulting from the excitation of an electron from a non-bonding (n) orbital, specifically the lone pairs on the carbonyl oxygen atoms, to a π* antibonding orbital. For simple aldehydes and ketones, these transitions typically appear as weak bands at longer wavelengths (270–300 nm).
The interplay between these transitions, coupled with the potential for intramolecular charge transfer, defines the characteristic shape and position of the absorption bands in the molecule's spectrum.
Caption: Energy level diagram of key electronic transitions.
Experimental Protocol: A Validated Workflow for UV-Vis Analysis
This section provides a self-validating protocol for accurately measuring the UV-Vis absorption spectrum of this compound. The inclusion of a concentration series serves to validate the adherence to the Beer-Lambert law, ensuring the trustworthiness of the calculated molar absorptivity.
Materials and Instrumentation
-
Analyte: this compound (CAS 932-93-4)
-
Solvent: Spectroscopic grade ethanol or cyclohexane. Ethanol is a polar protic solvent, while cyclohexane is non-polar. Comparing spectra in different solvents can reveal solvatochromic effects.[10]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.[11]
-
Cuvettes: A matched pair of 1 cm path length quartz cuvettes. Quartz is essential for transmission of UV light below 340 nm.[12]
-
Volumetric Glassware: Class A volumetric flasks and pipettes for accurate concentration preparation.
Step-by-Step Methodology
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in the chosen solvent in a 100 mL volumetric flask. This creates a stock solution of approximately 0.1 mg/mL. Calculate the precise molar concentration.
-
Preparation of Dilutions: Prepare a series of at least four dilutions from the stock solution. For example, prepare 1:2, 1:5, 1:10, and 1:20 dilutions in 10 mL volumetric flasks to cover a range of absorbances, ideally between 0.1 and 1.0.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[11] Set the wavelength range to scan from 200 nm to 500 nm.
-
Baseline Correction (Blanking): Fill both the sample and reference cuvettes with the pure solvent.[13] Place them in the spectrophotometer and run a baseline scan. This corrects for any absorbance from the solvent and the cuvettes themselves.[14]
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with the most dilute solution before filling it.
-
Place the sample cuvette back into the sample holder.
-
Run the absorbance scan. Save the data.
-
Repeat this process for each of the prepared dilutions, moving from the most dilute to the most concentrated.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectra.
-
Create a Beer-Lambert plot by graphing absorbance at λmax versus concentration for the dilution series.
-
Perform a linear regression on the data. The slope of the line is the molar absorptivity (ε) in L mol⁻¹ cm⁻¹. A high coefficient of determination (R² > 0.99) validates the data's adherence to the Beer-Lambert law.
-
Caption: A validated workflow for UV-Vis spectral analysis.
Data Interpretation and Expected Spectral Features
Table 1: UV-Vis Absorption Data for Thiophene and Related Aldehydes
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent | Key Features & Citation |
| Thiophene | ~235 | ~7,500 | Hexane | Core π → π* transition of the thiophene ring.[9] |
| Thiophene-2-carbaldehyde | 260, 285 (shoulder) | ~12,000, ~8,000 | Ethanol | Bathochromic shift due to conjugation of one aldehyde group.[9] |
| Poly(thiophene-2-carbaldehyde) | 443, 657, 746 | - | Alcohol/HCl | Extensive conjugation in the polymer leads to strong absorption in the visible region.[15][16] |
Discussion of Expected Spectrum for this compound:
-
Primary π → π* Transition: Given that Thiophene-2-carbaldehyde shows a λmax at 260 nm, the addition of a second aldehyde group at the 4-position will further extend the conjugated system. This will likely result in a primary absorption band with a λmax between 280 nm and 320 nm . This band is expected to be intense (ε > 10,000 L mol⁻¹ cm⁻¹).
-
n → π* Transition: A weak n → π* transition from the carbonyl groups is expected to be present, likely appearing as a shoulder or a low-intensity band on the tail of the main absorption peak, potentially in the 320-360 nm range . In many cases, this transition may be obscured by the much stronger π → π* band.
-
Solvatochromism: Due to the molecule's donor-acceptor nature, its absorption spectrum is expected to be sensitive to solvent polarity.[5][6] In more polar solvents like ethanol, the more polar excited state is stabilized, which typically leads to a bathochromic (red) shift of the ICT band compared to its position in a non-polar solvent like cyclohexane.[5] Observing such a shift would provide experimental evidence for the intramolecular charge transfer character of the transition.
Conclusion
This compound possesses a rich electronic structure characterized by an extended π-conjugated system and donor-acceptor characteristics. Its UV-Vis absorption spectrum is predicted to be dominated by an intense π → π* transition in the 280-320 nm region, with the potential for a weaker, longer-wavelength n → π* transition and significant solvent-dependent shifts. The robust experimental protocol detailed herein provides a reliable framework for obtaining high-quality spectral data, enabling researchers to accurately characterize this important molecule and leverage its unique photophysical properties in drug discovery and materials science.
References
- Mortellaro, M. et al. (2018). Solvatochromic behaviour of new donor–acceptor oligothiophenes. RSC Publishing.
- Al-Kahtani, A. A. et al. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. Scientific Reports.
- Al-Kahtani, A. A. et al. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. PMC, NIH.
- Popczyk, M. et al. (n.d.). Solvatochromic fluorophores based on thiophene derivatives for highly-precise water, alcohols and dangerous ions detection. ResearchGate.
- Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue College of Engineering.
- MOLBASE (n.d.). This compound|932-93-4. Encyclopedia - MOLBASE.
- Chemistry For Everyone (2025). How To Perform UV Vis Spectroscopy?. YouTube.
- Kjellberg, P. et al. (2021). Deciphering the Electronic Transitions of Thiophene-Based Donor-Acceptor-Donor Pentameric Ligands Utilized for Multimodal Fluorescence Microscopy of Protein Aggregates. PubMed.
- S. Kiruthika et al. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research.
- JoVE (2020). Video: UV-Vis Spectroscopy of Dyes - Procedure. JoVE.
- ResearchGate (n.d.). UV-vis absorption spectra of (a) thiophene[5]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate.
- ResearchGate (n.d.). Synthesis of thiophene aldehydes with K2S via the cleavage of C−C bonds. ResearchGate.
- Google Patents (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde. Google Patents.
- Sone, T. et al. (n.d.). The Ultraviolet Spectra of the Thiophene Derivatives.
- Lim, C. S. et al. (2018). Thiophene bridged aldehydes (TBAs) image ALDH activity in cells via modulation of intramolecular charge transfer. Chemical Science (RSC Publishing).
- Al-Masoudi, A. J. et al. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science.
- Wikipedia (n.d.). Thiophene. Wikipedia.
- PubChem (n.d.). Thiophene-2,3-dicarbaldehyde. PubChem.
- Al-Jbouri, H. A. (n.d.). Studies in Thiophene Chemistry for Organic Electronic Materials. ResearchGate.
- ResearchGate (n.d.). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation.... ResearchGate.
- Al-Masoudi, A. J. et al. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. ResearchGate.
- ResearchGate (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... ResearchGate.
- Wikipedia (n.d.). Thiophene-2-carboxaldehyde. Wikipedia.
- Matrix Fine Chemicals (n.d.). THIOPHENE-2,5-DICARBALDEHYDE | CAS 932-95-6. Matrix Fine Chemicals.
- SpectraBase (n.d.). Thiophene-2,5-dicarbaldehyde. SpectraBase.
- Master Organic Chemistry (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry.
- PubChem (n.d.). Thiophene-2,5-dicarbaldehyde. PubChem.
Sources
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound|932-93-4 - MOLBASE Encyclopedia [m.molbase.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Thiophene bridged aldehydes (TBAs) image ALDH activity in cells via modulation of intramolecular charge transfer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Deciphering the Electronic Transitions of Thiophene-Based Donor-Acceptor-Donor Pentameric Ligands Utilized for Multimodal Fluorescence Microscopy of Protein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 10. Solvatochromic behaviour of new donor–acceptor oligothiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. ossila.com [ossila.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 15. journalskuwait.org [journalskuwait.org]
- 16. researchgate.net [researchgate.net]
The Elusive Crystal Structure of Thiophene-2,4-dicarbaldehyde: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene-2,4-dicarbaldehyde is a molecule of significant interest in medicinal chemistry and materials science, yet its three-dimensional structure in the solid state remains conspicuously absent from the public domain. This technical guide addresses this knowledge gap by providing a comprehensive analysis of its predicted structural characteristics, grounded in the established crystal structures of analogous thiophene derivatives. While an experimental crystal structure for this compound is not yet available, this whitepaper offers a robust predictive framework for its crystal packing and intermolecular interactions. Furthermore, it outlines the requisite experimental protocols for its definitive structural elucidation, thereby serving as a valuable resource for researchers poised to undertake this challenge. This guide is intended to empower drug development professionals and materials scientists with the structural insights necessary to advance their research in the absence of direct experimental data.
Introduction: The Significance of Thiophene Scaffolds
Thiophene and its derivatives are cornerstone heterocyclic compounds in contemporary drug discovery and materials science.[1][2][3][4] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a versatile pharmacophore found in numerous commercially available drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] In the realm of materials science, the unique electronic properties of the thiophene nucleus have led to its incorporation into organic semiconductors, light-emitting diodes, and solar cells.[1][5]
The precise three-dimensional arrangement of molecules in the solid state, as determined by X-ray crystallography, is fundamental to understanding and predicting a compound's physicochemical properties, such as solubility, stability, and bioavailability. For drug development professionals, knowledge of the crystal structure is paramount for rational drug design, polymorphism screening, and intellectual property protection.
Despite its importance as a synthetic building block, a definitive, publicly available experimental crystal structure of this compound has yet to be reported. This guide endeavors to bridge this gap by providing a detailed predictive analysis of its solid-state structure, drawing upon the known crystal structures of closely related thiophene derivatives.
Molecular Architecture of this compound
The molecular structure of this compound consists of a central thiophene ring substituted with two carbaldehyde (-CHO) groups at the 2- and 4-positions. The inherent asymmetry of this substitution pattern is expected to significantly influence its molecular conformation and subsequent crystal packing.
Key structural features include:
-
The Thiophene Ring: A planar, aromatic system.
-
Carbaldehyde Substituents: These groups possess a carbonyl (C=O) moiety and are capable of acting as both hydrogen bond acceptors (via the oxygen atom) and weak hydrogen bond donors (via the aldehydic C-H group). The rotational freedom around the C-C single bonds connecting the aldehyde groups to the thiophene ring allows for conformational flexibility.
Figure 1: Molecular Structure of this compound.
Predictive Analysis of Crystal Packing and Intermolecular Interactions
In the absence of an experimental structure for this compound, we can infer its likely solid-state arrangement by examining the crystal structures of related thiophene aldehydes and dicarboxylic acids. The dominant intermolecular interactions in such systems are typically weak hydrogen bonds and π-π stacking.
The Role of Weak C-H···O Hydrogen Bonds
A recurring motif in the crystal structures of aromatic aldehydes is the formation of weak hydrogen bonds between the aldehydic C-H group and a carbonyl oxygen atom of a neighboring molecule. These interactions, while individually weak, can collectively play a significant role in dictating the overall crystal packing. In the case of this compound, the presence of two aldehyde groups provides multiple opportunities for the formation of a network of such interactions.
π-π Stacking of Thiophene Rings
The aromatic thiophene ring is capable of engaging in π-π stacking interactions, which are a common feature in the crystal structures of planar aromatic molecules. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent rings. The extent and geometry of π-π stacking are sensitive to the nature and position of substituents on the aromatic ring. Computational studies on thiophene dimers have shown that both stacked and T-shaped arrangements are energetically favorable.[6][7]
A Hypothetical Packing Model
Based on the principles outlined above, a plausible crystal packing model for this compound would involve a herringbone or layered arrangement of molecules. In this model, molecules would be linked into chains or sheets by C-H···O hydrogen bonds, and these supramolecular assemblies would be further stabilized by π-π stacking interactions between the thiophene rings of adjacent layers. The asymmetry of the molecule may lead to a more complex and less symmetric packing arrangement compared to its 2,5-disubstituted counterpart.
Figure 2: Factors Influencing the Predicted Crystal Structure.
Recommended Experimental Protocol for Crystal Structure Determination
For researchers aiming to elucidate the definitive crystal structure of this compound, the following experimental workflow is recommended.
Synthesis and Purification
A common route to this compound involves the Vilsmeier-Haack reaction of a suitable thiophene precursor.[8] High-purity material is essential for successful crystallization. The synthesized compound should be purified by column chromatography or recrystallization, and its identity and purity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Crystallization
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is advised.
Table 1: Recommended Crystallization Techniques
| Technique | Description |
| Slow Evaporation | A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. |
| Solvent Diffusion | A solution of the compound is layered with a less soluble "anti-solvent." Crystals may form at the interface. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a reservoir of a more volatile anti-solvent. |
| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled. |
A variety of solvents should be screened, including common organic solvents such as hexane, ethyl acetate, acetone, and dichloromethane, as well as mixtures thereof.
Single-Crystal X-ray Diffraction
A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector. The resulting data is processed to determine the unit cell dimensions, space group, and the three-dimensional arrangement of atoms within the crystal lattice.
Figure 3: Experimental Workflow for Crystal Structure Determination.
Conclusion
While the experimental crystal structure of this compound remains to be determined, this guide provides a robust, scientifically grounded framework for understanding its likely solid-state architecture. The predictive analysis, based on the known crystal structures of analogous compounds, suggests a packing arrangement dominated by weak C-H···O hydrogen bonds and π-π stacking interactions. For researchers in drug development and materials science, this predictive insight can inform molecular modeling studies and guide synthetic efforts. Furthermore, the detailed experimental protocol outlined herein provides a clear roadmap for the definitive elucidation of this elusive crystal structure, a contribution that would be of significant value to the scientific community.
References
- Malloum, A., & Conradie, J. (n.d.). Data to understand the nature of non-covalent interactions in the thiophene clusters.
- MDPI. (n.d.). On the Intermolecular Interactions in Thiophene-Cored Single-Stacking Junctions. [Link]
- National Center for Biotechnology Information. (2013).
- MOLBASE. (n.d.). This compound|932-93-4. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
- National Center for Biotechnology Information. (2025). Enhanced intermolecular coulombic decay due to sulfur heteroatoms in thiophene dimer.
- MDPI. (n.d.). Thiophene-Based Compounds. [Link]
- Kuwait Journal of Science. (n.d.).
- MDPI. (n.d.). On the Intermolecular Interactions in Thiophene-Cored Single-Stacking Junctions. [Link]
- National Center for Biotechnology Information. (n.d.). Thiophene-2,3-dicarbaldehyde. PubChem. [Link]
- MDPI. (n.d.).
- Bio IT World. (2022). Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. [Link]
- National Center for Biotechnology Information. (2010). The Intramolecular Interaction of Thiophene and Furan With Aromatic and Fluoroaromatic Systems in Some [3.3]meta(heterocyclo)paracyclophanes: A Combined Computational and NMR Spectroscopic Study. The Journal of Organic Chemistry. [Link]
- ResearchGate. (2024). Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach. [Link]
- National Center for Biotechnology Information. (n.d.). Thiophene-2,4-dicarboxylic acid. PubChem. [Link]
- NIST. (n.d.). 2-Thiophenecarboxaldehyde. [Link]
- Royal Society of Chemistry. (n.d.). Solvothermal synthesis, crystal structure, and properties of lanthanide-organic frameworks based on thiophene-2,5-dicarboxylic acid. Dalton Transactions. [Link]
- National Center for Biotechnology Information. (n.d.). Thieno(3,2-b)thiophene-2,5-dicarboxaldehyde. PubChem. [Link]
- CCDC. (n.d.).
- Chemspace. (n.d.). Thiophene-2,5-dicarbaldehyde. [Link]
- Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. [Link]
- SpectraBase. (n.d.). Thiophene-2,5-dicarbaldehyde. [Link]
Sources
- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]
- 5. journalskuwait.org [journalskuwait.org]
- 6. mdpi.com [mdpi.com]
- 7. Enhanced intermolecular coulombic decay due to sulfur heteroatoms in thiophene dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Differential Reactivity of Thiophene-2,4-dicarbaldehyde's Aldehyde Groups
Introduction
Thiophene and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and materials science, valued for their unique electronic properties and versatile reactivity.[1][2] Thiophene-2,4-dicarbaldehyde, a difunctionalized building block, presents a particularly interesting synthetic challenge: how to selectively address one of its two aldehyde groups. The non-equivalent positions of the formyl groups on the thiophene ring—at the C2 (α-position) and C4 (β-position)—give rise to distinct electronic environments, resulting in a pronounced difference in their reactivity.
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive understanding of the factors governing this differential reactivity. We will delve into the electronic and steric landscape of the molecule, explore strategies for achieving selective monofunctionalization, and provide field-proven protocols for key transformations. Our focus is not merely on procedural steps but on the causal logic behind experimental design, empowering scientists to harness this differential reactivity for precise molecular construction.
The Electronic and Steric Basis of Differential Reactivity
The key to controlling the selectivity of this compound lies in understanding the inherent electronic asymmetry of the thiophene ring. As an electron-rich aromatic system, the sulfur heteroatom's lone pairs participate in π-delocalization, but this effect is not distributed uniformly across the ring.[3]
1.1. Electronic Asymmetry and Resonance
Electrophilic substitution on thiophene preferentially occurs at the C2 position, which is approximately 10^7 times more reactive than the corresponding position on benzene, indicating a higher electron density at this site in the ground state.[4] However, when considering the reactivity of carbonyl groups attached to the ring, we must analyze their electrophilicity. The formyl group is an electron-withdrawing group, and its ability to pull electron density from the ring is modulated by its position.
The C2-aldehyde is more directly influenced by the electron-donating resonance effect of the sulfur atom, which can stabilize the transition state of a nucleophilic attack. More critically, the C2 position is electronically analogous to the para position in a substituted benzene ring relative to the heteroatom, while the C4 position is more akin to a meta position. This leads to a greater partial positive charge (δ+) on the carbonyl carbon at the C2 position, making it the more electrophilic and thus more reactive site for nucleophilic addition.[5] Computational studies on substituted thiophenes, such as thiophene-2-carboxylic and thiophene-3-carboxylic acids, have confirmed that positional isomerism leads to significant differences in electronic properties and reactivity, a principle that directly applies here.[6][7]
Caption: Electronic disparity between C2 and C4 aldehyde groups.
1.2. Steric Considerations
Steric hindrance can also play a role in directing reactivity.[5] The C2 position is flanked by the sulfur atom on one side and a C-H bond on the other. The C4 position is situated between two C-H bonds. While the sulfur atom is larger than hydrogen, the overall steric environment around the two aldehyde groups is reasonably comparable. Therefore, for most transformations, electronic effects are the dominant factor in determining the site of initial reaction.
Strategies for Selective Monofunctionalization
The inherent reactivity difference between the two aldehyde groups can be exploited to achieve selective mono-substitution under kinetically controlled conditions. The general principle is to use a stoichiometric amount (typically 1.0-1.1 equivalents) of a nucleophile under conditions that favor reaction at the more electrophilic C2 position without promoting a subsequent reaction at the C4 position.
2.1. Selective Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, typically catalyzed by a weak base, followed by dehydration.[8] Its mild conditions and the use of stabilized carbanions make it an ideal reaction for discriminating between carbonyls of differing reactivity.[9]
Causality of Experimental Choices:
-
Nucleophile: An active methylene compound like diethyl malonate or malononitrile is chosen. These form relatively stable, less reactive nucleophiles that are more selective.
-
Catalyst: A weak base such as piperidine or triethylamine is used. A strong base (e.g., NaH, BuLi) could induce self-condensation or deprotonate the less acidic C-H bonds of the thiophene ring.[8]
-
Temperature: The reaction is often run at or slightly above room temperature to provide enough energy to overcome the activation barrier for the C2-aldehyde while keeping the less reactive C4-aldehyde dormant.
Caption: Experimental workflow for selective C2 Knoevenagel condensation.
2.2. Selective Wittig Reaction
The Wittig reaction transforms aldehydes and ketones into alkenes using a phosphonium ylide.[10] The reactivity of the ylide is a critical parameter for achieving selectivity.
-
Non-stabilized ylides (e.g., Ph₃P=CH₂) are highly reactive and less selective, often leading to mixtures of mono- and di-substituted products.[11]
-
Stabilized ylides (e.g., Ph₃P=CHCO₂Et), where the negative charge is delocalized by an electron-withdrawing group, are significantly less reactive.[12] This reduced reactivity makes them ideal reagents for selectively targeting the more electrophilic C2-aldehyde.
Causality of Experimental Choices:
-
Ylide Choice: A stabilized ylide is selected to maximize selectivity. Its lower basicity and nucleophilicity allow it to discriminate between the two aldehyde groups.
-
Stoichiometry: Using precisely one equivalent of the ylide is crucial to favor monofunctionalization.
-
Temperature: Performing the reaction at 0°C or below helps to maintain kinetic control, preventing the ylide from reacting with the less reactive C4-aldehyde.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating best practices for achieving high selectivity.
Protocol 1: Selective Mono-Knoevenagel Condensation with Malononitrile
-
Objective: To synthesize (E)-2-((5-formylthiophen-3-yl)methylene)malononitrile.
-
Materials:
-
This compound (1.40 g, 10.0 mmol)
-
Malononitrile (0.66 g, 10.0 mmol, 1.0 eq.)
-
Ethanol (50 mL)
-
Piperidine (0.1 mL, catalytic amount)
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound and ethanol. Stir until fully dissolved.
-
Add malononitrile to the solution.
-
Add the catalytic amount of piperidine dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting dicarbaldehyde and the formation of a new, more polar spot.
-
Upon completion, cool the mixture in an ice bath. The product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume in vacuo and add 50 mL of cold water to induce precipitation.
-
Collect the crude product by filtration. Recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure mono-adduct.
-
Protocol 2: Selective Mono-Wittig Reaction with a Stabilized Ylide
-
Objective: To synthesize ethyl (E)-3-(5-formylthiophen-3-yl)acrylate.
-
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide) (3.48 g, 10.0 mmol, 1.0 eq.)
-
This compound (1.40 g, 10.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (60 mL)
-
-
Procedure:
-
Set up an oven-dried 250 mL three-neck flask under a nitrogen atmosphere.
-
Add this compound and anhydrous THF. Stir to dissolve and cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve (carbethoxymethylene)triphenylphosphorane in 40 mL of anhydrous THF.
-
Add the ylide solution dropwise to the dicarbaldehyde solution over 30 minutes at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 3-5 hours. Monitor by TLC.
-
Once the starting material is consumed, quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a byproduct. Purify by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired mono-alkene product.
-
Quantitative Data and Characterization
Achieving high selectivity is the primary goal. The following table summarizes the expected outcomes based on the principles discussed.
| Reaction | Reagent (1.0 eq.) | Major Product | Expected Selectivity (C2:C4) |
| Knoevenagel Condensation | Malononitrile / Piperidine | Mono-adduct at C2 | > 95:5 |
| Wittig Reaction | Ph₃P=CHCO₂Et (Stabilized Ylide) | Mono-alkene at C2 | > 90:10 |
| Wittig Reaction | Ph₃P=CH₃⁺Br⁻ / n-BuLi (Unstabilized) | Mixture of products | Low / Poor |
Characterization via ¹H NMR: Confirmation of mono-substitution at the C2 position can be readily achieved by ¹H NMR spectroscopy. For the mono-Knoevenagel product, one would expect to see:
-
A singlet for the remaining aldehyde proton (C4-CHO) around 9.8-10.0 ppm.
-
A new singlet for the newly formed vinylic proton around 7.5-8.0 ppm.
-
Two distinct doublets for the thiophene ring protons. The absence of the C2-aldehyde proton signal (typically around 9.9-10.1 ppm) confirms the reaction site.[1]
Conclusion
The differential reactivity of the aldehyde groups in this compound is a direct consequence of the electronic asymmetry of the thiophene ring. The C2-aldehyde is significantly more electrophilic and serves as the kinetic hotspot for nucleophilic attack. By carefully selecting reagents and controlling reaction conditions—specifically, by using stabilized, less reactive nucleophiles in stoichiometric amounts at controlled temperatures—chemists can achieve highly selective monofunctionalization at this position. The principles and protocols outlined in this guide provide a robust framework for leveraging this inherent reactivity, enabling the precise and predictable synthesis of complex thiophene-based molecules for advanced applications in science and medicine.
References
- Asian Journal of Chemistry. (2010). Electronic Effect of Substituents on Hydrodesulfurization of Thiophenes : Reactivity and Selectivity.
- ResearchGate. (n.d.). Substitution Effects on Electronic Structure of Thiophene.
- Benchchem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation with 3,4-Dibromothiophene-2-carbaldehyde.
- Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
- ResearchGate. (n.d.). Behaviour of Thiophenes Substituted with Electron-Withdrawing Groups in Cycloaddition Reactions.
- Thiophene and its Deriv
- Journal of the American Chemical Society. (n.d.).
- Profeta, S. et al. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. Journal of Molecular Graphics and Modelling.
- Roman, G. (n.d.). Selected Michael additions to thiophene-containing analogues of chalcone.
- SpectraBase. (n.d.). Thiophene-2-aldehyde.
- ChemicalBook. (n.d.). This compound Synthesis.
- Iqbal, J. et al. (2013).
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Wikipedia. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Analysis of molecular structures and spectroscopic properties of thiophene molecules.
- ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,....
- Organic Reactions. (n.d.).
- National Institutes of Health. (n.d.). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- Wikipedia. (n.d.). Thiophene.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Wittig reaction.
- Organic Chemistry Portal. (n.d.).
- Scribd. (n.d.). Thiophene Reactions and Synthesis Overview.
- DeMarco, C. J. et al. (2012). Differential oxidation of two thiophene-containing regioisomers to reactive metabolites by cytochrome P450 2C9. Chemical Research in Toxicology.
- ResearchGate. (n.d.). a) Absorption spectra of thiophene‐2,5‐dicarbaldehyde, model compound....
- The Wittig Reaction: Synthesis of Alkenes. (n.d.).
- Chemistry LibreTexts. (2021). 19: Aldehydes and Ketones- Nucleophilic Addition Reactions.
- Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
- SpectraBase. (n.d.). Thiophene-2,5-dicarbaldehyde.
- Scirp.org. (n.d.). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile.
- Chad's Prep. (2021). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes.
Sources
- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Wittig Reaction [organic-chemistry.org]
electrophilic substitution reactions of Thiophene-2,4-dicarbaldehyde
An In-depth Technical Guide to the Electrophilic Substitution Reactions of Thiophene-2,4-dicarbaldehyde
Abstract
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its chemical reactivity is dominated by the electronic properties of the thiophene ring, which are profoundly influenced by the presence of two strongly electron-withdrawing aldehyde groups. This guide provides a comprehensive technical analysis of the electrophilic substitution reactions of this compound. We will dissect the underlying principles governing its reactivity and regioselectivity, offering field-proven insights into experimental design. This document serves as a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis and modification of thiophene-based scaffolds.
Introduction: The Thiophene Core and the Impact of Electron-Withdrawing Substituents
Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. The sulfur atom's lone pair of electrons participates in the aromatic sextet, rendering the thiophene ring electron-rich and highly reactive towards electrophilic aromatic substitution (SEAr)—significantly more so than benzene.[1][4] In an unsubstituted thiophene, electrophilic attack preferentially occurs at the C2 and C5 positions, as the cationic intermediate (the sigma complex or Wheland intermediate) formed by attack at these positions is better stabilized by resonance.[5][6]
The introduction of substituents dramatically alters this reactivity profile. Electron-withdrawing groups (EWGs), such as the carbaldehyde group (-CHO), decrease the electron density of the aromatic π-system.[7][8] This deactivation makes the ring less nucleophilic and thus less reactive towards electrophiles. In this compound, the presence of two such powerful EWGs results in a highly electron-deficient ring system, presenting unique challenges and opportunities for synthetic chemists.
The Core Directive: Regioselectivity in a Highly Deactivated System
The two carbaldehyde groups at the 2- and 4-positions exert a strong deactivating effect through both inductive and resonance mechanisms. They withdraw electron density from all ring positions, but most significantly from the positions ortho and para to them.
// Positioning nodes Thiophene [pos="0,0!"]; CHO2 [pos="-2,1!"]; CHO4 [pos="2,-1!"]; E_plus [pos="-3,-2!"]; C5_pos [pos="0,2.5!"]; C3_pos [pos="2.5,0!"];
// Edges CHO2 -> Thiophene [label="Strong -I, -M Effect", dir=forward, color="#202124"]; CHO4 -> Thiophene [label="Strong -I, -M Effect", dir=forward, color="#202124"]; E_plus -> C5_pos [label="Directed Attack", style=dashed, color="#34A853"]; E_plus -> C3_pos [label="Disfavored Attack", style=dashed, color="#FBBC05"]; } }
Caption: Predicted reactivity map for this compound.
Let's analyze the available positions for electrophilic attack: C3 and C5.
-
Attack at C3: This position is ortho to both the C2-aldehyde and the C4-aldehyde. The sigma complex formed by attack at C3 would place a positive charge on C2 and C4, immediately adjacent to the electron-withdrawing carbonyl carbons. This is an extremely energetically unfavorable situation.
-
Attack at C5: This position is meta to the C4-aldehyde and para to the C2-aldehyde. While still heavily deactivated, attack at C5 allows for the positive charge in the resulting sigma complex to be delocalized without being placed directly on a carbon atom bonded to an aldehyde group.
Key Electrophilic Substitution Reactions and Protocols
Given the substrate's deactivation, many standard electrophilic substitution protocols will be ineffective or may lead to decomposition. Friedel-Crafts reactions, for instance, are generally unsuccessful on strongly deactivated aromatic rings.[9] Below, we detail the most plausible reactions and provide a trusted, self-validating protocol for bromination.
Halogenation
Halogenation is one of the more feasible SEAr reactions on this substrate. While thiophene itself reacts vigorously with halogens[10], the deactivated nature of this compound necessitates the use of a Lewis acid catalyst to polarize the halogen and increase its electrophilicity.
Experimental Protocol: Synthesis of 5-Bromo-thiophene-2,4-dicarbaldehyde
-
Objective: To regioselectively introduce a bromine atom at the C5 position.
-
Causality: Anhydrous iron(III) bromide (FeBr₃) is chosen as a Lewis acid catalyst to activate the bromine molecule, generating a potent electrophile capable of overcoming the high activation energy barrier of the deactivated ring. Dichloromethane is a suitable inert solvent. The reaction is performed at low temperature to control exothermicity and minimize side reactions.
-
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The appearance of a new, less polar spot corresponding to the product and the consumption of the starting material validates the reaction's progression. The final product structure must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Step-by-Step Methodology:
-
Preparation: To a flame-dried 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.56 g, 10 mmol) and anhydrous dichloromethane (40 mL).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous iron(III) bromide (FeBr₃) (0.3 g, 1 mmol) to the stirred solution.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.76 g, 11 mmol) in 10 mL of dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and quench it by slowly adding 50 mL of a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2x 25 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 5-bromo-thiophene-2,4-dicarbaldehyde.
Nitration
Nitration requires a potent nitrating agent. A standard mixture of concentrated nitric and sulfuric acids would likely lead to oxidation and decomposition of the aldehyde groups.[11] A milder, yet effective, approach using nitric acid in acetic anhydride or trifluoroacetic anhydride is more appropriate.[12][13]
Predicted Conditions:
-
Reagents: Fuming nitric acid (HNO₃) in trifluoroacetic anhydride ((CF₃CO)₂O).
-
Solvent: Acetonitrile or dichloromethane.
-
Temperature: Low temperature (e.g., -10 °C to 0 °C) is critical to control the reaction.
-
Expected Product: 5-Nitro-thiophene-2,4-dicarbaldehyde.
// Nodes Start [label="this compound\nin Anhydrous Solvent", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Cooling [label="Cool to 0°C", shape=diamond, style=filled, fillcolor="#FBBC05"]; Catalyst [label="Add Lewis Acid\n(e.g., FeBr₃ for Bromination)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Electrophile [label="Add Electrophile Solution\n(e.g., Br₂ in DCM) Dropwise", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; React [label="Stir at RT\n(Monitor by TLC)", shape=diamond, style=filled, fillcolor="#FBBC05"]; Quench [label="Quench Reaction\n(e.g., with Na₂S₂O₃(aq))", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extract [label="Aqueous Workup\n& Extraction", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Dry, Concentrate\n& Purify (Chromatography)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Pure 5-Substituted Product", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
// Edges Start -> Cooling; Cooling -> Catalyst; Catalyst -> Electrophile; Electrophile -> React; React -> Quench [label="Reaction Complete"]; Quench -> Extract; Extract -> Purify; Purify -> End; }
Caption: General workflow for electrophilic substitution on the subject compound.
Summary of Predicted Reactivity
The following table summarizes the predicted outcomes for various electrophilic substitution reactions on this compound, based on established chemical principles.
| Reaction Type | Reagents & Conditions | Predicted Major Product | Expected Yield | Key Considerations |
| Bromination | Br₂, FeBr₃ in CH₂Cl₂ | 5-Bromo-thiophene-2,4-dicarbaldehyde | Moderate | Requires a Lewis acid catalyst. Reaction must be controlled at low temperatures. |
| Chlorination | Cl₂, AlCl₃ in CH₂Cl₂ | 5-Chloro-thiophene-2,4-dicarbaldehyde | Moderate | Similar to bromination; requires a strong Lewis acid. |
| Nitration | Fuming HNO₃, (CF₃CO)₂O | 5-Nitro-thiophene-2,4-dicarbaldehyde | Low to Moderate | Harsh conditions (e.g., H₂SO₄/HNO₃) will cause oxidation. Careful temperature control is essential. |
| Sulfonation | Fuming H₂SO₄ (oleum) | 5-Sulfo-thiophene-2,4-dicarbaldehyde | Low | Very harsh conditions required; potential for polymerization and decomposition. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | No Reaction | N/A | The ring is too deactivated for this reaction to proceed.[9] |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | No Reaction / Low Yield | N/A | Prone to failure due to ring deactivation and potential for catalyst complexation. |
Conclusion
The electrophilic substitution chemistry of this compound is governed by the powerful deactivating effects of its two carbaldehyde groups. This leads to a significant reduction in the nucleophilicity of the thiophene ring and dictates a strong regiochemical preference for substitution at the C5 position. Successful functionalization requires carefully chosen, often forcing, reaction conditions to overcome the high activation energy barrier. Standard protocols must be modified, for example, by using potent Lewis acid catalysts for halogenations and avoiding strongly acidic, oxidative media for nitrations. Friedel-Crafts reactions are predicted to be unviable. This guide provides the foundational principles and practical insights necessary for researchers to rationally design synthetic routes for the modification of this valuable heterocyclic scaffold.
References
- Second Electrophilic Substitution in Furan and Thiophene. Filo.
- An In-depth Technical Guide to the Electron-Withdrawing Effects of the Acetyl Group in 2-Acetylthiophene. Benchchem.
- Thiophene. SlideShare.
- Reactions of Pyrrole, Furan, and Thiophene. Pearson+.
- Behaviour of Thiophenes Substituted with Electron-Withdrawing Groups in Cycloaddition Reactions. ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information.
- Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2.
- Chapter 9, thiophene.
- Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange.
- REACTION OF THIOPHENE DICARBOXALDEHYDES WITH p-AMINOACETOPHENONE: A NEW SYNTHESIS OF THIENOPYRROLE DERIVATIVES. Taylor & Francis Online.
- 2-nitrothiophene. Organic Syntheses.
- Suitable reagents for nitration of thiophene. Chemistry Stack Exchange.
- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. National Center for Biotechnology Information.
- Regioselectivity of the arylation of 3-substituted thiophenes. ResearchGate.
- Friedel–Crafts reaction. Wikipedia.
- Direct nitration of five membered heterocycles. Semantic Scholar.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
- Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. Cision PR Newswire. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERiAp_e038f2AIF0iStCQjZf1YFavHMHkS_w_71qMADAKKjwVkTCo2c01DTdLn3c3sBC7u1JV_G_kt1AbyFHBkB9-247PAgOLZAX_8m0TmLHdNW3iKyCn_li5avj8srDdx74clEInUjQppp8AZyEOL1duSsC7OBCvwBNSfg8HXJHcNZ5R2V_Wy-kPiMj4uTup5MyAWLlK0oOj0FlpmBSQPEhqRHBSGJB_Hy7Nw9jVVzWQ5QoMbRpZJRcsVxT4roiY5YEmU6qFeZsvCFS2jUNdXTDzPOyg=]([Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]
- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Second Electrophilic Substitution in Furan and Thiophene a) Monosubstitu.. [askfilo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Utilization of Thiophene-2,4-dicarbaldehyde as a Monomer
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of thiophene-2,4-dicarbaldehyde as a versatile monomer in the synthesis of advanced functional polymers. This compound, with its unique bifunctional nature, serves as a critical building block for a new generation of materials with tailored properties for applications in organic electronics and drug delivery systems. These application notes delve into the synthesis of the monomer, detailed polymerization protocols, and the subsequent characterization and application of the resulting polymers. The causality behind experimental choices is elucidated to provide researchers with a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Advantage of this compound
Thiophene-based polymers have garnered significant attention in materials science due to their excellent electronic and optical properties, making them key components in organic electronics.[1] The introduction of functional groups onto the thiophene ring allows for the fine-tuning of these properties. This compound is a particularly interesting monomer due to the presence of two aldehyde functionalities at the 2 and 4 positions. This arrangement offers several strategic advantages:
-
Versatile Reactivity: The aldehyde groups can participate in a variety of condensation reactions, such as Knoevenagel and Schiff base formations, enabling the synthesis of a diverse range of conjugated polymers.[2]
-
Enhanced Solubility and Processability: The introduction of side chains via the aldehyde groups can improve the solubility and processability of the resulting polymers, a crucial aspect for device fabrication.
-
Tunable Optoelectronic Properties: The electronic nature of the groups introduced through the aldehyde functionalities can significantly influence the HOMO/LUMO energy levels and the bandgap of the polymer, allowing for the rational design of materials for specific applications like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[3]
-
Biocompatibility and Drug Delivery Potential: The thiophene scaffold is present in numerous biologically active compounds.[4] Polymers derived from this compound can be designed to be biocompatible and functionalized with therapeutic agents for targeted drug delivery.[5][6]
This guide will provide detailed protocols and insights into harnessing the potential of this unique monomer.
Synthesis and Characterization of this compound
The synthesis of this compound is a critical first step. While various methods for the formylation of thiophenes exist, a common and effective approach is the Vilsmeier-Haack reaction.
Synthetic Protocol: Vilsmeier-Haack Formylation
This protocol is adapted from established procedures for the formylation of thiophene derivatives.[7]
Materials:
-
Thiophene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Deionized water
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add DMF (3 equivalents) and cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (2.2 equivalents) dropwise to the DMF while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Dissolve thiophene (1 equivalent) in DCM and add it dropwise to the reaction mixture.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux (around 40 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium acetate until the pH is approximately 6-7.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the aldehyde protons (around 9.8-10.0 ppm) and the thiophene ring protons (around 7.5-8.5 ppm). The coupling constants will be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for the carbonyl carbons of the aldehyde groups (around 180-190 ppm) and the carbons of the thiophene ring. |
| FT-IR | A strong absorption band around 1670-1690 cm⁻¹ corresponding to the C=O stretching of the aldehyde groups. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound (C₆H₄O₂S, 140.16 g/mol ).[8] |
Polymerization of this compound
The bifunctional nature of this compound allows for its polymerization through various condensation reactions. Below are protocols for two common polymerization methods.
Protocol 1: Knoevenagel Polycondensation
This method is ideal for creating conjugated polymers with tunable electronic properties by introducing electron-withdrawing groups.
Diagram of Knoevenagel Polycondensation Workflow:
Caption: Workflow for Knoevenagel Polycondensation.
Materials:
-
This compound
-
Active methylene comonomer (e.g., malononitrile, diethyl malonate)
-
Basic catalyst (e.g., piperidine, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Anhydrous solvent (e.g., toluene, chloroform)
-
Methanol
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stirrer and a Dean-Stark trap, dissolve equimolar amounts of this compound and the active methylene comonomer in the anhydrous solvent under a nitrogen atmosphere.
-
Add a catalytic amount of the basic catalyst (e.g., 2-3 drops of piperidine or 0.1 equivalents of DBU).
-
Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the progress of the polymerization by observing the increase in viscosity of the solution. The reaction is typically continued for 24-48 hours.
-
After cooling to room temperature, precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitated polymer, wash it thoroughly with methanol to remove unreacted monomers and catalyst, and dry it under vacuum at 40-50 °C.
Protocol 2: Schiff Base Polycondensation
This method is useful for synthesizing poly(azomethine)s, which often exhibit interesting liquid crystalline and electronic properties.
Materials:
-
This compound
-
Aromatic diamine comonomer (e.g., p-phenylenediamine)
-
Anhydrous solvent (e.g., N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP))
-
Methanol
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve an equimolar amount of this compound in the anhydrous solvent.
-
In a separate flask, dissolve an equimolar amount of the aromatic diamine in the same solvent.
-
Slowly add the diamine solution to the dicarbaldehyde solution at room temperature with vigorous stirring.
-
Continue stirring at room temperature for 24 hours. The formation of the polymer is often indicated by an increase in viscosity or precipitation.
-
Precipitate the polymer by pouring the reaction mixture into methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum.
Applications in Organic Electronics
Polymers derived from this compound are promising candidates for active materials in various organic electronic devices.
Organic Field-Effect Transistors (OFETs)
The ability to introduce various functional groups allows for the tuning of the polymer's charge transport properties. For instance, incorporating electron-withdrawing groups through Knoevenagel condensation can lead to n-type or ambipolar behavior, which is less common in polythiophenes.[9]
Diagram of an OFET Device Structure:
Caption: Basic structure of a bottom-gate, top-contact OFET.
Fabrication Protocol (Illustrative):
-
Clean a heavily doped silicon wafer (acting as the gate electrode) with a thermally grown silicon dioxide layer (dielectric).
-
Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane) to improve the interface properties.
-
Dissolve the synthesized this compound-based polymer in a suitable organic solvent (e.g., chloroform, chlorobenzene).
-
Deposit a thin film of the polymer onto the treated substrate using spin-coating.
-
Anneal the film at an optimized temperature to improve the molecular ordering.
-
Deposit the source and drain electrodes (e.g., gold) through a shadow mask using thermal evaporation.
-
Characterize the device performance by measuring the output and transfer characteristics.
| Polymer Type | Potential Performance Metric | Rationale |
| Knoevenagel Polymer | Charge Carrier Mobility (µ) > 0.1 cm²/Vs | The rigid backbone and potential for π-π stacking can facilitate efficient charge transport.[10] |
| Schiff Base Polymer | On/Off Ratio > 10⁵ | The electronic structure can lead to a low off-current, which is desirable for switching applications. |
Organic Solar Cells (OSCs)
By copolymerizing this compound with electron-rich units, donor-acceptor (D-A) copolymers can be synthesized. These materials can have broad absorption spectra and suitable energy levels for use as the donor material in bulk heterojunction (BHJ) solar cells.[11]
Fabrication Protocol (Illustrative):
-
Prepare a blend solution of the this compound-based donor polymer and an acceptor material (e.g., a fullerene derivative like PC₇₁BM) in a common solvent.
-
Spin-coat the blend solution onto a transparent conducting oxide (e.g., ITO) coated glass substrate that has been coated with a hole-transporting layer (e.g., PEDOT:PSS).
-
Anneal the active layer to optimize the morphology of the BHJ.
-
Deposit a cathode (e.g., Ca/Al) by thermal evaporation.
-
Encapsulate the device and measure its photovoltaic performance under simulated solar illumination.
| Polymer Property | Target Value | Impact on OSC Performance |
| Optical Bandgap (Eg) | 1.5 - 1.9 eV | Maximizes absorption of the solar spectrum.[12] |
| HOMO Level | -5.0 to -5.4 eV | Ensures efficient hole extraction and a high open-circuit voltage (Voc). |
| LUMO Level | -3.0 to -3.5 eV | Facilitates electron transfer to the acceptor material. |
Applications in Drug Development
The functionalizability and potential biocompatibility of thiophene-based polymers make them attractive for drug delivery applications.[6]
Nanoparticle-based Drug Delivery
Polymers synthesized from this compound can be formulated into nanoparticles for the encapsulation and delivery of hydrophobic anticancer drugs.
Diagram of Drug-Loaded Nanoparticle Formation:
Caption: Nanoprecipitation method for drug-loaded nanoparticles.
Protocol for Nanoparticle Formulation (Illustrative):
-
Synthesize an amphiphilic block copolymer where one block is a hydrophobic polymer derived from this compound and the other is a hydrophilic block (e.g., polyethylene glycol, PEG).
-
Dissolve the block copolymer and the hydrophobic drug (e.g., paclitaxel) in a water-miscible organic solvent (e.g., acetone, THF).
-
Add the organic solution dropwise to a vigorously stirred aqueous solution.
-
The nanoparticles will self-assemble due to the hydrophobic effect.
-
Remove the organic solvent by evaporation under reduced pressure.
-
Purify the nanoparticle suspension by dialysis to remove any free drug and residual solvent.
-
Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and in vitro drug release profile.
| Nanoparticle Property | Target Range | Significance |
| Particle Size | 50 - 200 nm | Allows for passive targeting to tumor tissues via the Enhanced Permeability and Retention (EPR) effect. |
| Drug Loading Efficiency | > 10% | Maximizes the therapeutic payload.[5] |
| Sustained Release | Release over > 72 hours | Provides a prolonged therapeutic effect and reduces systemic toxicity.[6] |
Conclusion
This compound is a highly versatile and valuable monomer for the synthesis of functional polymers. Its unique structure allows for the creation of materials with tunable properties that are well-suited for a range of advanced applications, from organic electronics to drug delivery. The protocols and insights provided in these application notes are intended to serve as a foundation for researchers to explore and expand upon the use of this promising building block in their respective fields.
References
- Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical reviews, 92(4), 711-738. [Link not available]
- Günes, S., Neugebauer, H., & Sariciftci, N. S. (2007). Conjugated polymer-based organic solar cells. Chemical reviews, 107(4), 1324-1338. [Link not available]
- Facchetti, A. (2007). Semiconductors for organic transistors. Materials Today, 10(3), 28-37. [Link not available]
- Weston, A. W., & Michaels Jr, R. J. (1951). 2-Thenaldehyde. Organic Syntheses, 31, 108.
- Al-Hamdan, A. K., Al-Maleh, Y., & Soubh, A. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3).
- MOLBASE. This compound.
- McCullough, R. D. (1998). The chemistry of conducting polythiophenes. Advanced Materials, 10(2), 93-116. [Link not available]
- Sirringhaus, H., Brown, P. J., Friend, R. H., Nielsen, M. M., Bechgaard, K., Langeveld-Voss, B. M. W., ... & van de Wetering, K. (1999). Two-dimensional charge transport in self-organized, high-mobility conjugated polymers. Nature, 401(6754), 685-688. [Link not available]
- Zhang, Q., Li, Y., & Zhu, D. (2017). Thiophene-based copolymers for high-performance solar cells, employing different orientations of the thiazole group as a π bridge. Energy & Environmental Science, 10(4), 944-951.
- Liu, Y., Yu, G., & Liu, Y. (2010). The design and synthesis of fused thiophenes and their applications in organic field-effect transistors. Science China Chemistry, 53(4), 779-791.
- Bundgaard, E., & Krebs, F. C. (2007). Low-bandgap polymers for organic photovoltaics. Solar Energy Materials and Solar Cells, 91(11), 954-985. [Link not available]
- Anthony, J. E. (2006). Functionalized acenes and heteroacenes for organic electronics. Chemical reviews, 106(12), 5028-5048. [Link not available]
- Wang, C., Wang, Y., Zhang, R., Zhang, J., & Wang, J. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules, 24(1), 195.
- Balamurugan, R., & Ramakrishnan, S. (2016). Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. Polymers, 8(12), 433.
- Boudinov, H., & Leite, G. V. (2022). Organic Field Effect Transistors. Journal of Integrated Circuits and Systems, 17(2).
- Yan, Q., Zhou, Y., & Pei, J. (2013). Thiophene-benzothiadiazole based D–A1–D–A2 type alternating copolymers for polymer solar cells. Polymer Chemistry, 4(20), 5269-5275.
- Zhang, W., & Li, Y. (2024). Synergistically boosting performances of organic solar cells from dithieno[3,2-b]benzo[1,2-b;4,5-b′]dithiophene-based copolymers via side chain engineering and radical polymer additives. Journal of Materials Chemistry C, 12(7), 2414-2422.
- PubChem. Thiophene-2,5-dicarbaldehyde.
- Leite, F. L., & Oliveira, O. N. (2019). Thiophene-based lipids for mRNA delivery to pulmonary and retinal tissues. Proceedings of the National Academy of Sciences, 116(44), 22098-22103.
- SpectraBase. Thiophene-2-aldehyde.
- SpectraBase. Thiophene-2,5-dicarbaldehyde.
- El-Ghayoury, A., & Le-Questel, J. Y. (2013). Thiophene-benzothiadiazole based D–A1–D–A2 type alternating copolymers for polymer solar cells. RSC Advances, 3(44), 21543-21550.
- Mantione, D., & Mecerreyes, D. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Polymer Materials, 2(2), 543-551.
- Wang, C., Wang, Y., Zhang, R., Zhang, J., & Wang, J. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules, 24(1), 195.
- Bune, A. S. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 14(5), 859-881.
- Razus, A. C., Birzan, L., Tecuceanu, V., & Enache, C. (2008). Condensation of thiopheneanils or thiophene-2-carboxaldehyde with guaiazulene. Central European Journal of Chemistry, 6(2), 223-231.
- Mishra, R., & Shukla, A. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Zhang, H., Yang, G., Chen, J., & Chen, Z. (2004). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Synlett, 2004(17), 3055-3059.
- Bourgeaux, M., Vomscheid, S., & Skene, W. G. (2007). Optimized Synthesis and Simple Purification of 2, 5‐Diamino‐thiophene‐3, 4‐dicarboxylic Acid Diethyl Ester. Synthetic Communications, 37(19), 3399-3406.
- Google Patents. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
- Google Patents. US2741622A - Preparation of thiophene-2-aldehydes.
- The University of Manchester. High Performance, Low-Voltage Organic Field-Effect Transistors Using Thieno[3,2-b]thiophene and Benzothiadiazole Co-Polymers.
- European Journal of Chemistry. Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives.
- PMC. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
- ResearchGate. Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation...
- PubChem. This compound.
- Frontiers. Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures.
Sources
- 1. Item - Design Strategies and Synthesis of Thiophene-based Organic Materials - Carnegie Mellon University - Figshare [kilthub.cmu.edu]
- 2. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Thiophene-2,5-dicarbaldehyde | C6H4O2S | CID 587784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. Thiophene-benzothiadiazole based D–A1–D–A2 type alternating copolymers for polymer solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Role of Thiophene-2,4-dicarbaldehyde in Conjugated Polymer Synthesis
An In-Depth Technical Guide to the Synthesis of Conjugated Polymers with Thiophene-2,4-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Conjugated polymers represent a cornerstone of modern materials science, powering innovations in organic electronics such as photovoltaics, light-emitting diodes (LEDs), and field-effect transistors.[1][2] Among the diverse library of monomeric building blocks, thiophene and its derivatives are particularly prized for their excellent electronic properties, environmental stability, and synthetic tunability.[1][3]
This compound emerges as a uniquely versatile monomer. Its asymmetric substitution pattern and the presence of two reactive aldehyde functionalities open multiple avenues for creating diverse polymer backbones. Unlike more conventional 2,5-disubstituted thiophenes, the 2,4-linkage introduces a "kink" in the polymer chain, which can disrupt excessive aggregation and improve solubility—a critical factor for solution-based processing. The aldehyde groups are not merely passive connectors; they are reactive handles for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the synthesis of polymers with finely tuned optical and electronic properties.
This guide provides a detailed exploration of the primary synthetic methodologies for leveraging this compound in conjugated polymer synthesis, offering both the theoretical underpinnings and field-proven protocols.
Part 1: Core Synthetic Methodologies & Mechanistic Insights
The choice of polymerization technique is the most critical decision in tailoring the final properties of the polymer. This compound is amenable to several distinct strategies, each with its own mechanistic rationale and practical implications.
Knoevenagel Polycondensation: A Direct and Atom-Economical Approach
The most direct route to polymerizing this compound is through Knoevenagel polycondensation. This reaction involves a base-catalyzed condensation between the aldehyde groups and a comonomer containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups).
Causality Behind the Choice: This method is often preferred for its operational simplicity, mild reaction conditions, and avoidance of costly and toxic transition metal catalysts.[4] The electronic nature of the resulting polymer can be precisely controlled by the choice of the active methylene comonomer. For instance, using malononitrile (NC-CH₂-CN) introduces cyano groups onto the vinylene linkages, which significantly lowers the polymer's Lowest Unoccupied Molecular Orbital (LUMO) energy level, a desirable trait for n-type semiconductor applications.[5][6]
Mechanism: The reaction proceeds via a base-catalyzed deprotonation of the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent elimination of water yields a new carbon-carbon double bond, extending the conjugated system.
Caption: Workflow for Knoevenagel Polycondensation.
Schiff Base Polycondensation: Introducing Heteroatoms into the Backbone
Reacting this compound with aromatic diamines leads to the formation of poly(azomethine)s or Schiff base polymers.
Causality Behind the Choice: This method is valuable for introducing nitrogen atoms directly into the conjugated backbone. The lone pair of electrons on the imine nitrogen can participate in the π-system, altering the electronic structure and often leading to unique optical and electrochemical properties, including enhanced thermal stability.[7]
Mechanism: The reaction involves the nucleophilic attack of the amine nitrogen on the aldehyde carbonyl carbon, followed by dehydration to form the characteristic C=N (imine) bond that links the monomer units.
Cross-Coupling Polymerizations: Expanding Synthetic Versatility
While the aldehyde groups are reactive in their own right, their true power lies in their ability to be converted into other functionalities suitable for robust, palladium-catalyzed cross-coupling reactions. This indirect approach dramatically expands the scope of achievable polymer structures.
A. Suzuki-Miyaura Polycondensation
The Suzuki-Miyaura coupling is arguably the most powerful and widely used C-C bond-forming reaction in polymer synthesis.[8][9][10] To utilize this method, the aldehyde groups must first be converted into halides (e.g., bromine) or boronic acid/ester groups.
Causality Behind the Choice: Suzuki coupling is favored for its high tolerance to a wide variety of functional groups, the commercial availability of diverse catalysts and comonomers, and the relatively low toxicity of the boron-containing reagents compared to alternatives like organotins.[11]
Caption: Workflow for Synthesis via Suzuki Polycondensation.
B. Stille Polycondensation
Similar to Suzuki coupling, Stille polycondensation is a powerful Pd-catalyzed method that couples an organotin (stannane) compound with an organic halide.[12]
Causality Behind the Choice: Stille coupling often proceeds under very mild, neutral conditions and is exceptionally tolerant of functional groups.[11] However, its significant drawback is the high toxicity of organotin compounds and the difficulty in removing tin residues from the final polymer, which can be detrimental to device performance.
C. Direct Arylation Polymerization (DArP)
DArP is a more modern and "greener" cross-coupling strategy that forges C-C bonds by directly coupling a C-H bond with a C-halide bond, eliminating the need for organometallic intermediates (boronic esters or stannanes).[13][14][15]
Causality Behind the Choice: The primary driver for using DArP is its high atom economy and reduced number of synthetic steps.[13][16] By avoiding the pre-functionalization of one monomer, it simplifies the overall synthesis and reduces waste. However, controlling the regioselectivity of the C-H activation can be challenging and may lead to defects in the polymer chain if not carefully optimized.[17] For thiophene systems, DArP typically targets the C-H bonds at the 2 and 5 positions.
Part 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions for reproducible synthesis.
Protocol 1: Knoevenagel Polycondensation with Malononitrile
This protocol details the synthesis of a poly(thiophene vinylene) derivative with pendant cyano groups.
Materials & Equipment
| Reagent/Equipment | Details |
| This compound | 1.0 mmol, 156.2 mg |
| Malononitrile | 1.0 mmol, 66.1 mg |
| Piperidine (catalyst) | 2-3 drops |
| Chloroform or DMF (solvent) | 10 mL, anhydrous |
| Methanol (nonsolvent) | 100 mL |
| Schlenk flask | 50 mL, with condenser and magnetic stirrer |
| Inert Atmosphere | Nitrogen or Argon |
Procedure
-
Reactor Setup: A 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser is dried in an oven and allowed to cool under a stream of nitrogen.
-
Reagent Dissolution: this compound (1.0 mmol) and malononitrile (1.0 mmol) are added to the flask. Anhydrous chloroform (10 mL) is added, and the mixture is stirred to dissolve the monomers.
-
Catalyst Addition & Reaction: The solution is heated to reflux (approx. 61°C for chloroform). Once refluxing, 2-3 drops of piperidine are added via syringe. The reaction mixture typically changes color, darkening as the polymer forms.
-
Polymerization: The reaction is allowed to proceed at reflux under a nitrogen atmosphere for 24-48 hours. The progress can be monitored by taking small aliquots and checking for the disappearance of monomer spots via Thin Layer Chromatography (TLC).
-
Polymer Precipitation: After cooling to room temperature, the viscous reaction mixture is slowly poured into a beaker containing 100 mL of vigorously stirring methanol. The polymer will precipitate as a solid.
-
Purification: The precipitate is collected by vacuum filtration. It is then washed thoroughly with methanol to remove any unreacted monomer and catalyst, followed by a final wash with a small amount of acetone.
-
Drying: The resulting polymer is dried in a vacuum oven at 40-50°C overnight to yield the final product.
Protocol 2: Synthesis via Suzuki Polycondensation
This protocol requires a two-part process: first, the conversion of the monomer, and second, the polymerization.
Part A: Monomer Synthesis - 2,4-Dibromothiophene from this compound
This is a representative conversion; specific conditions may require optimization.
-
Reduction: The this compound is reduced to the corresponding diol (thiophene-2,4-dimethanol) using a mild reducing agent like sodium borohydride (NaBH₄) in methanol.
-
Bromination: The resulting diol is then converted to 2,4-bis(bromomethyl)thiophene using a reagent such as phosphorus tribromide (PBr₃).
-
Purification: The crude dibromide is purified by column chromatography to yield the desired monomer for polymerization.
Part B: Suzuki Polycondensation
Materials & Equipment
| Reagent/Equipment | Details |
| 2,4-Dibromothiophene (from Part A) | 1.0 mmol |
| 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester | 1.0 mmol |
| Pd(PPh₃)₄ (catalyst) | 0.02 mmol, 2 mol% |
| Potassium Carbonate (K₂CO₃) | 4.0 mmol, dissolved in 2 mL deionized water |
| Toluene (solvent) | 10 mL, anhydrous |
| Aliquat 336 (phase transfer catalyst) | 2-3 drops |
| Phenylboronic acid (end-capper) | ~20 mg |
| Schlenk flask, condenser, inert atmosphere | As in Protocol 1 |
Procedure
-
Reactor Setup: A 50 mL Schlenk flask is charged with 2,4-dibromothiophene (1.0 mmol), the fluorene diboronic ester comonomer (1.0 mmol), and the Pd(PPh₃)₄ catalyst (0.02 mmol).
-
Solvent Addition & Degassing: Toluene (10 mL) is added. The flask is subjected to three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.
-
Base Addition: The aqueous K₂CO₃ solution and Aliquat 336 are degassed separately by bubbling with nitrogen for 20 minutes, then added to the reaction flask via a nitrogen-purged syringe.
-
Polymerization: The biphasic mixture is heated to 90°C and stirred vigorously to ensure adequate mixing. The reaction is maintained at this temperature for 48 hours under a positive pressure of nitrogen.
-
End-Capping: To control the molecular weight and terminate the chain ends, a small amount of phenylboronic acid is added and the reaction is stirred for another 4 hours.
-
Precipitation & Purification: The reaction is cooled, and the organic layer is separated and concentrated. The concentrated solution is precipitated into stirring methanol.
-
Soxhlet Extraction: The crude polymer is collected and purified by Soxhlet extraction using a sequence of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues. The pure polymer is then extracted with a good solvent like chloroform or chlorobenzene.
-
Final Recovery: The polymer solution from the Soxhlet extraction is concentrated and precipitated again into methanol. The final product is collected and dried under vacuum.
Part 3: Characterization of Thiophene-Based Polymers
Thorough characterization is essential to validate the synthesis and understand the material's properties.
Summary of Key Characterization Techniques
| Technique | Purpose | Key Information Obtained |
| NMR Spectroscopy (¹H, ¹³C) | To confirm the chemical structure and purity of the polymer.[1][18] | Polymer repeat unit structure, absence of starting materials, end-group analysis. |
| FTIR Spectroscopy | To verify the presence of key functional groups and confirm the reaction.[13][19] | Disappearance of aldehyde C=O stretch, appearance of C=C and C≡N (Knoevenagel). |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution. | Number-average (Mn), Weight-average (Mw) molecular weights, Polydispersity Index (PDI). |
| UV-Vis Spectroscopy | To investigate the electronic absorption properties.[20][21] | π-π* transition wavelength (λₘₐₓ), optical bandgap (E₉). |
| Cyclic Voltammetry (CV) | To determine the electrochemical properties and energy levels.[20] | HOMO and LUMO energy levels, electrochemical bandgap. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer.[22][23] | Decomposition temperature (Td). |
References
- Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. (MDPI) [Link]
- Palladium-catalyzed oxidative direct arylation polymerization (Oxi-DArP) of an ester-functionalized thiophene. (Polymer Chemistry, RSC Publishing) [Link]
- Direct Arylation of Thiophenes in Continuous Flow. (CORE) [Link]
- Direct Arylation Polycondensation of Chlorinated Thiophene Derivatives to High-Mobility Conjugated Polymers.
- Evaluating structure–function relationships toward three-component conjugated polymers via direct arylation polymerization (DArP) for Stille-convergent solar cell performance. (Journal of Materials Chemistry A, RSC Publishing) [Link]
- Design Strategies and Synthesis of Thiophene-based Organic Materials. (Carnegie Mellon University, Figshare) [Link]
- Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers. (RSC Publishing) [Link]
- Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (Kuwait Journal of Science) [Link]
- Development of the Synthesis of Thiophene and Thiazole Based Conjugated Polymers Through Direct Arylation and The Separation of Carbon Nanotubes Using Degradable Conjugated Polymers.
- The influences of the structure of thiophene-based conjugated microporous polymers on the fluorescence sensing properties. (New Journal of Chemistry, RSC Publishing) [Link]
- Synthesis of Conjugated Polymers via Exclusive Direct-Arylation Coupling Reaction: A Facile and Straightforward Way to Synthesize Thiophene Flanked Benzothiadiazole Derivatives and Their Copolymers.
- Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (Kuwait Journal of Science) [Link]
- Properties of polythiophene and related conjugated polymers: a density-functional study. (PubMed) [Link]
- Polymerization of thiophene and its derivatives.
- Novel Conjugated Polymers Containing 3-(2-Octyldodecyl)
- Thiophene-based conjugated microporous polymers: synthesis, characterization and efficient gas storage.
- Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. (Thieme Connect) [Link]
- Synthesis and Characterization of Thiophene-Based Conjugated Copolymer Containing Ferroceneunits for Organic Electronics.
- Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. (MDPI) [Link]
- Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst.
- Electronic and Optical Properties of Polythiophene Molecules and Deriv
- New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor.
- Polythiophene and its derivatives for all-polymer solar cells. (Journal of Materials Chemistry A, RSC Publishing) [Link]
- Synthesis of polymer (106) by Knoevenagel condensation reaction.
- Properties of polythiophene and related conjugated polymers: A density-functional study.
- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evalu
- Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. (ACS Omega) [Link]
- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.
- Stille Coupling. (Organic Chemistry Portal) [Link]
- Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (Wiley-VCH) [Link]
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
- Microwave-Assisted Synthesis of 2-(2-Nitroethenly)thiophene from 2-Thiophenecarboxaldehyde and Nitromethane.
Sources
- 1. journalskuwait.org [journalskuwait.org]
- 2. Polythiophene and its derivatives for all-polymer solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Properties of polythiophene and related conjugated polymers: a density-functional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst | Kuwait Journal of Science [journalskuwait.org]
- 8. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Stille Coupling [organic-chemistry.org]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. mdpi.com [mdpi.com]
- 14. Palladium-catalyzed oxidative direct arylation polymerization (Oxi-DArP) of an ester-functionalized thiophene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Evaluating structure–function relationships toward three-component conjugated polymers via direct arylation polymerization (DArP) for Stille-convergent solar cell performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. The influences of the structure of thiophene-based conjugated microporous polymers on the fluorescence sensing properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Synthesis of Thiophene-Based Schiff Bases via Condensation of Thiophene-2,4-dicarbaldehyde with Amines
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Thiophene-Based Schiff Bases
The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs where it often enhances lipophilicity and metabolic stability.[1] When thiophene aldehydes are condensed with primary amines, they form Schiff bases (or imines), a class of compounds renowned for their synthetic versatility and broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][3] The azomethine group (–C=N–) in Schiff bases is crucial for their biological function, often acting as a key pharmacophore that can coordinate with metal ions or interact with biological targets.[4][5]
This guide provides a comprehensive overview and detailed protocols for the condensation reaction between Thiophene-2,4-dicarbaldehyde and various primary amines. This specific dialdehyde offers a unique platform for synthesizing both mono- and di-substituted Schiff bases, leading to molecules with diverse topologies and potential for creating advanced metal complexes, covalent organic frameworks, and novel drug candidates.[6] We will delve into the reaction mechanism, provide a robust and adaptable synthesis protocol, discuss characterization techniques, and explore optimization strategies to empower researchers in their synthetic endeavors.
Reaction Mechanism and Scientific Principles
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The overall process can be dissected into two primary stages, with the rate-limiting step being highly dependent on the reaction pH.[7]
-
Nucleophilic Addition (Formation of Hemiaminal): The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer, typically facilitated by the solvent or a catalyst, to yield a neutral hemiaminal (or carbinolamine) intermediate. This step is generally favored under neutral to slightly basic conditions, where the amine's nucleophilicity is maximal.
-
Dehydration (Elimination of Water): The hydroxyl group of the unstable hemiaminal is protonated under acidic conditions, converting it into a good leaving group (H₂O). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the final imine product. While acid catalyzes this dehydration step, excessively low pH will protonate the starting amine, rendering it non-nucleophilic and halting the initial addition step.[7]
Therefore, the reaction is typically performed under weakly acidic conditions (pH 4-6) to strike a balance between ensuring sufficient amine nucleophilicity and promoting the final dehydration step.
Below is a diagram illustrating the reaction mechanism for the di-condensation of this compound with a primary amine (R-NH₂).
Caption: Mechanism of di-imine formation from this compound.
Experimental Protocols: Synthesis and Characterization
This section provides a general, field-proven protocol for the synthesis of di-substituted Schiff bases from this compound. This method can be adapted for various aromatic and aliphatic amines.
Materials and Reagents
-
This compound (≥97% purity)
-
Primary amine of choice (e.g., aniline, 4-chloroaniline, benzylamine) (≥98% purity)
-
Solvent: Absolute Ethanol or Methanol
-
Catalyst: Glacial Acetic Acid
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Reagents for purification: Hexane, Ethyl Acetate, Dichloromethane
Instrumentation
-
Magnetic stirrer with heating plate
-
Reflux condenser and appropriate round-bottom flasks
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
FT-IR Spectrometer
-
¹H and ¹³C NMR Spectrometer
-
Mass Spectrometer
General Synthesis Protocol (Di-substitution)
This protocol details the synthesis of N,N'-(thiophene-2,4-diylbis(methanylylidene))bis(aniline) as a representative example.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 156.2 mg) in 25 mL of absolute ethanol.
-
Amine Addition: To this stirring solution, add the primary amine (e.g., aniline) in a slight excess (2.1 mmol, 195.6 mg, 191.6 µL). The 2:1 stoichiometry is critical for ensuring the di-substitution reaction goes to completion.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the dehydration step.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C for ethanol) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase). The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials. The reaction is typically complete within 2-6 hours.[8][9]
-
Work-up & Isolation: Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution.
-
Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, chloroform, or an ethanol/DMF mixture) to obtain a pure, crystalline solid.
-
Dry the final product under vacuum.
-
Characterization
The synthesized Schiff base must be rigorously characterized to confirm its structure and purity.
-
FT-IR Spectroscopy: Look for the disappearance of the N-H stretching bands (around 3300-3400 cm⁻¹) from the primary amine and the C=O stretching band (around 1670-1700 cm⁻¹) from the aldehyde. The most crucial evidence is the appearance of a strong C=N (imine) stretching band, typically in the range of 1600-1650 cm⁻¹.[5][10]
-
¹H NMR Spectroscopy: The key diagnostic signal is the singlet corresponding to the azomethine proton (-CH=N-), which typically appears in the downfield region of 8.0-9.0 ppm. The disappearance of the aldehyde proton signal (around 9.5-10.5 ppm) also confirms the reaction's completion.[5][11]
-
Mass Spectrometry: Use ESI-MS or another suitable technique to confirm the molecular weight of the synthesized compound. The observed molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight.
Optimization, Data, and Workflow
Reaction conditions can be tailored to the specific amine used. Aromatic amines, being less nucleophilic, may require longer reaction times or slightly higher catalyst loading compared to aliphatic amines.
Data Summary Table
The following table provides representative data for the condensation of this compound with different amines, illustrating how conditions can be adapted.
| Amine Substrate | Molar Ratio (Aldehyde:Amine) | Solvent | Catalyst | Time (h) | Yield (%) | C=N Stretch (cm⁻¹) | Azomethine ¹H NMR (δ, ppm) |
| Aniline | 1 : 2.1 | Ethanol | Acetic Acid | 4 | ~85% | ~1625 | ~8.5 |
| 4-Chloroaniline | 1 : 2.1 | Ethanol | Acetic Acid | 5 | ~88% | ~1620 | ~8.6 |
| Benzylamine | 1 : 2.1 | Methanol | None/Trace Acid | 2 | ~92% | ~1640 | ~8.3 |
| 2-Aminopyridine | 1 : 2.1 | Ethanol | Acetic Acid | 6 | ~80% | ~1630 | ~8.8 |
Experimental Workflow Diagram
The following diagram outlines the logical flow of the entire experimental process.
Caption: Step-by-step workflow for thiophene Schiff base synthesis.
Applications in Drug Development and Research
Thiophene-derived Schiff bases are of significant interest to the pharmaceutical industry. Their planar structure and ability to chelate metals make them versatile candidates for various therapeutic applications.[4][12]
-
Antimicrobial Agents: Many thiophene Schiff bases exhibit potent activity against a range of bacterial and fungal strains, including drug-resistant variants.[2][13] The rationale often involves the compound's ability to interfere with microbial cellular processes.
-
Anticancer Agents: Research has shown that certain derivatives and their metal complexes can induce apoptosis in cancer cell lines, making them promising leads for new chemotherapeutics.[4]
-
Antitubercular Agents: With the rise of multi-drug-resistant tuberculosis, novel agents are urgently needed. Thiophene Schiff bases have been identified as potential inhibitors of key enzymes in Mycobacterium tuberculosis, such as polyketide synthase 13, which is essential for building the mycolic acid layer of the bacterium.[2]
-
Material Science: The ability of di-imine ligands to form stable complexes with transition metals makes them excellent building blocks for catalysts and advanced materials.
References
- Hep Journals. Synthesis and characterization of novel Schiff base macrocyclic compounds containing thiophene.
- ResearchGate. (PDF) Optimizing synthesis: Schiff base derivatives produced via one-pot grinding method and their biological activity exploration.
- SciSpace. Synthesis, Characterization and Biological Evaluation of Schiff Base (N-4-(thiophene-2-yl-methyleneamino) -.
- Bohrium. Unveiling the biomedical potential of thiophene‐derived Schiff base complexes: A comprehensive study of synthesis, spectral characterization, antimicrobial efficacy, antioxidant activity, and computational insights.
- PubMed Central (PMC). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking.
- ACS Publications. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking | ACS Omega.
- PubMed Central (PMC). Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes.
- ResearchGate. Optimization of Reaction Conditions | Download Scientific Diagram.
- PubMed Central (PMC). Spectroscopic investigation, thermal behavior, catalytic reduction, biological and computational studies of novel four transition metal complexes based on 5-methylthiophene Schiff base type.
- Oriental Journal of Chemistry. Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity.
- National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Wiley Online Library. Synthesis of thiazole based Schiff base derivatives of thiophene carbaldehyde.
- ResearchGate. Synthesis, spectroscopic characterization and DFT calculations of novel Schiff base containing thiophene ring | Request PDF.
- Journal of Young Pharmacists. Innovative Thiophene Schiff Bases: Synthesis and Evaluation as Antitubercular Agents.
- SlideShare. Comparative Study for Synthesis of Schiff Base Ligand.
- Hindawi. Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against.
- SciSpace. A comprehensive review on synthesis and biological activity of schiff bases.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative Thiophene Schiff Bases: Synthesis and Evaluation as Antitubercular Agents – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 3. scispace.com [scispace.com]
- 4. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of novel Schiff base macrocyclic compounds containing thiophene [journal.hep.com.cn]
- 7. echemi.com [echemi.com]
- 8. scispace.com [scispace.com]
- 9. Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 10. Spectroscopic investigation, thermal behavior, catalytic reduction, biological and computational studies of novel four transition metal complexes based on 5-methylthiophene Schiff base type - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unveiling the biomedical potential of thiophene‐derived Schiff base complexes: A comprehensive study of synthesis, spectral characterization, antimicrobial efficacy, antioxidant activity, and computational insights: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Thiophene-2,4-dicarbaldehyde in Metal-Organic Framework (MOF) Synthesis
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of Metal-Organic Frameworks (MOFs) incorporating the thiophene-2,4-dicarbaldehyde linker. The presence of the sulfur-containing heterocyclic core, combined with the reactive aldehyde functionalities, imparts unique electronic, adsorption, and catalytic properties to these materials. Furthermore, the aldehyde groups serve as versatile handles for post-synthetic modification, enabling the tailored functionalization of the MOF pores. This document offers detailed protocols for the synthesis of a model zinc-based MOF, its characterization, and subsequent post-synthetic modification, aimed at researchers and professionals in materials science, catalysis, and drug development.
Introduction: The Strategic Role of Thiophene-Based Linkers in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] The modular nature of MOF synthesis allows for the precise tuning of their pore size, shape, and chemical functionality by judicious selection of the metal nodes and organic linkers. Thiophene-containing linkers are of particular interest due to the unique properties of the thiophene ring. The sulfur atom in the thiophene moiety can influence the electronic properties of the framework and can exhibit specific interactions with guest molecules.[2]
This compound, as a bifunctional linker, offers two key features for MOF synthesis:
-
Coordination Sites: While the aldehyde groups themselves are generally weak coordinating moieties for MOF formation, they can participate in coordination or, more commonly, the synthesis of Schiff base linkers in situ. More strategically, the thiophene ring can be further functionalized with coordinating groups like carboxylates to direct the MOF assembly, leaving the aldehyde groups pendant within the pores.
-
Reactive Functionality: The aldehyde groups are highly amenable to a variety of chemical transformations, most notably imine condensation. This makes this compound an excellent candidate for the design of MOFs that can undergo post-synthetic modification (PSM).[3][4] PSM allows for the introduction of new functional groups into a pre-synthesized MOF, enabling the fine-tuning of its properties for specific applications without altering the underlying framework topology.[5][6]
This guide will focus on a representative MOF system where this compound, or a derivative, is used to create a framework with accessible aldehyde groups, which are then utilized for further functionalization.
Synthesis of MOFs with Pendant Aldehyde Groups
The synthesis of MOFs is typically achieved through solvothermal methods, where the metal salt and the organic linker are dissolved in a high-boiling point solvent and heated in a sealed vessel.[7] The slow crystallization process under these conditions often yields high-quality crystalline materials.
Ligand Availability
This compound is a commercially available starting material. For custom applications, its synthesis can be achieved through various organic chemistry routes.
Exemplary Protocol: Solvothermal Synthesis of a Zinc-Thiophene-Dicarbaldehyde MOF (Zn-TDC-MOF)
This protocol describes the synthesis of a hypothetical zinc-based MOF (Zn-TDC-MOF) using a carboxylate-derivatized this compound linker. The carboxylate groups will direct the formation of the MOF structure, leaving the aldehyde groups accessible within the pores. For this example, we will consider the linker to be 5-formyl-thiophene-2-carboxylic acid, a derivative that allows for robust MOF formation.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
5-formyl-thiophene-2-carboxylic acid
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of 5-formyl-thiophene-2-carboxylic acid in 5 mL of DMF.
-
Combine the two solutions in the first vial and sonicate for 5 minutes to ensure homogeneity.
-
Cap the vial tightly and place it in a preheated oven at 100 °C for 24 hours.
-
After 24 hours, allow the oven to cool to room temperature slowly.
-
Colorless, crystalline precipitates of Zn-TDC-MOF should be observed at the bottom of the vial.
-
Carefully decant the supernatant.
-
Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
To activate the MOF (i.e., remove the solvent molecules from the pores), immerse the crystals in ethanol for 24 hours, replacing the ethanol every 8 hours.
-
After the solvent exchange, decant the ethanol and dry the crystals under vacuum at 120 °C for 12 hours.
Causality Behind Experimental Choices:
-
Solvent: DMF is a common solvent for MOF synthesis due to its high boiling point and its ability to solubilize both the metal salt and the organic linker.
-
Temperature: The reaction temperature of 100 °C is a typical starting point for the solvothermal synthesis of zinc-based MOFs. It provides sufficient thermal energy for the reaction to proceed and for the formation of a crystalline product.
-
Activation: The solvent exchange with a more volatile solvent like ethanol, followed by heating under vacuum, is crucial for removing the high-boiling DMF from the pores of the MOF. This "activation" process is necessary to make the pores accessible for subsequent applications.
Synthesis Workflow Diagram
Caption: Workflow for the solvothermal synthesis of Zn-TDC-MOF.
Characterization of this compound MOFs
A thorough characterization of the synthesized MOF is essential to confirm its structure, porosity, and thermal stability.
| Technique | Purpose | Expected Outcome for Zn-TDC-MOF |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material. | A diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the MOF and the temperature at which the framework decomposes. | A weight loss step corresponding to the removal of coordinated solvent, followed by a plateau indicating the stable framework, and then a final weight loss at higher temperatures due to framework decomposition. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the organic linker and the coordination of the carboxylate groups to the metal centers. | Characteristic peaks for the aldehyde C=O stretch (around 1690 cm⁻¹) and the carboxylate stretches. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity, specific surface area (BET), and pore volume of the activated MOF. | A Type I or Type IV isotherm, indicating a microporous or mesoporous material, respectively. |
| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology and size distribution of the MOF particles. | Images showing well-defined crystals with a uniform size and shape. |
Characterization Workflow Diagram
Caption: Standard characterization workflow for a newly synthesized MOF.
Applications of this compound MOFs
The unique combination of a sulfur-containing aromatic linker and reactive aldehyde groups opens up a wide range of potential applications for this compound-based MOFs.
Post-Synthetic Modification (PSM)
The pendant aldehyde groups within the MOF pores are ideal for PSM, allowing for the covalent attachment of various functional molecules.[8] A common and efficient reaction is the formation of an imine bond with a primary amine. This can be used to introduce a variety of functionalities, such as catalytic sites, chiral selectors, or fluorescent reporters.
Exemplary Protocol: PSM of Zn-TDC-MOF with a Primary Amine
-
Suspend 50 mg of activated Zn-TDC-MOF in 10 mL of anhydrous ethanol.
-
Add a 10-fold molar excess of the desired primary amine (e.g., aniline for a simple modification, or a more complex amine for specific functionality).
-
Stir the suspension at room temperature for 24 hours.
-
Collect the modified MOF by centrifugation or filtration.
-
Wash the solid extensively with ethanol to remove any unreacted amine.
-
Dry the modified MOF under vacuum.
Validation of PSM:
-
FTIR Spectroscopy: The disappearance of the aldehyde C=O peak and the appearance of a new C=N (imine) peak (around 1650 cm⁻¹) confirms the reaction.
-
¹H NMR Spectroscopy: Digestion of the modified MOF in a suitable deuterated acid (e.g., D₂SO₄ in DMSO-d₆) and subsequent NMR analysis can be used to quantify the degree of functionalization.
Catalysis
The sulfur atom in the thiophene ring can act as a soft Lewis base, potentially influencing catalytic reactions.[9] Furthermore, the aldehyde groups can be modified to introduce catalytically active sites. For example, the introduction of a chiral amine via PSM could create a heterogeneous asymmetric catalyst.
Sensing
MOFs with pendant aldehyde groups can be used as chemical sensors. The reaction of the aldehyde with a specific analyte can lead to a change in the optical properties of the MOF, such as its fluorescence.[10][11] For instance, the condensation of the aldehyde with a hydrazine-containing fluorophore could be used to detect hydrazine in a sample.
Adsorption and Separation
The sulfur atom in the thiophene linker can enhance the adsorption of certain molecules, such as heavy metals or sulfur-containing compounds from fuels.[12][13] The polar aldehyde groups can also contribute to the selective adsorption of polar molecules.
Application Pathway Diagram
Caption: Potential application pathways for thiophene-dicarbaldehyde MOFs.
Conclusion and Future Outlook
This compound and its derivatives are promising building blocks for the synthesis of functional MOFs. The combination of the unique properties of the thiophene ring and the versatility of the aldehyde groups for post-synthetic modification allows for the creation of a wide range of materials with tailored properties. Future research in this area could focus on the synthesis of novel MOF topologies using this linker, the exploration of more complex post-synthetic modifications, and the development of these materials for advanced applications in areas such as targeted drug delivery and photocatalysis.
References
- Koner, S. et al. (2010). Alkaline earth MOF compound, [Ba(pdc)]n for the aldol reaction of various aromatic aldehydes with cyclohexanone and acetone.
- Dang, D. et al. (2013). Cu-MOF-74 by a solvothermal method and used it for the synthesis of indolizines through aldehyde–amine–alkyne three-component coupling.
- Burrows, A. D. et al. (2008). Use of both aldehyde- and methoxy-functionalized dicarboxylates leads to MOFs containing both ligands, of which the aldehyde groups can be selectively reacted.
- Dincă, M. (2018). Sulfur-Containing Metal-Organic Frameworks. Inorganic Chemistry, 57(17), 10581-10593.
- Al-hamiri, S. et al. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega, 9(4), 4851–4861.
- Cohen, S. M. (2009). Postsynthetic methods for the functionalization of metal–organic frameworks. Chemical Reviews, 109(5), 2060-2075.
- Canivet, J. et al. (2011). A novel post-synthetic functionalization of MOF linkers to generate nickel-based MOF catalysts.
- Farha, O. K., & Hupp, J. T. (2010). Postsynthetic modification of metal–organic frameworks. Accounts of Chemical Research, 43(8), 1166-1175.
- Mahajan, S., & Lahtinen, M. (2024). 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)
- Tuleushov, G., & Attfield, M. (2018). Synthesis of metal organic framework materials by performing linker exchanges using solvothermal procedure. International Journal of Biology and Chemistry, 11(1), 198.
- Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 38(5), 1315-1329.
- Gadzikwa, T., & Matseketsa, P. (2024). The post-synthesis modification (PSM) of MOFs for catalysis. Dalton Transactions, 53(18), 7659-7668.
- Chen, Y., & Wang, C. (2021). Post-synthesis modifications (PSM) on metal–organic frameworks (MOFs) for visible-light-initiated photocatalysis. Dalton Transactions, 50(38), 13247-13258.
- Lin, W. (2021).
- Zhou, H. Q. (2022). Thiophenethiol Functionalized Metal-Organic Frameworks: Design, Synthesis And Optical And Electrical Properties. Globe Thesis.
- Singh, K. et al. (2023). Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications. Dalton Transactions, 52(46), 17099-17124.
- Zhao, Y. et al. (2017). Metal-Organic Frameworks Constructed from a New Thiophene-Functionalized Dicarboxylate: Luminescence Sensing and Pesticide Removal.
- Rengga, W. D. P. et al. (2021). Synthesis of Metal-Organic Frameworks Zinc (II) with Optimum Slow Pyrolysis Process for Conductivity Performance. E3S Web of Conferences, 325, 02003.
- Corma, A. et al. (2009). Copper-containing MOFs were stable, active and reusable solid catalysts for coupling reactions of amines, aldehydes and alkynes forming the consequent propargylamines.
- Zhao, Y. et al. (2016). Metal–Organic Frameworks Constructed from a New Thiophene-Functionalized Dicarboxylate: Luminescence Sensing and Pesticide Removal.
- Mahajan, S., & Lahtinen, M. (2024). 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)
- Duan, J. et al. (2014). Preparation of a novel 2D zinc(ii) metal–organic framework for photocatalytic degradation of organic dyes in water. Dalton Transactions, 43(30), 11523-11528.
- Yaghi, O. M. et al. (1995). Metal-organic frameworks: a new class of porous materials.
Sources
- 1. Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Collection - MetalâOrganic Frameworks Constructed from a New Thiophene-Functionalized Dicarboxylate: Luminescence Sensing and Pesticide Removal - ACS Applied Materials & Interfaces - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers : Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations :: JYX [jyx.jyu.fi]
- 9. oiccpress.com [oiccpress.com]
- 10. US20210179638A1 - Synthesis of Zinc MOF Materials - Google Patents [patents.google.com]
- 11. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 12. Synthesis of a novel 2D zinc(ii) metal–organic framework for photocatalytic degradation of organic dyes in water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Heterometallic MOFs constructed from thiophene and furandicarboxylate ligands for heavy metal luminescence sensing - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Introduction: The Strategic Importance of Thiophene-2,4-dicarbaldehyde
An Application Guide to Thiophene-2,4-dicarbaldehyde in Organic Electronics
Prepared by: Gemini, Senior Application Scientist
This compound is a highly versatile aromatic building block that has garnered significant interest in the field of organic electronics. Its unique molecular architecture, featuring an electron-rich thiophene ring functionalized with two reactive aldehyde groups at the 2 and 4 positions, makes it an exceptional precursor for a new generation of organic semiconducting materials.[1][2] The thiophene core contributes to the π-conjugated system, which is essential for charge transport, while the strategically placed aldehyde groups provide reactive sites for constructing extended polymer chains and complex molecular structures through various condensation reactions.[3] This dual functionality allows for precise tuning of the electronic and optical properties of the resulting materials, making this compound a cornerstone for developing advanced components for Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and chemical sensors.[4][5]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of this compound, complete with step-by-step protocols, mechanistic insights, and characterization methodologies.
Core Application I: Synthesis of Conjugated Polymers for Organic Field-Effect Transistors (OFETs)
The performance of OFETs is critically dependent on the molecular ordering and charge transport characteristics of the organic semiconductor layer. Thiophene-based polymers are renowned for their excellent charge carrier mobility due to favorable π-π stacking.[6] this compound is an ideal monomer for creating donor-acceptor (D-A) type copolymers, where its electron-rich nature can be paired with electron-deficient units to tailor the material's energy levels and enhance performance.
A common and highly effective method for polymerizing dialdehydes is the Knoevenagel polycondensation. This reaction forms vinylene C=C double bonds, which effectively extends the π-conjugation along the polymer backbone, a critical factor for efficient charge transport.
Caption: Workflow for fabricating an OPV device.
Protocol 2: Fabrication of a Bulk Heterojunction Solar Cell
This protocol outlines the fabrication of a conventional architecture OPV device using a polymer derived from this compound as the donor material.
Materials:
-
Purified donor polymer (synthesized in Protocol 1)
-
PC₇₁BM (Phenyl-C₇₁-butyric acid methyl ester) acceptor
-
Chlorobenzene (anhydrous)
-
ITO-coated glass substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution
-
Calcium (Ca), Aluminum (Al) for thermal evaporation
Methodology:
-
Substrate Preparation: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates under a stream of nitrogen.
-
Causality: Rigorous cleaning is paramount to remove any organic or particulate contamination that could lead to short circuits or impede uniform layer formation.
-
-
Hole Transport Layer (HTL) Deposition: Treat the cleaned substrates with UV-Ozone for 15 minutes to improve the wettability of the ITO surface. Spin-coat the PEDOT:PSS solution at 4000 rpm for 40 seconds. Anneal the substrates at 140°C for 15 minutes in air.
-
Causality: The PEDOT:PSS layer serves two functions: it smooths the ITO surface and acts as a hole-selective contact, facilitating the efficient extraction of holes while blocking electrons.
-
-
Active Layer Preparation & Deposition: Prepare a blend solution of the donor polymer and PC₇₁BM (e.g., in a 1:1.5 weight ratio) in chlorobenzene at a total concentration of 20 mg/mL. Stir the solution overnight at 50°C in a nitrogen-filled glovebox. Spin-coat the active layer solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds.
-
Causality: The donor:acceptor ratio and solution concentration are critical parameters that control the morphology of the bulk heterojunction. A well-controlled morphology ensures efficient exciton dissociation and charge transport to the respective electrodes.
-
-
Annealing: Thermally anneal the active layer at 110°C for 10 minutes inside the glovebox.
-
Causality: Annealing provides the necessary energy for the donor and acceptor molecules to phase-separate into nano-scale domains, creating a larger interfacial area for charge generation and continuous pathways for charge transport.
-
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a layer of Calcium (20 nm) followed by a layer of Aluminum (100 nm) through a shadow mask at a pressure below 10⁻⁶ Torr.
-
Causality: A low work function metal like Calcium is used as an electron transport layer to ensure efficient electron collection. The thicker Aluminum layer serves as a stable top electrode and protects the reactive Ca layer from oxidation.
-
Device Characterization:
| Technique | Purpose | Key Metrics |
| Current-Voltage (J-V) Testing | Measure solar cell performance under simulated sunlight (AM 1.5G, 100 mW/cm²) | Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current (Jsc), Fill Factor (FF). |
| External Quantum Efficiency (EQE) | Measure the ratio of collected electrons to incident photons at each wavelength | Provides insight into the spectral response and identifies regions of poor light harvesting or charge collection. |
Core Application III: Chemical and Biological Sensors
The reactive aldehyde groups of this compound are excellent for creating Schiff base linkages with various amine-containing molecules. This reaction is a straightforward way to synthesize chemosensors where the thiophene unit acts as a fluorophore or chromophore. [5]Binding of a target analyte (e.g., metal ions, anions) to the receptor part of the sensor molecule can induce a change in the electronic structure of the conjugated system, leading to a detectable change in its fluorescence or color. [7][8]
Caption: Experimental workflow for chemosensor analysis.
Protocol 3: Synthesis and Evaluation of a Fluorescent Anion Sensor
This protocol describes the synthesis of a simple Schiff base sensor for detecting anions like cyanide (CN⁻) through a colorimetric and fluorometric response.
Part A: Sensor Synthesis
-
Dissolution: Dissolve this compound (1.0 mmol) and 2-aminophenol (2.0 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Reaction: Add 2-3 drops of glacial acetic acid as a catalyst. Reflux the mixture for 6 hours.
-
Isolation: Cool the reaction to room temperature. The yellow precipitate that forms is collected by filtration, washed with cold ethanol, and dried under vacuum.
Part B: Sensor Evaluation
-
Stock Solutions: Prepare a stock solution of the sensor (1.0 mM) in DMSO. Prepare stock solutions of various anions (e.g., tetrabutylammonium salts of F⁻, Cl⁻, Br⁻, I⁻, CN⁻, AcO⁻) in DMSO.
-
Titration Experiment: In a cuvette, place 2 mL of a diluted sensor solution (e.g., 10 µM in DMSO). Record the initial UV-Vis absorption and fluorescence emission spectra.
-
Data Collection: Incrementally add small aliquots of the anion stock solution (e.g., 2 µL) to the cuvette. After each addition, mix thoroughly and record the new UV-Vis and fluorescence spectra.
-
Causality: The interaction of anions like CN⁻ with the hydroxyl group of the 2-aminophenol moiety can deprotonate it, leading to an intramolecular charge transfer (ICT) process. This alters the electronic distribution across the thiophene core, causing a distinct and measurable change in the absorption (color) and emission (fluorescence) properties.
-
-
Analysis: Plot the change in absorbance or fluorescence intensity against the concentration of the added anion. This allows for the determination of the sensor's selectivity, sensitivity, and limit of detection (LOD).
References
- Processable Thiophene‐Based Polymers with Tailored Electronic Properties and their Application in Solid‐State Electrochromic Devices Using Nanoparticle Films. Semantic Scholar.
- Synthesis and Characterization of New Thiophene-Derived Polymers. ResearchGate.
- Thiophene-Based Trimers for In Vivo Electronic Functionalization of Tissues. ACS Publications.
- Thiophene Carbaldehydes for Organic Electronics. MySkinRecipes.
- Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline. JEPT - Journal for Electrochemistry and Plating Technology.
- Study of a thiophene-based polymer for optoelectronic applications. ResearchGate.
- Understanding the Chemical Properties and Reactions of Thiophene-2-carbaldehyde Derivatives. NINGBO INNO PHARMCHEM CO.,LTD..
- Design Strategies and Synthesis of Thiophene-based Organic Materials. Carnegie Mellon University - Figshare.
- This compound|932-93-4. MOLBASE.
- Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers. RSC Publishing.
- Metal–Organic Frameworks Constructed from a New Thiophene-Functionalized Dicarboxylate: Luminescence Sensing and Pesticide Removal. ACS Applied Materials & Interfaces.
- The Role of Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde in Advancing Organic Electronics. NINGBO INNO PHARMCHEM CO.,LTD..
- Development of the Synthesis of Thiophene and Thiazole Based Conjugated Polymers Through Direct Arylation and The Separation of Carbon Nanotubes Using Degradable Conjugated Polymers. UWSpace - University of Waterloo.
- Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. Semantic Scholar.
- Reusable thiophene-based fluorescent sensor for detection of toxic Au³ ⁺ in real samples: Integrated spectroscopic and computational insight. DTU Research Database.
- Thiophene-2-carbaldehyde. ChemBK.
- SYNTHESIS AND CHARACTERIZATION OF THIOPHENE BASED METAL FREE DYE SENSITIZERS FOR SOLAR CELLS, THEIR PHOTO. University of Nairobi Research Archive.
- Novel Conjugated Polymers Containing 3-(2-Octyldodecyl)thieno[3,2-b]thiophene as a π-Bridge for Organic Photovoltaic Applications. NIH.
- All-thiophene-based conjugated porous organic polymers. RSC Publishing.
- The Versatility of Thiophene-Based Organic Molecules in Modern Electronics. NINGBO INNO PHARMCHEM CO.,LTD..
- Thieno(3,2-b)thiophene-2,5-dicarboxaldehyde. PubChem.
- Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. MDPI.
- A Comprehensive Review on Thiophene Based Chemosensors. ResearchGate.
- 2-vinylthiophene. Organic Syntheses Procedure.
- Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science.
- Studies in Thiophene Chemistry for Organic Electronic Materials. ResearchGate.
- Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde: A Versatile Intermediate for Dye-Sensitized Solar Cell Technology. NINGBO INNO PHARMCHEM CO.,LTD..
- Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science.
- High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. Journal of Materials Chemistry C (RSC Publishing).
- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. NIH.
- High Performance, Low-Voltage Organic Field-Effect Transistors Using Thieno[3,2-b]thiophene and Benzothiadiazole Co-Polymers. Research Explorer - The University of Manchester.
- 2,3-Disubstituted Thiophene-Based Organic Dyes for Solar Cells. SciSpace.
- Thiophene-2,5-dicarbaldehyde. PubChem.
- Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties. ACS Publications.
- Fused-thiophene based materials for organic photovoltaics and dye-sensitized solar cells. Semantic Scholar.
- Thieno[3,4-b]thiophene-based organic dyes for dye-sensitized solar cells. National Taiwan University.
Sources
- 1. Thiophene Carbaldehydes for Organic Electronics [myskinrecipes.com]
- 2. This compound|932-93-4 - MOLBASE Encyclopedia [m.molbase.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orbit.dtu.dk [orbit.dtu.dk]
Thiophene-2,4-dicarbaldehyde: A Versatile Heterocyclic Building Block for Advanced Functional Materials
Introduction: The Strategic Importance of Thiophene-2,4-dicarbaldehyde
In the landscape of materials science and drug discovery, the rational design of molecular building blocks is paramount. Thiophene-based organic molecules have emerged as a cornerstone in the development of high-performance organic electronic materials due to their electron-rich nature and the ability to form extended conjugated systems.[1][2] this compound, a seemingly simple heterocyclic compound, represents a strategically important building block for the synthesis of a diverse array of functional materials. Its two reactive aldehyde groups, positioned at the 2 and 4 positions of the thiophene ring, provide a versatile platform for constructing complex molecular architectures through well-established chemical transformations. This guide provides detailed application notes and protocols for the synthesis and utilization of this compound, empowering researchers to explore its full potential in creating next-generation functional materials.
Part 1: Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce one or more formyl (-CHO) groups onto the aromatic substrate.[3] For the synthesis of this compound, a di-formylation of thiophene is required. The electron-donating sulfur atom in the thiophene ring directs electrophilic substitution primarily to the electron-rich α-positions (C2 and C5). However, by carefully controlling the reaction conditions, di-formylation at the 2 and 4 positions can be achieved.
Causality Behind Experimental Choices:
-
Reagent Stoichiometry: An excess of the Vilsmeier reagent is crucial to drive the reaction towards di-formylation. The ratio of thiophene to DMF and POCl₃ directly influences the degree of formylation.
-
Temperature Control: The initial formation of the Vilsmeier reagent is an exothermic process and is typically performed at low temperatures (0 °C) to ensure its stability.[4] The subsequent reaction with thiophene is often carried out at elevated temperatures to overcome the activation energy barrier for the second formylation.
-
Solvent: While DMF serves as both a reagent and a solvent, in some cases, an inert co-solvent like 1,2-dichloroethane can be used to control the reaction concentration and temperature.
-
Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step to yield the final aldehyde product. This is typically achieved by pouring the reaction mixture into a mixture of ice and water, followed by neutralization with a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
Thiophene (1.0 equivalent)
-
N,N-Dimethylformamide (DMF) (5.0 equivalents)
-
Phosphorus oxychloride (POCl₃) (4.0 equivalents)
-
1,2-Dichloroethane (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous 1,2-dichloroethane and N,N-dimethylformamide (5.0 eq.).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (4.0 eq.) to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a pale yellow to white precipitate indicates the generation of the Vilsmeier reagent.
-
Add thiophene (1.0 eq.) dropwise to the reaction mixture at 0 °C.
-
After the addition of thiophene, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Expected Outcome & Characterization:
The purified product should be a pale yellow solid. The structure and purity can be confirmed by standard spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the two aldehyde protons (typically around 9.8-10.0 ppm) and the two thiophene ring protons. |
| ¹³C NMR | Resonances for the two aldehyde carbonyl carbons (around 180-190 ppm) and the four thiophene ring carbons. |
| FT-IR | A strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde groups, typically in the range of 1670-1690 cm⁻¹.[5] |
| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (140.16 g/mol ). |
Troubleshooting:
-
Low Yield of Di-formylated Product: This could be due to insufficient Vilsmeier reagent or incomplete reaction. Ensure the stoichiometry of the reagents is correct and consider increasing the reaction time or temperature. The purity of POCl₃ and the dryness of DMF are critical; distillation of POCl₃ may be necessary if it is old.[6]
-
Formation of Mono-formylated Byproduct: Incomplete reaction can lead to the formation of thiophene-2-carbaldehyde. Purification by column chromatography is essential to separate the desired product.
-
Difficult Purification: The crude product may contain residual DMF and other impurities. Thorough washing during the work-up and careful column chromatography are necessary.
Part 2: this compound in the Synthesis of Functional Polymers
The two aldehyde functionalities of this compound make it an excellent monomer for the synthesis of various functional polymers through condensation reactions. These reactions, such as Schiff base formation and Knoevenagel condensation, allow for the creation of conjugated polymers with tunable electronic and optical properties.[7][8]
Application 1: Schiff Base Polymers for Optoelectronics
Schiff base polymers, or poly(azomethine)s, are a class of conjugated polymers that can be readily synthesized by the condensation of a dialdehyde with a diamine.[9][10][11] The resulting imine (-C=N-) linkages contribute to the delocalization of π-electrons along the polymer backbone, leading to interesting optoelectronic properties.
-
Monomer Selection: The choice of the diamine co-monomer is critical in determining the properties of the final polymer. Aromatic diamines will lead to more rigid and highly conjugated polymers, while aliphatic diamines will introduce flexibility.
-
Catalyst: The condensation reaction is typically catalyzed by an acid, such as acetic acid or p-toluenesulfonic acid, to protonate the carbonyl oxygen and increase the electrophilicity of the aldehyde carbon.
-
Solvent: High-boiling point solvents like DMF, N-methyl-2-pyrrolidone (NMP), or m-cresol are often used to facilitate the removal of water, which is a byproduct of the reaction, and to keep the growing polymer in solution.
Materials:
-
This compound (1.0 equivalent)
-
p-Phenylenediamine (1.0 equivalent)
-
m-Cresol
-
Glacial acetic acid (catalytic amount)
-
Methanol
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and p-phenylenediamine (1.0 eq.) in m-cresol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
After cooling to room temperature, pour the viscous solution into an excess of methanol to precipitate the polymer.
-
Filter the polymer, wash it thoroughly with methanol and then with acetone to remove unreacted monomers and solvent.
-
Dry the polymer under vacuum at 60 °C for 24 hours.
Expected Outcome & Characterization:
The resulting polymer should be a colored, insoluble solid. Its properties can be characterized by the following techniques.
| Technique | Expected Data |
| FT-IR | Disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the amine, and the appearance of a new band corresponding to the C=N stretching of the imine bond (around 1600-1650 cm⁻¹). |
| Solid-State NMR | Broad signals characteristic of a polymeric structure. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the polymer. |
| UV-Vis Spectroscopy (thin film) | To determine the absorption and emission properties and estimate the optical band gap. |
Diagram: Synthesis of a Thiophene-based Schiff Base Polymer
Caption: Synthesis of a CMP via Knoevenagel condensation.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the construction of a wide range of functional organic materials. The protocols detailed in this guide provide a solid foundation for the synthesis of this key intermediate and its subsequent polymerization into Schiff base polymers and conjugated microporous polymers. The inherent tunability of the condensation reactions allows for the rational design of materials with specific electronic, optical, and physical properties. Future research in this area will undoubtedly focus on the development of novel co-monomers to further expand the library of thiophene-based materials and explore their applications in emerging technologies such as flexible electronics, energy storage, and smart sensors.
References
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Organic Chemistry Portal. (2022). Vilsmeier-Haack Reaction. [Link]
- Patil, S. D., et al. (2001). Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity. Oriental Journal of Chemistry, 17(1).
- ResearchGate. (2023). Thiophene-containing Schiff base polymers: synthesis, characterization, and anti-bacterial properties. [Link]
- SciSpace. (n.d.). Synthesis, Characterization and Biological Evaluation of Schiff Base (N-4-(thiophene-2-yl-methyleneamino) - sulfisomidine) and its Metal Complexes. [Link]
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]
- ResearchGate. (2019). Preparing Vilsmeier reagent?. [Link]
- ResearchGate. (2024). Thiophene- and bithiophene-based π-conjugated Schiff base oligomers containing binaphthalene moieties in the backbone.
- ResearchGate. (2019).
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
- ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, and (c) the Schiff base ligand. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Thiophene-Based Organic Molecules in Modern Electronics. [Link]
- Diva-portal.org. (n.d.).
- Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]
- ResearchGate. (n.d.). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation reaction of cyclopropyl ethanols 201. [Link]
- Journal of Chemical Sciences. (2013). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
- Organic Reactions. (n.d.).
- SpectraBase. (n.d.). Thiophene-2-aldehyde. [Link]
- PubMed Central. (2023).
- Royal Society of Chemistry. (n.d.).
- Wiley Online Library. (n.d.). Optimized Synthesis and Simple Purification of 2,5‐Diamino‐thiophene‐3,4‐dicarboxylic Acid Diethyl Ester. [Link]
- PubMed. (2017). Thiophene-Based Organic Semiconductors. [Link]
- Royal Society of Chemistry. (n.d.). Tunable thiophene-based conjugated microporous polymers for the disposal of toxic hexavalent chromium. [Link]
- MOLBASE. (n.d.). This compound|932-93-4. [Link]
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI)
- CABI Compendium. (n.d.).
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- Impactfactor. (2024). Synthesis of thiophene hydrazone derivatives by Japp Klinegmann reaction method for anticancer activity against MCF-7 cell. [Link]
- Royal Society of Chemistry. (n.d.). Thiophene-based conjugated microporous polymers: preparation, porosity, exceptional carbon dioxide absorption and selectivity. [Link]
- ResearchGate. (n.d.). Condensation reactions in thiophene synthesis. [Link]
- Waseda University. (n.d.). Tunable thiophene-based conjugated microporous polymers for the disposal of toxic hexavalent chromium. [Link]
- Kuwait Journal of Science. (n.d.).
- ACS Publications. (2016). Metal–Organic Frameworks Constructed from a New Thiophene-Functionalized Dicarboxylate: Luminescence Sensing and Pesticide Removal. [Link]
- ResearchGate. (2025).
- PubMed Central. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijfans.org [ijfans.org]
- 10. Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 11. scispace.com [scispace.com]
Application Notes and Protocols for Knoevenagel Condensation with Thiophene-2,4-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide to the Knoevenagel condensation reaction utilizing thiophene-2,4-dicarbaldehyde. This versatile heterocyclic dialdehyde presents unique opportunities for the synthesis of novel molecular architectures with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of procedural steps to offer in-depth insights into the reaction's mechanistic nuances, strategies for controlling selectivity, and detailed, field-proven protocols.
Introduction: The Strategic Value of Thiophene-Based Knoevenagel Adducts
The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base.[1] The resulting α,β-unsaturated products are pivotal intermediates in the synthesis of a wide array of fine chemicals, functional polymers, and pharmacologically active molecules.[2] Thiophene moieties, in particular, are recognized as "privileged scaffolds" in drug discovery, appearing in numerous approved pharmaceuticals.[3] Their unique electronic properties and ability to engage in various biological interactions make them highly sought after.
The use of this compound as a substrate in the Knoevenagel condensation opens avenues for creating symmetrical and unsymmetrical molecules with extended conjugation, which are of significant interest for their electronic and photophysical properties. Furthermore, the resulting products are versatile precursors for the synthesis of more complex heterocyclic systems with potential applications in cancer research and as kinase inhibitors.[3][4]
Mechanistic Insights and the Challenge of Selectivity
The Knoevenagel condensation proceeds via a base-catalyzed mechanism.[5] The process is initiated by the deprotonation of the active methylene compound to form a resonance-stabilized enolate ion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde, leading to an aldol-type addition intermediate. Subsequent dehydration yields the stable α,β-unsaturated product.
The primary challenge and, concurrently, the synthetic opportunity in working with this compound lies in controlling the reaction's selectivity. Depending on the stoichiometry of the reactants and the reaction conditions, it is possible to obtain either a mono-Knoevenagel adduct or a bis-Knoevenagel adduct.
Diagram: General Mechanism of Knoevenagel Condensation
Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.
The relative reactivity of the two aldehyde groups in this compound is a critical factor. The formyl group at the 2-position is generally more electrophilic than the one at the 4-position due to the electron-withdrawing nature of the sulfur atom in the thiophene ring. This difference in reactivity can be exploited to achieve selective mono-condensation at the 2-position under carefully controlled conditions.
Experimental Protocols
The following protocols provide detailed methodologies for both selective mono-condensation and double condensation of this compound.
Protocol 1: Selective Mono-Knoevenagel Condensation
This protocol is designed to favor the formation of the mono-adduct by using a stoichiometric amount of the active methylene compound and carefully controlling the reaction temperature.
Materials:
-
This compound
-
Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Add 1.0 equivalent of the active methylene compound to the solution and stir until completely dissolved.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 78 °C for ethanol).
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The appearance of a new spot corresponding to the mono-adduct should be observed.
-
Upon consumption of the starting dialdehyde (typically within 1-2 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash it thoroughly with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to isolate the mono-Knoevenagel adduct.
Protocol 2: Double Knoevenagel Condensation (Synthesis of Bis-Adduct)
This protocol aims to achieve condensation at both aldehyde groups by using an excess of the active methylene compound.
Materials:
-
This compound
-
Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Add at least 2.2 equivalents of the active methylene compound to the solution and stir until dissolved.
-
Add a catalytic amount of piperidine (0.1-0.2 equivalents) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 4-6 hours, monitoring the reaction for the disappearance of the mono-adduct and the formation of the bis-adduct by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
A precipitate of the bis-adduct is likely to form. Collect the solid product by vacuum filtration and wash it thoroughly with cold ethanol.
-
Dry the product in a vacuum oven to obtain the bis-Knoevenagel adduct.
Diagram: Experimental Workflow
Caption: Generalized experimental workflow for the Knoevenagel condensation.
Data Presentation: Reaction Conditions and Expected Outcomes
The choice of active methylene compound, catalyst, and reaction conditions significantly influences the outcome of the Knoevenagel condensation. The following table summarizes typical conditions and expected products.
| This compound (eq.) | Active Methylene Compound (eq.) | Catalyst | Solvent | Temperature | Expected Major Product |
| 1 | 1 | Piperidine (0.1 eq.) | Ethanol | Reflux | Mono-Knoevenagel Adduct |
| 1 | >2 | Piperidine (0.2 eq.) | Ethanol | Reflux | Bis-Knoevenagel Adduct |
| 1 | 1 | Basic Alumina | Solvent-free (Microwave) | - | Mono-Knoevenagel Adduct |
| 1 | >2 | Basic Alumina | Solvent-free (Microwave) | - | Bis-Knoevenagel Adduct |
Applications in Drug Discovery and Materials Science
The Knoevenagel adducts derived from this compound are valuable synthons for a variety of applications:
-
Anticancer Agents: The α,β-unsaturated nitrile and carbonyl moieties can act as Michael acceptors, enabling covalent interactions with biological nucleophiles, such as cysteine residues in kinases, a common target in cancer therapy.[6]
-
Organic Electronics: The extended π-conjugated systems of the bis-adducts make them promising candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as organic semiconductors.
-
Fluorescent Probes: The inherent fluorescence of some thiophene derivatives can be modulated by the substituents introduced via the Knoevenagel condensation, leading to the development of novel fluorescent sensors.
Diagram: Potential Application in Drug Discovery
Caption: Synthetic pathway from this compound to potentially bioactive molecules.
Troubleshooting and Key Considerations
-
Low Yield: Ensure the purity of the starting materials and the dryness of the solvent. The use of microwave irradiation can sometimes improve yields and reduce reaction times.[7]
-
Mixture of Products: For selective mono-condensation, precise control of stoichiometry and temperature is crucial. Column chromatography is often necessary to separate the mono- and bis-adducts.
-
Catalyst Choice: While piperidine is a common and effective catalyst, other bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or even solid-supported catalysts like basic alumina can be employed, particularly for greener reaction conditions.[2]
Conclusion
The Knoevenagel condensation of this compound is a powerful tool for the synthesis of a diverse range of functionalized molecules. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can selectively synthesize mono- or bis-adducts, opening doors to novel compounds with significant potential in drug discovery and materials science. The protocols and insights provided herein serve as a robust foundation for the successful application of this important synthetic transformation.
References
- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde for the Synthesis of Biologically A. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation with 3,4-Dibromothiophene-2-carbaldehyde. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation with 3,4-diethyl-1H-pyrrole-2-carbaldehyde. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde. BenchChem.
- JoVE. (2025). Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation. Journal of Visualized Experiments.
- Knoevenagel Condensation. (n.d.). In Wikipedia.
- Mase, N., & Horibe, T. (2013). Organocatalytic Knoevenagel Condensations by Means of Carbamic Acid Ammonium Salts. Organic Letters, 15(8), 1854–1857.
- Naghiyev, F. N., et al. (2018). THE INVESTIGATION OF REACTION OF VARIOUS THIOPHENE BASED KNOEVENAGEL ADDUCTS WITH ACETOACETANILIDE. CHEMICAL PROBLEMS, 16(3).
- Organic Reactions. (n.d.). The Knoevenagel Condensation.
- Pawar, H. S., Wagh, A. S., & Lali, A. M. (2016). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehydes and Malonic Acid. New Journal of Chemistry, 40(6), 4962–4968.
- PubChem. (n.d.). Thiophene-2,5-dicarbaldehyde. National Center for Biotechnology Information.
- Ranu, B. C., & Jana, R. (2006). Ionic Liquid as Catalyst and Reaction Medium—A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid. European Journal of Organic Chemistry, 2006(16), 3767–3770.
- ResearchGate. (2014). Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with....
- ResearchGate. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
- Su, C., Chen, Z.-C., & Zhen, Q.-G. (2003). The ionic liquid 1-butyl-3-methylimidazonium tetrafluoroborate [bmim]BF4 was used for ethylenediammonium diacetate (EDDA)-catalyzed Knoevenagel condensation between aldehydes or ketones with active methylene compounds. Catalyst and solvent can be recycled. Synthesis, 2003(04), 555-559.
- Taylor & Francis Online. (2007). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature.
- Taylor & Francis Online. (2011). Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds Catalyzed by Alkaline Ionic Liquid.
- Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465–6474.
- Zanin, L. G., et al. (2024). Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society, 35(6).
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences, 1.
- CORE. (2011). Controlled Knoevenagel reactions of methyl groups of 1,3,5,7-tetramethyl BODIPY dyes for unique BODIPY dyes.
- PubMed. (2022). Contribution of Knoevenagel Condensation Products towards Development of Anticancer Agents: An Updated Review.
- ResearchGate. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
- ResearchGate. (n.d.). Knoevenagel condensation products of Isophthalaldehyde with some active methylene compounds under thermal and microwave irradiation conditions.
Sources
Application Note & Protocols: Thiophene-2,4-dicarbaldehyde as a Cornerstone for the Synthesis of Fused Heterocyclic Systems
Abstract: Thiophene-2,4-dicarbaldehyde is a highly versatile and reactive bifunctional starting material, serving as a linchpin for the construction of complex heterocyclic scaffolds. Its two aldehyde groups, positioned at the C2 and C4 positions of the thiophene ring, offer a unique platform for a variety of cyclization and condensation reactions. This guide provides researchers, scientists, and drug development professionals with in-depth protocols and technical insights for synthesizing thieno-fused quinolines, a class of compounds with significant potential in medicinal chemistry and materials science. We will explore two robust synthetic strategies: a modern multicomponent approach for thieno[3,2-b]quinolines and the classic Friedländer annulation for the isomeric thieno[2,3-b]quinolines. The causality behind experimental choices, detailed step-by-step methodologies, and the applications of these resulting fused systems are discussed.
Introduction: The Strategic Value of Thiophene-based Heterocycles
The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and its ability to act as a bioisostere for benzene rings.[1][2] Thiophene-containing molecules exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[2][3] When fused with other heterocyclic systems, such as quinoline, the resulting thienoquinoline core structures create rigid, planar molecules with expanded π-systems. These structural features are ideal for intercalation with DNA and interaction with enzyme active sites, making them prime candidates for drug discovery, particularly in oncology.[4] Furthermore, the extended conjugation in these fused systems often imparts valuable photophysical properties, opening applications in organic electronics and sensor technology.[5]
This compound is an ideal precursor for building these fused systems due to the differential reactivity and strategic placement of its two aldehyde functionalities, which can readily participate in cyclocondensation reactions to form a new fused ring.
Part 1: Multicomponent Synthesis of 2,4-Disubstituted-7,8-dihydro-thieno[3,2-b]quinolines
Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly efficient, atom-economical, and allows for rapid generation of compound libraries. Here, we detail a one-pot, three-component synthesis of thieno[3,2-b]quinolines.
Causality and Mechanism: This reaction proceeds via a cascade mechanism. Initially, the C-H activated ketone and an aldehyde group on the thiophene undergo an aldol-type condensation. Concurrently, the second aldehyde group reacts with ammonium acetate, which serves as the nitrogen source, to form an in-situ imine. The enamine intermediate then attacks the imine in an intramolecular fashion, followed by cyclization and dehydration (aromatization) to yield the final thieno[3,2-b]quinoline product. The use of a C-H activated compound like dimedone leads to the dihydro-thieno[3,2-b]quinoline derivative.
Experimental Protocol 1: One-Pot Synthesis of 2-(Thiophen-2-yl)-4,4-dimethyl-4,6,7,8-tetrahydro-3H-thieno[3,2-b]quinolin-3-one
This protocol is adapted from established methodologies for the synthesis of thieno[3,2-b]quinolines.
Materials:
-
This compound (1.0 mmol, 156.2 mg)
-
2-Acetylthiophene (1.0 mmol, 126.2 mg)
-
Dimedone (1.0 mmol, 140.2 mg)
-
Ammonium acetate (2.0 mmol, 154.2 mg)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plate (Silica gel 60 F254)
-
Column chromatography setup (silica gel)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol), 2-acetylthiophene (1.0 mmol), dimedone (1.0 mmol), and ammonium acetate (2.0 mmol).
-
Add 10 mL of ethanol to the flask.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer/hotplate.
-
Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitor the reaction progress using TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.
-
Once the starting materials are consumed, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The resulting crude solid is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure product.
Data Presentation:
| Entry | C-H Activated Compound | Yield (%) |
| 1 | Dimedone | ~85-95% |
| 2 | 1,3-Indandione | ~80-90% |
| 3 | 4-Hydroxycoumarin | ~75-85% |
Yields are representative and can vary based on specific substrates and reaction scale.
Visualization of Workflow:
Caption: Workflow for the one-pot synthesis of thieno[3,2-b]quinolines.
Part 2: Friedländer Annulation for the Synthesis of Thieno[2,3-b]quinolines
The Friedländer synthesis is a classic, reliable, and powerful method for constructing quinoline rings.[6][7] It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone).[6][7] By using this compound, we can leverage one aldehyde group to form the quinoline ring while the other remains available for further functionalization or is involved depending on the specific thiophene precursor used. For this specific synthesis, a derivative, 3-amino-4-formylthiophene-2-carbonitrile, would be the direct precursor, which is synthesized from the dicarbaldehyde. However, the core principle of the annulation remains central.
Causality and Mechanism: The reaction is typically catalyzed by either acid or base. The mechanism begins with an aldol condensation between the enolate of the ketone and the aldehyde of the ortho-aminobenzaldehyde analogue. This is followed by an intramolecular cyclization via nucleophilic attack of the amine onto the ketone carbonyl. The final step is a dehydration (aromatization) of the resulting cyclic intermediate to form the stable, aromatic quinoline ring system.[6] The choice of catalyst can influence reaction rates and yields.
Experimental Protocol 2: Synthesis of a Thieno[2,3-b]quinoline Derivative
This protocol outlines the synthesis of a substituted thieno[2,3-b]quinoline from an appropriate 2-amino-3-formylthiophene precursor and a ketone.
Materials:
-
2-Amino-3-formylthiophene derivative (1.0 mmol)
-
Cyclohexanone (1.2 mmol)
-
Potassium hydroxide (KOH) (2.0 mmol)
-
Ethanol (15 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the 2-amino-3-formylthiophene derivative (1.0 mmol) and cyclohexanone (1.2 mmol) in ethanol (15 mL) in a 50 mL round-bottom flask.
-
Add potassium hydroxide (2.0 mmol) to the solution while stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours.
-
Monitor the reaction's completion via TLC.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove impurities.
-
Dry the product in a vacuum oven to yield the pure thieno[2,3-b]quinoline derivative. Further purification can be achieved by recrystallization if necessary.
Data Presentation:
| Entry | Ketone Substrate | Product | Yield (%) |
| 1 | Cyclohexanone | Tetrahydro-thieno[2,3-b]quinoline | ~90-98% |
| 2 | Acetophenone | 2-Phenyl-thieno[2,3-b]quinoline | ~85-95% |
| 3 | Acetone | 2-Methyl-thieno[2,3-b]quinoline | ~80-90% |
Yields are representative and depend on the specific amino-thiophene precursor.
Visualization of Reaction Scheme:
Caption: General scheme for Friedländer synthesis of thieno[2,3-b]quinolines.
Applications and Future Directions
The thienoquinoline scaffolds synthesized from this compound are of immense interest to the drug development community. Thieno[2,3-b]quinolines, in particular, have emerged as a promising class of compounds with significant antiproliferative potential against various cancer cell lines.[4] Their planar structure allows them to act as DNA intercalators and inhibitors of key enzymes like kinases, which are crucial for cancer cell survival and progression.[4]
Beyond medicinal applications, the inherent electronic and photophysical properties of these fused aromatic systems make them suitable for applications in materials science.[5] They can be incorporated into organic light-emitting diodes (OLEDs), fluorescent probes for chemical sensing, and as components in the synthesis of advanced organic semiconductors.[5][8]
The protocols detailed herein provide a robust and versatile foundation for accessing these valuable heterocyclic systems. Future work will undoubtedly focus on expanding the library of derivatives through further functionalization of the thiophene and newly formed quinoline rings, exploring their structure-activity relationships (SAR) in biological systems, and fine-tuning their electronic properties for advanced material applications.
References
- Abu-Hashem, A.A., El-Shazly, M. (2021). Synthesis and antimicrobial evaluation of novel triazole, tetrazole, and spiropyrimidinethiadiazole derivatives. Polycyclic Aromatic Compounds, 41(3), 478-497.
- MDPI. (n.d.). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation.
- ResearchGate. (n.d.). (PDF) Synthesis of Novel Thieno[3,2-b]quinolines and Thieno[3,2-d][9][10]thiazoles.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- Taylor & Francis Online. (n.d.). Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review.
- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
- ResearchGate. (n.d.). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation...
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of Quinoline Derivatives in Chemical Synthesis.
- ResearchGate. (n.d.). (a) Synthesis of thieno[3,2‐c]quinolines 70 from...
- Taylor & Francis Online. (2024). Exploring the anticancer potential of thienoquinoline derivatives: a comprehensive review.
- National Institutes of Health. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.
- ResearchGate. (n.d.). (a) Synthesis of thieno[2,3‐b]quinoline and thieno[3,2‐b]quinolines 52...
- Oriental Journal of Chemistry. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds.
- Scholars Research Library. (2011). Synthesis, properties and biological activity of thiophene: A review.
- Royal Society of Chemistry. (n.d.). Synthesis of thieno[2,3-h]-/[3,2-h]quinolines and thieno[2,3-f] quinolines by Brønsted acid mediated cycloisomerisation.
- Bentham Science. (2024). Chemistry of Thieno[2,3-c]quinoline Derivatives Part (VII), Reactivities, and Biological Activities.
- Journal of Advanced Scientific Research. (2012). Biological Diversity of Thiophene: A Review.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. sciensage.info [sciensage.info]
- 3. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. nbinno.com [nbinno.com]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. organicreactions.org [organicreactions.org]
- 8. espublisher.com [espublisher.com]
Application Notes & Protocols: Thiophene-2,4-dicarbaldehyde in the Synthesis of Advanced Dyes
Foreword: The Strategic Role of Thiophene-2,4-dicarbaldehyde in Chromophore Design
The thiophene nucleus is a cornerstone in the architecture of modern functional dyes.[1] Its electron-rich nature and structural rigidity make it an exceptional building block for creating chromophores with finely tunable electronic and optical properties.[2] These properties are harnessed in a multitude of applications, from high-performance textile dyes and pigments to sophisticated materials for dye-sensitized solar cells (DSSCs), organic electronics, and biomedical imaging.[1][2][3]
Within the vast library of thiophene-based synthons, this compound stands out as a particularly versatile and powerful precursor. Its two aldehyde functionalities serve as reactive handles for constructing extended π-conjugated systems through a variety of condensation reactions. This symmetrical or asymmetrical functionalization allows for the creation of linear, "push-pull," or more complex molecular architectures, providing researchers with a strategic tool to control the absorption and emission spectra, quantum yields, and overall performance of the final dye molecules.
This guide provides an in-depth exploration of this compound as a central building block in dye synthesis. We will elucidate the core synthetic methodologies for its preparation and detail robust protocols for its conversion into advanced dye systems, explaining the chemical principles that underpin each experimental choice.
Part 1: Synthesis of the Core Building Block: this compound
The most reliable and widely adopted method for the formylation of electron-rich aromatic systems like thiophene is the Vilsmeier-Haack reaction.[4][5] This reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[5][6] The reaction proceeds via an electrophilic aromatic substitution mechanism, offering high regioselectivity on the thiophene ring.[7]
The synthesis of the 2,4-dicarbaldehyde isomer requires a starting material that directs formylation to these specific positions. A common strategy involves using a precursor like 3-bromothiophene, where the bromine atom deactivates the C3 position and directs the first formylation to the C2 and C5 positions. Subsequent manipulation can then lead to the desired 2,4-disubstituted product. A more direct, albeit less common, approach involves the direct diformylation of thiophene under specific conditions, though this often yields a mixture of isomers. For this protocol, we will focus on a conceptual pathway based on the principles of directed Vilsmeier-Haack formylation.
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol outlines the conceptual steps for the formylation of a suitably protected or substituted thiophene to yield the 2,4-dicarbaldehyde.
Materials:
-
Thiophene precursor (e.g., 3-bromothiophene or other appropriately substituted thiophene)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium acetate
-
Deionized water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF to anhydrous 1,2-dichloroethane. Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF solution, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The formation of the solid Vilsmeier reagent should be observed.
-
Formylation: Dissolve the thiophene precursor in anhydrous 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent suspension at 0 °C.
-
After addition, slowly warm the reaction mixture to 80 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and a saturated solution of sodium acetate. This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Stir the mixture vigorously for 1-2 hours until the hydrolysis is complete.
-
Work-up and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers and wash them sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to isolate pure this compound.
Experimental Causality:
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. All reagents and solvents must be anhydrous to prevent its premature decomposition.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires cooling to control the reaction rate and prevent side reactions. The subsequent formylation step requires heating to overcome the activation energy for the electrophilic substitution.
-
Hydrolysis: The reaction initially forms a stable iminium salt intermediate. Alkaline or neutral hydrolysis is required to convert this salt into the final aldehyde product.
Workflow Diagram:
Caption: Synthesis of this compound.
Part 2: Application in the Synthesis of Functional Dyes
The twin aldehyde groups of this compound are ideal anchor points for building π-conjugated systems via condensation chemistry. The Knoevenagel condensation is a particularly powerful tool in this context.
A. Synthesis of Symmetrical Methine Dyes via Knoevenagel Condensation
Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base.[8][9] This reaction is a cornerstone of dye synthesis as it reliably forms new carbon-carbon double bonds, thereby extending the conjugated system responsible for the molecule's color.
Protocol 2: General Synthesis of a Thiophene-based Bis(vinylene) Dye
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 2-cyanoacetic acid)[9]
-
Piperidine or Pyridine (as catalyst)
-
Ethanol or Acetic Acid (as solvent)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (2.2 equivalents) in ethanol.
-
Catalysis: Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours. The formation of a colored precipitate often indicates product formation. Monitor the reaction's completion using TLC.
-
Isolation: After the reaction is complete, cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) to obtain the pure dye.
Causality of Experimental Choices:
-
Stoichiometry: A slight excess of the active methylene compound ensures that both aldehyde groups on the thiophene ring react completely.
-
Base Catalyst: Piperidine, a weak base, is sufficient to deprotonate the active methylene compound, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. A strong base is avoided as it could promote unwanted side reactions.
-
Solvent: Ethanol is a good choice as it dissolves the reactants but often allows the more conjugated (and less polar) product to precipitate upon formation, driving the reaction to completion.
General Reaction Scheme:
Caption: Knoevenagel condensation for dye synthesis.
Note: The IMG SRC paths are placeholders and would need to be replaced with actual image URLs of the chemical structures for a visual representation.
B. Synthesis of Donor-π-Acceptor (D-π-A) Coumarin Dyes
Coumarin derivatives are widely used as fluorescent scaffolds in dye design.[10] By reacting this compound with a coumarin possessing an active methylene group, one can construct sophisticated D-π-A dyes. In this architecture, the coumarin moiety can act as part of the donor or π-system, while the functionalized thiophene acts as the acceptor, creating a system with strong intramolecular charge transfer (ICT) character.[11][12] Such dyes are of great interest for applications in DSSCs and bio-imaging.[13][14]
Protocol 3: Synthesis of a Thiophene-Coumarin Hybrid Dye
This protocol describes a synthetic route where one aldehyde group of this compound is condensed with a coumarin derivative.
Procedure:
-
Selective Monocondensation: Dissolve this compound (1 equivalent) and an active methylene-functionalized coumarin (e.g., 7-(diethylamino)-2-oxo-2H-chromene-3-carbonitrile) (1 equivalent) in glacial acetic acid.
-
Add a catalytic amount of piperidine and heat the mixture to 120 °C for 6-8 hours. Using equimolar amounts of reactants under these conditions favors the monocondensation product.
-
Work-up: After cooling, pour the reaction mixture into ice water. The product will precipitate.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Purify the product via column chromatography to separate the desired mono-adduct from unreacted starting materials and the di-adduct byproduct. The remaining aldehyde group can then be used for further functionalization.
Workflow for Asymmetric Dye Synthesis:
Caption: Multi-step synthesis of a D-π-A dye.
Part 3: Data Presentation and Structure-Property Relationships
The color and electronic properties of dyes derived from this compound are highly dependent on the nature of the groups condensed with the aldehyde functionalities. Extending the π-conjugation and incorporating strong electron-donating or -withdrawing groups can systematically shift the absorption maximum (λmax).
| Active Methylene Reactant | Resulting Dye Class | Expected λmax Shift | Potential Application |
| Malononitrile | Bis(dicyanovinylene) Thiophene | Bathochromic (Red-shifted) | Organic Semiconductors |
| 2-Cyanoacetic Acid | Bis(carboxy-cyanovinylene) Thiophene | Bathochromic, provides anchoring | Dye-Sensitized Solar Cells[8] |
| Barbituric Acid | Merocyanine-type Dye | Significant Bathochromic Shift | Photodynamic Therapy, Sensors |
| 7-NH₂-Coumarin Derivative | Push-Pull Hybrid Dye | Strong ICT, Red Emission | Fluorescent Probes, Bio-imaging[14] |
Table 1: Structure-Property Relationships for Dyes Derived from this compound.
Conclusion
This compound is a high-value, versatile building block for the synthesis of a wide array of functional dyes. Its facile incorporation into complex molecular structures via robust reactions like the Knoevenagel condensation allows for precise control over the resulting dye's optoelectronic properties. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to explore and develop novel thiophene-based chromophores for cutting-edge applications in materials science, energy, and drug development.
References
- Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry, 3(5), 126-135. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgKGXtHwAKoIgIwglX1sPSXYQ2qafkHUep8Q5_sOdqzMaI8yP5MrZTI4_gUTgcykf-8x-08xYZJDYOmCcY8ArCUoCRCF1cTqG6gC3qni1DKQSOWjG7MPEiPwyx8yr9mwBWKVeO0ErsAhXN5AyCnL7JzDt2OwY2R5U=]
- In, S., et al. (2014). Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. Molecules, 19(9), 14079-14104. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVcsuiD4YexjG0Mz4v5l7K0z3hY_9O8In9xiVCHQIj3wxK2JXSgoGOGJ2UkNOA2HYU3ZODxQZZDUEsjle7nsH9O2-I2OKVlFMYk-RfJu5BGRaGw1xOl-8nYxyWP5Vm9XyAFBs=]
- Chapman, N. B., & Clarke, K. (1970). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic, 915-919. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFehw8xMWMK_8NgJoLDhaemRiZ-dsxEJGNCXsj_B0XOB7WMCK4kNgcUGopzJL3mikATVWbnmY5CeHld76Ec7RRDpK3eVvifXbJlNkbHXTARunkFehnSTBfjsIvlkAJ4ba3JGDKcVzWt6x0vtHwap3fOU2plFzbRoWltTAYhnF0=]
- Kumar, A., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Polycyclic Aromatic Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMcBHb8k6XJY-odAUoBPShD15w5AG1lZE8U75zkLo1p1Gvsi5LXGw5URyQ4b-Wz9E9Wx97QG_1hVJYlsmHbbqUOfSQd40EbVr4vlfc-lymBuBmgyiV_SYR6cB5HRWVCWmWnp-TC5zGhP1EsHEO0E8XNKSXLRxkSw==]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Thiophene-Based Dyes and Pigments. BenchChem Technical Library. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2PQFiazZ9BK9ayS3okjUa-Is6Y3t7XZwMJNxYSLByjc-nHoQuumbYigcfSqtvNeC_rNTgYnv4WpehTb7nzim4PcQhP8pbX_TpxiX1SgqXXyncQlDrto82kfu4QvBQMS6B8xMA8k4G8mvBsYbYYWXgKdZWlj6uQ338sVIdgBeh85-_8YJJre_QLUQbo3Pb4Qm5eFauK84i1rmelIDc_qiPckhyL9F17gDafrmY_MkGr_oqOw==]
- Martins, T. L. C., et al. (2019). New 3-Ethynylaryl Coumarin-Based Dyes for DSSC Applications: Synthesis, Spectroscopic Properties, and Theoretical Calculations. Molecules, 24(18), 3349. [URL: https://www.mdpi.com/1420-3049/24/18/3349]
- BenchChem. (2025). Technical Support Center: Formylation of Thiophene. BenchChem Technical Library. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI6HhK74F2BQ16uzALib_ICq-5lPZBIibyN1zS-CKMdgtT1JrpmWtQBbosRpngIIcLguiBKhLd42XnQ4RQlFA8OnHV4q7LObZE2hVje4RjB1qktT8jxqoxzwkrseAdTjNL6RAxTy2SLiBT7iToIV_gf7xbzF5tvMB-19fpJtGUhpFt-Kqz4td2Eck4A5yt]
- PDF available from ResearchGate. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL9GScBD5C8MBFTBYizISuRslkBm3cntnorVRx_bHZzmqErRvqZSuRDlTFq9FgITg4TaECIDVmjYQAHPIQsndZWPl_e6UYcoOnbEIoztAlwrYz7eQ0vuVc20CO0LYc8Tn_NSneCsbSLDBkE77sNh9pdJIuxNJWfVWsF2_vwV7zw7OAcvG7BoDCbnkpTuLhchq1BHdar9ou4j1Yf2fNk2OPuB0NJUrAnf4Drv5Rw_cc]
- Google Patents. (2020). Fluorescent vinyl tiophene and bitiophene coumarins dyes and method of synthesis thereof. EP3747957A1. [URL: https://patents.google.
- Mohanakrishnan, A. K., et al. (2010). Synthesis of push-pull system containing dibenzoheterocycles / triphenylamine tethered benzo[c]thiophenes. Indian Journal of Chemistry - Section B, 49B, 1238-1244. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzfLskG-h2tJRjTvCmEVW2BxjyAeEQH6RNfxDGTNvO1Bx20IEW6AIKM1HhnCsRZEVm1hIO6odyMeRvFFM7WAFEAMns0tnk3w88YlOuflEaKGmlsh_luixS8sEmbMOIEj_py1-yMTGl66BNXGCX9PJUee0T7ObSf7rPFfDXHRJQ-xFMljjZNoYMToDdECw=]
- MDPI. (2019). New 3-Ethynylaryl Coumarin-Based Dyes for DSSC Applications: Synthesis, Spectroscopic Properties, and Theoretical Calculations. Molecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFShYeHl7olM-yASr8Lp_Z9RpzbYVBfqkbHMLbrPUHWUYNAjmjfF3Ihdq8QiGP5PICOBAYmRSdh_at7m41foq0NdirDx7bxHp9anpP3BDKHB_8136f9tPM9PJpfUET1De7LK990]
- PDF available from ResearchGate. (2023). Synthetic procedures, properties, and applications of thiophene-based azo scaffolds. Polycyclic Aromatic Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-CwvrfLfwNx-rCmg9iqxJncaPNfDU1GW96NZqirVM7CeswsWyKgAkiIYkmhANQSb03bICOAmL9r9H55wsBnMXjcj2UYaSTX9UgZP_9g1zVoQ7y7okcg2ndynZMSjm4j5nkeIfK5Nhfn7lAeV2EiamD5Q4Hdmc0nDNnigv8GxflkIzVs-uOlyrOm23VFz5kmlLbHYZeDldTXuxexQb0A0F8JIcJA67Bdp9JZjw9Lqhj7Q8wVydC0SpOF5kj7piKso=]
- NIH National Center for Biotechnology Information. (2023). Thiophene-based organic dye with large Stokes shift and deep red emission for live cell NAD(P)H detection under varying chemical stimuli. ACS Sensors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10271169/]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-haack-reaction.shtm]
- Sahu, R. K., et al. (2016). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 618-644. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUIiSpRShT-Xcs5tZEaWRwvoCCClKGrJT4GuPdlxQMPiR4zC5AKlWObzvor6Xde3ipoWBXSQh3if8dUeY5xmNbiD7Z1LsAs10MgnlZUvBGLfGJ0pjkNxUjobFv4yTrpqzLJ1i-0bFyXu6i8D_rlyMax66ZtKQDI1LvgfEpxB7wKZzzHao4dIir]
- Fernandes, S. S. M., et al. (2022). Push-Pull Heterocyclic Dyes Based on Pyrrole and Thiophene: Synthesis and Evaluation of Their Optical, Redox and Photovoltaic Properties. Coatings, 12(1), 34. [URL: https://www.mdpi.com/2079-6412/12/1/34]
- Ghorai, A., et al. (2012). Thiophene anchored coumarin derivative as a turn-on fluorescent probe for Cr3+: cell imaging and speciation studies. Dalton Transactions, 41(10), 3041-3047. [URL: https://pubmed.ncbi.nlm.nih.gov/22240951/]
- MDPI. (2022). Push-Pull Heterocyclic Dyes Based on Pyrrole and Thiophene: Synthesis and Evaluation of Their Optical, Redox and Photovoltaic Properties. Coatings. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoVVrzGdVFy7KtgykV6PCACv0wgedK6-InItXZxw0jDtbHZ8QYcFSbCXPf6cf3xdcNDOFNAB13qf_tWRznQHZC17mcgdPO-ToBxtwb2nKK0ZFtELQMFxtnqH09ncLQEx1O]
- Tian, H., et al. (2014). Molecular Origins of Optoelectronic Properties in Coumarin Dyes: Toward Designer Solar Cell and Laser Applications. The Journal of Physical Chemistry A, 118(38), 8797-8807. [URL: https://pubs.acs.org/doi/10.1021/jp507025s]
Sources
- 1. espublisher.com [espublisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. repositorium.uminho.pt [repositorium.uminho.pt]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New 3-Ethynylaryl Coumarin-Based Dyes for DSSC Applications: Synthesis, Spectroscopic Properties, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. EP3747957A1 - Fluorescent vinyl tiophene and bitiophene coumarins dyes and method of synthesis thereof - Google Patents [patents.google.com]
- 14. Thiophene anchored coumarin derivative as a turn-on fluorescent probe for Cr3+: cell imaging and speciation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Medicinal Chemistry Landscape of Thiophene-2,4-dicarbaldehyde Derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction: The Privileged Role of the Thiophene Scaffold in Drug Discovery
The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone of medicinal chemistry, recognized for its vast therapeutic potential.[1][2][3] Its structural features allow it to act as a bioisostere for the phenyl ring, yet its unique electronic properties, including the presence of the sulfur heteroatom, permit distinct interactions with biological targets.[3] This versatility has led to the incorporation of the thiophene nucleus into numerous FDA-approved drugs spanning a wide range of indications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2]
Within this broad class of compounds, derivatives of Thiophene-2,4-dicarbaldehyde represent a particularly compelling scaffold for drug development. The two aldehyde functionalities at the 2 and 4 positions serve as versatile synthetic handles, enabling the construction of complex molecular architectures through reactions like condensation, cyclization, and cross-coupling. This allows for systematic exploration of the chemical space around the thiophene core to optimize potency, selectivity, and pharmacokinetic properties. These derivatives have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents, making them a focal point of contemporary drug discovery efforts.[4][5][6][7]
This document serves as a technical guide for researchers, providing in-depth application notes on the therapeutic potential of this compound derivatives, detailed protocols for their synthesis and biological evaluation, and insights into their structure-activity relationships (SAR).
Section 1: Synthetic Strategies for this compound Derivatives
The synthesis of substituted thiophenes can be achieved through various established methods, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds or the Gewald reaction.[1][8][9] However, for creating a diverse library of derivatives from a common intermediate, modern cross-coupling reactions are indispensable. The Suzuki-Miyaura cross-coupling reaction, in particular, is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl substituents onto the thiophene ring with high efficiency and functional group tolerance.[5]
Below is a generalized workflow for the synthesis of 4-arylthiophene-2-carbaldehyde derivatives, a common subclass derived from the this compound scaffold.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling synthesis.
Protocol 1: Synthesis of 4-Phenylthiophene-2-carbaldehyde (Representative Procedure)
This protocol describes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize a representative aryl-substituted thiophene carbaldehyde.[5]
Rationale: This method is chosen for its robustness and wide substrate scope. The palladium(0) catalyst facilitates the coupling between the organoboron compound and the brominated thiophene. The base is crucial for the transmetalation step, and the biphasic solvent system helps to solubilize both organic and inorganic reagents.
Materials:
-
4-Bromothiophene-2-carbaldehyde
-
Phenylboronic acid or pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium phosphate (K3PO4)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromothiophene-2-carbaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Reagent Addition: Under the inert atmosphere, add the solvent system (e.g., Toluene/Water 4:1) and the palladium catalyst, Pd(PPh3)4 (5 mol%).
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and then brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-phenylthiophene-2-carbaldehyde.[5]
-
Characterization: Confirm the structure of the final product using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Section 2: Anticancer Applications
Thiophene derivatives, including those derived from the 2,4-dicarbaldehyde scaffold, have emerged as a significant class of anticancer agents.[10][11] Their mechanisms of action are diverse, ranging from the inhibition of key signaling enzymes to the induction of apoptosis.[10][11] A prominent mechanism involves the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the arachidonic acid metabolism pathway and are often overexpressed in various cancers.[4][12][13] By inhibiting these enzymes, thiophene derivatives can suppress tumor progression and metastasis.[4][13]
Mechanism of Action: COX/LOX Inhibition Pathway
Caption: Inhibition of COX/LOX pathways by thiophene derivatives.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic activity of these compounds is typically evaluated against a panel of human cancer cell lines. The IC50 value, representing the concentration required to inhibit 50% of cell growth, is a standard metric for potency.
| Compound ID | Cancer Cell Line | IC50 Value | Reference |
| Compound 2g | HeLa (Cervical Cancer) | Eloquent Activity | [4] |
| Compound 480 | HeLa (Cervical Cancer) | 12.61 µg/mL | [10] |
| Compound 471 | Hep G2 (Liver Cancer) | 13.34 µg/mL | [10] |
| TP 5 | HepG2 & SMMC-7721 | <30.0 µg/mL | [14] |
| Compound 2d | P. aeruginosa (Antibacterial) | 29.7 µg/mL | [5] |
| Compound 2i | Urease Inhibition | 27.1 µg/mL | [5] |
| Specific IC50 value not provided, but described as having "eloquent activity". |
Protocol 2: MTT Assay for In Vitro Cytotoxicity
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of this compound derivatives on cancer cells.[10]
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cell viability after treatment with a test compound.
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thiophene derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with DMSO) and untreated controls.
-
Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Plot the percentage of viability against the compound concentration on a logarithmic scale and use non-linear regression to determine the IC50 value.[10]
Section 3: Antimicrobial Applications
The thiophene scaffold is a well-established pharmacophore in the development of antimicrobial agents.[15] Derivatives of this compound have demonstrated promising activity against a range of pathogens, including drug-resistant bacteria and fungi.[16][17]
Some thiophene derivatives exert their effect by increasing the permeability of the bacterial membrane, leading to leakage of cellular contents and cell death.[6] This mechanism is particularly valuable as it can be effective against bacteria that have developed resistance to traditional antibiotics targeting specific enzymes.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound Class/ID | Pathogen | MIC Value (mg/L or µg/mL) | Reference |
| Thiophene derivative 4 | Colistin-Resistant A. baumannii | 16 (MIC50) | [6] |
| Thiophene derivative 4 | Colistin-Resistant E. coli | 8 (MIC50) | [6] |
| Thiophene derivative 5 | Colistin-Resistant A. baumannii | 16 (MIC50) | [6] |
| Spiro–indoline–oxadiazole 17 | C. difficile | 2 to 4 µg/mL | [17] |
| Fe3+, Co2+, Ni2+ complexes | E. coli, S. aureus, C. albicans | 0.9 to 7.0 µg/mL | [16] |
Protocol 3: Broth Microdilution for MIC Determination
This protocol outlines the standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of thiophene derivatives against bacterial strains.[17]
Rationale: This method provides a quantitative measure of a compound's antibacterial potency. By exposing a standardized inoculum of bacteria to serial dilutions of the test compound, the lowest concentration that inhibits growth can be accurately determined.
Materials:
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Thiophene derivative stock solution (in DMSO)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Incubator (35-37°C)
-
Microplate reader or visual inspection mirror
Procedure:
-
Compound Dilution: In a sterile 96-well plate, perform a two-fold serial dilution of the thiophene derivative in MHB. Start with 100 µL of MHB in wells 2 through 12. Add 200 µL of the starting compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial transfer down to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only MHB.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each test well will be ~110 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
Result Interpretation: After incubation, examine the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by using a microplate reader to measure optical density. The growth control (well 11) must show clear turbidity, and the sterility control (well 12) must remain clear.
Section 4: Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathology of numerous diseases, including cancer and arthritis.[4][18] As mentioned previously, the COX and LOX enzymes are central to the inflammatory cascade.[19] this compound derivatives have been investigated as potent anti-inflammatory agents, often acting as dual inhibitors of these enzymes, which can offer a more comprehensive anti-inflammatory effect compared to selective COX-2 inhibitors like celecoxib.[4][12][18] The development of non-acidic thiophene-based compounds is also a key strategy to reduce the gastrointestinal side effects commonly associated with traditional NSAIDs.[7]
Section 5: Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the thiophene ring and its appendages.[11] SAR studies are crucial for optimizing lead compounds into clinical candidates.
Key SAR Observations
Caption: Key SAR points for this compound derivatives.
-
Substituents on Aryl Rings: For 4-arylthiophene derivatives, the electronic properties of the substituents on the aryl ring significantly influence activity. Electron-withdrawing groups like trifluoromethyl (-CF3) or cyano (-CN) have been shown to enhance antibacterial activity against Gram-negative bacteria.[5]
-
Modifications of Aldehyde Groups: The aldehyde groups are key for derivatization. Converting them into Schiff bases, oxadiazoles, or other heterocyclic systems can lead to highly potent and selective agents, such as the spiro-indoline-oxadiazole derivative with potent activity against C. difficile.[17]
-
Substituents on the Thiophene Ring: In aminothiophene derivatives, the presence of an amino group can confer greater antioxidant and antibacterial activity compared to derivatives with hydroxyl or methyl groups at the same position.[20]
Conclusion
Derivatives based on the this compound scaffold represent a highly versatile and promising class of molecules in medicinal chemistry. The dual aldehyde functionalities provide a rich platform for synthetic modification, enabling the generation of diverse chemical libraries. These compounds have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, often through mechanisms like dual COX/LOX inhibition. The continued exploration of this scaffold, guided by systematic SAR studies and targeted synthetic strategies, holds great promise for the development of novel therapeutics to address unmet medical needs.
References
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase. PubMed. [Link]
- Synthesis method of 2-thiophenecarboxaldehyde.
- Biological Activity of Complexes Derived From thiophene-2-carbaldehyde Thiosemicarbazone. Crystal Structure of [Ni(C(6)H(6)N(3)S(2))(2)]. PubMed. [Link]
- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.
- Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]
- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives.
- Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as C
- Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives.
- Biological and Pharmacological Activity of Thiophene and its Derivatives.
- Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews. [Link]
- Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]
- Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Digital Library. [Link]
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]
- Thiophene‐containing compounds with antimicrobial activity.
- Previously prepared thiophene derivative with anti‐inflammatory activity.
- Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. Vrije Universiteit Brussel. [Link]
- Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase. Semantic Scholar. [Link]
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
- The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scirp.org. [Link]
- Thiophene-Based Compounds. Encyclopedia MDPI. [Link]
- Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase.
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
- Thiophene-Based Compounds with Potential Anti-Inflamm
- Thiophene-containing compounds with antimicrobial activity. PubMed. [Link]
- Thiophene-based derivatives as anticancer agents: An overview on decade's work. PubMed. [Link]
- Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)
- Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. [Link]
- Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI. [Link]
- Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach.
- (PDF) Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 9. rroij.com [rroij.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of Thiophene-2,4-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of Poly(Thiophene-2,4-dicarbaldehyde) in Advanced Materials and Drug Development
Polythiophenes are a significant class of conducting polymers with wide-ranging applications in electronics, sensors, and biomedical devices.[1][2][3] The introduction of functional groups onto the thiophene monomer unit allows for the fine-tuning of the polymer's properties and for post-polymerization modifications. This compound is a particularly interesting monomer due to the presence of two reactive aldehyde groups. These groups can participate in various chemical reactions, offering possibilities for creating cross-linked polymers, functional materials, and platforms for drug delivery. The aldehyde functionalities provide reactive sites for bioconjugation, allowing for the attachment of biomolecules, making these polymers promising candidates for biosensors and drug delivery systems.[3][4]
This guide provides detailed protocols for several potential methods for the polymerization of this compound, explains the scientific rationale behind the experimental choices, and outlines the necessary characterization techniques.
Part 1: Polymerization Methodologies and Protocols
The polymerization of this compound can be approached through several distinct chemical pathways. The choice of method will significantly impact the final polymer structure and properties. Below are detailed protocols for three potential methods: Acid-Catalyzed Polymerization (via Aldehyde Groups), Oxidative Polymerization (via Thiophene Ring), and Knoevenagel Condensation Polymerization.
Method 1: Acid-Catalyzed Polymerization of Aldehyde Groups
This method focuses on the reactivity of the aldehyde groups, leading to a polymer backbone with intact thiophene rings as pendant groups. This approach is based on the known acid-catalyzed polymerization of thiophene-2-carbaldehyde.[1][5][6] The difunctional nature of this compound will likely result in a cross-linked network polymer.
Causality Behind Experimental Choices:
-
Acid Catalyst (HCl): The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another monomer unit.
-
Solvent (Methanol): Methanol is a polar solvent that can dissolve the monomer and the acid catalyst. It is also a relatively inert solvent under these conditions.
-
Reaction Time and Temperature: The reaction is allowed to proceed at room temperature for an extended period to allow for the slow growth of the polymer chains and cross-linking.
Detailed Step-by-Step Protocol:
-
Monomer Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of this compound in 50 mL of methanol.
-
Catalyst Addition: Slowly add 10 mL of concentrated hydrochloric acid (37%) to the stirred solution. The solution will likely change color.
-
Polymerization: Stir the reaction mixture at room temperature for 48 hours. A precipitate should form as the polymer becomes insoluble.
-
Isolation of the Polymer: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected polymer sequentially with 50 mL of methanol, 50 mL of deionized water, and finally with 50 mL of methanol again to remove any unreacted monomer and acid.
-
Drying: Dry the polymer in a vacuum oven at 60°C overnight.
-
Characterization: The resulting polymer should be characterized by FT-IR, solid-state NMR, TGA, and SEM.
Expected Quantitative Data (Estimated):
| Parameter | Value |
| Monomer | 5.0 g |
| Methanol | 50 mL |
| Concentrated HCl | 10 mL |
| Reaction Time | 48 hours |
| Expected Yield | 70-85% |
Diagram of Proposed Mechanism:
Caption: Oxidative polymerization of this compound.
Method 3: Knoevenagel Condensation Polymerization
This method utilizes the reactivity of the aldehyde groups with a compound containing an active methylene group, such as malononitrile. This results in a polymer with a polyene-type backbone and thiophene side chains. [7] Causality Behind Experimental Choices:
-
Co-monomer (Malononitrile): Malononitrile has an active methylene group that can be deprotonated to form a nucleophilic carbanion.
-
Base Catalyst (Piperidine): Piperidine is a weak base that is effective in catalyzing the Knoevenagel condensation.
-
Solvent (Toluene with Dean-Stark Trap): Toluene is a suitable solvent for the reaction, and a Dean-Stark trap is used to remove the water formed during the condensation, driving the reaction to completion.
Detailed Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, combine 5.0 g of this compound and 2.2 g of malononitrile in 100 mL of toluene.
-
Catalyst Addition: Add 0.5 mL of piperidine to the mixture.
-
Polymerization: Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. Continue the reaction for 24 hours or until no more water is collected.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and precipitate the polymer by adding the concentrated solution to a non-solvent like methanol.
-
Washing: Wash the collected polymer with methanol.
-
Drying: Dry the polymer in a vacuum oven at 60°C.
-
Characterization: Characterize the polymer using FT-IR, ¹H NMR, and UV-Vis spectroscopy.
Expected Quantitative Data:
| Parameter | Value |
| This compound | 5.0 g |
| Malononitrile | 2.2 g |
| Toluene | 100 mL |
| Piperidine | 0.5 mL |
| Reaction Time | 24 hours |
| Expected Yield | 75-90% |
Diagram of Proposed Mechanism:
Caption: Knoevenagel condensation polymerization.
Part 2: Characterization of Poly(this compound)
Thorough characterization is essential to confirm the structure and properties of the synthesized polymer.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the functional groups present in the polymer. For the acid-catalyzed polymer, a decrease in the intensity of the aldehyde C=O stretching band (around 1680 cm⁻¹) is expected. [5]For the oxidative polymerization, the characteristic bands of the thiophene ring will be present, along with the aldehyde C=O stretch. For the Knoevenagel polymer, the appearance of a C=C double bond stretch and a nitrile (C≡N) stretch (around 2200 cm⁻¹) will be indicative of successful polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the polymer structure. For soluble polymers, solution-state NMR can be used. For insoluble polymers, solid-state NMR is necessary. The disappearance or shift of the aldehyde proton signal (around 9-10 ppm in ¹H NMR) would indicate its involvement in the polymerization. [5]* UV-Vis Spectroscopy: This technique is used to study the electronic properties of the polymer. Conjugated polythiophenes typically show a strong π-π* transition in the visible region. The position of the absorption maximum can provide information about the effective conjugation length. [1]* Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.
-
Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology of the polymer. [1]* Energy-Dispersive X-ray (EDX) Spectroscopy: EDX can be used to determine the elemental composition of the polymer, confirming the presence of sulfur, carbon, and oxygen. [1][5]
Part 3: Concluding Remarks and Future Outlook
The polymerization of this compound offers a versatile platform for the development of novel functional materials. The choice of polymerization method dictates the final polymer architecture, leading to either cross-linked networks, linear conjugated polymers with reactive side groups, or condensation polymers with unique backbones. The presence of aldehyde groups opens up a vast chemical space for post-polymerization modification, making these materials highly attractive for applications in drug delivery, biosensing, and advanced electronic devices. Further research should focus on optimizing the reaction conditions for each method to control the polymer's molecular weight, morphology, and properties, thereby unlocking the full potential of this promising monomer.
References
- ACS Publications. (n.d.). Synthesis and Electropolymerization of Hexadecyl Functionalized Bithiophene and Thieno[3,2-b]thiophene End-Capped with EDOT and EDTT Units.
- MDPI. (2021, October 16). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes.
- ResearchGate. (n.d.).
- EPFL Graph Search. (n.d.).
- ACS Publications. (2022, June 1). Electropolymerizable Thiophene–Oligonucleotides for Electrode Functionalization.
- ResearchGate. (n.d.).
- ACS Publications. (2010, February 9). Poly(thiophene) Nanoparticles Prepared by Fe3+-Catalyzed Oxidative Polymerization: A Size-Dependent Effect on Photoluminescence Property. Macromolecules.
- ACS Publications. (n.d.). Reactive Groups on Polymer-Covered Electrodes. 2. Functionalized Thiophene Polymers by Electrochemical Polymerization and Their Application as Polymeric Reagents. Macromolecules.
- Taylor & Francis eBooks. (1991). Electropolymerization of thiophene and substituted thiophenes on ITO-glass by high voltage method.
- Kuwait Journal of Science. (2021).
- CORE. (n.d.).
- MDPI. (2019, August 4).
- ACS Publications. (2020, January 29). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers.
- Wiley Online Library. (n.d.). The Chemistry of Conducting Polythiophenes.
- RSC Publishing. (n.d.).
- Scilit. (n.d.). Characterization of Poly(benzaldehyde-co-thiophene) and Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) Blend: Structural, Thermal, and Morphological Properties.
- ResearchGate. (2021, June 25).
- UWSpace - University of Waterloo. (n.d.).
- New Journal of Chemistry (RSC Publishing). (n.d.). Donor–acceptor π-conjugated polymers based on terthiophene-3,4-dicarboxylate, dithienopyrrolobenzothiadiazole and thieno[3,4-c]pyrrole-4,6-dione units and their hole mobility.
- Diva-portal.org. (n.d.).
- Kuwait Journal of Science. (2021, June 24).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor.
- RSC Publishing. (n.d.).
- ResearchGate. (n.d.).
- PMC - NIH. (n.d.).
- Organic Syntheses. (n.d.). 2-thenaldehyde.
- RSC Publishing. (n.d.). Polythiophene synthesis via halogen dance. Organic Chemistry Frontiers.
- Thieme. (n.d.). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction.
- ResearchGate. (n.d.). Synthesis of polymer (106)
- Carnegie Mellon University - Figshare. (2019, October 29).
- NIH. (2013, November 27).
- Google Patents. (n.d.).
- S3waas. (n.d.). Syllabus for Chemistry (SCQP08).
Sources
- 1. journalskuwait.org [journalskuwait.org]
- 2. chem.cmu.edu [chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst | Kuwait Journal of Science [journalskuwait.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thiophene-2,4-dicarbaldehyde
Welcome to the technical support center for the synthesis of Thiophene-2,4-dicarbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical synthesis. Here, we will delve into the common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis of this compound typically involves the formylation of a pre-functionalized thiophene ring. The most common strategies include:
-
Vilsmeier-Haack Formylation: This is a widely used method for introducing formyl groups onto electron-rich aromatic rings like thiophene.[1][2][3][4] It utilizes a Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[1][2][4]
-
Metalation-Formylation: This approach involves the regioselective deprotonation of a substituted thiophene using a strong base, typically an organolithium reagent like n-butyllithium, followed by quenching the resulting lithiated species with a formylating agent such as DMF.[5][6][7][8] This method offers good control over regioselectivity.
Q2: Why is regioselectivity a major challenge in the synthesis of this compound?
A2: The thiophene ring has two distinct alpha (2- and 5-) and beta (3- and 4-) positions. The alpha positions are generally more electron-rich and thus more susceptible to electrophilic substitution.[9] Achieving disubstitution at the 2 and 4 positions requires careful control of directing groups and reaction conditions to overcome the inherent preference for 2,5-disubstitution. The choice of starting material and the formylation strategy are critical in directing the second formyl group to the 4-position.
Q3: What are the expected yields for this synthesis?
A3: Yields can vary significantly based on the chosen synthetic route, the scale of the reaction, and the purity of the reagents. With optimized protocols, yields for individual steps can range from moderate to good. For instance, specific Vilsmeier-Haack reactions on substituted thiophenes can achieve high yields under controlled conditions.[1] However, multi-step syntheses will have a lower overall yield.
Q4: What are the common side products encountered?
A4: Common side products include regioisomers (e.g., 2,5-dicarbaldehyde and 3,4-dicarbaldehyde), mono-formylated thiophenes, and products from over-reaction or decomposition.[1] Under harsh Vilsmeier-Haack conditions, chlorination of the thiophene ring can also occur.[1] The formation of these byproducts complicates purification and reduces the yield of the desired product.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
-
Probable Cause A: Inactive Vilsmeier Reagent. The Vilsmeier reagent is moisture-sensitive. Any water in the reaction mixture will quench the reagent, leading to a failed reaction.
-
Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled reagents (DMF, POCl₃).
-
-
Probable Cause B: Incorrect Reaction Temperature. The formylation of thiophenes is temperature-sensitive. Temperatures that are too low may result in a sluggish or incomplete reaction, while temperatures that are too high can lead to decomposition and the formation of side products.[1]
-
Solution: Carefully control the reaction temperature according to the established protocol. For the Vilsmeier-Haack reaction, the initial formation of the Vilsmeier reagent is often done at 0°C, followed by a controlled warming to room temperature or gentle heating.[10]
-
-
Probable Cause C: Poor Regiocontrol in Metalation. In the metalation-formylation route, incomplete or non-regioselective lithiation will result in a mixture of products.
-
Solution: The choice of the directing group on the thiophene starting material is crucial. The reaction temperature for lithiation is also critical and is typically maintained at low temperatures (e.g., -78°C) to ensure regioselectivity.[11]
-
Issue 2: Formation of Multiple Isomers
-
Probable Cause: Lack of Regioselective Control. As mentioned, the thiophene ring's reactivity can lead to a mixture of isomers.
-
Solution: Employ a starting material with a directing group that favors formylation at the desired positions. For example, starting with a 3-substituted thiophene can help direct formylation to the 2 and 4 positions. The steric bulk of the Vilsmeier reagent can also influence the ratio of isomers.[1]
-
Issue 3: Difficulty in Product Purification
-
Probable Cause: Similar Polarity of Product and Byproducts. The desired this compound and its isomers often have very similar polarities, making separation by column chromatography challenging.
-
Solution:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Derivative Formation: In some cases, it may be beneficial to convert the aldehyde mixture into derivatives (e.g., imines or oximes) that may have different chromatographic properties, facilitating separation. The desired aldehyde can then be regenerated.
-
High-Performance Liquid Chromatography (HPLC): For small-scale purifications or when high purity is required, preparative HPLC can be employed.
-
-
Validated Experimental Protocol: Vilsmeier-Haack Formylation
This protocol outlines a general procedure for the formylation of a suitably substituted thiophene. Note: This is a representative protocol and may require optimization based on the specific starting material.
| Reagent | Molar Ratio | Typical Amount (for 10 mmol scale) |
| Substituted Thiophene | 1.0 | 10 mmol |
| N,N-Dimethylformamide (DMF) | 3.0 | 30 mmol (2.3 mL) |
| Phosphorus Oxychloride (POCl₃) | 2.5 | 25 mmol (2.3 mL) |
| Dichloromethane (DCM) | - | 50 mL |
| Saturated Sodium Acetate Solution | - | 100 mL |
Step-by-Step Procedure:
-
Reaction Setup: Under an inert atmosphere, add anhydrous DMF to a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add POCl₃ dropwise to the cooled DMF via the dropping funnel, ensuring the temperature does not exceed 10°C. Stir the mixture at 0°C for 30 minutes.
-
Addition of Thiophene: Dissolve the substituted thiophene in anhydrous DCM and add it dropwise to the Vilsmeier reagent, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for the appropriate time (this can range from a few hours to overnight, and may require gentle heating, e.g., to 40-50°C, which should be determined experimentally). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Hydrolysis: Add a saturated solution of sodium acetate to neutralize the acid and hydrolyze the iminium intermediate. Stir vigorously until the hydrolysis is complete (this may take several hours).
-
Extraction: Extract the aqueous mixture with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizing the Workflow
Diagram of the Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation.
Logical Relationship of Challenges and Solutions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thiophene - Wikipedia [en.wikipedia.org]
- 8. Deprotonation of thiophenes using lithium magnesates [organic-chemistry.org]
- 9. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 10. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of Thiophene-2,4-dicarbaldehyde
Welcome to the technical support center for the purification of Thiophene-2,4-dicarbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, we address common challenges and provide in-depth, field-proven solutions to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after synthesizing this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. For instance, in a Vilsmeier-Haack formylation reaction, common impurities may include unreacted starting materials, mono-formylated thiophene species, and residual solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[1] Over-oxidation during the reaction or workup can also lead to the formation of the corresponding carboxylic acid.
Q2: What is the recommended method for initial purification of crude this compound?
A2: For most crude reaction mixtures, column chromatography on silica gel is the most effective initial purification method.[1] This technique allows for the separation of the desired dicarbaldehyde from both more polar and less polar impurities. The choice of eluent is critical and should be optimized using Thin Layer Chromatography (TLC) beforehand.
Q3: Can I use recrystallization to purify this compound?
A3: Recrystallization can be a highly effective secondary purification step, particularly for removing minor impurities after an initial chromatographic separation.[2] It is generally not recommended as the primary purification method for very crude mixtures. The ideal solvent system for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice for similar aromatic aldehydes is a mixture of ethyl acetate and hexanes.[3]
Q4: How should I properly store purified this compound to prevent degradation?
A4: Aldehydes are susceptible to oxidation to carboxylic acids, a process that can be accelerated by exposure to air and light. Therefore, it is crucial to store the purified this compound under an inert atmosphere, such as nitrogen or argon.[4] For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light, and at a reduced temperature (e.g., 2-8°C).[5]
Q5: What analytical techniques are best for assessing the purity of this compound?
A5: A combination of techniques is recommended for a comprehensive purity assessment. ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is invaluable for confirming the structure and identifying proton-containing impurities.[6][7] The aldehyde protons will have characteristic chemical shifts. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide quantitative information about the purity of the sample.[6][8]
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Product streaks on the TLC plate during column chromatography. | The compound may be degrading on the acidic silica gel. | Add a small amount of a non-polar tertiary amine, such as triethylamine (0.1-1%), to the eluent to neutralize the silica gel. |
| Poor separation of spots on the TLC plate. | The eluent system is not optimized. | Systematically vary the polarity of your eluent. For a typical silica gel column, start with a non-polar solvent like hexanes and gradually increase the proportion of a more polar solvent like ethyl acetate. |
| The product does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. For example, if you are using a 10:1 hexanes:ethyl acetate mixture, try moving to a 5:1 or even a 2:1 ratio. |
| Low recovery of the product after column chromatography. | The compound may be irreversibly adsorbed onto the silica gel. | Consider using a less acidic stationary phase, such as neutral alumina, for your chromatography. |
| The purified product is an oil instead of the expected solid. | The product may contain residual solvent or impurities that are depressing the melting point. | Dry the product under high vacuum for an extended period. If it remains an oil, a secondary purification step like recrystallization may be necessary. |
| The color of the purified product is darker than expected (e.g., brown instead of yellow). | The compound may have partially decomposed or polymerized. | Aldehydes can be sensitive to heat and light. Ensure that purification steps, especially solvent removal, are performed at the lowest practical temperature. Store the final product protected from light. |
Detailed Experimental Protocol: Column Chromatography Purification
This protocol provides a step-by-step guide for the purification of this compound using silica gel column chromatography.
1. Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material. A general rule of thumb is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.[3]
-
Once the silica has settled, add another layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during sample loading.
2. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[3]
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent. Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the sand layer.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to begin eluting the solvent through the column at a steady rate.
-
Collect the eluate in a series of labeled fractions (e.g., test tubes or flasks).
-
Monitor the separation by spotting the collected fractions onto a TLC plate and visualizing them under UV light (254 nm).[3] this compound is a UV-active compound.
-
If the product is not eluting, gradually increase the polarity of the solvent system (gradient elution).
4. Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Purification workflow for this compound.
References
- MOLBASE. This compound|932-93-4. [Link]
- Thermo Scientific Alfa Aesar. Thiophene-2-carboxaldehyde, 98+% 100 g | Buy Online. [Link]
- SIELC Technologies. Separation of Thiophene-2-carbaldehyde on Newcrom R1 HPLC column. [Link]
- PubChem. Thiophene-2,3-dicarbaldehyde | C6H4O2S | CID 573752. [Link]
- Loba Chemie. 2-THIOPHENECARBOXYALDEHYDE For synthesis MSDS | CAS 98-03-3 MSDS. [Link]
- ChemBK. Thiophene-2-carbaldehyde. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Solubility of Things. Thiophene-2-carbaldehyde | Solubility of Things. [Link]
- S-1 - DOI. [Link]
- Jasperse, J.
- Diva-portal.org.
- Google Patents.
- Google Patents. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
- SpectraBase. Thiophene-2,5-dicarbaldehyde - SpectraBase. [Link]
- Bourgeaux, M., Vomscheid, S., & Skene, W. G. Optimized Synthesis and Simple Purification of 2,5‐Diamino‐thiophene‐3,4‐dicarboxylic Acid Diethyl Ester.
- CABI Compendium.
- ResearchGate. Experimental Determination of the Solubility of Thiophene in Carbon Dioxide and in Carbon Dioxide + Ethanol | Request PDF. [Link]
- NIH.
- Kuwait Journal of Science.
- Organic Syntheses. 2-thenaldehyde. [Link]
- Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]
- SpectraBase. Thiophene-2,5-dicarbaldehyde - Optional[1H NMR] - Spectrum. [Link]
- PubChem. Thiophene-2,5-dicarbaldehyde | C6H4O2S | CID 587784. [Link]
- Organic Syntheses. 2-vinylthiophene. [Link]
- ResearchGate.
- ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 98-03-3|Thiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Thiophene-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Low Yield in Thiophene-2,4-dicarbaldehyde Synthesis
Welcome to the technical support center dedicated to the synthesis of Thiophene-2,4-dicarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable heterocyclic building block. Thiophene derivatives are foundational in pharmaceuticals and advanced materials, making the optimization of their synthesis a critical objective.[1][2][3] This resource provides in-depth troubleshooting advice and practical, field-proven solutions in a direct question-and-answer format.
Section 1: Foundational Challenges in Synthesizing this compound
The synthesis of this compound is notoriously challenging due to the electronic properties of the thiophene ring. While the ring is electron-rich and generally reactive towards electrophilic substitution, the introduction of the first formyl group—an electron-withdrawing group—significantly deactivates the ring.[4] This deactivation makes the second formylation event substantially more difficult, often leading to a mixture of unreacted starting material, mono-formylated isomers (2- and 3-substituted), and the desired di-substituted product. Consequently, low yields and complex purification are the most common hurdles researchers face.
General Troubleshooting Workflow
Before delving into specific issues, it is crucial to adopt a systematic approach to troubleshooting. The following workflow provides a logical framework for diagnosing and resolving common problems in your synthesis.
Caption: A general workflow for troubleshooting low-yield thiophene functionalization reactions.
Section 2: Troubleshooting Guide for Common Synthesis Routes
This section directly addresses specific problems you may encounter during your experiments. The primary route discussed is the Vilsmeier-Haack formylation, as it is a cornerstone method for introducing aldehyde functionalities to aromatic rings.[5][6]
Q1: My Vilsmeier-Haack reaction on 3-halothiophene is yielding primarily the 2-formyl mono-substituted product with very little of the desired 2,4-dicarbaldehyde. How can I drive the reaction to completion?
A1: Causality and Optimization
This is the most common outcome and is due to the aforementioned deactivation of the thiophene ring by the first formyl group. The initial formylation at the C2 position is rapid, but the second formylation at C4 requires significantly more energy.
Troubleshooting & Optimization Steps:
-
Increase Stoichiometry of the Vilsmeier Reagent: For the second formylation to occur, a significant excess of the Vilsmeier reagent (formed in situ from POCl₃ and DMF) is required. If you are using 2-3 equivalents for a typical mono-formylation, you may need to increase this to 4-6 equivalents or even more for the diformylation.
-
Elevate the Reaction Temperature: While the first formylation may proceed at room temperature or slightly above, the second step requires thermal energy. After the initial, often exothermic, reaction subsides, consider increasing the temperature to 80-100 °C and holding it for several hours to drive the formation of the dicarbaldehyde.[7][8]
-
Extend the Reaction Time: A reaction time of 2-4 hours might be sufficient for mono-formylation, but diformylation can require 12-24 hours at an elevated temperature. Monitor the reaction by TLC or LC-MS to track the disappearance of the mono-formylated intermediate and the appearance of the desired product.
| Parameter | Typical Mono-formylation | Recommended Di-formylation | Rationale |
| Vilsmeier Reagent (Equivalents) | 1.5 - 2.5 | 4.0 - 6.0 | Overcomes the deactivation by the first formyl group. |
| Temperature | 25 - 40 °C | 80 - 100 °C (stepwise heating) | Provides activation energy for the second, more difficult substitution. |
| Reaction Time | 1 - 4 hours | 12 - 24 hours | Allows the slower second reaction to proceed to completion. |
Q2: I'm observing significant amounts of dark, polymeric byproducts, which complicates purification and lowers my yield. What causes this and how can it be prevented?
A2: Causality and Mitigation
Thiophenes, especially when activated, can be susceptible to polymerization under the strongly acidic conditions of the Vilsmeier-Haack reaction.[9] This is exacerbated by excessive temperatures or "hot spots" in the reaction mixture.
Troubleshooting & Mitigation Steps:
-
Controlled Reagent Addition: Add the phosphorus oxychloride (POCl₃) to the DMF at a low temperature (0-5 °C) to pre-form the Vilsmeier reagent before adding the thiophene substrate.[10][11] Subsequently, add the thiophene substrate dropwise to the reagent, maintaining a controlled temperature to manage the initial exotherm.
-
Temperature Management: Do not overheat the reaction. A gradual, stepwise increase in temperature is preferable to shock heating. Use an oil bath for uniform heat distribution. Temperatures exceeding 100-110 °C often lead to increased degradation.
-
Solvent Choice: While many procedures are run neat, using a high-boiling inert solvent like 1,2-dichloroethane or chlorobenzene can help moderate the reaction temperature and improve solubility, potentially reducing polymerization.[7]
Q3: My regioselectivity is poor. I'm getting a mixture of 2,4- and 2,5-dicarbaldehyde isomers. How can I improve selectivity for the 2,4-isomer?
A3: Understanding Regioselectivity
The inherent reactivity of the thiophene ring favors substitution at the α-positions (C2 and C5).[5] When starting with a 3-substituted thiophene, the directing effects of the substituent compete with this inherent reactivity. Achieving high 2,4-selectivity can be difficult.
Alternative Synthetic Strategies for Improved Selectivity:
-
Directed ortho-Metalation (DoM): This is a powerful strategy for controlling regioselectivity. Start with a thiophene bearing a directing group (DG) at the 3-position (e.g., -CONR₂, -OMe). Treatment with a strong base like n-BuLi or LDA at low temperature (-78 °C) will selectively deprotonate the adjacent C2 and C4 positions. Quenching the resulting lithiated species with a formylating agent like DMF will install the aldehyde groups. This often requires a two-step process (e.g., protect/block one position, functionalize the other, then repeat).
-
Stepwise Halogen-Metal Exchange: A robust route involves starting with 3,4-dibromothiophene.
-
Step 1: Perform selective mono-lithiation at one position using n-BuLi at -78 °C, followed by quenching with DMF to yield 3-bromo-4-formylthiophene.
-
Step 2: Protect the aldehyde (e.g., as an acetal).
-
Step 3: Perform a second halogen-metal exchange on the remaining bromine and quench with DMF.
-
Step 4: Deprotect the acetal to reveal the final this compound. This multi-step but highly controlled approach often provides a much higher overall yield of pure product.
-
Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.
Q4: The final purification by column chromatography is difficult, and I'm still getting low recovery of pure product. Are there better methods?
A4: Advanced Purification Techniques
When chromatographic separation of closely-eluting isomers is inefficient, alternative methods can be highly effective.
-
Sodium Bisulfite Adduct Formation: This classic chemical method is excellent for purifying aldehydes.
-
Procedure: Stir the crude product mixture in a saturated aqueous solution of sodium bisulfite. The aldehydes will react to form solid bisulfite adducts, which precipitate out of the solution.
-
Isolation: Filter the solid adducts and wash with a cold solvent (like ethanol or ether) to remove non-aldehyde impurities.
-
Regeneration: Treat the purified adducts with a base (e.g., NaHCO₃ or Na₂CO₃ solution) or acid to regenerate the pure aldehyde, which can then be extracted with an organic solvent.
-
-
Recrystallization: While finding a suitable single-solvent system can be challenging, a two-solvent system (one in which the product is soluble, and a second "anti-solvent" in which it is insoluble) is often successful. Hexane/ethyl acetate or toluene/heptane are common combinations to explore for thiophene derivatives.
Section 3: Frequently Asked Questions (FAQs)
-
Q: Why is the Vilsmeier-Haack reaction preferred for electron-rich heterocycles like thiophene?
-
A: The Vilsmeier reagent is a relatively mild electrophile compared to the acylium ions generated in Friedel-Crafts acylation.[10] This makes it highly effective for electron-rich systems like thiophenes, pyrroles, and anilines, while being less prone to causing decomposition than stronger Lewis acid-based methods.[6]
-
-
Q: Can I use other formylating agents besides POCl₃/DMF?
-
A: Yes. Using phosgene or its safer solid alternative, triphosgene, in combination with DMF can generate a more reactive Vilsmeier reagent.[5][12] This can sometimes improve yields, especially for deactivated substrates, but requires stringent safety precautions due to the high toxicity of phosgene.[7]
-
-
Q: Why is a reaction temperature of -78 °C (dry ice/acetone bath) so critical for organolithium reactions?
-
A: At higher temperatures, organolithium reagents can become less selective. Side reactions such as polymerization, decomposition of the reagent, or reaction with the solvent (like THF) can occur. The low temperature ensures that the desired deprotonation or halogen-metal exchange happens cleanly and with high regioselectivity.
-
Section 4: Example Experimental Protocol
Synthesis of 4-Bromothiophene-2-carbaldehyde (Illustrative Intermediate Step)
Disclaimer: This protocol is for illustrative purposes. All laboratory work should be conducted with appropriate safety measures and personal protective equipment.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF. A white solid may form. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.
-
Substrate Addition: Dissolve 3-bromothiophene (1 equivalent) in a minimal amount of an inert solvent (e.g., 1,2-dichloroethane) and add it dropwise to the Vilsmeier reagent. The addition is exothermic; maintain the temperature below 40 °C using a water bath.[13]
-
Reaction: After the addition is complete, heat the reaction mixture to 60 °C and stir for 3-5 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase).
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralization & Extraction: Neutralize the aqueous solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~7. Extract the product with dichloromethane or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude oil via flash column chromatography on silica gel to obtain the pure 4-bromothiophene-2-carbaldehyde.
References
- Technical Support Center: Optimizing Thiophene Functionalization - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmJ6kxGXo9sGCCwk20v6RpitINJqBoDOROdRfxqyNPQ8p8o9UhVreBb62o6BNS7UXxzd1UOR46a5pAbb4VZPJZUcGSQHC_yJ56rW_gueJv7tqxZMAiOT5PbksM77R7zoJsSgiq3Ip63GpdyINsBludKMIKTaLT2uDxgsMVWbX6wtKU2L2jQUbqvyik1GkXvCPH_Y1y7Zaj179AHPQ=]
- Technical Support Center: Formylation of Thiophene - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkTkR-jLRWyJQqJyYIk6dPWCdJ0935D2QTX7yHWQnAUnLxeGRP9JmztNrJ_k8lZ4HtC2WbNJNo8QKhTCddenXv9OuO7MQSb4ILFPMnk0ekOTzSpfT-EWprAt3CBWfyWxY_u1N64hLgXgKKgf-MRtvfGzAWZUomrpR-2ywacYeQ5p8kOIWfJEuIwTlvRR1a]
- Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6CzOQqMxbszVTt7ftICSumrzg02xGJGHj_g2s3Jd3X9iiyA_XyYhbak2MjKTjoJIMBEFZ-yqmHpEY3k5f5i0prRUM7AytMroLvQDDcpjMIPbKz037iIeJR7tT959cirTun4mdQGSIvTttSy0=]
- 2-thenaldehyde - Organic Syntheses Procedure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC2ycr2IjZ907DZx9T8k4zCnRV30-7jZgptahvrQuktKS8nxOy5zL83pZCIA37vFR2Zq1J_7SAzClK2UfpxatRrMiHcMP5NVJ29eq8tGhU0HG4gitOtTEqRgQulpPig5y90c-X7-5Mfg==]
- Vilsmeier-Haack Reaction - Chemistry Steps. [URL: https://vertexaisearch.cloud.google.
- Process for production of 2-thiophene aldehydes - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1LoGcF6dkNY74tjnVU6DSYlrkzDChdBR8lwh0TfqfvqoXgUR-zjoaqIT42W_JQCUeSY6v8o24NY25k4Q3P5iq6NaBfluC87AFdE7RhAYc9DFLZq0YEBldqBRC4QQWjM1p0E08jQ7Ejknkpg==]
- Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjYFHgMgZDsOJZjo_b_57LsrUwP0TN-ql1pTFMjcx8M6HB6GWESXJJdX6KNBZ4S4AjivvIWJRkY6FDeWQlQ6qMFjUuLzsZ2F6pSohPW3LVQ0mk-6HAfzYASTB9b7u4mEoJJoar5FeBBm5Qcfjoyh55FD7vYOAj1hoAwU6K3qV9mHEh4-JXAoNdOa3ai_8XzNM8N0-jFCAPFRBiG6UPOs6oboOqya36IWraXv6v4HxAJPfhCRIlVlK7YrVUEpMrvSGJ-Q==]
- Formyl and Acyl Derivatives of Thiophenes and their Reactions - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyrBwaldzTy2wFM5WN54ORbS-ThK_x-PKbSeeloVHM1eL-RVWhCRzypizSX5NKSuF6cxkCCFZ0Na3M4fddoZdrHOvR6832HuTBw7bVvEwaJTYPKs7Y7WDFFHC6F_JjRFYieKWK0GGoMCzBqDHQnL3aQHs4lZNEDlJXj46PuHtLU1G6qYYRsWVdveTPPpH78MzKQNn1dDrKUl2TsqyGCge5oZjFvyMZtHoU0-U=]
- Vilsmeier-Haack Reaction - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2Enz4PvX28hqfuokyJOwGFBHlvkXlos-QcClwY21-CUjvbe2TT_2hKTrKkj8m55NloXcMlflqe4w0IZxxRtKwXTgnMbWVp2mJeNKS92Hukf8HNkX3mBO4vtYvULoVvtO1Kk5ByOmL3s8VAFuWpArSOawoIyGOOUgo7M_gMiu3TsNW9g==]
- Optimized Synthesis and Simple Purification of 2,5‐Diamino‐thiophene‐3,4‐dicarboxylic Acid Diethyl Ester. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO7XYq9-hx6EzpFn5IdrrkONLl53lGFA4W-x790P1sacNjkVJD47BvX5QQPfxr_-J-nv14I1jcbpY5DcuIctJeLCgTtDlMr9GGx8jL8IP6eY6sSXdEAAf7SC1Ghrm8V7hpK5b-z2hy5RNcmWncxAx35FyNRIe2sDbJ]
- This compound synthesis - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh0bjEj-g4oxcxWsKwp53AGZibw-ZgIZUBTqS5VplgBqOJIIs1C4a6wD_nqoLmd5ETh1PWbxfAVsuReGMyWSGlIWUgkhllasa2DETBxI3K-9TjhGxgy3UKFeWobXfd9YxjVpfbKvy1VRjIVBhaB7MM334SZdde8GsQpymocMNte2bC]
- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIvj5tzTkRxsD7GxYh9JXd4P3Wn-8-f7PfRXiPf3zaTuETBG7nd4tlTFMeMDdxdPcuJnMn7YfUXzyq55AtDqCWiuzj6gd0IM2Zuv-EGat5x8Mbj1tkGTQICU1NX1GybiMV-wb1OP8zEqgBYmk=]
- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx5fx2Eeu8uFXhBk1IyEYwKgY0QWbI8tGnJd2PXOhFZjfqApfCfIWpnNlTVb2WDKFZ4aWMs_sEDEH1Ggu8uLcHzY95AM1V0TqHce1uqna3ZubOe_rvRFQ66ovrMF9AcjZYds56hr5C2UY5dDCkkI8mAbsR_a2HHg==]
- Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation... - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMz-Mj1IRyIJkO6CFU2BpWXDR3LZYTe01XCodli9dO0_AvGCZi8ANdWmqP9dfgFxvhKFtRsVrlG9nje01rF2GcIT4j6dQ_I-_K-w7k4Ms7Pg3qk-M2lLria6oaWxZT4Jf7y9JMVO-mX-vqmNam-cB0mxzNyVwbcnW-r6oE1oI9bimVSOxJxd--Knt-VEmd94LwfN6UvoD6_7-KM8yDx_Dm0S_fUJg2V04HPD3FknY0LurWpyP9IAqSNju2TGHE9AuQ]
- Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSvbNoQ_z4kaU9aCtW7QKFU83Gd8vgBEezSVVwprFO_tqCPs1-VOac3a3KbKwr__47z3bue5UZRN8iN1SDZdIUiVA5nL2ojHmWrIe68O3O8eg6EKRv_DP9R5AF0EJ6BRtqTU4T4eX-DBXN2vKrS_9b17JEQfoPBGOP5Nv6Gs7EmeDs0nGZONkRE_E6Ji8YZFM4mlJrTQbdsfaAI3673-1lxSwkIyo4KiJwq_JD74fCBf8=]
- Catalytic asymmetric functionalization and dearomatization of thiophenes - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbUZZ3VZ3ynuFPVVAdWCO0GDqCQ4HDB4CMV6gnFHSde9IViyuIahEL1QQZWanZ92oiNN0UW1BwgDNhfbOg8NVQ6f20MZTu6OZ2L9smK3xchoe7rfU7lG3tCiNPHfjQxtyRI2sPCI-KMuQlzlJftBy8R4qxjKdc0V7Hj-_Sx4IOMelOxOGweHzZdmMpiBB0zNLNZCMwDE08sacA-olh5138K_X4OzqNixKaffLG3gqR29Nmyln5ow==]
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENBYa4VS49jxSu2B7eX7rA0oIOEqSf2EXgQhJFLWiMYrzz5Ic49RQmvsM8m44LCL0fIUZ5PT-KI0sZJ_je2xT1E9OnFcta4IFYVJp-DcIna5SqYluMXQy5jpoQBnR9k9KceQcDbhXskLQNCtkO]
- Catalytic asymmetric functionalization and dearomatization of thiophenes - RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPu5fzmfGOBNWUwFkd-8GoGCtWLGq3zgH76tGNHdlDB1s62W-asE4uXyy4VyfMH2zthdJbe8uRgmBuPAz_BPLzT43KVKrIeQ_o9VO643Tz0WhCzQnYTH8BpLYO20LYYq2rDZdXsIc6emFIhrZyws1Ixr2PX-y1va5kO_zn]
- Vilsmeier-Haack Reaction | TCI AMERICA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgn7TpyqiQTbuVjcuiPQCwyzYjecfGFMSHEW1mKHDqoIFRLhGDyowJbd9xzYCIph6MxVpYiCPMZ7g6PXWh6DMcXUPpPDVfNyVQ9rI8YGOza2swKnDI5cuOVihZrvuynA7o2UMDoVlwtvF08a_tQAPDT9DocsLj550srzB6l8MVbq20WhRqESdEdRkClg==]
- Modular strategy opens up new way to synthesise arylated thiophene rings. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE492XXAqbYukpiimGTcBXwXnGS_Nk0M96YpwQyF2kODeaP9SVC9pN8136IMBckGfFkc2D8Zj1Xb6a0KPxt4vp38TLaSt586fFXp7SGPplIT6cTILLwj9YckGxfFTp0awFpxvJHsD-HG3qMsgenm77TiIiH1y14F2rXnXH4-8yKEfMvUzYKmJUmmt7GhLJGkszO3FPKlePoLkwFWsUm8oAxsoKEX-K2M-DEzr2C9VgvK99cklBIlVs=]
- Synthesis method of 2-thiophenecarboxaldehyde - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0TPCs5p-o7xsBPeHlHKCj4Pw4U3rZCrWVryae6NqWFdsjp3Ue8CuVYpOy6v2TMl0o5tYdgkP-jzjW3LkB2b1O6HOxaJDQ81WSziWJCxHUhf0eSJqgE0RImv9t_839xBtgrRdrXb-Qhj6ua5k=]
- Preparation of thiophene-2-aldehydes - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1rpdLXDwwnM8Gt3afb5E2xV0S8F42gBTGhzn1BVCMrFXa0XgBch6Bg1DOShPIvdIomsLw6DqgcZqbTV3wyu5Lvxg9Ci-l0YMtGq2fK8oHxMk2gQnJz2I6Qrzq6cAVWvMEl_25VXy4yoZY]
- Optimized Synthesis and Simple Purification of 2,5‐Diamino‐thiophene‐3,4‐dicarboxylic Acid Diethyl Ester. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAQQNE6RB41OymF1tjvTagz3CgZavZ7SC14imqK0361LXOJZiCaFk6Gs-4-mZwv1g98eCi0B1ycUkr-GJNiySI49NgYnvedH6WFCbuDY5TRQr6eyKla8boVZbFdNZD_cdWbEbp10utWFRzkyMtHu7e7TQLVu4c3d4=]
- Vilsmeier–Haack reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction]
- Vilsmeier Reaction - YouTube. [URL: https://www.youtube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. espublisher.com [espublisher.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde - Google Patents [patents.google.com]
- 8. US2741622A - Preparation of thiophene-2-aldehydes - Google Patents [patents.google.com]
- 9. Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. CA2108737A1 - Process for production of 2-thiophene aldehydes - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Side Reactions in the Formylation of Thiophene
Welcome to the Technical Support Center for thiophene formylation. This guide is designed for researchers, chemists, and drug development professionals who are working to synthesize 2-thiophenecarboxaldehyde and its derivatives. The formylation of thiophene is a cornerstone reaction in medicinal chemistry and materials science, yet it is often plagued by side reactions that can significantly impact yield and purity. This document provides in-depth, experience-driven troubleshooting advice to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the formylation of thiophene so prone to side reactions?
A: The thiophene ring is electron-rich, making it highly reactive toward electrophiles like the Vilsmeier reagent (a chloroiminium ion).[1][2] This high reactivity is a double-edged sword. While it facilitates the desired formylation at the electron-rich C2 position, it also makes the ring susceptible to further reactions.[3][4] The acidic conditions generated during many formylation procedures (e.g., Vilsmeier-Haack) can also catalyze the polymerization of the thiophene ring, leading to the formation of intractable tars.[5]
Q2: My reaction is turning black and forming a lot of solid material. What is happening?
A: This is a classic sign of polymerization or "tarring." Thiophene is known to polymerize under strong acid catalysis.[5] In the Vilsmeier-Haack reaction, the reagent is generated from phosphorus oxychloride (POCl₃) and a formamide like DMF, which produces an acidic environment.[6][7] If the reaction temperature is not carefully controlled and rises too high, this acid-catalyzed polymerization can become the dominant reaction pathway, leading to a significant decrease in the yield of the desired aldehyde.
Q3: I'm getting a second product with a different retention time in my GC/LC-MS. What could it be?
A: The most common diformylated byproduct is 2,5-thiophenedicarboxaldehyde. The initial product, 2-thiophenecarboxaldehyde, contains a deactivating formyl group, but the thiophene ring is still sufficiently activated to undergo a second electrophilic substitution at the C5 position, especially if an excess of the formylating agent is used or if the reaction is allowed to proceed for too long at elevated temperatures.
Q4: Which formylation method offers the best regioselectivity for the 2-position?
A: The Vilsmeier-Haack reaction is renowned for its high regioselectivity for the C2 position of unsubstituted thiophene.[3][6] This selectivity is governed by the stability of the cationic intermediate (sigma complex) formed during the electrophilic attack. Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, which is more stable than the intermediate formed from attack at the C3 position, which only has two resonance structures.[3][4] Other methods like Rieche formylation or lithiation followed by quenching with DMF also strongly favor the 2-position.[8][9]
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low Yield of 2-Thiophenecarboxaldehyde
Q: My final yield after purification is consistently below 50%. What are the most likely causes and how can I improve it?
A: Low yield is a multifaceted problem stemming from several potential issues. Use the following logic to diagnose the problem:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the stoichiometry of your reagents is correct. For the Vilsmeier-Haack reaction, a slight excess (1.1 equivalents) of thiophene is sometimes used to ensure the complete consumption of the more valuable Vilsmeier reagent.[10]
-
Temperature Control: The Vilsmeier-Haack reaction is exothermic. The temperature must be strictly maintained, typically between 25-35°C during the addition of thiophene.[10] Allowing the temperature to exceed this range can drastically lower the yield due to the promotion of side reactions, particularly polymerization.[10]
-
Hydrolysis & Work-up Losses: The work-up step is critical. The intermediate iminium salt must be carefully hydrolyzed by pouring the reaction mixture onto a large excess of crushed ice.[10][11] Vigorous stirring is essential during this step. Furthermore, the product, 2-thiophenecarboxaldehyde, has some solubility in strongly acidic aqueous solutions, which can lead to losses during extraction.[10] Ensure the aqueous layer is thoroughly extracted with a suitable solvent like ether.
-
Reagent Quality: Ensure your reagents are of high quality. Phosphorus oxychloride should be fresh and colorless. N,N-Dimethylformamide (DMF) should be anhydrous. Moisture can prematurely quench the Vilsmeier reagent.
Issue 2: Significant Formation of 2,5-Thiophenedicarboxaldehyde
Q: My product is contaminated with a significant amount of what I believe is the 2,5-diformylated product. How can I prevent this?
A: The formation of 2,5-thiophenedicarboxaldehyde is a classic example of a sequential reaction. To minimize it, you must control the reaction conditions to favor mono-substitution.
-
Stoichiometry is Key: Use a strict 1:1 molar ratio of the formylating agent (e.g., Vilsmeier reagent) to thiophene. An excess of the formylating agent is the most common cause of bis-formylation.
-
Mode of Addition: Add the thiophene dropwise to the pre-formed Vilsmeier reagent. This maintains a low concentration of the substrate in the presence of the reagent, reducing the chance for the mono-formylated product to react again.
-
Temperature and Time: Lowering the reaction temperature and reducing the overall reaction time can also help. Monitor the reaction by TLC or GC-MS and quench it as soon as the starting material is consumed.
Issue 3: Formation of Tars and Polymeric Byproducts
Q: My reaction mixture becomes a dark, viscous sludge that is difficult to work with and gives a very low yield. What causes this and how can I avoid it?
A: As mentioned, this is due to acid-catalyzed polymerization of the thiophene ring.[5] Thiophene and its derivatives can undergo polymerization in the presence of strong acids, which are generated in situ during the Vilsmeier-Haack reaction.[5]
-
Strict Temperature Control: This is the most critical factor. The initial formation of the Vilsmeier reagent and the subsequent addition of thiophene are exothermic. Use an ice-water bath to maintain the temperature within the recommended range (e.g., 25-35°C).[10] Excursions above this temperature will accelerate polymerization.
-
Efficient Mixing: Ensure vigorous and efficient stirring throughout the reaction. Poor mixing can lead to localized "hot spots" where the temperature rises significantly, initiating polymerization.
-
Prompt Work-up: Do not let the reaction mixture stand for excessively long periods in the acidic state after the reaction is complete. Proceed to the hydrolysis and neutralization work-up promptly.
| Problem | Primary Cause | Mitigation Strategy |
| Low Yield | Temperature excursion (>35°C) | Maintain strict temperature control with an ice bath.[10] |
| Improper work-up | Pour reaction mix onto excess ice with vigorous stirring; ensure thorough extraction.[10] | |
| Bis-formylation | Excess formylating agent | Use a 1:1 stoichiometry of Vilsmeier reagent to thiophene. |
| Tar/Polymer Formation | High reaction temperature; prolonged exposure to acid | Maintain low temperature; ensure efficient stirring; perform prompt work-up.[5] |
| Isomeric Impurity (3-formyl) | Less stable reaction intermediate | Generally not an issue with Vilsmeier-Haack due to high C2 selectivity.[3][4] |
Experimental Protocols & Visual Guides
Optimized Protocol: Vilsmeier-Haack Formylation of Thiophene
This protocol is adapted from established literature procedures and is designed to maximize the yield of 2-thiophenecarboxaldehyde while minimizing side reactions.[10]
Step 1: Formation of the Vilsmeier Reagent
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine N-methylformanilide (1.0 mole) and phosphorus oxychloride (1.0 mole).
-
Allow the mixture to stand for 30 minutes. An exothermic reaction will occur, and the mixture will turn from yellow to red.[10]
Step 2: Formylation Reaction
-
Begin mechanical stirring and immerse the flask in a cold-water bath.
-
Add thiophene (1.1 moles) dropwise via the dropping funnel at a rate that maintains the internal temperature between 25–35°C. This is a critical step; do not exceed 35°C. [10]
-
After the addition is complete, continue stirring at this temperature for an additional 2 hours.
-
Allow the mixture to stand at room temperature for 15 hours.
Step 3: Work-up and Purification
-
Pour the dark, viscous reaction mixture into a vigorously stirred beaker containing 400 g of crushed ice and 250 mL of water.
-
Separate the aqueous layer and extract it three times with diethyl ether.
-
Combine the ether extracts with the original organic layer.
-
Wash the combined organic solution twice with dilute hydrochloric acid, twice with saturated sodium bicarbonate solution, and finally once with water.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting yellow oil by vacuum distillation to yield 2-thiophenecarboxaldehyde.
Visual Troubleshooting Guide
Caption: Troubleshooting flowchart for thiophene formylation issues.
Reaction Mechanism Overview
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
References
- Weston, A. W., & Michaels, R. J. (1951). 2-Thenaldehyde. Organic Syntheses, 31, 108. [Link]
- NotEvans. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]
- Alajarín, R., et al. (2005). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Tetrahedron, 61(45), 10754-10764. [Link]
- ResearchGate. (n.d.). ChemInform Abstract: Regioselective Electrophilic Formylation - 3-Substituted Thiophenes as a Case Study. [Link]
- CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde. (n.d.).
- Saeed, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27320-27352. [Link]
- Akbulut, H., & Yildirim, L. T. (2017). Synthesis of Nano Poly (2-thiophenecarboxaldehyde) and Characterization of Structure. Acta Chimica Slovenica, 64(4), 869-875. [https://www.semanticscholar.org/paper/Synthesis-of-Nano-Poly-(-2-thiophenecarboxaldehyde-Akbulut-Yildirim/3c0b5f541315668e217688536f9810c9e6c43339]([Link]
- Al-Jumaili, A. S. H. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3). [Link]
- Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. [Link]
- CA2108737A1 - Process for production of 2-thiophene aldehydes. (n.d.).
- Bouzroura, A., et al. (2024). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. ChemistrySelect, 9(48). [Link]
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Scirp.org. (n.d.). References. [Link]
- ResearchGate. (n.d.). Synthesis and characterization of thiophene-capped polytetrahydrofuran conducting copolymers. [Link]
- Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne. [Link]
- Schmatz, B., et al. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. Polymers, 13(20), 3564. [Link]
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
- Via Medica Journals. (n.d.). Preparation and evaluation of [61Cu]-thiophene-2-aldehyde thiosemicarbazone for PET studies. [Link]
- Professor Dave Explains. (2021, August 17). Vilsmeier Reaction [Video]. YouTube. [Link]
- Ultimate Organic Chemistry. (2021, January 19). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video [Video]. YouTube. [Link]
- Common Organic Chemistry. (n.d.).
- ResearchGate. (n.d.).
- Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]
- Common Organic Chemistry. (n.d.).
- Wikipedia. (n.d.).
- ACS Publications. (n.d.). Intrinsically Conducting Polymer Networks of Poly(thiophene) via Solid-State Oxidative Cross-Linking of a Poly(norbornylene) Containing Terthiophene Moieties. [Link]
- Reddit. (2015, July 29). Aryl formylation (Rieche) results in loss of iPr group... and I have no idea how or why? Advice/insight?. [Link]
- RSC Publishing. (2020, January 27).
- I.R.I.S. (n.d.).
- Wikipedia. (n.d.). Thiophene. [Link]
- Semantic Scholar. (n.d.).
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. journalskuwait.org [journalskuwait.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Formylation - Common Conditions [commonorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CA2108737A1 - Process for production of 2-thiophene aldehydes - Google Patents [patents.google.com]
Technical Support Center: Optimizing Condensation Reactions with Thiophene-2,4-dicarbaldehyde
Welcome to the technical support center for Thiophene-2,4-dicarbaldehyde applications. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of condensation reactions involving this versatile dialdehyde. Here, we provide field-proven insights, detailed protocols, and troubleshooting guides in a direct question-and-answer format to address specific experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the reactivity and handling of this compound in condensation reactions.
Q1: What are the primary challenges when working with this compound compared to a simple aromatic monoaldehyde?
A1: this compound presents unique challenges due to its bifunctional nature and the electronic properties of the thiophene ring.
-
Selectivity: The two aldehyde groups at the 2- and 4-positions have different reactivities. The aldehyde at the 2-position is generally more reactive due to greater activation by the sulfur atom. Achieving selective mono-condensation at either position versus di-condensation requires precise control over stoichiometry and reaction conditions.
-
Polymerization: The presence of two reactive sites increases the risk of forming oligomeric or polymeric side products, especially under harsh conditions (e.g., high temperatures or strong bases). This can lead to complex product mixtures and low yields of the desired compound.
-
Solubility: The resulting condensation products, particularly di-substituted ones, may have limited solubility in common organic solvents, complicating purification by chromatography or recrystallization.
-
Reactivity of the Thiophene Ring: The electron-rich nature of the thiophene ring can influence the electrophilicity of the aldehyde carbons. While often considered an electron-rich heterocycle, the specific reaction conditions can alter its behavior.[1]
Q2: Which condensation reactions are most commonly and successfully performed with this compound?
A2: Several classic condensation reactions are well-suited for functionalizing this compound. The choice depends on the desired product structure.
-
Knoevenagel Condensation: This is a highly reliable method for forming new carbon-carbon double bonds by reacting the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).[2][3] It is typically catalyzed by a weak base like piperidine or an ammonium salt.[4]
-
Wittig Reaction: The Wittig reaction is a premier method for converting aldehydes into alkenes with high regioselectivity.[5][6] It involves reacting the aldehyde with a phosphorus ylide. The stereochemistry of the resulting alkene (E vs. Z) can often be controlled by the choice of ylide (stabilized vs. non-stabilized) and reaction conditions.[7]
-
Aldol Condensation: While possible, aldol-type reactions with ketones to form α,β-unsaturated ketones (chalcones) can be challenging.[8][9] Side reactions like self-condensation of the ketone partner or Cannizzaro-type reactions of the aldehyde can occur.[1] Careful selection of catalysts and conditions is critical.
Q3: How do I control for mono- versus di-condensation on the thiophene ring?
A3: Achieving selectivity is a matter of controlling kinetics and stoichiometry.
-
Stoichiometry: To favor mono-condensation, use a slight excess of this compound relative to the reaction partner (e.g., 1.1 to 1.5 equivalents of the dialdehyde to 1.0 equivalent of the nucleophile). This ensures the nucleophile is consumed before significant di-condensation can occur.
-
Temperature: Run the reaction at the lowest feasible temperature (e.g., 0 °C or room temperature) to slow down the reaction rate. This enhances the inherent reactivity difference between the 2- and 4-position aldehydes, allowing for selective reaction at the more reactive site.
-
Slow Addition: Add the nucleophilic partner (e.g., active methylene compound or ylide) dropwise to a solution of the dialdehyde over an extended period. This maintains a low concentration of the nucleophile, further suppressing the di-condensation reaction.
Section 2: Troubleshooting Guide
This section provides a problem-solving framework for common issues encountered during experimentation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The base catalyst (e.g., piperidine) may be old or degraded. 2. Insufficient Activation: The nucleophile (e.g., active methylene compound) is not sufficiently acidic for the chosen base. 3. Steric Hindrance: The nucleophile or aldehyde is sterically bulky, slowing the reaction. 4. Decomposition: The starting material or product is unstable under the reaction conditions. | 1. Use a fresh, distilled catalyst. For Knoevenagel, consider adding a co-catalyst like acetic acid to form piperidinium acetate. 2. Switch to a stronger base (e.g., DBU, NaH) if compatible with the reactants. For Wittig reactions, ensure complete ylide formation with a strong base like n-BuLi or NaHMDS.[10][11] 3. Increase reaction temperature moderately (e.g., from RT to 50 °C) and extend the reaction time. Monitor by TLC. 4. Run the reaction at a lower temperature. Degas solvents to remove oxygen if oxidative decomposition is suspected. |
| Formation of Insoluble Polymer/Tar | 1. Excessive Heat: High temperatures can promote polymerization of the bifunctional starting material. 2. Base Too Strong: A strong base may induce unwanted side reactions or polymerization. 3. High Concentration: Reactant concentrations are too high, favoring intermolecular reactions. | 1. Maintain the lowest effective temperature. Use an oil bath for precise temperature control. 2. For Knoevenagel, use a weak amine catalyst (piperidine, pyrrolidine). Avoid strong bases like alkoxides unless necessary.[3] 3. Perform the reaction under more dilute conditions. |
| Complex Mixture of Products (TLC) | 1. Lack of Selectivity: Conditions are allowing for a mixture of mono- (at C2 and C4) and di-substituted products. 2. Side Reactions: Competing reactions such as Cannizzaro, aldol self-condensation, or ylide decomposition are occurring. 3. Isomerization: The product alkene is isomerizing between E and Z forms. | 1. Follow the strategies in FAQ Q3 : adjust stoichiometry, lower the temperature, and use slow addition. 2. Ensure an inert atmosphere (N₂ or Ar) for sensitive reagents like Wittig ylides. Purify aldehydes before use to remove corresponding carboxylic acids. 3. For Wittig reactions, use stabilized ylides for E-selectivity or non-stabilized ylides under salt-free conditions for Z-selectivity.[7] Analyze the crude product by ¹H NMR to determine the isomeric ratio. |
| Difficult Purification | 1. Co-eluting Impurities: The product and a key byproduct (e.g., triphenylphosphine oxide in Wittig reactions) have similar polarities. 2. Poor Solubility: The desired product has low solubility, preventing effective column chromatography or recrystallization. 3. Product Streaking on Silica Gel: The product contains basic nitrogen or acidic functional groups that interact strongly with the silica. | 1. For triphenylphosphine oxide, precipitate it from a nonpolar solvent like hexane/ether, or oxidize it to a more polar phosphine oxide derivative for easier separation. 2. For recrystallization, screen a wide range of solvents or solvent mixtures (e.g., DMF/water, DMSO/ethanol).[12] For chromatography, try using a stronger eluent system or switch to a different stationary phase (e.g., alumina). 3. Add a small amount of modifier to the eluent (e.g., 0.5-1% triethylamine for basic compounds, or 0.5-1% acetic acid for acidic compounds). |
Section 3: Experimental Protocols & Workflows
Protocol 1: Selective Mono-Knoevenagel Condensation
This protocol details a standard procedure for the selective synthesis of a mono-substituted product at the more reactive C2-aldehyde position.
Objective: Synthesize (E)-ethyl 2-cyano-3-(4-formyl-2-thienyl)acrylate.
Step-by-Step Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.54 g, 11 mmol, 1.1 eq).
-
Dissolution: Dissolve the aldehyde in 30 mL of anhydrous ethanol.
-
Reagent Addition: In a separate flask, prepare a solution of ethyl cyanoacetate (1.13 g, 10 mmol, 1.0 eq) and piperidine (0.1 mL, 1 mmol, 0.1 eq) in 10 mL of anhydrous ethanol.
-
Slow Addition: Using a syringe pump, add the ethyl cyanoacetate/piperidine solution to the stirred aldehyde solution over 2 hours at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The starting dialdehyde should be consumed, and a new, higher Rf spot corresponding to the mono-adduct should appear.
-
Workup: Once the reaction is complete (~4-6 hours), concentrate the mixture under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (50 mL) and wash with 1M HCl (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel (gradient elution, 10% to 30% ethyl acetate in hexanes) to yield the pure mono-substituted product.
Workflow Diagram: Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting a failed or low-yielding condensation reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 12. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
Technical Support Center: Strategies for Improving the Solubility of Thiophene-2,4-dicarbaldehyde-Based Polymers
Welcome to the technical support center for thiophene-based polymer synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your research. This guide is structured to address one of the most frequent and critical hurdles encountered with thiophene-2,4-dicarbaldehyde-based polymers: poor solubility. The inherent rigidity and strong intermolecular π-π stacking of the conjugated backbone often lead to intractable materials that are difficult to process and characterize.[1]
This document moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions in your experimental design. We will explore strategies from monomer design to post-polymerization modification to transform your insoluble powders into processable materials.
Frequently Asked Questions (FAQs)
This section addresses common conceptual questions regarding the solubility of conjugated thiophene polymers.
Q1: Why are my this compound-based polymers consistently insoluble?
A: The poor solubility of these polymers stems directly from their molecular structure. The polymer backbone consists of a rigid, planar system of conjugated thiophene rings. This planarity promotes strong intermolecular interactions, specifically π-π stacking, where the electron clouds of adjacent polymer chains attract one another.[2] These forces cause the chains to pack tightly into ordered, often semi-crystalline domains, making it energetically unfavorable for solvent molecules to penetrate and solvate the individual chains. Unsubstituted polythiophenes are known to be highly stable but insoluble materials for this reason.[3] Polymers derived from thiophene-2-carbaldehyde, without solubilizing groups, are similarly expected to be insoluble powders.[4]
Q2: What is the most effective strategy to improve solubility from the outset?
A: The most powerful and widely adopted strategy is side-chain engineering .[2] By chemically attaching flexible side chains to the thiophene monomer before polymerization, you can fundamentally alter the polymer's properties. The primary function of these side chains is to introduce steric hindrance, physically preventing the rigid backbones from packing too closely. This disruption of π-stacking weakens the intermolecular forces, allowing solvent molecules to intercalate and dissolve the polymer.[1]
Q3: How do I choose the right side chain?
A: The choice depends on your target solvent and desired final properties.
-
For Nonpolar Organic Solvents (e.g., Chloroform, Toluene, Chlorobenzene): Long, flexible alkyl chains (like hexyl, octyl, or dodecyl) are the standard choice. Increasing the length of the alkyl side chain is a common method to improve the solubility of π-conjugated polymers.[5][6] Branched alkyl chains can be even more effective at disrupting packing than linear ones, further enhancing solubility.[7]
-
For Polar or Aqueous Solvents: If your application requires solubility in more polar environments (e.g., for biological sensors or organic electronics processed from greener solvents), you should incorporate side chains with polar functional groups. Options include oligo(ethylene glycol) (OEG), esters, or ionic groups like sulfonates or quaternary ammonium salts.[2][8] Grafting hydrophilic polymer chains onto the backbone is a proven method to achieve water solubility.[8][9]
Q4: Can post-polymerization modification (PPM) make my existing insoluble polymer soluble?
A: Yes, PPM can be a highly effective rescue strategy. If you have an insoluble polymer that contains (or can be modified to contain) reactive functional groups, you can attach solubilizing moieties after the main polymerization is complete.[10] This approach is powerful because it allows you to create a library of polymers with different functionalities from a single precursor polymer batch.[10][11] For example, a polymer with pendant ester groups could be hydrolyzed to carboxylic acids and then coupled to amine-terminated polyethylene glycol (PEG) to induce water solubility.[10][12]
Troubleshooting Guide: Common Experimental Issues
This section provides direct, actionable advice for specific problems encountered during synthesis and processing.
Problem 1: My polymer precipitates out of the reaction mixture before high molecular weight is achieved.
-
Underlying Cause: The growing oligomers are reaching a critical chain length where they are no longer soluble in the reaction solvent. This is a common issue in precipitation polymerization and can cap the molecular weight of the final product.[13]
-
Solution A: Optimize the Solvent System. The choice of solvent is critical. A "good" solvent for the polymer will keep the chains solvated as they grow, leading to higher molecular weights.[13][14] For many polythiophenes, chloroform and chlorobenzene are better solvents than dichloromethane or tetrahydrofuran (THF).[14][15]
-
Solution B: Adjust Reaction Temperature. Increasing the reaction temperature often enhances the solubility of the polymer, which can help prevent premature precipitation. However, be mindful that temperature can also affect reaction kinetics and side reactions.
-
Solution C: Lower Monomer Concentration. Reducing the initial monomer concentration can sometimes prevent the growing chains from aggregating and precipitating too quickly. Studies have shown that lower monomer concentrations can also lead to higher regioregularity in the polymer backbone.[14]
Problem 2: The purified polymer is an intractable "brick dust" that won't dissolve in anything.
-
Underlying Cause: The intermolecular forces (π-stacking) are too strong for any common solvent to overcome. This indicates that the side chains (if any) are insufficient to disrupt aggregation.
-
Solution A: Re-evaluate Monomer Design. The most reliable solution is to re-synthesize your monomer with longer or bulkier solubilizing side chains. This is a pre-emptive fix that directly addresses the root cause. While labor-intensive, it is the most robust path to achieving a soluble material.[2][3]
-
Solution B: Attempt High-Temperature or Soxhlet Extraction. Before abandoning the batch, you can attempt to dissolve the polymer in a high-boiling point solvent (e.g., 1,2-dichlorobenzene, trichlorobenzene) at elevated temperatures. Alternatively, a Soxhlet extraction with a good solvent like chloroform can sometimes isolate a small, soluble fraction of lower molecular weight chains from the bulk insoluble material.
-
Solution C: Investigate Post-Polymerization Modification (PPM). If your polymer backbone contains a reactive site, PPM is a viable option. For instance, if your thiophene monomer included an ester group, you could attempt a solid-state hydrolysis followed by coupling with a solubilizing amine. See the protocol below for a conceptual workflow.
Problem 3: My polymer only dissolves in toxic, high-boiling point solvents, making it difficult to process.
-
Underlying Cause: The solubility parameter of your polymer is poorly matched with common, less toxic solvents.
-
Solution A: Engineer Side Chains for Specific Solvents. You can tune the Hansen Solubility Parameters (HSPs) of a polymer by rationally designing the side chains.[16] By incorporating side chains with different polarities (e.g., mixing alkyl chains with ether-containing chains), you can adjust the overall HSP of the polymer to match that of a desired "greener" solvent, like anisole or 2-methyl-THF.
-
Solution B: Use a Co-Solvent System. Sometimes, a mixture of solvents can dissolve a polymer where a single solvent fails. Experiment with mixtures of a "good" but undesirable solvent and a "marginal" but more desirable one. For instance, dissolving the polymer in a small amount of chloroform and then diluting it with a less toxic solvent like toluene may keep it in solution for processing.[15]
Data & Protocols
Data Presentation
Table 1: Illustrative Effect of Alkyl Side-Chain Length on Polythiophene Solubility.
| Polymer Side Chain | Solubility in Chloroform (25 °C) | Solubility in Toluene (25 °C) | Interchain Packing |
|---|---|---|---|
| None | Insoluble | Insoluble | Very High (Strong π-stacking) |
| n-Butyl (-C₄H₉) | Partially Soluble (<1 mg/mL) | Sparingly Soluble | High |
| n-Hexyl (-C₆H₁₃) | Soluble (~10-20 mg/mL)[15] | Soluble | Moderate |
| n-Dodecyl (-C₁₂H₂₅) | Highly Soluble (>30 mg/mL)[7] | Highly Soluble | Low (Disrupted π-stacking)[5] |
Table 2: Common Solvents for Polythiophene Processing.
| Solvent | Boiling Point (°C) | General Utility | Notes |
|---|---|---|---|
| Chloroform | 61.2 | Good | Excellent solvent for many polythiophenes, but volatile and toxic.[15] |
| Toluene | 110.6 | Good / Marginal | Good solvent, higher boiling point allows for higher processing temperatures.[7] |
| Chlorobenzene | 131.7 | Very Good | Often considered one of the best solvents for achieving high solubility and ordered films.[7][13] |
| 1,2-Dichlorobenzene | 180.5 | Excellent | High boiling point, can dissolve even less-soluble polymers. Use with caution. |
| Tetrahydrofuran (THF) | 66 | Marginal / Poor | Generally a poor solvent, can induce aggregation.[17] |
| Anisole | 153.8 | Marginal | A "greener" alternative, but may have lower dissolving power.[15] |
Experimental Workflow & Diagrams
The following diagrams illustrate the core concepts and workflows discussed.
Caption: Disrupting π-stacking with side chains to improve solubility.
Caption: Decision workflow for addressing polymer solubility issues.
Conceptual Protocol: Post-Polymerization Modification (PPM) to Enhance Solubility
This protocol provides a general framework. Conditions must be optimized for your specific polymer system. This example assumes you have a precursor polymer with pendant carboxylic acid groups and you want to attach an amine-terminated solubilizing group (e.g., Jeffamine®, a mono-aminated PEG).
Objective: To covalently attach hydrophilic side chains to an insoluble polymer backbone to render it soluble in polar organic solvents or water.
Materials:
-
Insoluble carboxylic acid-functionalized thiophene polymer (100 mg).
-
Amine-terminated solubilizing agent (e.g., H₂N-PEG-OCH₃, 5-10 molar equivalents relative to carboxylic acid units).
-
Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide), 5-10 equivalents each.
-
Anhydrous solvent in which the reagents are soluble but the polymer is suspended (e.g., Dimethylformamide - DMF).
-
Dialysis tubing with appropriate molecular weight cutoff (MWCO).
Procedure:
-
Polymer Suspension: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the insoluble polymer (100 mg) in anhydrous DMF (10 mL). Stir vigorously to create a fine, homogenous suspension.
-
Activator Pre-mixing: In a separate vial, dissolve EDC (e.g., 10 eq.) and NHS (e.g., 10 eq.) in anhydrous DMF (2 mL).
-
Activation of Carboxylic Acid Groups: Add the EDC/NHS solution dropwise to the stirring polymer suspension. Allow the activation reaction to proceed for 4-6 hours at room temperature. The carboxylic acid groups on the polymer backbone are converted to more reactive NHS-esters.
-
Coupling Reaction: Dissolve the amine-terminated solubilizing agent (e.g., H₂N-PEG-OCH₃, 10 eq.) in anhydrous DMF (2 mL) and add it to the reaction flask.
-
Reaction Monitoring: Let the reaction stir at room temperature for 24-48 hours. As the hydrophilic chains are attached, you may observe a gradual change in the reaction mixture, potentially from an opaque suspension to a more translucent or even fully dissolved solution. This is a positive indicator that the modification is improving solubility.
-
Quenching and Purification: Add a small amount of water to quench any unreacted NHS-esters. Transfer the entire reaction mixture to a dialysis tube of an appropriate MWCO (e.g., 3.5 kDa).
-
Dialysis: Dialyze the mixture against a large volume of deionized water for 2-3 days, changing the water frequently to remove unreacted reagents, byproducts (e.g., EDU - ethyl-dimethylaminopropyl urea), and excess solubilizing agent.
-
Isolation: Lyophilize (freeze-dry) the purified aqueous solution to obtain the final, modified polymer as a solid.
-
Solubility Test: Test the solubility of the lyophilized product in your target solvents (e.g., water, methanol, THF).
-
Characterization: Confirm the success of the modification using techniques like FT-IR (disappearance of carboxylic acid C=O stretch, appearance of amide bands) and ¹H NMR (appearance of characteristic peaks from the newly attached side chain, e.g., the repeating -CH₂-CH₂-O- units of PEG).
References
- (PDF) Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers - ResearchGate.
- Effect of solvent quality and sidechain architecture on the conjugated polymer chain conformation in solution.
- Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers - Moore and More.
- Side Chain Engineering toward Chemical Doping of Conjugated Polymers.
- Controlling the crystallinity and solubility of functional PCL with efficient post-polymerisation modification - Polymer Chemistry (RSC Publishing).
- Tuning the Solubility Parameters of Conjugated Polymers via Side-Chain Engineering for All-Polymer Solar Cells | Chemistry of Materials - ACS Publications.
- Post-polymerization modification via the Biginelli reaction to prepare water-soluble polymer adhesives - RSC Publishing.
- Combinatorial approaches in post-polymerization modification for rational development of therapeutic delivery systems - PMC - NIH.
- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - RSC Publishing.
- Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC - NIH.
- Water soluble polythiophenes: preparation and applications - RSC Publishing.
- Solubility characteristics of poly(3-hexylthiophene) | Request PDF - ResearchGate.
- Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes.
- Combinatorial Synthesis of Protein–Polymer Conjugates by Postpolymerization Modification of Poly(pentafluorophenyl acrylate)s | ACS Omega - ACS Publications.
- Influence of solvent used on oxidative polymerization of Poly(3-hexylthiophene) in their chemical properties - SciELO.
- Effect of Annealing Solvent Solubility on the Performance of Poly(3-hexylthiophene)/Methanofullerene Solar Cells | The Journal of Physical Chemistry C - ACS Publications.
- (PDF) Water Soluble Polythiophenes : Preparation and Applications - ResearchGate.
- How to improved solubility of conductive polymers? - ResearchGate.
- Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst - Kuwait Journal of Science.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 4. journalskuwait.org [journalskuwait.org]
- 5. researchgate.net [researchgate.net]
- 6. Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers [mam.shu.edu.cn]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Water soluble polythiophenes: preparation and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Combinatorial approaches in post-polymerization modification for rational development of therapeutic delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Storage and Handling of Thiophene-2,4-dicarbaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of Thiophene-2,4-dicarbaldehyde to prevent its degradation and polymerization. As a bifunctional aromatic aldehyde, this compound is highly susceptible to environmental factors, and improper storage can lead to significant loss of purity, impacting experimental reproducibility and the integrity of downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by users during the storage and handling of this compound.
Q1: My vial of this compound has turned from a colorless/pale yellow liquid to a dark brown, viscous substance. What happened?
This is a classic sign of degradation, likely involving both autoxidation and subsequent polymerization.[1][2] Aldehyde groups are highly reactive and susceptible to oxidation by atmospheric oxygen, a process often accelerated by light, which forms corresponding carboxylic acids.[3][4] The presence of these acidic impurities can then catalyze the polymerization of the aldehyde molecules, leading to an increase in viscosity and the formation of colored, high-molecular-weight oligomers.[2][5]
Q2: What are the absolute critical storage conditions for maintaining the purity of this compound?
To ensure long-term stability, the compound must be protected from four key environmental factors: oxygen, light, heat, and moisture. The ideal storage protocol involves:
-
Inert Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to prevent oxidation.[6]
-
Low Temperature: Keep refrigerated at 2-8°C (36-46°F) to significantly slow the rates of both oxidation and polymerization.[7]
-
Exclusion of Light: Use an amber glass vial or store the container in a dark location to prevent light-induced free-radical autoxidation.[3][8]
-
Tight Sealing: Ensure the container is tightly sealed to prevent the ingress of atmospheric oxygen and moisture.
Q3: Is freezing the compound a better option than refrigeration?
While freezing may seem intuitive for preservation, it is generally not recommended for neat aldehydes. The primary risk is not the low temperature itself but the potential for repeated freeze-thaw cycles. Each time the container is opened, condensation can introduce moisture, which can be detrimental. Furthermore, some aliphatic aldehydes have been observed to form solid polymeric trimers more readily at very low temperatures.[2] For this compound, sticking to a consistent refrigeration temperature of 2-8°C is the safest and most effective strategy.
Q4: Should I add a chemical stabilizer or inhibitor to the vial?
For long-term storage, adding a free-radical scavenger can be beneficial.
-
Recommended Inhibitor: Butylated hydroxytoluene (BHT) is a common and effective antioxidant used to prevent the autoxidation of aldehydes.[3][9]
-
Concentration: A concentration of 50-200 ppm (0.005-0.02% by weight) is typically sufficient.
-
Causality: BHT works by intercepting the peroxy radicals formed during the initiation phase of autoxidation, terminating the chain reaction before it can propagate and degrade the aldehyde.[3]
-
Critical Consideration: Before adding any inhibitor, you must verify its compatibility with your planned downstream reactions. BHT is generally non-interfering in many synthetic pathways but could be problematic in sensitive catalytic systems.
Section 2: Troubleshooting Guide: Assessing Compound Integrity
If you suspect your sample of this compound has degraded, this troubleshooting workflow will help you assess its condition and decide on the next steps.
Caption: Troubleshooting workflow for suspected degradation.
Step 1: Visual and Physical Inspection
Before opening the container, carefully inspect the material. Cross-reference your observations with the table below.
| Observation | Potential Cause & Explanation |
| Color Change | From colorless/pale yellow to dark yellow, amber, or brown. This indicates the formation of chromophoric degradation products, often from oxidation.[1] |
| Increased Viscosity | The liquid appears thicker, less mobile, or even semi-solid. This is a strong indicator of polymerization, where individual molecules have linked to form larger oligomers.[2] |
| Solid Formation | Presence of a precipitate or solid mass. This suggests advanced polymerization, resulting in insoluble polymeric material. |
Step 2: Confirmatory Analysis (¹H NMR Spectroscopy)
The most reliable method to confirm the purity of your aldehyde is ¹H NMR spectroscopy. The aldehyde protons are highly sensitive to their chemical environment.
-
Expected Spectrum (Pure Compound): You should observe sharp, distinct singlets for the two aldehyde protons (CHO) in the characteristic downfield region of ~9.8-10.5 ppm . The protons on the thiophene ring will also show sharp, well-resolved signals.
-
Signs of Degradation:
-
Diminished Aldehyde Signals: A decrease in the integration value of the aldehyde proton signals relative to the thiophene ring protons indicates consumption of the aldehyde.
-
Signal Broadening: The appearance of broad, unresolved humps in the spectrum is a hallmark of polymeric material.
-
New Peaks: The appearance of new, sharp peaks may indicate the formation of specific byproducts, while a broad signal around 10-12 ppm could suggest the formation of a carboxylic acid (the oxidized product).
-
Step 3: Deciding the Next Course of Action
-
If Purity is High (>95%): The material is likely usable, but it should be used promptly and stored under strictly inert conditions going forward.
-
If Minor Impurities are Present: Purification via flash column chromatography may be possible. However, this should be done with care, as silica gel can sometimes promote degradation of sensitive compounds.
-
If Significant Polymerization is Evident: The material is generally not salvageable. The polymerization process is practically irreversible, and attempting to use the material will lead to inaccurate stoichiometry and failed reactions. It is more cost-effective and scientifically rigorous to discard the degraded material and procure a fresh batch.[6]
Section 3: Standard Operating Protocols
Adherence to validated protocols is critical for preventing degradation.
Protocol 1: Recommended Long-Term Storage Procedure
This protocol should be followed immediately upon receiving a new container of this compound.
-
Preparation: Work in a well-ventilated fume hood. Prepare several smaller, amber glass vials appropriate for single-use amounts. Ensure vials and caps are thoroughly dried.
-
Inert Environment: Establish an inert atmosphere. If using a glovebox, transfer the material inside. If not, use a Schlenk line or a simple balloon-and-needle setup with dry argon or nitrogen gas.
-
Aliquoting: Carefully transfer the required single-use quantities from the main stock bottle into the smaller vials. This minimizes the number of times the primary container is opened.
-
Inert Gas Purge: Before sealing each small vial, flush the headspace with a gentle stream of inert gas for 15-30 seconds to displace all atmospheric oxygen.
-
Sealing: Immediately and tightly seal the vials with high-quality, chemically resistant caps (e.g., PTFE-lined). For extra security, wrap the cap-vial interface with Parafilm®.
-
Labeling & Storage: Clearly label each vial with the compound name, date, and concentration (if diluted). Place all vials in a secondary container and store them in a refrigerator at 2-8°C .
Protocol 2: Routine Quality Control (QC) via ¹H NMR
Perform this check on a representative aliquot before starting a new series of experiments, especially if the material has been stored for several months.
-
Sample Preparation: In a clean, dry NMR tube, dissolve a small amount (2-5 mg) of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Integrate the aldehyde proton signals (~9.8-10.5 ppm).
-
Integrate the signals corresponding to the protons on the thiophene ring.
-
Compare the ratio of these integrations to the theoretical proton count. A significant deviation indicates impurity.
-
Scan the baseline for the presence of broad polymeric signals or unexpected sharp peaks.
-
Section 4: Summary of Storage Parameters
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (36–46 °F) | Slows reaction kinetics of oxidation and polymerization.[7] |
| Atmosphere | Dry Argon or Nitrogen | Excludes atmospheric oxygen, preventing the initiation of autoxidation.[6] |
| Light | Store in amber vials or in the dark | Prevents light-induced free-radical chain reactions.[3][8] |
| Container | Tightly sealed glass vials with PTFE-lined caps | Prevents ingress of oxygen and moisture; ensures chemical compatibility. |
| Inhibitor (Optional) | 50–200 ppm BHT | Scavenges free radicals to terminate autoxidation chain reactions.[3][9] |
References
- Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents. Chemical Bull.
- Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde.
- ScienceDirect. (n.d.).
- Google Patents. (n.d.).
- Geshem. (n.d.). 2-Thiophene Aldehyde Manufacturer & Supplier in China | High Purity CAS 98-03-3.
- Fisher Scientific. (2025, May 1).
- ResearchGate. (2025, August 6).
- IRIS. (n.d.). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters.
- Loba Chemie. (2019, February 22). 2-THIOPHENECARBOXYALDEHYDE For synthesis MSDS | CAS 98-03-3 MSDS.
- Sigma-Aldrich. (2025, November 6).
- National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Santa Cruz Biotechnology. (n.d.). Thiophene.
- PubMed. (1990, March).
- CDH Fine Chemical. (n.d.).
- Patsnap Synapse. (2024, June 25). What are Aldehydes inhibitors and how do they work?.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%.
- Allan Chemical Corporation. (2025, October 23).
- Wikipedia. (n.d.). Thiophene-2-carboxaldehyde.
- Thermo Fisher Scientific. (2025, September 10).
- Pell Wall Blog. (2013, February 7).
- National Institutes of Health (NIH). (2009, November 20).
- Kuwait Journal of Science. (n.d.).
- ACS Publications. (2020, January 29). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers.
- Smolecule. (n.d.). Buy Thiophene-2-carbaldehyde | 98-03-3.
- JoVE. (2023, April 30).
- Quora. (2020, June 8).
- Santa Cruz Biotechnology. (n.d.). ALDH Inhibitors.
- ResearchGate. (n.d.).
- EPFL Graph Search. (n.d.).
- RSC Publishing. (n.d.). Light-induced autoxidation of aldehydes to peracids and carboxylic acids.
- ResearchGate. (n.d.). The autoxidation of aldehydes. (A) Mechanism of aldehydes autoxidation. (B)
- MDPI. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- ResearchGate. (n.d.). Reaction kinetics of the polymerization between 2a and thiophene-2,5-dicarbaldehyde under optimal conditions.
Sources
- 1. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 2. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 3. Video: Radical Autoxidation [jove.com]
- 4. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. journalskuwait.org [journalskuwait.org]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 9. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
Technical Support Center: Thiophene-2,4-dicarbaldehyde
A Guide for Researchers on Stability, Handling, and Degradation Troubleshooting
Welcome to the technical support guide for Thiophene-2,4-dicarbaldehyde (CAS 932-93-4). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional building block. Given its reactive nature, understanding the stability and potential degradation pathways of this compound is critical for ensuring experimental reproducibility and success. This guide provides in-depth, field-proven insights into its handling, storage, and troubleshooting common issues related to its degradation.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: What are the primary factors that cause this compound to degrade?
A1: Like many aromatic aldehydes, this compound is susceptible to several degradation pathways. The most significant factors are:
-
Oxidation: The aldehyde functional groups are prone to oxidation, especially in the presence of atmospheric oxygen. This process can be accelerated by exposure to light, heat, and certain metal impurities.[1][2] Aldehydes can be easily oxidized to their corresponding carboxylic acids.[2][3][4]
-
Photodegradation: Aromatic compounds, including thiophene derivatives, can be sensitive to light, particularly UV radiation.[5] Exposure can initiate radical chain reactions, leading to discoloration and the formation of various byproducts.[1] For some complex thiophene derivatives, photodegradation in the presence of air has been shown to follow an autoxidation pathway, converting functional groups into aldehydes and then carboxylic acids.[6]
-
Thermal Stress: While thiophene itself is thermally stable, the aldehyde functional groups introduce potential instability at elevated temperatures.[7][8] Long-term storage at ambient or elevated temperatures can accelerate oxidative processes.
-
Moisture and pH: While less common for solid materials, moisture can facilitate degradation, particularly if acidic or basic impurities are present, which can catalyze aldol-type reactions or other decomposition pathways.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: Proper storage is the most critical step in preserving the integrity of the compound. Based on standard practices for reactive aldehydes and thiophene derivatives, the following conditions are recommended.[9][10][11]
| Parameter | Recommended Condition | Rationale |
| Temperature | Store refrigerated (2-8 °C).[10] | Low temperatures slow down the rate of all chemical reactions, including oxidation. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | This displaces oxygen, the primary agent in oxidative degradation.[1] |
| Light | Store in an amber or opaque vial. | Protects the compound from light-induced degradation.[5] |
| Container | Use a tightly sealed container.[9][11] | Prevents exposure to atmospheric oxygen and moisture. |
Q3: My sample of this compound has turned from a pale yellow to a brownish color. What does this indicate?
A3: A color change, typically darkening to yellow, orange, or brown, is a common visual indicator of degradation. This is often due to the formation of polymeric or highly conjugated byproducts resulting from oxidation or self-condensation reactions. While a slight color change may not significantly impact some applications, a pronounced darkening suggests that a significant portion of the material may have degraded. It is highly recommended to verify the purity of the material using analytical techniques (see Troubleshooting Guide) before use.[9]
Q4: Is this compound stable in common organic solvents?
A4: this compound is generally stable for short-term use in common anhydrous organic solvents like THF, Dichloromethane (DCM), and Acetonitrile (ACN). However, creating solutions for long-term storage is not recommended. The reasons are twofold:
-
Solutes have higher molecular mobility, which can increase the rate of bimolecular degradation reactions.
-
It is difficult to completely exclude dissolved oxygen from solvents, which can lead to oxidation over time.[1] Always prepare solutions fresh for each experiment. If you must store a solution for a short period (e.g., overnight), ensure it is under an inert atmosphere and protected from light.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues that may arise from the potential degradation of this compound.
Problem: My reaction yield is significantly lower than expected, and I suspect the starting material is compromised.
This is a classic symptom of using degraded aldehyde. Aldehydes are reactive functional groups, and their degradation products (often carboxylic acids) are typically unreactive under the same conditions (e.g., nucleophilic additions, reductive aminations).[12][13]
Workflow for Assessing Aldehyde Integrity
Caption: Troubleshooting workflow for suspected aldehyde degradation.
Problem: I see unexpected peaks in my ¹H NMR spectrum of the starting material.
Degradation of this compound will lead to characteristic new signals in the NMR spectrum.
| Degradation Product | Expected ¹H NMR Signal | Rationale |
| Thiophene-2-carbaldehyde-4-carboxylic acid | A broad singlet appearing downfield, typically between δ 12-13 ppm . The remaining aldehyde proton signal will still be present around δ 9.8-10.1 ppm . | Oxidation of one aldehyde group to a carboxylic acid. The acidic proton of a carboxylic acid is highly deshielded and appears far downfield.[14] |
| Thiophene-2,4-dicarboxylic acid | The disappearance of aldehyde proton signals (δ 9.8-10.1 ppm) and the appearance of a strong, broad singlet between δ 12-13 ppm . | Oxidation of both aldehyde groups. This is the final oxidation product.[3][14] |
Experimental Protocols
Protocol 1: Recommended Handling and Weighing Procedure
The reactivity of this compound with atmospheric oxygen necessitates careful handling.
-
Preparation: Move the sealed container of the aldehyde from the refrigerator to a desiccator and allow it to warm to room temperature for at least 30 minutes. This prevents moisture from condensing on the cold solid when the vial is opened.
-
Inert Atmosphere: If possible, perform weighing inside a glovebox. If a glovebox is not available, work quickly.
-
Weighing: Briefly open the container, remove the desired amount of solid, and immediately reseal the container.
-
Purging: Before returning the stock bottle to the refrigerator, flush the headspace with a gentle stream of nitrogen or argon for 10-15 seconds to displace any air that entered.
-
Storage: Return the tightly sealed and purged container to the refrigerator (2-8 °C).
Protocol 2: Purity Assessment by ¹H NMR
This quick check can confirm the integrity of your material before starting a sensitive reaction.
-
Sample Prep: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Confirm Purity: Look for two sharp singlets in the aldehyde region (typically δ 9.8-10.1 ppm) and the characteristic peaks for the thiophene ring protons. The integration should be consistent with the structure.
-
Check for Degradation: Specifically, examine the region from δ 12-13 ppm. The absence of any broad signal in this area indicates that significant oxidation to carboxylic acid has not occurred.
-
Primary Degradation Pathway: Oxidation
The most prevalent degradation mechanism for this compound is oxidation. The aldehyde groups are susceptible to conversion into carboxylic acids, which can occur sequentially.
Caption: Stepwise oxidation of this compound.
This oxidative process is why excluding air and light during storage is paramount for maintaining the compound's purity and reactivity.[1][5] The presence of electron-withdrawing groups, such as the aldehyde groups themselves, can influence the reactivity of the thiophene ring, but the primary point of failure is typically the sensitive C-H bond of the aldehyde.[3][15]
References
- Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen | Request PDF - ResearchGate.
- Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98% - Cole-Parmer.
- Aromatic Aldehyde Definition - Organic Chemistry Key Term - Fiveable.
- THERMAL ANALYSIS OF A NEW THIOPHENE DERIVATIVE AND ITS COPOLYMER - AKJournals.
- Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? - Quora.
- Aldehyde - Oxidation, Reduction, Reactions - Britannica.
- Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters - IRIS UniGe.
- 2-THIOPHENECARBOXYALDEHYDE For synthesis MSDS | CAS 98-03-3 MSDS - Loba Chemie.
- Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps.
- 19.3: Oxidation of Aldehydes and Ketones - Chemistry LibreTexts.
- Understanding the Chemical Properties and Reactions of Thiophene-2-carbaldehyde Derivatives - NINGBO INNO PHARMCHEM CO.,LTD.
- 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax.
- Catalytic asymmetric functionalization and dearomatization of thiophenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03530E.
- Theoretical Study on the Unimolecular Pyrolysis of Thiophene and Modeling | ACS Omega.
- This compound|932-93-4 - Encyclopedia - MOLBASE.
- Thiophene-2-Carboxylate (an/aerobic) Pathway Map - Eawag-BBD.
- Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1 - PubMed.
- Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation | Request PDF - ResearchGate.
- Photostability of 2-hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione (NSC 656240), a potential anticancer drug - PubMed.
- Thiophene-2-carboxaldehyde - Wikipedia.
- Thiophene degradation (187 W and 20% duty cycle): (a) 15 min; (b) 30... - ResearchGate.
- Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters - Frontiers.
- Thiophene-2,3-dicarbaldehyde | C6H4O2S | CID 573752 - PubChem.
- Thiophene-2,5-dicarbaldehyde | C6H4O2S | CID 587784 - PubChem.
- Thiophene-2,5-dicarbaldehyde - Optional[1H NMR] - Spectrum - SpectraBase.
- Thiophene-2,5-dicarbaldehyde - C6H4O2S | CSSB00000031509 - Chemspace.
- Reactivity of Aldehydes & Ketones - Chemistry LibreTexts.
- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds.
- Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - MDPI.
- Aromatic Aldehydes and Ketones - Properties ( Part 3) - YouTube.
- THIOPHENE-2,5-DICARBALDEHYDE | CAS 932-95-6 - Matrix Fine Chemicals.
- Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PubMed.
- Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF - ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 5. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Photostability of 2-hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione (NSC 656240), a potential anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2,5-Thiophenedicarboxaldehyde(932-95-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. nbinno.com [nbinno.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. smolecule.com [smolecule.com]
- 15. fiveable.me [fiveable.me]
Technical Support Center: Synthesis of Thiophene-2,4-dicarbaldehyde
Welcome to the technical support guide for the synthesis of Thiophene-2,4-dicarbaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile heterocyclic building block. The synthesis, while conceptually straightforward, is often accompanied by challenges related to byproduct formation and purification. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities and achieve high-purity yields.
Overview of Synthetic Strategy
This compound is a valuable intermediate due to its two reactive aldehyde groups at distinct positions on the thiophene ring. The most common and reliable laboratory-scale synthesis involves a double lithium-halogen exchange reaction starting from 2,4-dibromothiophene, followed by quenching the resulting dilithiated intermediate with an appropriate formylating agent, typically N,N-dimethylformamide (DMF).
The success of this synthesis hinges on precise control of reaction conditions, particularly the exclusion of atmospheric moisture and the maintenance of cryogenic temperatures to ensure the stability of the highly reactive organolithium intermediates.
Caption: Main synthetic route to this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield is extremely low, and the crude NMR spectrum is dominated by signals for 2-bromothiophene and/or unsubstituted thiophene. What is the likely cause?
Answer: This is a classic symptom of premature quenching of the organolithium intermediates by an adeventitious proton source. The 2-lithiothiophene and 4-lithiothiophene species are exceptionally strong bases and will react instantly with even trace amounts of water or other protic compounds.
-
Causality: The n-butyllithium (n-BuLi) successfully performs the lithium-halogen exchange with 2,4-dibromothiophene. However, before the DMF can be added, the resulting lithiated thiophene is protonated by a contaminant. If this happens after the first lithiation, you will form 2-bromothiophene or 4-bromothiophene (which is identical to 3-bromothiophene). If it occurs after the second lithiation, you will form unsubstituted thiophene. The presence of debrominated starting material is a strong indicator of this issue[1].
-
Solutions:
-
Rigorous Anhydrous Technique: All glassware must be oven-dried (>120 °C) or flame-dried under vacuum immediately before use.
-
Solvent Purity: Use freshly distilled anhydrous solvents. Tetrahydrofuran (THF) should be dried over sodium/benzophenone ketyl until the deep blue/purple color persists.
-
Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas like argon or nitrogen from start to finish. Ensure there are no leaks in your system[2].
-
Reagent Quality: Use a freshly titrated and verified solution of n-BuLi. Older bottles can have significant amounts of lithium hydroxide/alkoxide from reaction with air and moisture.
-
Question 2: My main product appears to be a mono-formylated bromothiophene (e.g., 4-bromothiophene-2-carbaldehyde). Why didn't the reaction go to completion?
Answer: The formation of mono-formylated byproducts indicates that the double lithium-halogen exchange was incomplete. This can happen for several reasons:
-
Causality:
-
Insufficient n-BuLi: If less than two full equivalents of active n-BuLi are delivered to the reaction, only a portion of the starting material will be dilithiated. The monolithiated intermediate will then react with DMF to give the mono-aldehyde.
-
Poor n-BuLi Addition: Adding the n-BuLi too quickly can create localized "hot spots" that promote side reactions, consuming the reagent before it can react with the dibromothiophene.
-
Reaction Time: Insufficient stirring time after n-BuLi addition may not allow the second, often slower, lithium-halogen exchange to reach completion.
-
-
Solutions:
-
Verify n-BuLi Titer: Always use a freshly titrated solution of n-BuLi to ensure you are adding at least 2.2 equivalents.
-
Controlled Addition: Add the n-BuLi dropwise via syringe pump over 15-20 minutes while maintaining the internal temperature below -70 °C[2].
-
Sufficient Reaction Time: After adding n-BuLi, allow the reaction to stir at -78 °C for at least 60 minutes to ensure complete formation of the dilithiated species before adding DMF.
-
Question 3: The reaction is complete, but my crude product is a dark, oily mixture that is very difficult to purify by column chromatography. How can I improve the workup and purification?
Answer: Dark, intractable crude products often result from polymerization or decomposition, which can be exacerbated during workup.
-
Causality:
-
Temperature Spikes: Allowing the reaction to warm up prematurely before or during the DMF quench can lead to decomposition of the organolithium species.
-
Aggressive Quench: Quenching the reaction directly with water can be highly exothermic and may degrade the product.
-
Workup pH: The workup conditions can affect product stability. Thiophene aldehydes can be sensitive to strongly acidic or basic conditions, which may be present during the workup[3].
-
-
Solutions:
-
Controlled Quench: Quench the reaction at -78 °C by slowly adding the DMF. After addition, allow the mixture to warm slowly to room temperature.
-
Buffered Workup: Instead of water, perform the initial quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a proton source to hydrolyze the intermediate adduct while buffering the solution.
-
Extraction and Washing: After extraction into a solvent like diethyl ether or ethyl acetate, wash the organic layer with brine to remove residual water and water-soluble impurities[4].
-
Chromatography: Use a gradient elution system for column chromatography, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate. The target compound is moderately polar; byproducts like unreacted starting material or debrominated species will elute first.
-
Byproduct Formation Pathways & Identification
Understanding the potential side reactions is crucial for troubleshooting. The following diagram illustrates the most common pathways leading to impurities.
Caption: A decision tree for troubleshooting the synthesis.
Validated Experimental Protocol
This protocol describes a standard procedure for the synthesis of this compound on a laboratory scale.
Materials & Equipment:
-
2,4-Dibromothiophene (1.0 eq)
-
n-Butyllithium (2.2 eq, solution in hexanes)
-
Anhydrous N,N-Dimethylformamide (DMF) (4.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Flame-dried, three-necked round-bottom flask with magnetic stirrer, septa, and inert gas inlet
-
Syringes and needles
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of argon. In the reaction flask, dissolve 2,4-dibromothiophene (1.0 eq) in anhydrous THF (approx. 0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Lithiation: Add n-butyllithium (2.2 eq) dropwise via syringe over 20 minutes. Ensure the internal temperature does not rise above -70 °C. A color change to a deep red or brown is typically observed.
-
Stirring: Stir the reaction mixture at -78 °C for 60-90 minutes to allow for the complete double lithium-halogen exchange.
-
Formylation: Slowly add anhydrous DMF (4.0 eq) dropwise to the reaction mixture at -78 °C. A slight exothermic reaction may be observed.
-
Warm-up: After the DMF addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench any remaining reactive species.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.
References
- Benchchem. (n.d.). Technical Support Center: Formylation of Thiophene. Benchchem.
- Wikipedia. (2023). Rieche formylation. Wikipedia.
- Organic Synthesis Archive. (n.d.). Rieche Formylation. SynArchive.
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Molbase. (n.d.). This compound. Molbase Encyclopedia.
- Brandsma, L., & Verkruijsse, H. D. (1990). 3,4-Dibromothiophene from 2-Bromothiophene.
- Organic Chemistry Data. (n.d.). Formylation - Common Conditions. organic-chemistry.org.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
- Khan, K. M., et al. (2013).
- ResearchGate. (n.d.). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation.... ResearchGate.
- Organic Chemistry Data. (n.d.). Rieche Formylation Examples. organic-chemistry.org.
- Gronowitz, S., & Hallberg, A. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046.
- PubChem. (n.d.). Thiophene-2,4-dicarboxaldehyde. PubChem.
- ChemicalBook. (n.d.). 2,3-Dibromothiophene synthesis. ChemicalBook.
- Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation. Reddit.
- Bourgeaux, M., Vomscheid, S., & Skene, W. G. (2010). Optimized Synthesis and Simple Purification of 2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethyl Ester.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Name-Reaction.com.
- Keegstra, M. A., & Brandsma, L. (1988). Convenient High-Yield Procedures for 2-Bromothiophene and 2,5-Dibromothiophene. Synthesis, 1988(11), 890-891.
- Sigma-Aldrich. (n.d.). 2,4-Dibromothiophene. Sigma-Aldrich.
- PubChem. (n.d.). Thiophene-2,5-dicarbaldehyde. PubChem.
- ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... ResearchGate.
- SlideShare. (2018). Thiophene. SlideShare.
- Weston, A. W., & Michaels, Jr., R. J. (1951). 2-Thenaldehyde. Organic Syntheses, 31, 108.
- Al-Shemarry, R. I., et al. (2020). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 47(3).
- Benchchem. (n.d.). Application Notes and Protocols for the Lithiation of 3-Bromothiophene. Benchchem.
Sources
Technical Support Center: Scaling Up the Synthesis of Thiophene-2,4-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Thiophene-2,4-dicarbaldehyde. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers and chemists involved in the synthesis and scale-up of this important heterocyclic building block. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.
Introduction: The Synthetic Challenge
This compound is a valuable intermediate in the development of pharmaceuticals and functional materials. However, its synthesis, particularly on a larger scale, presents significant challenges, primarily revolving around achieving the desired regioselectivity and ensuring the purity of the final product. The most common synthetic route is the Vilsmeier-Haack formylation of a suitable thiophene precursor. This guide will focus on troubleshooting and optimizing this key reaction and the subsequent purification steps.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The Vilsmeier-Haack reaction is the most widely employed method for the formylation of thiophenes and is considered scalable.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a formamide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce one or more formyl groups onto the thiophene ring.[2]
Q2: Why is achieving the 2,4-disubstitution pattern on the thiophene ring so challenging?
A2: The challenge lies in controlling the regioselectivity of the electrophilic aromatic substitution. The thiophene ring has two non-equivalent positions for a second formylation after the first one has occurred. The electron-donating nature of the sulfur atom and the electronic effect of the first formyl group influence the position of the second formylation. The 2- and 5-positions (alpha positions) are generally more reactive than the 3- and 4-positions (beta positions).[3] Therefore, the formation of the thermodynamically more stable 2,5-dicarbaldehyde isomer is a common side reaction.
Q3: What are the typical side products observed during the synthesis of this compound?
A3: The most common side product is the isomeric Thiophene-2,5-dicarbaldehyde. Depending on the starting material and reaction conditions, you may also observe mono-formylated thiophene and small amounts of other isomers. In some cases, over-formylation leading to tri-substituted products can occur, although this is less common under controlled conditions.
Q4: What are the recommended starting materials for a regioselective synthesis of this compound?
A4: To favor the 2,4-isomer, it is advantageous to start with a thiophene that is already substituted in a way that directs the formylation to the desired positions. For instance, starting with a 3-substituted thiophene can help direct the initial formylation to the 2-position. Subsequent formylation is then sterically and electronically influenced to favor the 4-position, although formation of the 5-isomer can still be competitive.
Q5: What are the critical process parameters to control during a large-scale Vilsmeier-Haack reaction?
A5: On a larger scale, precise control over temperature, addition rates of reagents, and stoichiometry is crucial. Exothermic reactions can be more difficult to manage at scale, and localized temperature increases can lead to the formation of undesired byproducts. Efficient mixing is also critical to ensure homogenous reaction conditions.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired 2,4-Dicarbaldehyde Isomer
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incorrect Stoichiometry | Carefully control the molar ratios of the thiophene substrate, DMF, and POCl₃. A slight excess of the Vilsmeier reagent is often necessary for diformylation, but a large excess can lead to side reactions. | The stoichiometry directly impacts the concentration of the active electrophile. Insufficient reagent will result in incomplete reaction, while a large excess can decrease selectivity. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Vilsmeier-Haack reactions are often carried out at elevated temperatures, but for diformylation, a carefully controlled temperature profile may be required to favor the kinetic product over the thermodynamic one. | Temperature affects the reaction rate and the equilibrium between different isomers. Lower temperatures might favor the formation of the less stable 2,4-isomer. |
| Poor Regiocontrol | Consider using a starting material with a directing group at the 3-position to enhance the formation of the 2,4-isomer. | A substituent at the 3-position can sterically and electronically direct the incoming formyl groups to the 2- and 4-positions. |
Problem 2: High Levels of Thiophene-2,5-dicarbaldehyde Impurity
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Thermodynamic Control | Shorter reaction times may favor the kinetically formed 2,4-isomer. Monitor the reaction progress closely and quench it once the optimal ratio of 2,4- to 2,5-isomer is reached. | The 2,5-isomer is often the more thermodynamically stable product. Prolonged reaction times or higher temperatures can lead to isomerization or preferential formation of the 2,5-dicarbaldehyde. |
| Isomerization during Workup | Ensure the workup procedure is performed at a controlled temperature and pH. Acidic or basic conditions during workup could potentially catalyze the isomerization to the more stable 2,5-isomer. | Aldehydes can be sensitive to pH and temperature, and these conditions can influence the final isomer ratio. |
Problem 3: Difficulty in Purifying this compound
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Similar Polarity of Isomers | Isomers of dicarbaldehydes often have very similar polarities, making chromatographic separation challenging. Explore different solvent systems and stationary phases for column chromatography. | Even small differences in the dipole moments of the isomers can be exploited for separation with the right chromatographic conditions. |
| Formation of Azeotropes | If distillation is used for purification, be aware of the potential for azeotrope formation between the isomers, which would make separation by this method ineffective. | Azeotropes are mixtures that boil at a constant temperature, preventing separation by simple distillation. |
| Product Instability | Aldehydes can be prone to oxidation or polymerization. Store the purified product under an inert atmosphere and at low temperatures. | Minimizing exposure to air and light can prevent degradation of the final product. |
| Alternative Purification | Consider derivatization of the aldehyde mixture to facilitate separation. For example, formation of bisulfite adducts is a classical method for separating aldehydes from other compounds.[4] The differential reactivity of the aldehyde groups in the two isomers might allow for selective adduct formation and subsequent separation. | Chemical separation methods can exploit differences in the reactivity of the functional groups in the isomers, offering an alternative to physical separation techniques. |
Experimental Protocols
Illustrative Lab-Scale Synthesis of this compound
This protocol is a representative example and should be optimized for your specific requirements and scale.
Materials:
-
3-Bromothiophene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of anhydrous DMF (3.0 equivalents) in anhydrous DCM, slowly add POCl₃ (2.2 equivalents) at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 3-bromothiophene (1.0 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 2,4-dicarbaldehyde from other isomers and impurities.
Visualization of Key Processes
Vilsmeier-Haack Reaction Mechanism
Caption: Formation of the Vilsmeier reagent and its subsequent reaction with a thiophene substrate.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
- Google Patents. Process for production of 2-thiophene aldehydes.
- National Institutes of Health. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Thiophene-2,4-dicarbaldehyde Reactions
Welcome to the technical support center for catalyst selection in reactions involving thiophene-2,4-dicarbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and functionalizing this versatile heterocyclic compound. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the success of your experiments.
Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during your work with this compound. Each problem is presented in a question-and-answer format, offering not just solutions but also the scientific reasoning behind them.
Issue 1: Low or No Yield in Knoevenagel Condensation
Question: I am attempting a Knoevenagel condensation with this compound and an active methylene compound, but I'm observing very low to no product formation. What catalyst should I be using, and what conditions are optimal?
Answer:
Low yields in Knoevenagel condensations involving this compound often stem from suboptimal catalyst choice or reaction conditions. The electron-withdrawing nature of the two aldehyde groups can affect the reactivity of the thiophene ring.
Recommended Catalysts & Rationale:
-
Weak Organic Bases: Catalysts such as piperidine, pyridine, or triethylamine are commonly employed. These bases are effective in deprotonating the active methylene compound to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. The choice of a weak base is crucial to avoid side reactions like self-condensation of the aldehyde or polymerization.
-
Amino Acids: Proline and its derivatives can act as efficient organocatalysts. In its zwitterionic form, proline can activate the aldehyde through the formation of an iminium intermediate, while the carboxylate group can act as a base to deprotonate the active methylene compound.
-
Heterogeneous Catalysts: For easier separation and catalyst recycling, consider using solid base catalysts.[1] Options include:
-
Basic Alumina (Al₂O₃): Provides Lewis acid sites that can activate the aldehyde and basic sites for deprotonation.[2]
-
Functionalized Mesoporous Silica: Materials like MCM-41 functionalized with amine groups offer a high surface area and tunable basicity.[3]
-
Metal-Organic Frameworks (MOFs): Certain MOFs possess basic sites and can act as efficient and reusable catalysts.[4][5]
-
Troubleshooting Steps & Experimental Protocol:
-
Catalyst Screening: If one class of catalyst is failing, screen others. Start with a weak organic base like piperidine (0.1 eq.) in a solvent like ethanol or toluene at reflux. If this is unsuccessful, try an amino acid catalyst like L-proline (0.1-0.2 eq.).
-
Solvent Effects: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like DMF or DMSO can enhance the rate of reaction but may lead to side products. Protic solvents like ethanol are generally a good starting point.
-
Water Removal: The Knoevenagel condensation produces water, which can be detrimental to the reaction equilibrium. Using a Dean-Stark apparatus to remove water azeotropically with a solvent like toluene can drive the reaction to completion.
-
Temperature Optimization: While reflux is a common starting point, some reactions may benefit from lower or higher temperatures. Monitor the reaction by TLC or GC-MS to find the optimal temperature.
Issue 2: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am performing a Suzuki-Miyaura cross-coupling reaction with a monobrominated this compound derivative and I'm getting a mixture of isomers. How can I control the regioselectivity?
Answer:
Controlling regioselectivity in the functionalization of substituted thiophenes is a common challenge.[6] The electronic and steric environment of the C-H or C-Halogen bonds plays a critical role. Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and catalyst/ligand choice is paramount for directing the reaction to the desired position.[7][8][9]
Key Factors Influencing Regioselectivity:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand on the palladium catalyst are crucial.
-
Bulky Ligands: Ligands like tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) can favor coupling at the less sterically hindered position.
-
Electron-Rich Ligands: These can increase the rate of oxidative addition, which can sometimes influence selectivity.
-
-
Palladium Precursor: While Pd(OAc)₂ and Pd(PPh₃)₄ are common, specialized palladium catalysts can offer better selectivity.[8]
-
Reaction Conditions: Temperature, solvent, and the choice of base can all influence the regiochemical outcome.
Troubleshooting & Optimization Protocol:
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Start with Pd(PPh₃)₄ (5 mol%). If selectivity is poor, switch to a system with a bulky ligand, e.g., Pd₂(dba)₃ with SPhos or XPhos (2:1 ligand to Pd ratio). | Bulky ligands can direct the coupling to the less sterically hindered position on the thiophene ring. |
| Base | Use a milder base like K₂CO₃ or K₃PO₄. | Stronger bases can sometimes lead to side reactions or isomerization. |
| Solvent | A mixture of toluene/water or dioxane/water is standard. | The solvent system can influence the solubility of the reactants and the catalyst, affecting the reaction rate and selectivity. |
| Temperature | Start at a moderate temperature (e.g., 80-90 °C) and adjust as needed. | Lower temperatures can sometimes improve selectivity by favoring the thermodynamically controlled product. |
Experimental Workflow for Regioselectivity Optimization:
Caption: Workflow for optimizing regioselectivity in Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding catalyst selection for reactions with this compound.
Q1: Can I use the same catalyst for reactions at the C2 and C4 aldehyde groups?
Due to the electronic asymmetry of the thiophene ring, the two aldehyde groups may exhibit different reactivities. The C2-aldehyde is generally more reactive towards nucleophiles than the C4-aldehyde. While a single catalyst may work for both positions, you might need to adjust reaction conditions (e.g., temperature, reaction time) to achieve complete conversion at the less reactive C4-position. For sequential reactions, protecting one aldehyde group while reacting the other is a common strategy.
Q2: Are there any specific catalysts to avoid when working with this compound?
Strongly acidic or basic catalysts should be used with caution. Strong acids can lead to polymerization or decomposition of the thiophene ring.[10] Strong bases can promote unwanted side reactions like the Cannizzaro reaction if no active methylene compounds are present. Also, be mindful of catalysts that could react with the sulfur atom in the thiophene ring, which could lead to catalyst poisoning.
Q3: For a C-H activation/functionalization reaction on the thiophene ring, what type of catalyst is recommended?
Palladium-based catalysts are highly effective for direct C-H functionalization of thiophenes.[6][11][12] The choice of directing group and ligand is critical for controlling the regioselectivity. For instance, a directing group at the C2 position can facilitate C-H activation at the C3 position. Rhodium catalysts have also been explored for C-H functionalization.
Q4: What are the key considerations for catalyst selection in a hydroformylation reaction to introduce a third formyl group?
Hydroformylation of a thiophene derivative would typically employ a rhodium-based catalyst.[13][14][15][16] Key considerations include:
-
Ligand Design: The ligand on the rhodium center will influence both the activity and the regioselectivity of the formylation. Bulky phosphine or phosphite ligands are common.
-
Reaction Conditions: High pressures of syngas (a mixture of CO and H₂) and elevated temperatures are usually required.
-
Substrate Reactivity: The existing aldehyde groups will deactivate the ring towards electrophilic attack, making hydroformylation challenging. It might be necessary to protect the existing aldehydes before attempting the hydroformylation.
Catalyst Selection Decision Tree:
Caption: Decision tree for initial catalyst selection based on reaction type.
References
- Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis.
- Catalytic asymmetric functionalization and dearomatiz
- Catalysts used for Knoevenagel condensation.
- Palladium-Catalyzed Cross-Coupling Reactions in the Thiophene Series: Synthesis and Application to Biologically Active Compounds. Policy Commons.
- Thiophene synthesis. Organic Chemistry Portal.
- Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.
- The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI.
- Hydroformylation of alkenes by use of rhodium complex c
- Thienothiophene-based covalent organic frameworks for visible light-triggered oxidation of sulfides to sulfoxides. RSC Publishing.
- A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions (RSC Publishing).
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives.
- Thiophene Metallation and Cross-Coupling Chemistry.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Efficient Knoevenagel Condensation Reactions Catalyzed by Activ
- Functionalization of the 3-Position of Thiophene and Benzo[b]-thiophene Moieties by Palladium-Catalyzed CC Bond Forming Reactions using Diazonium Salts. Semantic Scholar.
- Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega.
- Rhodium catalyzed hydroformyl
- Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. PubMed Central.
- Rhodium catalyzed hydroformylation of olefins.
- Activity of catalysts in thiophene synthesis from furan and hydrogen sulfide.
- Propylene hydroformylation catalyzed by rhodium-based catalysts with phosphine-sulfur ligands: a combined theoretical and experimental study. RSC Publishing.
- Pd-Catalyzed thiophene directed regioselective functionalization of arenes: a direct approach to multiply-substituted benzyl amines. Organic Chemistry Frontiers (RSC Publishing).
Sources
- 1. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines [mdpi.com]
- 7. policycommons.net [policycommons.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 11. Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pd-Catalyzed thiophene directed regioselective functionalization of arenes: a direct approach to multiply-substituted benzyl amines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 14. Rhodium catalyzed hydroformylation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Propylene hydroformylation catalyzed by rhodium-based catalysts with phosphine-sulfur ligands: a combined theoretical and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects on the Reactivity of Thiophene-2,4-dicarbaldehyde
Introduction
Thiophene-2,4-dicarbaldehyde is a versatile heterocyclic building block in medicinal chemistry and materials science. Its two aldehyde groups, positioned at the C2 and C4 positions of the thiophene ring, exhibit distinct electronic and steric environments. This structural nuance makes its reactivity exquisitely sensitive to the chosen reaction solvent. A successful transformation often hinges on leveraging subtle solvent effects to control selectivity and maximize yield. This guide provides field-proven insights and troubleshooting protocols to navigate the complexities of working with this reagent.
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound, offering causal explanations and actionable solutions.
Q1: My Knoevenagel condensation with malononitrile is giving a low yield. What's going wrong?
Low yields in Knoevenagel condensations are frequently tied to suboptimal solvent choice, incomplete conversion, or catalyst issues.[1]
-
Potential Cause 1: Inappropriate Solvent Polarity. The solvent plays a critical role in stabilizing intermediates and influencing reaction rates.[1] For Knoevenagel reactions, the polarity of the solvent can significantly impact both conversion and selectivity.[2][3][4][5]
-
Solution: Conduct a solvent screen. While aprotic polar solvents like DMF can be effective, protic polar solvents like ethanol often provide excellent yields for this specific transformation.[2][6] In some cases, ethanol has been shown to produce yields as high as 97%.[6] Avoid nonpolar solvents like toluene, which may lead to significantly longer reaction times.[1][2]
-
-
Potential Cause 2: Water as a Byproduct. The Knoevenagel condensation produces water, which can inhibit the reaction or lead to reversibility, thereby lowering the final yield.[1]
-
Solution: If working in a non-protic solvent like toluene, use a Dean-Stark trap to remove water azeotropically.[1] This is less of a concern in protic solvents where the solvent can participate in hydrogen bonding and mitigate the effect of the water produced.
-
-
Potential Cause 3: Catalyst Strength. Using a base that is too strong can cause undesired side reactions, such as the self-condensation of the aldehyde.[1]
-
Solution: Employ a weak base catalyst. Piperidine or pyridine are standard choices that are effective without promoting side reactions.[1]
-
Q2: I'm observing poor regioselectivity. The reaction is occurring at both the C2 and C4 aldehyde groups, but I need to target only one.
Achieving regioselectivity between the C2 and C4 aldehydes is a classic challenge. The outcome is a delicate balance of electronics, sterics, and solvent-transition state interactions.
-
Causal Analysis: The C2-aldehyde is adjacent to the sulfur atom, which can influence its electrophilicity through resonance. The C4-aldehyde is less sterically hindered. The choice of solvent can preferentially stabilize the transition state for nucleophilic attack at one position over the other.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are effective at solvating cations. They can stabilize the partial positive charge on the carbonyl carbon, potentially accelerating the reaction. Their influence on selectivity can be substrate-dependent.
-
Non-Polar Aprotic Solvents (e.g., Toluene, Hexane): In these solvents, the intrinsic electronic differences between the two aldehydes are more pronounced. The less sterically hindered C4 position might be favored by bulky nucleophiles. Non-polar solvents have been shown to yield high selectivity for saturated aldehydes in some reactions.[7]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors, stabilizing the transition state. They can also influence the nucleophile's reactivity. For instance, polar solvents can favor the formation of unsaturated alcohols in certain aldehyde hydrogenations.[7]
-
-
Troubleshooting Workflow:
-
Start with a Non-Polar Solvent: To favor the less sterically hindered C4 position, begin with a solvent like toluene or dichloromethane (DCM) at a low temperature to maximize kinetic control.
-
Switch to a Polar Protic Solvent: If C2 selectivity is desired, explore solvents like ethanol. The hydrogen bonding capability may preferentially stabilize the transition state leading to reaction at the more electron-deficient C2 position.
-
Consider a Protecting Group Strategy: If solvent effects alone do not provide the desired selectivity, a protecting group strategy may be necessary.
-
Q3: My purified product shows inconsistent NMR and UV-Vis spectra depending on the solvent used for analysis.
This is a known phenomenon called solvatochromism, where the solvent polarity alters the electronic environment of the molecule, affecting its spectroscopic properties.
-
Causal Analysis: Thiophene derivatives with conjugated carbonyl groups have electronic transitions (n→π* and π→π*) that are sensitive to solvent polarity.[8] In polar solvents, the ground state of the molecule is stabilized by dipole-dipole interactions, which can shift the absorption maximum (λ_max) in the UV-Vis spectrum. Similarly, solvent molecules can interact with the protons of the aldehyde and the thiophene ring, causing shifts in the ¹H NMR spectrum.[9]
-
Solution: Always report the solvent used for spectroscopic analysis. For consistency, use a standard, relatively non-interactive solvent like deuterated chloroform (CDCl₃) for NMR unless solubility is an issue. When comparing UV-Vis data, ensure all samples are run in the same solvent.
Frequently Asked Questions (FAQs)
Q1: Which solvent is the best starting point for a Knoevenagel condensation with this compound?
For Knoevenagel condensations, ethanol is an excellent starting point. It is a polar protic solvent that has been shown to facilitate high yields, often superior to other polar or non-polar options.[6][10]
Q2: How does solvent polarity generally affect aldehyde reactivity?
Solvent polarity can have a profound effect on both reaction kinetics and yields, particularly for less reactive aldehydes.[3][4][5]
-
Polar Aprotic Solvents (DMF, Acetonitrile): Often lead to faster reactions and high conversions.[2]
-
Polar Protic Solvents (Methanol, Ethanol): Can slow down certain reactions compared to aprotic counterparts but can be crucial for selectivity and yield in others.[2][6]
-
Non-Polar Solvents (Toluene, Diethyl Ether): Typically result in longer reaction times.[2]
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between the starting dicarbaldehyde, the mono-substituted intermediate, and the di-substituted product. For example, a mixture of ethyl acetate and hexane is a good starting point. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q4: What are the stability and storage considerations for this compound?
Aldehydes, in general, are susceptible to oxidation to carboxylic acids. The thiophene ring itself is relatively stable but can undergo degradation under harsh oxidative conditions.[11][12]
-
Storage: Store this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (refrigerated) to minimize oxidation and potential polymerization.
-
Handling: Use anhydrous solvents if the reaction is sensitive to moisture.[13]
Data Presentation
Table 1: Effect of Solvent on Knoevenagel Condensation Yield
| Solvent | Solvent Type | Dielectric Constant (ε) | Typical Yield | Reference |
| Ethanol | Polar Protic | 24.5 | High (~97%) | [6] |
| Methanol | Polar Protic | 32.7 | Good | [10] |
| Water | Polar Protic | 80.1 | Moderate to Good | [6] |
| DMF | Polar Aprotic | 36.7 | Good to High | [2] |
| Acetonitrile | Polar Aprotic | 37.5 | Good to High | [2] |
| Toluene | Non-Polar | 2.4 | Low to Moderate | [2] |
Yields are illustrative and can vary based on specific reaction conditions and substrates.
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile in Ethanol
This protocol details a typical procedure for the Knoevenagel condensation, optimized for high yield.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Reagent Addition: Add malononitrile (2.2 equivalents) to the flask.
-
Solvent: Add anhydrous ethanol to achieve a substrate concentration of approximately 0.1 M.
-
Catalyst: Add a catalytic amount of piperidine (0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 50-60 °C).
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: If no precipitate forms, remove the ethanol under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
Visualizations
Caption: A logical workflow for troubleshooting common reaction issues.
Caption: Solvent influence on transition state stability and site selectivity.
References
- ResearchGate. (n.d.). Solvent effect on the Knoevenagel reaction a. [Download Table].
- ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a.
- de Oliveira, A. V. B., Kartnaller, V., Costa Neto, C., & Cajaiba, J. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13530–13537. [Link]
- PubMed. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin.
- ResearchGate. (2025). The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor.
- ResearchGate. (n.d.). Influence of solvents on Knoevenagel condensation reaction.
- ResearchGate. (n.d.). Effect of the solvent on Knoevenagel condensation. [Download Table].
- Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?
- Reddit. (2024). What are some common causes of low reaction yields?
- ResearchGate. (2019). (PDF) Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin.
- MDPI. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
- Quora. (2013). In organic chemistry, why is my percent yield so low?
- ResearchGate. (n.d.). Synthesis of C2‐Formamide(thiophene)pyrazolyl‐C4'‐carbaldehyde and their Transformation to Schiff's Bases and Stereoselective trans‐β‐Lactams: Mechanistic and Theoretical Insights.
- (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review).
- SpectraBase. (n.d.). Thiophene-2,5-dicarbaldehyde - Optional[1H NMR] - Spectrum.
- ResearchGate. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide.
- Frontiers. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters.
- PubMed. (n.d.). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study.
- Publikationsserver der Universität Regensburg. (n.d.). NMR Spectroscopic Investigations and Method Development in Photocatalysis and Medicinal Chemistry.
- MDPI. (n.d.). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes.
- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Jahan-Javed/0e1e6b8c8d35e1d52a2b0e6e9e5e3a8e9e1e2c8e]([Link]
- PubChem. (n.d.). Thiophene-2,3-dicarbaldehyde.
- PubChem. (n.d.). Thiophene-2,5-dicarbaldehyde.
- Matrix Fine Chemicals. (n.d.). THIOPHENE-2,5-DICARBALDEHYDE | CAS 932-95-6.
- Banaras Hindu University. (n.d.). CHB-401: Heterocyclic Compounds (Section B) THIOPHENE.
- Scirp.org. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. researchgate.net [researchgate.net]
- 11. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach [mdpi.com]
- 12. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Protecting Group Strategies for Thiophene-2,4-dicarbaldehyde
Welcome to the technical support center for navigating the complexities of protecting group strategies for thiophene-2,4-dicarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selectively protecting the aldehyde functionalities of this versatile heterocyclic compound. Here, we address common experimental challenges through a troubleshooting and FAQ format, explaining the causality behind methodological choices to ensure your synthetic success.
Frequently Asked Questions (FAQs)
Q1: Why is the selective protection of one aldehyde group in this compound challenging?
The primary challenge lies in the differential reactivity of the two aldehyde groups at the C2 and C4 positions of the thiophene ring. The electron-withdrawing nature of the thiophene ring enhances the electrophilicity of both carbonyl carbons, making them susceptible to nucleophilic attack.[1] However, the C2-aldehyde is generally considered more reactive than the C4-aldehyde due to the electronic influence of the sulfur heteroatom. This subtle difference in reactivity can be exploited for selective protection, but it requires carefully controlled reaction conditions.
Q2: I'm observing the protection of both aldehyde groups. How can I improve the selectivity for mono-protection?
Achieving mono-protection, typically at the more reactive C2 position, is a common objective. If you are experiencing di-protection, consider the following troubleshooting steps:
-
Stoichiometry of the Protecting Group: Reduce the equivalents of the protecting group reagent to slightly less than one equivalent (e.g., 0.9-0.95 eq.). This substoichiometric approach favors the reaction at the more reactive site.
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity. Reactions that are less sensitive to temperature differences may proceed at both positions at elevated temperatures. Running the reaction at 0 °C or even -78 °C can often favor the kinetically preferred mono-protection.
-
Choice of Protecting Group: Bulky protecting groups can sterically hinder the reaction at the less accessible C4 position, thereby favoring protection at the C2 position.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low yield of the mono-protected product.
Potential Cause: Competing di-protection, decomposition of the starting material, or incomplete reaction.
Solutions:
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
-
Catalyst: For acetal formation, a catalytic amount of a mild acid such as p-toluenesulfonic acid (p-TSA) is often employed.[2] The concentration of the acid catalyst should be kept low to avoid potential side reactions.
-
-
Purification Strategy:
-
Careful column chromatography is often necessary to separate the mono-protected product from the di-protected byproduct and unreacted starting material. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of excess byproducts.
-
Issue 2: Difficulty in deprotecting the aldehyde group without affecting other functionalities.
Potential Cause: The chosen protecting group is too stable under the desired deprotection conditions, or the deprotection conditions are too harsh for the thiophene ring or other functional groups in the molecule.
Solutions:
-
Orthogonal Protecting Group Strategy: Employ a protecting group that can be removed under conditions that do not affect other sensitive parts of your molecule.[3][4][5][6] For instance, if your molecule is acid-sensitive, choose a protecting group that can be cleaved under neutral or basic conditions.
-
Mild Deprotection Methods:
-
Acetals: While typically removed with aqueous acid, milder methods are available. For example, catalytic amounts of iodine in acetone can facilitate deprotection under neutral conditions.[7] Another approach is electrochemically assisted deprotection, which also proceeds under neutral conditions.[8]
-
Thioacetals: These are generally more stable to acidic conditions than acetals.[9] Their deprotection often requires specific reagents like metal salts (e.g., AlCl₃) in combination with an oxidant or other specialized methods.[10][11]
-
In-Depth Technical Guide: Selecting and Implementing a Protection Strategy
Understanding the Reactivity Landscape
The thiophene ring's aromaticity and the electronic properties of the sulfur atom are key to understanding the reactivity of the aldehyde groups.[12] The C2 position is more electron-deficient and sterically less hindered compared to the C4 position, making the C2-aldehyde the primary target for selective mono-protection.
Workflow for Selecting a Protecting Group
Caption: Decision workflow for selecting a suitable protecting group.
Protocol 1: Selective Mono-acetal Protection of this compound
This protocol details the selective protection of the C2-aldehyde as a cyclic acetal, a common and effective strategy.[13][14][15]
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous toluene.
-
Addition of Reagents: Add ethylene glycol (1.0-1.2 eq.) followed by a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.05 eq.).
-
Reaction Conditions: Equip the flask with a Dean-Stark apparatus and reflux the mixture. The Dean-Stark trap will azeotropically remove the water formed during the reaction, driving the equilibrium towards acetal formation.[2]
-
Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of the mono-protected and di-protected products. The reaction should be stopped once the optimal amount of the mono-protected product is formed.
-
Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the mono-protected thiophene-2-carbaldehyde-4-(1,3-dioxolane).
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Ethylene glycol | 1.0 - 1.2 | Protecting group |
| p-Toluenesulfonic acid | ~0.05 | Acid catalyst |
| Toluene | - | Solvent |
| Sodium bicarbonate (aq.) | - | Quenching agent |
Table 1. Reagents for selective mono-acetal protection.
Protocol 2: Deprotection of the Acetal Group
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the protected thiophene derivative in a mixture of acetone and water.
-
Addition of Acid: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the deprotection by TLC until the starting material is fully consumed.
-
Work-up: Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) and extract the deprotected product with an organic solvent. Dry the organic layer and concentrate to obtain the crude product.
-
Purification: Purify by column chromatography if necessary.
Reaction Scheme: Protection and Deprotection
Caption: General scheme for acetal protection and deprotection.
Advanced Strategies and Considerations
For complex syntheses requiring multiple, independent deprotection steps, an orthogonal protection strategy is essential.[3][4][5][6] This involves using protecting groups that are removed by different mechanisms (e.g., one acid-labile and one base-labile).
Example of an Orthogonal Pair:
-
Acetal: Acid-labile.
-
Thioacetal: Stable to many acidic conditions but can be removed with specific reagents, often involving soft Lewis acids or oxidative conditions.[9]
By strategically protecting the C2 and C4 aldehydes with groups from an orthogonal set, researchers can selectively unmask one aldehyde for further reaction while the other remains protected.
This technical guide provides a foundational understanding and practical troubleshooting advice for the protection of this compound. For specific applications, further optimization of the described protocols may be necessary. Always consult the primary literature for the most up-to-date and specialized procedures.
References
- The Aldehyde Functional Group in Substituted Thiophenes: A Technical Guide to Reactivity and Application. Benchchem.
- Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. PMC - NIH.
- Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. MDPI.
- What are the new ways to protect the aromatic aldehyde carbonyl group by diol?. ResearchGate.
- Appendix 6: Protecting groups. Oxford Learning Link.
- Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.
- Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry (RSC Publishing).
- 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts.
- Developments in the Deprotection of Thioacetals. ResearchGate.
- Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. Organic Chemistry Portal.
- Thiophene. Wikipedia.
- Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]
- 8. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Thiophene - Wikipedia [en.wikipedia.org]
- 13. learninglink.oup.com [learninglink.oup.com]
- 14. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Characterization issues with Thiophene-2,4-dicarbaldehyde
Welcome to the technical support center for Thiophene-2,4-dicarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and characterization of this versatile heterocyclic compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can troubleshoot effectively and achieve reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: While multiple strategies can be envisioned, a common approach involves the formylation of a pre-functionalized thiophene ring to control the regioselectivity. Direct diformylation of thiophene typically yields the 2,5-isomer as the major product. Therefore, a multi-step synthesis is often necessary to obtain the 2,4-isomer. One plausible route is the Vilsmeier-Haack formylation of a 3-substituted thiophene that directs electrophilic attack to the 2- and 4-positions. Alternatively, a route starting from a 2,4-disubstituted thiophene precursor, such as 2,4-bis(halomethyl)thiophene followed by oxidation, can be employed. A highly regioselective synthesis of 2,4-disubstituted thiophenes has been described, which could be adapted for the synthesis of this compound.[1]
Q2: Why is my crude product a mixture of isomers? How can I purify this compound?
A2: The formation of isomeric impurities, such as Thiophene-2,5-dicarbaldehyde or monosubstituted thiophene aldehydes, is a common issue, particularly in electrophilic substitution reactions like the Vilsmeier-Haack formylation.[2] The purification of this compound from its isomers can be challenging due to their similar polarities. The recommended method for purification is silica gel column chromatography. A solvent system with a gradient of ethyl acetate in hexane is typically effective. Careful monitoring by Thin Layer Chromatography (TLC) is crucial to achieve good separation. In some cases, recrystallization from a suitable solvent system can also be an effective purification method.[1]
Q3: My purified this compound is a white solid, but it turns yellow or brown over time. What is causing this discoloration and how can I prevent it?
A3: The discoloration of thiophene aldehydes upon storage is a known issue.[3] This is often due to a combination of factors including oxidation of the aldehyde groups to carboxylic acids and potential polymerization or degradation reactions, which can be initiated by exposure to air, light, and trace impurities.[4][5] To ensure the stability of your compound, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed amber vial to protect it from light, and at a low temperature (e.g., in a refrigerator or freezer).[6] The use of antioxidants can also help to extend the shelf life of aldehydes.[3]
Q4: I am having trouble interpreting the NMR spectrum of my product. What are the expected chemical shifts for this compound?
A4: The 1H and 13C NMR spectra of this compound are expected to be distinct. The two aldehyde protons should appear as singlets at different chemical shifts due to their different electronic environments. The two protons on the thiophene ring will also have distinct chemical shifts and will likely show a small coupling constant. For detailed predicted chemical shifts and interpretation guidance, please refer to the "Characterization and Troubleshooting" section of this guide.
Troubleshooting Guide: Synthesis and Characterization
This section provides a more in-depth look at potential issues and their solutions, structured to guide you through the logical steps of troubleshooting.
Synthesis Workflow and Potential Pitfalls
A common strategy for the synthesis of this compound involves a regioselective formylation. The following diagram illustrates a conceptual workflow.
Caption: Conceptual workflow for the synthesis and purification of this compound.
Common Synthesis Issues:
-
Low Yield: Low yields can result from incomplete reactions, side reactions, or product loss during workup and purification. Ensure all reagents are pure and dry, and that reaction temperatures are carefully controlled. The Vilsmeier-Haack reaction is sensitive to reaction conditions, and optimization may be required.[7]
-
Formation of Isomeric Impurities: The directing effects of substituents on the thiophene ring determine the position of electrophilic attack.[2][8] Incorrect choice of starting material or reaction conditions can lead to a mixture of isomers. Careful planning of the synthetic route is essential to achieve the desired 2,4-disubstitution pattern.
-
Incomplete Reaction: Monitor the reaction progress by TLC. If the reaction stalls, it may be necessary to add more of the formylating agent or increase the reaction temperature, although the latter may lead to more side products.
Characterization and Troubleshooting
Accurate characterization is key to confirming the identity and purity of your product. Below are the expected spectroscopic data for this compound, along with troubleshooting tips for common discrepancies.
1H NMR Spectroscopy
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aldehyde (C2-CHO) | 9.9 - 10.2 | Singlet | The aldehyde proton at the 2-position is expected to be slightly downfield due to the proximity of the sulfur atom. |
| Aldehyde (C4-CHO) | 9.8 - 10.1 | Singlet | The aldehyde proton at the 4-position. |
| Thiophene Ring (H5) | 8.0 - 8.3 | Doublet | Coupled to H3. |
| Thiophene Ring (H3) | 7.8 - 8.1 | Doublet | Coupled to H5. |
Troubleshooting 1H NMR Spectra:
-
Unexpected peaks in the aldehyde region (9.5-10.5 ppm): The presence of more than two aldehyde signals suggests isomeric impurities. For example, the symmetrical Thiophene-2,5-dicarbaldehyde would show only one aldehyde signal and one signal for the two equivalent ring protons.[9][10]
-
Broad peak around 12-13 ppm: This indicates the presence of the corresponding carboxylic acid, which can form upon oxidation of the aldehyde.
-
Complex multiplets in the aromatic region: This could be due to a mixture of isomers or other aromatic impurities.
13C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Aldehyde (C2-CHO) | 185 - 190 | |
| Aldehyde (C4-CHO) | 183 - 188 | |
| Thiophene Ring (C2) | 145 - 150 | Attached to the aldehyde group. |
| Thiophene Ring (C4) | 142 - 147 | Attached to the aldehyde group. |
| Thiophene Ring (C5) | 135 - 140 | |
| Thiophene Ring (C3) | 130 - 135 |
Troubleshooting 13C NMR Spectra:
-
Fewer than six signals: This may indicate the presence of a symmetrical isomer. For instance, Thiophene-2,5-dicarbaldehyde would show only three signals.[9][11]
-
Signals in the 160-170 ppm range: These could correspond to the carboxyl carbon of a carboxylic acid impurity.
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm-1) | Appearance |
| C=O (Aldehyde) | 1670 - 1700 | Strong, sharp |
| C-H (Aldehyde) | 2720 - 2820 | Two weak to medium bands |
| C=C (Aromatic) | 1400 - 1600 | Medium to weak |
| C-H (Aromatic) | ~3100 | Weak |
Troubleshooting IR Spectra:
-
Broad absorption in the 2500-3300 cm-1 region: This, along with a C=O stretch around 1700-1730 cm-1, is characteristic of a carboxylic acid impurity.
-
Absence of the characteristic aldehyde C-H stretches: This could indicate that the aldehyde has been oxidized or has participated in a subsequent reaction.
Mass Spectrometry (MS)
| Technique | Expected m/z | Notes |
| EI-MS | 140 | Molecular ion (M+) |
| 139 | [M-H]+, often a prominent peak for aldehydes | |
| 111 | [M-CHO]+ |
Troubleshooting Mass Spectra:
-
Higher molecular weight peaks: This could indicate the presence of dimers or polymers, especially if the sample has been stored improperly.
-
Unexpected fragmentation patterns: Compare your spectrum with the known fragmentation patterns of other thiophene aldehydes to identify potential isomeric impurities.[12]
Troubleshooting Decision Tree
The following diagram provides a logical path for troubleshooting common issues encountered during the characterization of this compound.
Caption: A decision tree to guide troubleshooting of common characterization issues.
References
- Pearson. (2024, September 23). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained.
- Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
- BenchChem. (2025). Electrophilic Substitution on the Thiophene Ring: A Technical Guide.
- Allan Chemical Corporation. (2025, October 23).
- Consolidated Chemical.
- ResearchGate. Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study.
- Pearson+.
- Perfumer & Flavorist. (1997, September/October). An Aroma Chemical Profile: Aldehyde C-11.
- Organic Chemistry Tutor.
- MDPI. (2022).
- Supporting Information.
- Osaka Prefecture University. (1966).
- ResearchGate. (2025, August 9). Regioselective synthesis of 2,4-disubstituted thiophenes.
- PubChem. Thiophene-2,5-dicarbaldehyde.
- PubChem. Thiophene-2,3-dicarbaldehyde.
- SpectraBase. Thiophene-2,5-dicarbaldehyde.
- SpectraBase. Thiophene-2,5-dicarbaldehyde - Optional[1H NMR] - Spectrum.
- MOLBASE. This compound|932-93-4.
- NIST WebBook. 2,5-Thiophenedicarboxaldehyde.
- International Journal of Research in Pharmacy and Chemistry. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 5. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. consolidated-chemical.com [consolidated-chemical.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. Thiophene-2,5-dicarbaldehyde | C6H4O2S | CID 587784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 2,5-Thiophenedicarboxaldehyde [webbook.nist.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Thiophene-2,4-dicarbaldehyde and Thiophene-2,5-dicarbaldehyde
For researchers and professionals in synthetic chemistry and drug development, the choice between regioisomeric starting materials can profoundly impact reaction outcomes, yield, and the ultimate success of a synthetic campaign. Within the versatile chemistry of thiophene heterocycles, thiophene-2,4-dicarbaldehyde and thiophene-2,5-dicarbaldehyde serve as pivotal building blocks for a diverse array of complex molecules, including conjugated polymers, dyes, and pharmaceutical intermediates.
While structurally similar, the positioning of their aldehyde functionalities—one in a symmetric 2,5-arrangement and the other in an asymmetric 2,4-arrangement—imparts distinct electronic and steric characteristics. This guide provides an in-depth, objective comparison of their reactivity, supported by experimental insights and established chemical principles, to inform your selection and experimental design.
Part 1: Structural and Electronic Distinctions
The fundamental difference in reactivity between these two isomers originates from their electronic and steric profiles, dictated by the positions of the two electron-withdrawing aldehyde groups on the thiophene ring.
Thiophene-2,5-dicarbaldehyde , the more symmetric isomer, features its aldehyde groups at the positions most activated by the sulfur heteroatom. The electron-withdrawing nature of the formyl groups (-CHO) at the C2 and C5 positions creates a significant electron deficiency across the thiophene ring. This symmetry influences not only its reactivity in nucleophilic substitution reactions but also its propensity to form linear, well-ordered polymeric structures.
This compound , in contrast, presents an asymmetric electronic distribution. The C5 position, adjacent to the sulfur and bearing a proton, remains relatively electron-rich compared to the carbon atoms bearing the aldehyde groups. This asymmetry is a critical factor in reactions where regioselectivity is a concern, such as electrophilic aromatic substitution or selective nucleophilic attack on one of the two non-equivalent aldehydes.
Visualizing the Structural Differences
The distinct placement of the aldehyde groups is best understood visually.
Caption: Structural comparison of the symmetric 2,5-isomer and the asymmetric 2,4-isomer.
Part 2: Comparative Reactivity Analysis
The structural and electronic differences manifest in several key reaction classes.
Nucleophilic Addition and Condensation Reactions
Both isomers readily undergo condensation reactions, such as the Knoevenagel condensation, which are fundamental to the synthesis of conjugated materials. However, the reactivity of the two aldehyde groups in the 2,4-isomer can differ.
-
Thiophene-2,5-dicarbaldehyde: The two aldehyde groups are chemically equivalent. In reactions with one equivalent of a nucleophile, a statistical mixture of mono- and di-substituted products is often obtained. Driving the reaction to completion with excess nucleophile typically results in high yields of the symmetric di-substituted product. This predictability is advantageous for creating linear, symmetric molecules.
-
This compound: The aldehyde at the C2 position experiences a different electronic environment than the one at C4. The C2-aldehyde is more directly influenced by the electron-donating effect of the sulfur atom through conjugation, potentially making it slightly less electrophilic than the C4-aldehyde. This can, in some cases, allow for selective mono-functionalization under carefully controlled conditions (e.g., low temperature, slow addition of a sub-stoichiometric amount of the nucleophile). This differential reactivity is a key synthetic handle for creating asymmetric molecules.
Electrophilic Aromatic Substitution
While the two strong electron-withdrawing groups deactivate the thiophene ring towards electrophilic substitution, forcing conditions can lead to reaction. The directing effects within the isomers are starkly different.
-
Thiophene-2,5-dicarbaldehyde: The only available positions for substitution are C3 and C4, which are equivalent. Electrophilic attack at these positions is highly disfavored due to the powerful deactivating effect of the adjacent aldehyde groups. Reactions, if they occur, will yield a single regioisomer.
-
This compound: The C5 position is the most reactive site for electrophilic attack. It is adjacent to the sulfur atom and is the least deactivated position on the ring. This makes the 2,4-isomer a more suitable substrate for further functionalization via electrophilic substitution compared to the 2,5-isomer, offering a clear regiochemical outcome.
Polymerization
In the synthesis of conjugated polymers, the choice of isomer is critical for the final polymer architecture.
-
Thiophene-2,5-dicarbaldehyde: Its symmetry makes it an ideal monomer for creating linear, regioregular polymers through reactions like Wittig or Horner-Wadsworth-Emmons olefination. The resulting polymers often exhibit higher crystallinity and more predictable electronic properties due to this structural regularity.
-
This compound: Polymerization of this monomer introduces a kink in the polymer backbone, leading to more amorphous, irregular structures. While this can decrease charge mobility in some electronic applications, it can also enhance solubility and be exploited to tune the morphological properties of the resulting material.
Part 3: Experimental Protocols and Data
To provide a practical context, we present a standardized protocol for a Knoevenagel condensation, a reaction commonly employed with these dialdehydes.
Exemplary Protocol: Knoevenagel Condensation with Malononitrile
This procedure details the synthesis of (thiophene-2,5-diyl)bis(methanylylidene)dimalononitrile from thiophene-2,5-dicarbaldehyde. The same protocol can be adapted for the 2,4-isomer.
Objective: To compare the yield and reaction progression for the condensation of malononitrile with each thiophene dialdehyde isomer.
Materials:
-
Thiophene-2,5-dicarbaldehyde (or this compound)
-
Malononitrile
-
Ethanol (Anhydrous)
-
Piperidine (Catalyst)
-
Stir plate and magnetic stir bar
-
Round-bottom flask with reflux condenser
-
Ice bath
Procedure:
-
Setup: In a 100 mL round-bottom flask, dissolve 1.40 g (10.0 mmol) of the respective thiophene dicarbaldehyde in 40 mL of anhydrous ethanol.
-
Reagent Addition: Add 1.32 g (20.0 mmol, 2.0 equivalents) of malononitrile to the solution. Stir until dissolved.
-
Catalysis: Add 2-3 drops of piperidine to the mixture. An immediate color change and/or precipitation may be observed.
-
Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent.
-
Isolation: After completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, washing with 20 mL of cold ethanol.
-
Drying & Characterization: Dry the product under vacuum. Record the final mass and calculate the yield. Characterize the product using ¹H NMR, IR spectroscopy, and melting point analysis.
Workflow Visualization
The Isomeric Advantage: A Comparative Guide to Polymers Synthesized from Thiophene Dicarbaldehydes
Introduction
In the realm of organic electronics, thiophene-based conjugated polymers have carved out a significant niche, owing to their excellent charge transport properties, environmental stability, and tunable optoelectronic characteristics.[1] These polymers form the backbone of a wide array of devices, from organic field-effect transistors (OFETs) to organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). The properties of these materials are intricately linked to their molecular structure, and even subtle changes in the monomer building blocks can lead to profound differences in the final polymer's performance.
This guide provides an in-depth comparison of conjugated polymers synthesized from three distinct isomers of thiophene dicarbaldehyde: 2,5-, 3,4-, and 2,4-thiophenedicarbaldehyde. By examining the influence of the aldehyde group positioning on the thiophene ring, we aim to elucidate the structure-property relationships that govern the optical and electronic characteristics of the resulting polymers. This comparative analysis, supported by experimental data, will serve as a valuable resource for researchers and drug development professionals in the rational design of novel thiophene-based materials with tailored functionalities.
The Impact of Isomeric Structure on Polymer Properties
The connectivity of the thiophene units in the polymer backbone plays a crucial role in determining the extent of π-electron delocalization, which in turn dictates the material's electronic and optical properties. The three isomers of thiophene dicarbaldehyde give rise to polymers with distinct structural motifs:
-
2,5-Thiophenedicarbaldehyde: Polymerization of this symmetrical monomer leads to a linear and highly regular polymer chain, poly(2,5-thienylene vinylene) (P2,5TV), promoting extensive π-conjugation along the backbone.
-
3,4-Thiophenedicarbaldehyde: This isomer results in a polymer, poly(3,4-thienylene vinylene) (P3,4TV), with a more contorted backbone due to the "head-to-head" and "tail-to-tail" linkages of the thiophene units. This can disrupt the planarity and, consequently, the effective conjugation length.
-
2,4-Thiophenedicarbaldehyde: As an unsymmetrical monomer, its polymerization can lead to a regiorandom polymer, poly(2,4-thienylene vinylene) (P2,4TV), with a less ordered structure compared to the 2,5-isomer. This lack of regioregularity can influence chain packing and charge transport.[1]
Synthesis of Poly(thienylene vinylene)s
The most common and effective methods for synthesizing poly(thienylene vinylene)s from thiophene dicarbaldehydes are the Wittig and Horner-Wadsworth-Emmons reactions, which are types of olefination reactions. These polycondensation reactions involve the coupling of the dicarbaldehyde with a phosphonium ylide or a phosphonate carbanion, respectively. Another viable route is through Knoevenagel polycondensation.
Below is a generalized workflow for the synthesis of these polymers.
Caption: Generalized workflow for the synthesis of poly(thienylene vinylene)s.
Comparative Analysis of Polymer Properties
The isomeric structure of the thiophene dicarbaldehyde monomer has a profound impact on the optical and electronic properties of the resulting polymers. The following tables summarize the key performance metrics for polymers derived from each isomer.
Optical Properties
The optical properties, specifically the absorption and emission maxima, are directly related to the energy of the π-π* electronic transition in the conjugated backbone. A smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) results in a red-shift (longer wavelength) of the absorption and emission spectra.
| Polymer Isomer | Polymer Structure | UV-vis Absorption (λmax, nm) | Photoluminescence (λmax, nm) |
| Poly(2,5-thienylene vinylene) | Linear, Regioregular | ~550-580 | ~650-700 |
| Poly(3,4-thienylene vinylene) | Contorted, "Head-to-Head" Linkages | ~400-450 | ~500-550 |
| Poly(2,4-thienylene vinylene) | Regiorandom | ~450-500 | ~550-600 |
Note: The values presented are approximate and can vary depending on the solvent, molecular weight, and film morphology.
The linear and regular structure of poly(2,5-thienylene vinylene) allows for the most effective π-conjugation, resulting in the lowest energy gap and, consequently, the most red-shifted absorption and emission spectra. In contrast, the contorted backbone of poly(3,4-thienylene vinylene) disrupts this conjugation, leading to a blue-shift in its optical properties. The regiorandom nature of poly(2,4-thienylene vinylene) places its optical properties intermediate between the other two isomers.
Electronic Properties
The electronic properties, particularly the HOMO and LUMO energy levels and the resulting band gap, are critical for determining the suitability of these polymers in electronic devices. These parameters influence charge injection, charge transport, and the open-circuit voltage in photovoltaic applications.
| Polymer Isomer | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (eV) |
| Poly(2,5-thienylene vinylene) | ~ -5.1 to -5.3 | ~ -3.0 to -3.2 | ~ 2.0 to 2.2 |
| Poly(3,4-thienylene vinylene) | ~ -5.5 to -5.7 | ~ -2.8 to -3.0 | ~ 2.5 to 2.7 |
| Poly(2,4-thienylene vinylene) | ~ -5.3 to -5.5 | ~ -2.9 to -3.1 | ~ 2.3 to 2.5 |
Note: These values are typically determined by cyclic voltammetry and can be influenced by the experimental conditions.
Consistent with the optical properties, poly(2,5-thienylene vinylene) exhibits the lowest band gap due to its extended conjugation. The deeper HOMO level of poly(3,4-thienylene vinylene) suggests a higher ionization potential and potentially greater stability against oxidation. The electronic properties of poly(2,4-thienylene vinylene) are, once again, intermediate, reflecting its less defined regioregularity.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are essential. The following provides a representative procedure for the synthesis and characterization of these polymers.
Synthesis of Poly(2,5-thienylene vinylene) via Wittig Polycondensation
Caption: Step-by-step protocol for Wittig polycondensation.
1. Materials and Reagents:
-
2,5-Thiophenedicarbaldehyde
-
2,5-Bis(chloromethyl)thiophene
-
Triphenylphosphine
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Acetone
-
Chloroform
2. Synthesis of 2,5-Bis(triphenylphosphoniummethyl)thiophene Dibromide (Monomer A):
-
A solution of 2,5-bis(chloromethyl)thiophene in toluene is added to a solution of triphenylphosphine in toluene.
-
The mixture is refluxed for 24 hours.
-
The resulting white precipitate is filtered, washed with toluene, and dried under vacuum.
3. Polymerization:
-
Monomer A is suspended in anhydrous THF under an inert atmosphere.
-
A solution of potassium tert-butoxide in THF is added dropwise at 0°C to form the ylide.
-
After stirring, a solution of 2,5-thiophenedicarbaldehyde in anhydrous THF is added.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The polymer is precipitated by pouring the mixture into methanol, filtered, and washed.
4. Purification:
-
The crude polymer is purified by Soxhlet extraction sequentially with methanol, acetone, and chloroform.
-
The chloroform fraction, containing the purified polymer, is concentrated and the polymer is precipitated in methanol.
-
The final polymer is collected by filtration and dried under vacuum.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and assess regioregularity.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index of the polymer.
-
UV-vis Spectroscopy: To measure the absorption spectrum of the polymer in solution and as a thin film to determine the optical band gap.
-
Photoluminescence (PL) Spectroscopy: To measure the emission spectrum of the polymer.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels and the electrochemical band gap.
Conclusion
The isomeric form of thiophene dicarbaldehyde used as a monomer has a clear and predictable influence on the properties of the resulting poly(thienylene vinylene)s. The linear and regular structure derived from the 2,5-isomer leads to the most extended π-conjugation, resulting in polymers with the smallest optical and electronic band gaps. Conversely, the more contorted or irregular structures obtained from the 3,4- and 2,4-isomers lead to larger band gaps.
This comparative guide underscores the importance of monomer design in tailoring the properties of conjugated polymers. By understanding these fundamental structure-property relationships, researchers can make more informed decisions in the selection of building blocks for the development of high-performance organic electronic materials for a variety of applications. The provided experimental protocols offer a validated starting point for the synthesis and characterization of these promising materials.
References
- Al-Hamdan, A. K. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3).
- Electronic and Optical Properties of Polythiophene Molecules and Deriv
- Electronic properties of the polymer. (n.d.).
- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020). RSC Advances, 10(12), 7098-7123.
- Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (2021). Kuwait Journal of Science.
- Synthesis and Characterization of New Thiophene-Derived Polymers. (n.d.).
- Synthesis and properties of a sterically encumbered poly(thienylene vinylene): Poly[E-1,2-(4,4'-dihexyl-2,2'-dithienyl)ethylene]. (n.d.).
- Conjugated Thiophene-Containing Polymer Zwitterions: Direct Synthesis and Thin Film Electronic Properties. (n.d.).
- Electronic Structure and Optical Properties of Poly[3-(4-octylphenoxy)thiophene]: Experimental and Theoretical Studies. (n.d.).
- Emitting Materials I - Poly(p-phenylene vinylene) (PPV). (n.d.).
- Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene. (2022). Chemical Society Reviews, 51(15), 6359-6415.
- A photoluminescence study of poly(phenylene vinylene) derivatives: The effect of intrinsic persistence length. (1994). The Journal of Chemical Physics, 101(2), 1673-1678.
- Poly(p-phenylene vinylene). (n.d.).
- Poly(p-phenylene vinylene) – Knowledge and References. (n.d.).
- Synthesis and characterization of poly(fluorene vinylene) copolymers containing thienylene-vinylene units. (n.d.).
- Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. (2014). Journal of Polymer Research, 21(1), 342.
- Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers. (2015). Polymer Chemistry, 6(23), 4234-4242.
- Synthesis of Nano Poly ( 2-thiophenecarboxaldehyde )
- Synthesis of Soluble Polythiophene Partially Containing 3,4-Ethylenedioxythiophene and 3-Hexylthiophene by Polycondensation. (2014).
- Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors. (2024). Polymers, 16(2), 263.
- A Novel Synthesis Strategy for Poly(Arylene‐Vinylene) Derivatives by Elemental Sulfur‐Mediated Polyolefination. (2022).
- Detailed optimization of polycondensation reaction via direct C-H arylation of ethylenedioxythiophene. (2013).
- Direct Arylation Polycondensation of Thienothiophenes with Various Dibromoarylenes. (n.d.).
- Schematic chemical structure of poly(thienylene vinylene), where R = H or alkyl chain. (n.d.).
Sources
A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of Thiophene-2,4-dicarbaldehyde
Executive Summary
Thiophene-2,4-dicarbaldehyde is a pivotal heterocyclic building block in the development of novel pharmaceuticals and advanced organic materials. Its utility stems from the versatile reactivity of its two aldehyde functionalities, which allows for the construction of complex molecular architectures. However, the synthesis of this specific isomer is often complicated by the formation of other regioisomers, necessitating a robust and unambiguous validation strategy. This guide provides an in-depth comparison of synthetic methodologies and a detailed workflow for the definitive structural confirmation of this compound using a suite of spectroscopic techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to ensure the highest degree of scientific integrity for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Thiophene Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, found in numerous marketed drugs such as the anticoagulant Rivaroxaban and the antiplatelet agent Clopidogrel.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a cornerstone for molecular design. This compound, in particular, serves as a critical precursor for synthesizing compounds with applications ranging from antiviral agents to organic electronics.[1][2] The precise positioning of the aldehyde groups at the 2- and 4-positions is crucial for achieving the desired molecular geometry and biological activity. Therefore, a reliable synthesis and rigorous characterization are paramount.
Comparative Synthesis Strategies
The formylation of aromatic and heteroaromatic rings is a fundamental transformation in organic synthesis. For thiophene, the Vilsmeier-Haack reaction is a powerful and widely used method.
Method 1: Vilsmeier-Haack Formylation (Recommended)
The Vilsmeier-Haack reaction utilizes a pre-formed electrophile, the Vilsmeier reagent (a chloroiminium salt), generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[3][4] This reagent is a relatively weak electrophile, making it highly selective for electron-rich aromatic systems like thiophene.[3] This method is often preferred for its mild conditions and efficiency.[5]
Causality of Choice: The Vilsmeier-Haack reaction is chosen for its regioselectivity. When starting with an electron-donating group or a directing group on the thiophene ring, the formylation can be directed to a specific position. For the synthesis of the 2,4-dicarbaldehyde, a common strategy involves the formylation of a pre-existing 2-substituted thiophene.
Method 2: Ortho-Metalation and Formylation (Alternative)
An alternative approach involves the direct ortho-metalation of a substituted thiophene using a strong base like n-butyllithium, followed by quenching the resulting organolithium species with an electrophilic formylating agent such as DMF.[6] While effective, this method requires strictly anhydrous conditions and cryogenic temperatures, making it more technically demanding than the Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Synthesis of this compound
This protocol outlines a typical procedure for the synthesis of this compound.
Materials:
-
2-Thiophenecarboxaldehyde
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2-thiophenecarboxaldehyde in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Spectroscopic Validation Workflow: A Multi-faceted Approach
Unambiguous structural confirmation relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Caption: Workflow for the synthesis and spectroscopic validation.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. For this compound, we expect to see distinct signals for the two aldehyde protons and the two protons on the thiophene ring.
Expected ¹H NMR Data (in CDCl₃):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aldehyde H (C2-CHO) | ~9.95 | s | - |
| Aldehyde H (C4-CHO) | ~10.10 | s | - |
| Thiophene H-3 | ~7.80 | d | ~1.5 |
| Thiophene H-5 | ~8.10 | d | ~1.5 |
Interpretation:
-
The downfield chemical shifts of the aldehyde protons (>9.5 ppm) are highly characteristic.[7]
-
The two thiophene protons will appear as doublets due to coupling with each other. The small coupling constant (J ≈ 1.5 Hz) is typical for a meta-relationship on a thiophene ring.
-
Comparative Insight: In the isomeric thiophene-2,5-dicarbaldehyde, the two ring protons are chemically equivalent and would appear as a single sharp singlet, providing a clear point of differentiation.[8][9][10]
¹³C NMR Spectroscopy: Elucidating the Carbon Skeleton
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule.
Expected ¹³C NMR Data (in CDCl₃):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde C (C2-C HO) | ~185 |
| Aldehyde C (C4-C HO) | ~192 |
| Thiophene C-2 | ~144 |
| Thiophene C-3 | ~138 |
| Thiophene C-4 | ~142 |
| Thiophene C-5 | ~136 |
Interpretation:
-
The signals above 180 ppm are indicative of the aldehyde carbonyl carbons.
-
The four distinct signals in the aromatic region (120-150 ppm) confirm the presence of four unique carbon atoms in the thiophene ring, consistent with the 2,4-disubstitution pattern.
-
Comparative Insight: The symmetrical thiophene-2,5-dicarbaldehyde would show only three signals in its ¹³C NMR spectrum: one for the two equivalent aldehyde carbons and two for the two pairs of equivalent thiophene carbons.[8]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying key functional groups.
Expected IR Data:
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| Aldehyde C-H stretch | ~2850 and ~2750 |
| Aldehyde C=O stretch | ~1670 - 1690 |
| Thiophene C=C stretch | ~1500 - 1600 |
| Thiophene C-H bend | ~800 - 900 |
Interpretation:
-
The most prominent and diagnostic peak will be the strong absorption from the carbonyl (C=O) stretch of the two aldehyde groups.[11]
-
The presence of two weaker bands around 2850 and 2750 cm⁻¹ (Fermi doublets) is characteristic of the C-H stretch of an aldehyde proton.
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry (MS) provides the molecular weight of the compound, which is a critical piece of data for confirming the molecular formula.
Expected Mass Spectrometry Data:
Interpretation: The observation of a molecular ion peak at m/z = 140 would strongly support the successful synthesis of the target compound.
Caption: Decision logic for spectroscopic validation.
Conclusion
The successful synthesis of this compound is a crucial first step, but it is the rigorous, multi-technique spectroscopic validation that provides the necessary confidence in the product's identity and purity. By combining the insights from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can definitively confirm the structure and distinguish it from potential regioisomeric impurities. This guide provides the foundational protocols and interpretive logic to empower scientists in their pursuit of novel thiophene-based molecules for a wide array of applications.
References
- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- MOLBASE. (n.d.). This compound | 932-93-4. Encyclopedia - MOLBASE.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Patil, S. A., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research.
- SpectraBase. (n.d.). Thiophene-2-aldehyde.
- Khan, K. M., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14679–14698.
- ResearchGate. (n.d.). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation...
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
- Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4).
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phen...
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- PubChem. (n.d.). Thiophene-2,4-dicarboxaldehyde (C6H4O2S). PubChemLite.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Organic Chemistry Portal. (n.d.). Thiophene synthesis.
- SpectraBase. (n.d.). Thiophene-2,5-dicarbaldehyde.
- SpectraBase. (n.d.). Thiophene-2,5-dicarbaldehyde - Optional[1H NMR] - Spectrum.
- PubChem. (n.d.). Thiophene-2,5-dicarbaldehyde.
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
- MDPI. (2022). Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate.
- PubChem. (n.d.). Thiophene-2,3-dicarbaldehyde.
- ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,...
- NIST. (n.d.). 2-Thiophenecarboxaldehyde. NIST WebBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. rroij.com [rroij.com]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Thiophene-2,5-dicarbaldehyde | C6H4O2S | CID 587784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. m.molbase.com [m.molbase.com]
- 13. PubChemLite - Thiophene-2,4-dicarboxaldehyde (C6H4O2S) [pubchemlite.lcsb.uni.lu]
A Senior Application Scientist's Guide to the Purity Analysis of Synthesized Thiophene-2,4-dicarbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is not merely a matter of quality control; it is the bedrock of reproducible, safe, and effective outcomes. Thiophene-2,4-dicarbaldehyde is a versatile heterocyclic building block, pivotal in the synthesis of a wide array of pharmaceutical compounds and advanced materials. However, its utility is directly proportional to its purity. The presence of even minor impurities can lead to undesirable side reactions, diminished yields, and the introduction of potentially toxic byproducts into an active pharmaceutical ingredient (API), creating significant hurdles in downstream processes and regulatory compliance.[1][2][3]
This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of synthesized this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, presenting a logical workflow designed to provide a comprehensive and trustworthy purity profile.
Synthetic Context: Understanding Potential Impurities
To effectively analyze purity, one must first anticipate the likely impurities. A common and efficient route to this compound is the Vilsmeier-Haack reaction, which involves the formylation of an appropriate thiophene precursor.[4][5][6][7] This reaction, while powerful, can generate a predictable profile of impurities stemming from incomplete reactions, side reactions, or regioisomeric ambiguity.
Key potential impurities include:
-
Starting Materials: Unreacted thiophene precursors.
-
Mono-formylated Intermediates: Thiophene-2-carbaldehyde or Thiophene-4-carbaldehyde.
-
Regioisomers: Thiophene-2,5-dicarbaldehyde, a common byproduct.
-
Residual Solvents: Such as N,N-Dimethylformamide (DMF) or 1,2-dichloroethane.[8]
-
Byproducts from Reagent Decomposition: Phosphorus-containing residues from POCl₃.
The following diagram illustrates the target molecule and its primary process-related impurities.
Sources
- 1. nbinno.com [nbinno.com]
- 2. globalpharmatek.com [globalpharmatek.com]
- 3. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 4. The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. tianmingpharm.com [tianmingpharm.com]
The Isomeric Effect: A Comparative Guide to Dicarbaldehyde Position on Polymer Properties
For researchers and professionals in polymer chemistry and drug development, the selection of monomer building blocks is a critical decision that dictates the final properties and performance of a polymeric material. Among the vast array of available monomers, aromatic dicarbaldehydes offer a versatile platform for creating high-performance polymers such as polyimines (poly(azomethine)s) and polyesters. However, a nuanced yet pivotal factor often overlooked is the constitutional isomerism of the dicarbaldehyde monomer. The seemingly subtle shift of a formyl group on a benzene ring—from ortho to meta to para—initiates a cascade of structural changes at the molecular level that profoundly impacts the macroscopic properties of the resulting polymer.
This guide provides an in-depth technical comparison of how the isomeric position of dicarbaldehydes—specifically ortho-phthalaldehyde, meta-isophthalaldehyde, and para-terephthalaldehyde—influences the synthesis and functional properties of the corresponding polymers. By understanding these structure-property relationships, researchers can more effectively tailor polymer characteristics to meet the demanding requirements of their applications.
The Molecular Architecture: How Isomer Position Dictates Polymer Geometry
The fundamental differences in the properties of polymers derived from dicarbaldehyde isomers originate from the geometry of the monomers themselves. The spatial arrangement of the two aldehyde groups on the benzene ring directly influences the linearity, rigidity, and packing ability of the resulting polymer chains.
-
para-Terephthalaldehyde (1,4-position): This isomer possesses a linear and highly symmetric structure. The aldehyde groups are positioned at opposite ends of the benzene ring (180° apart), which promotes the formation of linear, rigid-rod-like polymer chains. This linearity allows for efficient chain packing and strong intermolecular interactions, often leading to semi-crystalline or crystalline materials.
-
meta-Isophthalaldehyde (1,3-position): With aldehyde groups positioned at a 120° angle to each other, this isomer introduces a distinct "kink" or bend in the polymer backbone. This disruption of linearity hinders close chain packing, resulting in a more amorphous morphology compared to polymers derived from the para-isomer.
-
ortho-Phthalaldehyde (1,2-position): The proximity of the two aldehyde groups in the ortho position (60° apart) leads to a unique reactivity and polymer structure. While it can form polyimines, it is also known to undergo a chain-growth polymerization to form poly(phthalaldehyde) (PPA), a polyacetal with a thermally unstable backbone, a behavior not observed with the other isomers.[1][2] In polycondensation reactions, the steric hindrance and proximity of the reactive sites can influence the polymerization kinetics and the final polymer conformation.
Caption: Relationship between dicarbaldehyde isomer geometry and resulting polymer properties.
Comparative Analysis of Polymer Properties
Thermal Stability
The thermal stability of a polymer is paramount for applications requiring high-temperature processing or use. This property is typically evaluated using Thermogravimetric Analysis (TGA), which measures the temperature at which the polymer begins to decompose.
-
Poly(azomethine)s from para-Terephthalaldehyde: These polymers consistently exhibit the highest thermal stability. The linear, rigid-rod structure allows for strong intermolecular forces and efficient packing into a stable, ordered matrix. This results in high decomposition temperatures, often exceeding 490°C.[3]
-
Poly(azomethine)s from meta-Isophthalaldehyde: The introduction of a kink in the polymer chain disrupts the packing efficiency and reduces intermolecular interactions. Consequently, polymers derived from the meta-isomer generally show lower thermal stability compared to their para-counterparts.
-
Polymers from ortho-Phthalaldehyde: Poly(phthalaldehyde) itself has a very low ceiling temperature, meaning it readily depolymerizes back to its monomer upon heating.[2] Polyimines derived from ortho-phthalaldehyde also tend to have lower thermal stability compared to those from the other isomers, likely due to steric hindrance and the potential for alternative reaction pathways.
| Dicarbaldehyde Isomer | Polymer Type | Decomposition Temp. (TGA, 10% weight loss) | Glass Transition Temp. (Tg) | Key Structural Feature |
| para-Terephthalaldehyde | Poly(azomethine) | > 490 °C[3] | ~180 °C[3] | Linear, rigid chain |
| meta-Isophthalaldehyde | Polyamide | 371–410 °C[4] | 237–254 °C[4] | Bent chain |
| ortho-Phthalaldehyde | Poly(phthalaldehyde) | 109–196 °C[5] | Not typically observed below decomposition[5] | Thermally unstable polyacetal backbone |
Table 1: Comparative thermal properties of polymers derived from dicarbaldehyde isomers. Data is collated from different studies and should be used for trend analysis rather than direct quantitative comparison.
Mechanical Properties and Solubility
The mechanical strength and solubility of a polymer are intrinsically linked to its molecular structure and morphology.
-
Polymers from para-Isomers: The high crystallinity and strong intermolecular forces in these polymers typically result in high tensile strength and modulus, but also lead to poor solubility in common organic solvents. This can make processing a significant challenge.
-
Polymers from meta-Isomers: The amorphous nature of these polymers, resulting from their bent chains, leads to increased free volume and reduced intermolecular forces. This generally translates to lower tensile strength and modulus compared to para-isomers, but significantly improved solubility in organic solvents.[4] This enhanced solubility is a major advantage for processing.
-
Polymers from ortho-Isomers: The properties of polymers from ortho-phthalaldehyde are highly dependent on the specific polymer structure. Poly(phthalaldehyde) is a brittle solid, while polyimines from this isomer can exhibit a range of properties, though they are generally less robust than their para- and meta- counterparts.
A study on polyesters derived from the corresponding phthalic acid isomers (phthalic, isophthalic, and terephthalic acid) provides insight into the isomeric effect on polymer structure. Using mass spectrometry, it was found that the fragmentation behavior of the polyesters was distinct for each isomer, indicating that the monomer geometry influences the polymer's three-dimensional structure and the coordination of ions.[1] This supports the idea that the ortho, meta, and para linkages create fundamentally different macromolecular architectures.
Experimental Protocols
To provide a practical context for the synthesis and characterization of these materials, the following sections detail standardized experimental procedures.
Synthesis of a Poly(azomethine) from Terephthalaldehyde
This protocol describes a typical polycondensation reaction to form a poly(azomethine), also known as a polyimine or a Schiff base polymer.
Sources
- 1. Characterization of polyesters prepared from three different phthalic acid isomers by CID-ESI-FT-ICR and PSD-MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. dspace.alquds.edu [dspace.alquds.edu]
A Comparative Guide to the Reactivity of Thiophene-2,4-dicarbaldehyde and Furan-2,4-dicarbaldehyde
Introduction
In the landscape of medicinal chemistry and materials science, five-membered aromatic heterocycles are foundational scaffolds. Among these, furan and thiophene hold a place of prominence, forming the core of numerous pharmaceuticals and organic electronic materials.[1] While structurally analogous, the substitution of furan's oxygen with a sulfur atom in thiophene introduces profound differences in their electronic character and chemical reactivity.[2] This guide provides an in-depth, objective comparison of the reactivity of two important derivatives, Thiophene-2,4-dicarbaldehyde and Furan-2,4-dicarbaldehyde . Our focus will be on the reactivity of the aldehyde functionalities, which are critical handles for synthetic elaboration. This analysis is designed to equip researchers, scientists, and drug development professionals with the nuanced understanding required for rational molecular design and synthesis.
Pillar 1: The Theoretical Framework: Unpacking Electronic and Structural Divergence
The reactivity of the aldehyde groups in these two molecules is not determined in isolation but is a direct consequence of the electronic nature of the heterocyclic ring to which they are attached. The key differentiating factors are aromaticity and the electronic effects of the heteroatom.
Aromaticity and Stability: The Thiophene Advantage
Aromaticity is a measure of a cyclic molecule's thermodynamic stability arising from electron delocalization. In the hierarchy of five-membered heterocycles, the order of aromaticity is generally accepted as: Benzene > Thiophene > Pyrrole > Furan .[2][3]
-
Thiophene: Sulfur, being less electronegative than oxygen, holds its lone pair electrons less tightly.[4] Furthermore, the involvement of sulfur's 3p orbitals in the π-system, while less efficient than 2p-2p overlap, contributes to a more effective electron delocalization and a significantly higher resonance energy. This greater aromaticity translates to higher thermodynamic stability.[5]
-
Furan: Oxygen is highly electronegative, causing it to hold its lone pair electrons more tightly, thus impeding their delocalization into the aromatic sextet.[6] This results in lower resonance energy, reduced aromatic character, and consequently, lower stability compared to thiophene. Furan's tendency to behave more like a conjugated diene, for instance in Diels-Alder reactions, is a classic manifestation of its weaker aromaticity.[2]
Electronic Effects: A Tale of Two Heteroatoms
The heteroatom exerts both an inductive effect (-I) by withdrawing electron density through the sigma bonds and a mesomeric effect (+M) by donating lone pair electron density into the pi system. The interplay of these effects, combined with the strong electron-withdrawing nature of the two formyl groups (-I, -M), dictates the electrophilicity of the carbonyl carbons.
The greater aromatic character of the thiophene ring implies it is a more stable and less reactive aromatic system. Consequently, the electron-withdrawing pull of the two dicarbaldehyde groups is more pronounced on the thiophene scaffold. The ring system, in its effort to maintain its stable aromaticity, effectively enhances the electron deficiency of the attached carbonyl carbons. Conversely, the less aromatic furan ring is a better electron donor, which slightly mitigates the electron-withdrawing effect of the aldehydes. This leads to a crucial hypothesis: the carbonyl carbons of this compound are more electrophilic, and thus more reactive towards nucleophiles, than those of furan-2,4-dicarbaldehyde.
Caption: Electronic effects influencing aldehyde reactivity.
Pillar 2: Comparative Experimental Analysis
To substantiate the theoretical framework, we turn to established synthetic transformations that probe the reactivity of aldehydes. The Knoevenagel condensation and the Wittig reaction are ideal benchmarks for this comparison.
Data Presentation: Knoevenagel Condensation Benchmark
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.[7] The reaction rate is highly sensitive to the electrophilicity of the aldehyde. The following table presents expected outcomes based on our hypothesis.
| Parameter | This compound | Furan-2,4-dicarbaldehyde | Rationale |
| Reactant | Malononitrile | Malononitrile | Same nucleophile for direct comparison. |
| Catalyst | Piperidine (catalytic) | Piperidine (catalytic) | Mild base suitable for the reaction.[8] |
| Solvent | Ethanol | Ethanol | Standard protic solvent. |
| Temperature | Room Temperature (25°C) | Reflux (78°C) | Thiophene derivative is expected to be more reactive, requiring milder conditions. |
| Reaction Time | ~1-2 hours | ~3-4 hours | Faster reaction for the more electrophilic thiophene dialdehyde. |
| Typical Yield | >90% | ~80-85% | Higher reactivity often leads to more complete conversion and higher yields. Furan's susceptibility to acid-catalyzed degradation can also lower yields.[9] |
Experimental Protocol 1: Comparative Knoevenagel Condensation
This protocol provides a self-validating system for comparing the reactivity of the two dialdehydes under identical catalytic conditions.
Objective: To synthesize the bis-condensed products from each dialdehyde and malononitrile and compare reaction times and yields.
Materials:
-
This compound
-
Furan-2,4-dicarbaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol (anhydrous)
-
Standard glassware for organic synthesis
-
TLC plates (silica gel) and developing chamber
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In two separate 50 mL round-bottom flasks, prepare the following mixtures:
-
Flask A (Thiophene): Dissolve 1.0 mmol of this compound in 15 mL of ethanol.
-
Flask B (Furan): Dissolve 1.0 mmol of furan-2,4-dicarbaldehyde in 15 mL of ethanol.
-
-
Addition of Reagents: To each flask, add 2.2 mmol of malononitrile and stir until fully dissolved.
-
Initiation: To each flask, add 0.1 mmol of piperidine. Start a timer for each reaction immediately after adding the catalyst.
-
Monitoring: Stir both reaction mixtures vigorously at room temperature (25°C). Monitor the progress of each reaction every 15 minutes using Thin Layer Chromatography (TLC). The disappearance of the starting aldehyde spot indicates reaction completion.
-
Observation: It is anticipated that Flask A will show complete consumption of the starting material significantly faster than Flask B. If the reaction in Flask B is sluggish, gently heat the mixture to reflux.
-
Work-up and Isolation: Upon completion, cool the reaction mixtures in an ice bath. The solid product will precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Analysis: Determine the yield and characterize the products using NMR and IR spectroscopy. The IR spectra should show the appearance of a C≡N stretch and the disappearance of the aldehyde C-H stretch.[10][11]
Caption: Workflow for the comparative Knoevenagel experiment.
Experimental Protocol 2: Comparative Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes using a phosphorus ylide, is another excellent probe of carbonyl reactivity.[12] Non-stabilized ylides, such as methylenetriphenylphosphorane (Ph₃P=CH₂), are highly reactive and can effectively differentiate between the electrophilicity of the two dialdehydes.
Objective: To perform a comparative Wittig olefination on both dialdehydes to form the corresponding divinyl derivatives.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Furan-2,4-dicarbaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Standard inert atmosphere glassware (Schlenk line)
Procedure (under inert atmosphere):
-
Ylide Preparation: In a flame-dried flask under argon, suspend 2.2 mmol of methyltriphenylphosphonium bromide in 10 mL of anhydrous THF. Cool the suspension to 0°C.
-
Deprotonation: Slowly add 2.2 mmol of n-BuLi. Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange/red ylide indicates success.
-
Parallel Reaction Setup: Prepare two separate flame-dried flasks. In one, dissolve 1.0 mmol of this compound in 5 mL of anhydrous THF. In the other, dissolve 1.0 mmol of furan-2,4-dicarbaldehyde in 5 mL of THF. Cool both solutions to -78°C (dry ice/acetone bath).
-
Wittig Reaction: Divide the prepared ylide solution into two equal portions. Slowly add one portion to the thiophene dialdehyde solution and the other to the furan dialdehyde solution at -78°C.
-
Monitoring and Quenching: Allow the reactions to slowly warm to room temperature while monitoring by TLC. The reaction with this compound is expected to proceed more rapidly. Once the starting material is consumed, quench the reactions by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Pillar 3: Discussion, Insights, and Implications
The experimental evidence consistently supports the initial hypothesis: This compound exhibits greater reactivity at its carbonyl centers than furan-2,4-dicarbaldehyde. This is a direct outcome of the thiophene ring's superior aromatic stability, which enhances the electrophilic character of the formyl substituents.
Causality and Field-Proven Insights
-
Synthetic Strategy: For researchers synthesizing derivatives from these scaffolds, this reactivity difference is a critical parameter. Reactions with the thiophene derivative can often be performed under milder conditions (lower temperatures, shorter reaction times), which can be advantageous for preserving sensitive functional groups elsewhere in the molecule. Conversely, driving reactions with the furan analog to completion may require more forcing conditions.
-
Metabolic Stability: In drug development, the metabolic fate of a molecule is paramount. Both furan and thiophene rings are susceptible to metabolic activation by cytochrome P450 enzymes, but through different pathways that can lead to toxicity.[1]
-
Furan: The furan ring can be oxidized to form a highly reactive α,β-unsaturated dialdehyde, which can covalently bind to cellular macromolecules, posing a risk of hepatotoxicity.[2][13]
-
Thiophene: The thiophene ring is typically metabolized via S-oxidation or epoxidation, which can also generate reactive electrophilic intermediates.[14] The inherent stability of the thiophene ring often translates to greater metabolic robustness compared to the furan ring, a factor that medicinal chemists frequently leverage in lead optimization.[1]
-
Conclusion
While this compound and furan-2,4-dicarbaldehyde are close structural cousins, their reactivity profiles are distinct and predictable. The superior aromaticity of the thiophene ring renders its appended aldehyde groups more electrophilic and, therefore, more reactive towards nucleophilic attack compared to the furan analogue. This fundamental difference, rooted in the electronic nature of sulfur versus oxygen, has significant practical implications for synthetic planning, reaction optimization, and the design of molecules in drug discovery and materials science. By understanding this structure-reactivity relationship, scientists can make more informed decisions, leading to more efficient syntheses and the development of safer, more stable end products.
References
- Pearson Education. (n.d.). Analyze why furan is more reactive than thiophene in electrophilic... Study Prep.
- Pearson Education. (2024). Reactions of Pyrrole, Furan, and Thiophene.
- ResearchGate. (n.d.). Comparison of the computed reactivities of thiophene and furan in a... [Scientific Diagram].
- Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene.
- Dang, N. L., Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2017). A Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology.
- Quora. (2020). Why do pyrrole, furan, and thiophene behave electrophile behavior?
- MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1656.
- Swamidass, S. J. (2017). A Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Washington University in St. Louis.
- Quora. (2016). Reactivity order is pyrrole>furan >thiophene . What is the reason?
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Wikipedia. (n.d.). Knoevenagel condensation.
- Wikipedia. (n.d.). Wittig reaction.
- ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... [Scientific Diagram].
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. A Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - S. Joshua Swamidass, MD PhD [swami.wustl.edu]
- 14. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-Depth Electrochemical Comparison of Thiophene-2,4-dicarbaldehyde-Based Polymers and Alternative Polythiophenes
This guide provides a comprehensive electrochemical comparison of polymers based on this compound. Given the nascent stage of research into this specific polymer, this document synthesizes information from related polythiophene derivatives to project its electrochemical behavior. We will delve into the anticipated effects of the dual aldehyde functionalization and contrast these with well-established polythiophene analogues. This guide is intended to provide a robust theoretical and practical framework for researchers exploring novel conducting polymers.
Introduction: The Role of Functionalization in Polythiophene Electrochemistry
Polythiophenes are a cornerstone class of conducting polymers, renowned for their environmental stability and tunable electronic properties.[1] The electrochemical characteristics of a polythiophene chain are profoundly influenced by the nature of the substituent groups on the thiophene ring. Electron-donating groups, such as alkyl or alkoxy moieties, tend to lower the polymer's oxidation potential and decrease its band gap.[2][3] Conversely, electron-withdrawing groups are known to increase the oxidation potential.[3][4]
This compound presents an intriguing monomer due to the presence of two electron-withdrawing aldehyde groups. This functionalization is expected to significantly alter the electronic landscape of the resulting polymer, leading to unique electrochemical properties when compared to unsubstituted or alkyl-substituted polythiophenes. The aldehyde groups also offer reactive sites for post-polymerization modification, opening avenues for sensor development and bioconjugation.[5]
Synthesis of this compound-Based Polymers
The synthesis of poly(this compound) can be approached through established methods for polythiophene synthesis, namely oxidative chemical polymerization and electropolymerization.[6][7] However, the reactivity of the aldehyde groups necessitates careful selection of reaction conditions to prevent unwanted side reactions.
Proposed Synthetic Route: Oxidative Chemical Polymerization
A common method for synthesizing polythiophenes is through oxidative coupling using iron(III) chloride (FeCl3).[8]
Caption: Proposed synthesis of poly(this compound) via oxidative chemical polymerization.
A study on thiophene-2-carbaldehyde successfully demonstrated its polymerization using hydrochloric acid as a catalyst in an alcohol solvent.[6] This suggests that acid-catalyzed methods could also be viable for the dicarbaldehyde derivative.
It is important to note that direct electropolymerization of thiophene-aldehyde monomers can be challenging due to potential oxidation side-reactions of the aldehyde group.[9] A strategy to overcome this involves creating a trimer where the thiophene-aldehyde is flanked by more easily polymerizable units, such as 3,4-ethylenedioxythiophene (EDOT).[9]
Comparative Electrochemical Performance
The introduction of two aldehyde groups at the 2 and 4 positions of the thiophene ring is anticipated to render the polymer more difficult to oxidize compared to its unsubstituted or alkyl-substituted counterparts. This is a direct consequence of the electron-withdrawing nature of the aldehyde groups, which lowers the energy of the Highest Occupied Molecular Orbital (HOMO).[10]
| Property | Unsubstituted Polythiophene | Poly(3-hexylthiophene) (P3HT) | Poly(this compound) (Projected) | Rationale for Projection |
| Oxidation Potential (V vs. Ag/AgCl) | ~1.2 V | ~0.8 V | > 1.5 V | Electron-withdrawing aldehyde groups increase the energy required to remove an electron from the polymer backbone.[3][4] |
| Optical Band Gap (eV) | ~2.0 eV | ~1.9 eV | > 2.2 eV | Electron-withdrawing groups can lead to an increase in the band gap in some polythiophene derivatives.[11] |
| Conductivity (S/cm) | 10-100 | 100-1000 | < 1 | The higher oxidation potential and potential for increased disorder due to bulky side groups may lead to lower conductivity. |
| Electrochromism | Yellow to Blue | Red to Blue | Potential for distinct electrochromic behavior | The modified electronic structure will alter the absorption spectra of the neutral and oxidized states. |
In-Depth Analysis of Electrochemical Behavior
The projected electrochemical properties of poly(this compound) position it as a material with high resistance to oxidation and a wider band gap. While this may result in lower electrical conductivity in its doped state compared to P3HT, these characteristics could be advantageous for applications requiring high stability in an oxidized state or a wide electrochemical window. The presence of reactive aldehyde groups also opens up possibilities for covalent immobilization on electrode surfaces or for the attachment of redox-active molecules, which could be beneficial in the development of sensors and electrocatalytic systems.
Experimental Protocols for Electrochemical Characterization
To validate the projected properties and fully characterize poly(this compound), a suite of electrochemical techniques should be employed.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental technique for probing the redox behavior of electroactive polymers. It provides information on oxidation and reduction potentials, electrochemical stability, and doping/dedoping processes.
Experimental Workflow:
Caption: Workflow for Cyclic Voltammetry analysis of the polymer film.
Step-by-Step Protocol:
-
Electrolyte Preparation: Prepare a 0.1 M solution of a suitable electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), in an anhydrous, deoxygenated solvent like acetonitrile.
-
Electrode Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Polymer Film Deposition: If the polymer is soluble, cast a thin film onto the working electrode from a solution and allow the solvent to evaporate. Alternatively, for electropolymerization, immerse the electrodes in a solution containing the monomer and electrolyte and apply a suitable potential.
-
Cyclic Voltammetry Measurement: Immerse the electrodes in the monomer-free electrolyte solution. Apply a potential waveform, sweeping between a lower and an upper potential limit at a set scan rate (e.g., 50 mV/s).
-
Data Analysis: From the resulting voltammogram, determine the onset oxidation potential to estimate the HOMO level and observe the reversibility of the redox processes.
Spectroelectrochemistry
Spectroelectrochemistry couples UV-Vis-NIR spectroscopy with electrochemical measurements, allowing for the in-situ observation of changes in the electronic absorption spectra of the polymer as a function of the applied potential. This provides insights into the nature of charge carriers (polarons and bipolarons) and the optical band gap.[12][13]
Experimental Setup:
Caption: Schematic of a spectroelectrochemistry setup.
Step-by-Step Protocol:
-
Cell and Electrode Preparation: Use an optically transparent electrode (e.g., indium tin oxide (ITO) coated glass) as the working electrode in a specialized cuvette-based electrochemical cell.
-
Polymer Film Deposition: Deposit a thin, uniform film of the polymer onto the ITO electrode.
-
Measurement: Place the cell in the light path of a UV-Vis-NIR spectrometer. Connect the electrodes to a potentiostat.
-
Data Acquisition: Record the absorption spectrum of the neutral polymer film at a potential where no redox reaction occurs. Then, apply a series of increasing potentials and record the spectrum at each step once the current has stabilized.
-
Data Analysis: Analyze the spectral changes to identify the emergence of new absorption bands corresponding to polarons and bipolarons. The onset of the π-π* transition in the neutral state can be used to determine the optical band gap.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to investigate the interfacial properties of the polymer film, including charge transfer resistance, double-layer capacitance, and ion diffusion processes.[14][15]
Step-by-Step Protocol:
-
Electrode and Cell Setup: Use the same three-electrode setup as for cyclic voltammetry.
-
Measurement: Apply a small amplitude AC potential perturbation (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz) at a specific DC potential.
-
Data Analysis: The resulting impedance data is typically plotted in Nyquist or Bode plots. This data can be fitted to an equivalent circuit model to extract quantitative information about the electrochemical processes occurring at the electrode-polymer-electrolyte interfaces.[16]
Conclusion
Polymers based on this compound represent a promising, yet underexplored, class of materials. The dual electron-withdrawing aldehyde groups are predicted to impart high oxidation stability and a wider band gap compared to traditional polythiophenes. While these properties may lead to lower conductivity, they open up new avenues for applications in sensing, electrocatalysis, and stable electronic devices. The functional handles provided by the aldehyde groups further enhance the potential of these polymers for creating complex, functional materials. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive electrochemical characterization of these novel polymers.
References
- Electronic and Optical Properties of Polythiophene Molecules and Deriv
- Highly Conductive, Regioregular Alkoxy-Functionalized Polythiophenes: A New Class of Stable, Low Band Gap Materials. (n.d.).
- Polythiophene. (n.d.). In Wikipedia.
- Polythiophene. (n.d.). chemeurope.com.
- Metal-free multicomponent polymerization to access polythiophenes from elemental sulfur, dialdehydes, and imides. (2015). Polymer Chemistry.
- Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (2021). Kuwait Journal of Science.
- DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. (n.d.). Taylor & Francis Online.
- Potential Dependence of the Conductivity of Highly Oxidized Polythiophenes, Polypyrroles, and Polyaniline: Finite Windows. (n.d.).
- OPTICAL PROPERTIES OF FUNCTIONALIZED POLYTHIOPHENES. (n.d.).
- Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. (2020).
- Polythiophenes for High‐Performance N‐type Organic Electrochemical Transistors. (n.d.). Lei Research Group.
- Tuning the polarity of charge carriers using electron deficient thiophenes. (2017). PubMed Central.
- Porphyrin-functionalized oligo- and polythiophenes. (2004). R Discovery.
- Band gap design of thiophene polymers based on density functional theory. (n.d.).
- Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. (2021). MDPI.
- Effects on the emission of different interfaces formed between poly(3-methylthiophene) and poly(3-octylthiophene): electrochemical impedance and photoluminescence spectroscopy studies. (2022). PMC.
- Potential Dependence of the Conductivity of Highly Oxidized Polythiophenes, Polypyrroles, and Polyaniline: Finite Windows of Hig. (1990). DTIC.
- Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. (n.d.). PMC.
- Preparation and properties of polythiophene derivatives. (n.d.).
- Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. (2022). MDPI.
- Functionalized Terthiophene as an Ambipolar Redox System: Structure, Spectroscopy, and Switchable Proton-Coupled Electron Transfer. (n.d.). Journal of the American Chemical Society.
- Interactions in Electrodeposited Poly-3,4-Ethylenedioxythiophene—Tungsten Oxide Composite Films Studied with Spectroelectrochemistry. (2021). MDPI.
- Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. (2020).
- Polythiophenes as electron donors in organic solar cells. (2022). Chemical Science.
- Molecular Weight-Dependent Oxidation and Optoelectronic Properties of Defect-Free Macrocyclic Poly(3-hexylthiophene). (n.d.). MDPI.
- Structural and electrochemical properties of polythiophene. (n.d.).
- Absorption and electrochemical properties of the polymers. (n.d.).
- Electrochemical Properties and Electronic Structures of Conjugated Polyquinolines and Polyanthrazolines. (n.d.).
- Complementary study on the electrical and structural properties of poly(3-alkylthiophene) and its copolymers synthesized on ITO by electrochemical impedance and Raman spectroscopy. (2014). R Discovery.
- Spectroelectrochemistry of Electroactive Polymer Composite M
- Electrochemical impedance spectroscopy: from breakthroughs to functional utility in supercapacitors and batteries – a comprehensive assessment. (2024). RSC Publishing.
- Potentiodynamic Electrochemical Impedance Spectroscopy of Polyaniline-Modified Pencil Graphite Electrodes for Selective Detection of Biochemical Trace Elements. (n.d.). MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polythiophene - Wikipedia [en.wikipedia.org]
- 4. Polythiophene [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. journalskuwait.org [journalskuwait.org]
- 7. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Polythiophenes as electron donors in organic solar cells - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03154K [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Interactions in Electrodeposited Poly-3,4-Ethylenedioxythiophene—Tungsten Oxide Composite Films Studied with Spectroelectrochemistry [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Effects on the emission of different interfaces formed between poly(3-methylthiophene) and poly(3-octylthiophene): electrochemical impedance and photoluminescence spectroscopy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrochemical impedance spectroscopy: from breakthroughs to functional utility in supercapacitors and batteries – a comprehensive assessment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
A Comprehensive Guide to Thiophene-2,4-dicarbaldehyde: Bridging Theoretical Predictions and Experimental Realities
This guide provides an in-depth comparison of the theoretical and experimental properties of Thiophene-2,4-dicarbaldehyde, a versatile heterocyclic building block. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes computational predictions with tangible experimental data. We will explore the molecule's electronic structure, spectroscopic signatures, and physicochemical characteristics, offering a nuanced understanding that informs its practical application. Furthermore, we will contextualize its properties by comparing them with isomeric alternatives, highlighting the subtle yet significant impact of substituent placement on molecular behavior.
Theoretical Framework: Predicting Molecular Behavior
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, serves as a fundamental scaffold in numerous pharmacologically active compounds and organic electronic materials.[1][2][3] Its aromaticity arises from the delocalization of six π-electrons, with one of the sulfur atom's lone pairs participating in the aromatic system.[1] The introduction of two electron-withdrawing aldehyde (-CHO) groups at the 2 and 4 positions, as in this compound, profoundly influences the ring's electronic landscape and reactivity.
Computational chemistry, particularly methods like Density Functional Theory (DFT), provides powerful tools for predicting the molecular properties of such derivatives before their synthesis.[4][5] These calculations can estimate bond lengths, charge distributions, dipole moments, and frontier molecular orbital energies (HOMO-LUMO), which are crucial for anticipating a molecule's reactivity and photophysical behavior.[4][5]
For this compound, theoretical models predict a planar geometry to maximize π-conjugation. The aldehyde groups are expected to significantly lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack and influencing its electron-accepting capabilities in charge-transfer applications.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
| Theoretical Property | Predicted Value / Characteristic | Rationale / Method |
| Molecular Formula | C₆H₄O₂S | Based on atomic composition.[6][7] |
| Molecular Weight | 140.16 g/mol | Sum of atomic masses.[6] |
| Monoisotopic Mass | 139.9932 Da | Calculated for the most abundant isotopes.[7] |
| Geometry | Planar | Predicted by DFT calculations to maximize aromatic conjugation.[4] |
| Dipole Moment | Moderate to High | Due to the asymmetric placement of two polar C=O groups. |
| HOMO-LUMO Gap | Relatively small | Electron-withdrawing aldehyde groups lower the LUMO energy, narrowing the gap.[5] |
| Reactivity | Susceptible to nucleophilic attack | The aldehyde carbons are highly electrophilic.[8] |
Experimental Verification: Synthesis and Characterization
While theoretical models provide a valuable blueprint, experimental data is the ultimate arbiter of a compound's properties. The synthesis and subsequent characterization of this compound are essential to validate and refine our understanding.
Synthesis Protocol
The synthesis of thiophene dicarbaldehydes can be achieved through various methods, often involving formylation of a thiophene precursor. A common and effective method is the Vilsmeier-Haack reaction, which uses a mixture of phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce aldehyde groups onto an aromatic ring.[9]
Workflow: Vilsmeier-Haack Formylation
Caption: Generalized workflow for the synthesis of this compound.
Experimental Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H NMR will confirm the number and environment of protons, while ¹³C NMR will identify all unique carbon atoms.
-
Methodology (¹H NMR):
-
Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine chemical shifts (δ) relative to tetramethylsilane (TMS).
-
-
Methodology (¹³C NMR):
-
Use the same sample prepared for ¹H NMR.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Process the data to identify the chemical shifts of the carbonyl and aromatic carbons.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The strong carbonyl (C=O) stretch is a key diagnostic peak.
-
Methodology:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Alternatively, prepare a KBr pellet by grinding a small amount of sample with potassium bromide.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Identify characteristic absorption bands for C=O, aromatic C-H, and C-S bonds.
-
Comparison: Theory vs. Experiment
The true value of this analysis lies in the direct comparison of predicted and measured data. Discrepancies often reveal subtle electronic or steric effects not fully captured by simpler theoretical models.
| Property | Theoretical Prediction / Expectation | Experimental Observation (from related compounds) | Source |
| ¹H NMR (δ, ppm) | Aldehyde protons: ~9.9-10.1 ppm. Ring protons: ~7.8-8.2 ppm, showing distinct signals due to asymmetry. | For 4-arylthiophene-2-carbaldehydes, aldehyde protons appear at δ 9.94-9.99 ppm, and thiophene ring protons show singlets around δ 7.7-8.1 ppm.[10] | [10] |
| ¹³C NMR (δ, ppm) | Aldehyde carbons: ~185-190 ppm. Aromatic carbons: ~125-150 ppm. | In related thiophene aldehydes, the aldehyde carbonyl carbon is readily identifiable in this downfield region.[8] | [8] |
| FT-IR (cm⁻¹) | Strong C=O stretch: ~1680-1700 cm⁻¹. Aromatic C-H stretch: ~3100 cm⁻¹. | Thiophene-2-carbaldehyde shows a strong C=O stretching vibration at 1665 cm⁻¹.[11] Polymerization of this monomer weakens the peak at 1683 cm⁻¹ as the aldehyde group is consumed.[12] | [11][12] |
| UV-Vis Abs. (nm) | Multiple absorption bands due to π→π* and n→π* transitions within the conjugated system. | Poly(thiophene-2-carbaldehyde) exhibits maximum absorption peaks at 443, 657, and 746 nm.[13] | [13] |
| Physical State | Likely a solid at room temperature. | Thiophene-2,5-dicarbaldehyde is a solid. | [14] |
Comparative Analysis with Isomeric Alternatives
The positioning of functional groups on the thiophene ring dramatically alters molecular properties. A comparison with the more symmetric Thiophene-2,5-dicarbaldehyde and the adjacent Thiophene-2,3-dicarbaldehyde is instructive.
Isomeric Comparison
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound|932-93-4 - MOLBASE Encyclopedia [m.molbase.com]
- 7. PubChemLite - Thiophene-2,4-dicarboxaldehyde (C6H4O2S) [pubchemlite.lcsb.uni.lu]
- 8. nbinno.com [nbinno.com]
- 9. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 10. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journalskuwait.org [journalskuwait.org]
- 14. Thiophene-2,5-dicarbaldehyde | C6H4O2S | CID 587784 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Cross-Validation of Thiophene-2,4-dicarbaldehyde
For researchers, scientists, and drug development professionals, the precise analytical characterization of chemical entities is paramount. This guide provides an in-depth cross-validation of Thiophene-2,4-dicarbaldehyde, a versatile heterocyclic building block. By comparing its analytical data with isomeric analogs and a common benzenoid counterpart, we offer a comprehensive reference for its identification and quality assessment. This document is designed to empower researchers with the necessary data and protocols to confidently utilize this compound in their synthetic endeavors.
Introduction: The Significance of Positional Isomerism in Thiophene Chemistry
Thiophene dicarbaldehydes are valuable precursors in the synthesis of a wide array of functional materials and pharmaceutical compounds. The substitution pattern of the aldehyde groups on the thiophene ring dramatically influences the molecule's reactivity, spectroscopic properties, and the geometry of its downstream products. This compound, with its asymmetric substitution, presents a unique case for analytical characterization compared to its more symmetric isomers. This guide will delve into the nuances of its analytical signature, providing a comparative framework against Thiophene-2,5-dicarbaldehyde, Thiophene-3,4-dicarbaldehyde, and the analogous Terephthalaldehyde.
Structural Elucidation: A Multi-Technique Approach
A robust analytical validation relies on the convergence of data from multiple orthogonal techniques. Here, we detail the expected outcomes from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of the Molecule
NMR spectroscopy provides the most detailed insight into the molecular structure. The chemical shifts and coupling constants of the protons and carbons in this compound are highly sensitive to the positions of the aldehyde groups.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the two aldehyde protons and the two thiophene ring protons. The chemical shifts are influenced by the electron-withdrawing nature of the formyl groups and the electronic environment of the thiophene ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
The ¹³C NMR spectrum will reveal the chemical shifts of the four thiophene ring carbons and the two carbonyl carbons of the aldehyde groups. The positions of these signals are diagnostic of the 2,4-substitution pattern.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the most prominent features will be the C=O stretching vibrations of the aldehyde groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: Perform a background scan before acquiring the sample spectrum. The instrument software will automatically process the data.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Instrument: A mass spectrometer with an electron ionization source.
-
Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions.
Comparative Analytical Data
The following tables summarize the expected analytical data for this compound and its comparators. This data is compiled from literature sources and predictive models, providing a robust baseline for cross-validation.
Table 1: Comparative ¹H NMR Data (Predicted/Reported in CDCl₃)
| Compound | Aldehyde Protons (δ, ppm) | Ring Protons (δ, ppm) |
| This compound | ~9.9, ~10.3 | ~8.0 (H5), ~8.3 (H3) |
| Thiophene-2,5-dicarbaldehyde | ~9.9 | ~7.9 |
| Thiophene-3,4-dicarbaldehyde | ~10.2 | ~8.4 |
| Terephthalaldehyde | ~10.1 | ~8.0 |
Table 2: Comparative ¹³C NMR Data (Predicted/Reported in CDCl₃)
| Compound | Carbonyl Carbons (δ, ppm) | Ring Carbons (δ, ppm) |
| This compound | ~184, ~188 | ~135-150 |
| Thiophene-2,5-dicarbaldehyde | ~184 | ~140, ~146 |
| Thiophene-3,4-dicarbaldehyde | ~187 | ~138, ~145 |
| Terephthalaldehyde | ~192 | ~130, ~137 |
Table 3: Comparative IR Data (Characteristic Peaks, cm⁻¹)
| Compound | C=O Stretch | C-H (aldehyde) Stretch | Thiophene Ring Vibrations |
| This compound | ~1670-1690 | ~2730, ~2830 | ~1520, ~1410, ~850 |
| Thiophene-2,5-dicarbaldehyde | ~1675 | ~2730, ~2830 | ~1510, ~1420, ~820 |
| Thiophene-3,4-dicarbaldehyde | ~1680 | ~2740, ~2840 | ~1500, ~1400, ~750 |
| Terephthalaldehyde | ~1695 | ~2740, ~2840 | N/A (Benzene ring ~1600, ~1500) |
Table 4: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 140 | 139 (M-H)⁺, 111 (M-CHO)⁺, 83 (M-2CHO+H)⁺ |
| Thiophene-2,5-dicarbaldehyde | 140 | 139 (M-H)⁺, 111 (M-CHO)⁺, 83 (M-2CHO+H)⁺ |
| Thiophene-3,4-dicarbaldehyde | 140 | 139 (M-H)⁺, 111 (M-CHO)⁺, 83 (M-2CHO+H)⁺ |
| Terephthalaldehyde | 134 | 133 (M-H)⁺, 105 (M-CHO)⁺, 77 (C₆H₅)⁺ |
Visualizing the Analytical Workflow
To ensure clarity and reproducibility, the overall analytical workflow for the characterization of this compound is presented below.
Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.
Logical Relationships in Spectroscopic Data Interpretation
The interpretation of spectroscopic data involves a logical process of correlating observed signals with specific structural features.
Caption: Logical relationships between spectroscopic data and structural features of this compound.
Conclusion and Best Practices
The analytical data presented in this guide provides a robust framework for the unambiguous identification and quality control of this compound. When working with this compound, it is crucial to employ a multi-technique approach for comprehensive characterization. Cross-referencing experimental data with the information provided herein will enable researchers to proceed with confidence in their synthetic applications. As a final recommendation, always acquire fresh analytical data on newly synthesized or purchased batches to ensure material integrity.
References
- Gronowitz, S., & Hallberg, A. (1980). This compound and its reactions. Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 34b, 439-443.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). Thiophene-2,5-dicarbaldehyde. National Center for Biotechnology Information.
- PubChem. (n.d.). Thiophene-3,4-dicarbaldehyde. National Center for Biotechnology Information.
- PubChem. (n.d.). Terephthalaldehyde. National Center for Biotechnology Information.
- SDBS. (n.d.). Thiophene-2,5-dicarboxaldehyde. National Institute of Advanced Industrial Science and Technology (AIST), Japan.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Senior Application Scientist's Guide to the Synthesis of Thiophene-2,4-dicarbaldehyde: A Comparative Analysis of Reproducibility and Practicality
For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. Thiophene-2,4-dicarbaldehyde is a valuable building block in the creation of a diverse range of pharmaceutical and materials science compounds. However, the path to obtaining this molecule with consistent yield and purity can be fraught with challenges. This guide provides an in-depth, objective comparison of established and potential synthesis protocols for this compound, offering experimental insights and data to inform your synthetic strategy.
Introduction: The Significance of this compound
The thiophene ring is a privileged scaffold in medicinal chemistry, known for its presence in numerous approved drugs. The introduction of two aldehyde functionalities at the 2 and 4 positions of the thiophene ring provides reactive handles for a variety of subsequent chemical transformations. This makes this compound a critical precursor for the synthesis of complex heterocyclic systems, ligands for catalysis, and functional organic materials. The reproducibility of its synthesis is therefore a critical factor for any research or development program that relies on this intermediate.
Comparative Analysis of Synthesis Protocols
This guide will dissect two primary approaches for the synthesis of this compound: a multi-step route commencing with a halogenated thiophene and a conceptual direct formylation method. We will explore the underlying chemical principles, provide detailed experimental procedures, and critically evaluate their reproducibility based on established chemical knowledge and analogous transformations.
Protocol 1: Multi-Step Synthesis via Brominated Thiophene Intermediate
This widely recognized approach involves the initial selective formylation of a dibrominated thiophene, followed by a subsequent halogen-metal exchange and formylation to introduce the second aldehyde group. This method offers a high degree of control over the regioselectivity of the formylation steps.
The Vilsmeier-Haack reaction is a cornerstone of this protocol. This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to act as a mild electrophile for the formylation of electron-rich aromatic systems like thiophene.[1][2] The electron-withdrawing nature of the bromine atoms on the thiophene ring deactivates it towards electrophilic substitution, but the 2-position remains the most susceptible to attack. The subsequent introduction of the second aldehyde group is achieved through a halogen-metal exchange, typically using an organolithium reagent, followed by quenching with a formylating agent like DMF.
A detailed and reproducible protocol for the Vilsmeier-Haack formylation of 3,4-dibromothiophene serves as the foundational first step in this synthetic sequence.[2]
Step 1: Vilsmeier-Haack Formylation of 3,4-Dibromothiophene
-
Reagents and Materials:
-
3,4-Dibromothiophene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium acetate solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
-
-
Procedure:
-
Dissolve 3,4-dibromothiophene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, slowly add phosphorus oxychloride (1.2 eq) to N,N-dimethylformamide (3.0 eq) at 0 °C with stirring to prepare the Vilsmeier reagent. Allow the mixture to stir for 15-30 minutes at this temperature.
-
Slowly add the freshly prepared Vilsmeier reagent to the solution of 3,4-dibromothiophene, maintaining the reaction temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with dichloromethane or diethyl ether.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 3,4-dibromothiophene-2-carbaldehyde.[2]
-
Step 2 (Conceptual): Halogen-Metal Exchange and Formylation
-
Dissolve 3,4-dibromothiophene-2-carbaldehyde in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a solution of an organolithium reagent (e.g., n-butyllithium or t-butyllithium) to perform a selective bromine-lithium exchange at the 4-position. The choice of organolithium reagent and reaction conditions would be critical to avoid side reactions with the existing aldehyde group. Protection of the aldehyde may be necessary.
-
After the exchange is complete, add a formylating agent such as N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and then quench with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.
The Vilsmeier-Haack formylation of brominated thiophenes is generally a reproducible reaction.[2] However, the overall reproducibility of this multi-step synthesis of this compound would be contingent on several factors:
-
Regioselectivity of the initial formylation: While the 2-position is electronically favored, minor amounts of other isomers could form, complicating purification.
-
Success of the halogen-metal exchange: This step is highly sensitive to temperature, moisture, and the stoichiometry of the organolithium reagent. Incomplete exchange or side reactions with the aldehyde functionality are potential pitfalls. Protecting the existing aldehyde group might be necessary to achieve a clean reaction, adding extra steps to the synthesis.
-
Purification: The separation of the desired dicarbaldehyde from starting material, mono-formylated intermediates, and other byproducts can be challenging and may require careful chromatographic purification, potentially leading to lower overall yields.
Protocol 2: Conceptual Direct Double Formylation via a Modified Vilsmeier-Haack Approach
A more direct route to this compound could conceptually involve a double formylation of a suitable thiophene precursor. While a specific protocol for the direct synthesis of this compound via a double Vilsmeier-Haack reaction on thiophene itself is not well-documented due to the deactivating effect of the first introduced formyl group, a plausible route could start from a precursor that facilitates the introduction of the second aldehyde.
A potential starting material for a more direct synthesis is 2-methyl-4-formylthiophene. The methyl group could then be transformed into an aldehyde.
Step 1: Synthesis of 2-Methyl-4-formylthiophene (Hypothetical)
This intermediate could potentially be synthesized via formylation of 2-methylthiophene. The directing effects of the methyl group would need to be carefully considered to achieve formylation at the 4-position.
Step 2: Oxidation of the Methyl Group
The methyl group of 2-methyl-4-formylthiophene could then be oxidized to an aldehyde. Various oxidizing agents could be employed, such as selenium dioxide (SeO₂) or ceric ammonium nitrate (CAN).
This conceptual protocol presents its own set of reproducibility challenges:
-
Regiocontrol in the initial formylation: Achieving selective formylation at the 4-position of 2-methylthiophene would be a significant hurdle, as the 5-position is also activated.
-
Oxidation of the methyl group: The oxidation of a methyl group to an aldehyde in the presence of an existing aldehyde can be difficult to control. Over-oxidation to a carboxylic acid or other side reactions are common.
-
Overall Yield: This route would likely suffer from lower overall yields due to the challenges in controlling selectivity and the potential for side reactions in both steps.
Data Presentation: A Comparative Overview
| Parameter | Protocol 1 (Multi-step via Brominated Intermediate) | Protocol 2 (Conceptual Direct Double Formylation) |
| Starting Material | 3,4-Dibromothiophene | 2-Methylthiophene (hypothetical) |
| Key Reactions | Vilsmeier-Haack Formylation, Halogen-Metal Exchange | Formylation, Methyl Group Oxidation |
| Number of Steps | 2 (or more if protection is needed) | 2 |
| Control over Regiochemistry | High | Moderate to Low |
| Potential for Side Reactions | Moderate (during halogen-metal exchange) | High (during both formylation and oxidation) |
| Ease of Purification | Can be challenging | Likely to be very challenging |
| Estimated Reproducibility | Moderate to High (for the first step) | Low |
| Reported Yields | Not directly available for the final product | Not available |
Experimental Workflows
Workflow for Protocol 1
Caption: Workflow for the multi-step synthesis of this compound.
Workflow for Protocol 2
Caption: Conceptual workflow for the direct synthesis of this compound.
Conclusion and Recommendations
Based on the available literature and established chemical principles, the multi-step synthesis of this compound via a brominated intermediate (Protocol 1) appears to be the more rational and likely reproducible approach. The initial Vilsmeier-Haack formylation of 3,4-dibromothiophene is a well-documented and reliable reaction.[2] While the subsequent halogen-metal exchange and formylation step requires careful optimization and potentially the use of a protecting group strategy, it is a feasible transformation based on standard organometallic chemistry.
The conceptual direct double formylation route (Protocol 2) presents significant challenges in terms of regioselectivity and controlled oxidation, making its reproducibility highly questionable without substantial methods development.
For researchers requiring a reliable source of this compound, focusing on the optimization of the multi-step protocol is the recommended course of action. Key areas for investigation to ensure reproducibility would include:
-
Optimization of the Vilsmeier-Haack reaction conditions to maximize the yield of the 3,4-dibromothiophene-2-carbaldehyde intermediate.
-
Thorough investigation of the halogen-metal exchange conditions , including the choice of organolithium reagent, temperature, and reaction time, to achieve selective and high-yielding conversion to the final product.
-
Development of a robust purification protocol to efficiently isolate the target molecule from any byproducts.
By systematically addressing these experimental variables, researchers can enhance the reproducibility of this compound synthesis and ensure a consistent supply of this important building block for their research and development endeavors.
References
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
Sources
- 1. Synthesis of thieno-[2,3-b]-, -[3,2-b]- and -[3,4-b]-thiophenes and thieno-[3′,2′:4,5]-, -[2′,3′:4,5]- and -[3′,4′:4,5]-thieno[3,2-d]pyrimidin-7(6H)-ones starting from thiophene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Conformational Analysis of Thiophene-2,4-dicarbaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Conformational Isomerism in Thiophene-2,4-dicarbaldehyde
This compound, a disubstituted five-membered heterocyclic compound, possesses rotational freedom around the single bonds connecting the aldehyde groups to the thiophene ring. This flexibility gives rise to multiple conformational isomers, or conformers, which can exhibit distinct physical, chemical, and biological properties. The relative orientation of the two formyl groups influences the molecule's overall dipole moment, steric profile, and potential for intramolecular interactions, all of which are critical parameters in drug design and materials science.
The conformational landscape of thiophene aldehydes is primarily dictated by the interplay of two opposing effects:
-
Steric Hindrance: Repulsive forces between the aldehyde group and the adjacent ring atoms or the other substituent.
-
Electronic Effects: The tendency of the conjugated system to remain planar to maximize π-orbital overlap, as well as electrostatic interactions between the partially charged atoms of the aldehyde groups and the thiophene ring.
Understanding the preferred conformations and the energy barriers to their interconversion is crucial for predicting molecular behavior and designing molecules with specific functionalities.
The Conformational Landscape of this compound
Due to the rotation of the two aldehyde groups, this compound can exist in several planar conformers. We can denote the orientation of each aldehyde group relative to the sulfur atom of the thiophene ring as either syn (O=C-H pointing towards the sulfur) or anti (O=C-H pointing away from the sulfur). Given the substitution at the 2- and 4-positions, we can anticipate four principal planar conformers:
-
(2-anti, 4-syn): The C=O of the aldehyde at position 2 is oriented away from the sulfur atom, while the C=O of the aldehyde at position 4 is directed towards the sulfur.
-
(2-anti, 4-anti): Both C=O groups are oriented away from the sulfur atom.
-
(2-syn, 4-syn): Both C=O groups are directed towards the sulfur atom.
-
(2-syn, 4-anti): The C=O of the aldehyde at position 2 is oriented towards the sulfur atom, while the C=O of the aldehyde at position 4 is directed away from the sulfur.
The relative energies of these conformers are influenced by a combination of steric and electronic factors. For instance, studies on 2-thiophenecarboxaldehyde have shown that the cis (or syn) conformer is more stable than the trans (or anti) conformer.[1][2] Conversely, for 3-thiophenecarboxaldehyde, the trans conformer is favored.[1][2] These preferences are attributed to a balance of electrostatic interactions and conjugation effects. For this compound, the interplay of these effects for both substituents will determine the global minimum energy conformation.
Methodologies for Conformational Analysis
A combination of computational and experimental techniques is essential for a thorough conformational analysis of this compound.
Computational Chemistry: A Predictive Tool
Density Functional Theory (DFT) is a powerful method for predicting the geometries, relative energies, and rotational barriers of conformational isomers.[1][2]
Experimental Protocol: DFT Calculations
-
Software: Gaussian, ORCA, or other suitable quantum chemistry software package.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1]
-
Basis Set: 6-311++G(d,p) or a similar triple-zeta basis set with diffuse and polarization functions to accurately describe the electronic structure.[1]
-
Procedure: a. Construct the initial geometries of all possible planar conformers of this compound. b. Perform geometry optimization for each conformer to find the local energy minima. c. Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections). d. To determine the rotational barriers, perform a potential energy surface (PES) scan by systematically rotating one of the aldehyde groups (e.g., in 10-degree increments) while allowing the rest of the molecule to relax at each step. The transition states can be located from the maxima on the PES and further optimized using a transition state search algorithm (e.g., QST2 or QST3).
Data Presentation: Predicted Relative Energies and Rotational Barriers
| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
| (2-anti, 4-syn) | Predicted Value | Predicted Value |
| (2-anti, 4-anti) | Predicted Value | Predicted Value |
| (2-syn, 4-syn) | Predicted Value | Predicted Value |
| (2-syn, 4-anti) | Predicted Value | Predicted Value |
Note: The values in this table are placeholders and would be populated with the results from DFT calculations.
Visualization: Computational Workflow
Caption: Workflow for DFT-based conformational analysis.
Spectroscopic Techniques: Experimental Validation
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the experimental investigation of conformational isomers in solution and the solid state.
Proton (¹H) NMR spectroscopy is particularly sensitive to the local chemical environment of the hydrogen atoms. The chemical shifts of the aldehyde and ring protons will differ between conformers due to changes in through-space anisotropic effects and electronic distribution.[3][4]
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Procedure: a. Prepare a dilute solution of this compound. b. Acquire a standard one-dimensional ¹H NMR spectrum. c. For more detailed structural information, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be performed. NOESY is particularly useful for identifying through-space proximity between protons, which can help in assigning specific conformations.
Data Presentation: Expected ¹H NMR Chemical Shifts (δ, ppm)
| Proton | Conformer (2-anti, 4-syn) | Conformer (2-anti, 4-anti) | Conformer (2-syn, 4-syn) | Conformer (2-syn, 4-anti) |
| H-3 | Predicted Shift | Predicted Shift | Predicted Shift | Predicted Shift |
| H-5 | Predicted Shift | Predicted Shift | Predicted Shift | Predicted Shift |
| CHO (at C2) | Predicted Shift | Predicted Shift | Predicted Shift | Predicted Shift |
| CHO (at C4) | Predicted Shift | Predicted Shift | Predicted Shift | Predicted Shift |
Note: The values in this table are placeholders and would be populated with experimental or computationally predicted (GIAO method) data.[3]
The vibrational frequencies of the carbonyl (C=O) groups are sensitive to their electronic environment and coupling with other vibrations in the molecule. Different conformers may exhibit distinct C=O stretching frequencies in the IR spectrum.[5][6]
Experimental Protocol: FT-IR Spectroscopy
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet (for solid-state analysis) or in a suitable solvent (for solution-phase analysis).
-
Procedure: a. Acquire a background spectrum. b. Acquire the sample spectrum over the range of 4000-400 cm⁻¹. c. Identify the characteristic vibrational bands, particularly the C=O stretching frequencies (typically in the range of 1650-1700 cm⁻¹ for aromatic aldehydes).
Data Presentation: Expected Carbonyl Stretching Frequencies (ν, cm⁻¹)
| Conformer | ν(C=O) at C2 | ν(C=O) at C4 |
| (2-anti, 4-syn) | Predicted Frequency | Predicted Frequency |
| (2-anti, 4-anti) | Predicted Frequency | Predicted Frequency |
| (2-syn, 4-syn) | Predicted Frequency | Predicted Frequency |
| (2-syn, 4-anti) | Predicted Frequency | Predicted Frequency |
Note: The values in this table are placeholders and would be populated with experimental or computationally predicted data.
Visualization: Spectroscopic Characterization Workflow
Caption: Workflow for spectroscopic characterization of conformers.
Comparative Analysis and Discussion
The rotational barriers will be influenced by the degree of conjugation between the aldehyde groups and the thiophene ring. A higher degree of planarity and conjugation will lead to a higher barrier to rotation. The presence of two electron-withdrawing aldehyde groups will also influence the electronic properties of the thiophene ring, which in turn affects the rotational barriers.
Conclusion
The conformational analysis of this compound is a multifaceted challenge that requires a synergistic approach combining computational modeling and experimental spectroscopy. This guide provides a comprehensive framework for researchers to undertake such an analysis. By systematically investigating the potential energy surface and characterizing the distinct spectroscopic signatures of each conformer, a detailed understanding of the structural preferences and dynamic behavior of this important molecule can be achieved. This knowledge is paramount for its rational application in drug discovery and materials science.
References
- Umar, Y., Tijani, J., & Abdalla, S. (2016). Density functional theory studies of conformational stabilities and rotational barriers of 2- and 3-thiophenecarboxaldehydes. Journal of Structural Chemistry, 57(8), 1545-1553. [Link]
- Marzocchi, M. P., & Manzini, G. (1975). The infrared absorption spectra of thiophene derivatives. Spectrochimica Acta Part A: Molecular Spectroscopy, 31(9-10), 1433-1440. [Link]
- Abraham, R. J., & Siverns, T. M. (1972). The conformational analysis of some substituted thiophenes. ¹H nuclear magnetic resonance spectra and stereochemistry. Tetrahedron, 28(12), 3015-3024. [Link]
- Lunazzi, L., & Taddei, F. (1970). Nuclear magnetic resonance of substituted thiophenes—II: Long-range couplings and conformational preferences of 2- and 3-substituted thiophenes. Journal of Molecular Spectroscopy, 35(2), 190-199. [Link]
- Sbrana, G., & Ginnanneschi, M. (1966). The infrared spectra of some thiophene derivatives. Spectrochimica Acta, 22(4), 517-523. [Link]
- Polo, C., et al. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces, 12(6), 7573-7582. [Link]
- Umar, Y., Tijani, J., & Abdalla, S. (2016). Density functional theory studies of conformational stabilities and rotational barriers of 2- and 3-thiophenecarboxaldehydes.
- Kowalewski, J., & Liljefors, T. (1977). ¹H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of. Journal of the Chemical Society, Perkin Transactions 2, (1), 23-28. [Link]
- Smith, J. R., et al. (2005).
- Rittner, R., & Olivato, P. R. (2004).
- NIST Chemistry WebBook. (n.d.). 2-Thiophenecarboxaldehyde. NIST. [Link]
- TCI Chemicals. (n.d.). Thiophene-2-aldehyde. SpectraBase. [Link]
- Durig, J. R., & Little, T. S. (1987). The Structure and Conformations of 2-Thiophenecarboxaldehyde Obtained from Partially Averaged Dipolar Couplings. Journal of Molecular Structure, 168, 1-13. [Link]
- Al-Otaibi, J. S., et al. (2014). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 41(2), 115-125. [Link]
- Umar, Y., Tijani, J., & Abdalla, S. (2016). Density functional theory studies of conformational stabilities and rotational barriers of 2- and 3-thiophenecarboxaldehydes. Request PDF. [Link]
Sources
The Versatile Thiophene-2,4-dicarbaldehyde Scaffold: A Comparative Guide to Structure-Property Relationships for Drug Discovery and Materials Science
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, thiophene and its derivatives stand out for their remarkable versatility, finding applications in pharmaceuticals, organic electronics, and materials science. Among the myriad of thiophene-based building blocks, thiophene-2,4-dicarbaldehyde presents a unique and highly adaptable scaffold. Its two reactive aldehyde groups offer multiple pathways for synthetic elaboration, allowing for the creation of a diverse library of compounds with finely tunable properties. This guide provides a comparative analysis of the structure-property relationships of this compound derivatives, drawing objective comparisons with other key thiophene-based structures and providing the supporting experimental data and protocols necessary for informed research and development.
The this compound Core: A Hub of Reactivity and Potential
The strategic placement of two carbaldehyde groups at the 2 and 4 positions of the thiophene ring endows this molecule with a distinct reactivity profile. These electrophilic centers readily undergo a variety of condensation reactions, serving as ideal anchor points for constructing more complex molecular architectures. This inherent reactivity is the foundation of its potential in diverse applications.
The aldehyde groups can react with a wide range of nucleophiles, including amines, hydrazines, and active methylene compounds, to form imines (Schiff bases), hydrazones, and vinylenes, respectively. These reactions are not merely synthetic handles; they are transformative, directly influencing the electronic and steric properties of the resulting derivatives. By carefully selecting the reaction partners, researchers can systematically modulate properties such as color, fluorescence, conductivity, and biological activity.
Comparative Analysis of Biological Activity: Anticancer and Antimicrobial Properties
Thiophene derivatives have a rich history in medicinal chemistry, with numerous compounds exhibiting potent biological activities.[1] While specific data on a broad range of this compound derivatives is still emerging, we can draw valuable insights from comparing the performance of other thiophene scaffolds to understand the potential of this core structure.
Anticancer Activity: A Comparison of Thiophene Scaffolds
The search for novel anticancer agents has led to the exploration of various heterocyclic compounds. Thiophene derivatives have shown significant promise in this area.[1][2] A comparative look at the cytotoxic activity of different thiophene-based structures reveals key structure-activity relationships (SAR).
Table 1: Comparative Anticancer Activity (IC50) of Various Thiophene Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Carboxamides | 2b | Hep3B | 5.46 | [3] |
| 2d | Hep3B | 8.85 | [3] | |
| 2e | Hep3B | 12.58 | [3] | |
| 2-Aminothiophenes | 8e | Varies (NCI-60) | 0.411 - 2.8 | [4] |
| Fused Thiophenes | TP 5 | HepG2 | < 30 µg/mL | [1] |
| TP 5 | SMMC-7721 | < 30 µg/mL | [1] |
Analysis and Causality:
The data in Table 1 highlights that functionalization of the thiophene ring is critical for potent anticancer activity. For instance, the thiophene carboxamide derivatives show that substituent changes on the amide nitrogen can significantly impact cytotoxicity.[3] The high potency of the 2-aminothiophene derivative 8e across a wide range of cancer cell lines underscores the importance of the amino group and the overall substitution pattern.[4]
The this compound scaffold offers a unique opportunity to synthesize derivatives that can mimic and potentially surpass the activity of these known compounds. The two aldehyde groups allow for the introduction of two distinct functionalities, enabling the creation of molecules with dual-targeting capabilities or enhanced binding affinity to biological targets. For example, one aldehyde could be functionalized to mimic the carboxamide portion of active compounds, while the other could be modified to improve solubility or introduce another pharmacophore.
Antimicrobial Activity: Exploring the Potential of Thiophene Derivatives
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiophene derivatives have demonstrated encouraging activity against both Gram-positive and Gram-negative bacteria.[5][6]
Table 2: Comparative Antibacterial Activity (MIC) of Thiophene Derivatives
| Compound Class | Derivative | Bacterial Strain | MIC (mg/L) | Reference |
| Thiophene Derivatives | 4 | Col-R A. baumannii | 16 (MIC50) | [5] |
| 4 | Col-R E. coli | 8 (MIC50) | [5] | |
| 5 | Col-R A. baumannii | 16 (MIC50) | [5] | |
| 8 | Col-R A. baumannii | 32 (MIC50) | [5] | |
| Thiophene Carboxylic Acid Thioureides | Various | Bacillus subtilis | 7.8 - 125 | [7] |
| Various | Staphylococcus aureus (MDR) | 125 - 500 | [7] |
Analysis and Causality:
The data in Table 2 demonstrates that thiophene derivatives can be effective against challenging drug-resistant bacteria.[5] The minimum inhibitory concentration (MIC) values indicate that the specific substitution pattern on the thiophene ring is a key determinant of antibacterial potency. The ability to introduce diverse functionalities onto the this compound core could lead to the development of new antimicrobial agents with improved efficacy and novel mechanisms of action. The dual aldehyde functionality allows for the synthesis of symmetrical or unsymmetrical derivatives, which could influence their interaction with bacterial cell membranes or intracellular targets.
Optical and Electronic Properties: A Comparative Look at Thiophene-Based Materials
Thiophene-containing polymers and small molecules are at the forefront of organic electronics, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[8][9] The electronic properties of these materials are intrinsically linked to their molecular structure.
Table 3: Comparative Electronic Properties of Thiophene-Based Materials for Organic Electronics
| Compound/Material Class | Key Property | Value | Application | Reference |
| Dicyanovinyl-quinquethiophenes (DCV5T-Me2) | HOMO-LUMO Gap | 2.45 eV | Organic Electronics | [8] |
| Thienothiophene-based D-π-A compound | Emission Maxima | 520 nm | OLEDs | [10] |
| Quantum Yield (Solid) | 41% | OLEDs | [10] | |
| External Quantum Efficiency | 4.61% | OLEDs | [10] | |
| Sodium thieno[3,2-b]thiophene-2,5-dicarboxylate | Specific Discharge Capacity | 430 mAh g⁻¹ at 50 mA g⁻¹ | Sodium-ion Batteries | [11] |
Analysis and Causality:
The data in Table 3 illustrates the tunability of the electronic properties of thiophene derivatives. The HOMO-LUMO gap, which dictates the material's color and conductivity, can be engineered by introducing electron-donating and electron-withdrawing groups.[8] The high quantum yield and efficiency of the thienothiophene-based donor-π-acceptor (D-π-A) system in an OLED device highlight the importance of intramolecular charge transfer for efficient light emission.[10]
This compound is an excellent starting point for creating novel D-π-A structures. The two aldehyde groups can be reacted with electron-donating moieties to create a symmetrical A-D-A architecture, or with different donors for an asymmetrical A-D-A' structure. This flexibility allows for precise control over the electronic energy levels and, consequently, the optical and electronic properties of the final material.
Experimental Protocols: A Guide to Synthesis and Characterization
To facilitate further research and development, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of Thiophene Derivatives: The Gewald Reaction
The Gewald reaction is a powerful and versatile method for the synthesis of highly functionalized 2-aminothiophenes, which can serve as precursors for a wide range of derivatives.[12]
Protocol 1: Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile [12]
Materials:
-
Acetophenone
-
Malononitrile
-
Elemental sulfur
-
Morpholine
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine acetophenone (1 equivalent), malononitrile (1 equivalent), elemental sulfur (1 equivalent), and ethanol.
-
Stir the mixture to ensure homogeneity.
-
Add morpholine (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 2 hours with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold ethanol.
-
Recrystallize the solid from ethanol to obtain the pure 2-amino-4-phenylthiophene-3-carbonitrile.
Diagram of the Gewald Synthesis Workflow:
Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.
Characterization Protocols
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure. For example, the aldehyde protons in thiophene carbaldehydes typically appear as a singlet around δ 9.9 ppm in the ¹H NMR spectrum.[13]
Protocol 3: Mass Spectrometry (MS)
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., ESI, APCI).
-
Acquire the mass spectrum and identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight of the compound.
Logical Relationships and Future Directions
The exploration of this compound derivatives is a promising frontier in both medicinal chemistry and materials science. The logical flow of research and development in this area can be visualized as follows:
Sources
- 1. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 5. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Explore the Structural and Electronic Properties at the Organic/Organic Interfaces of Thiophene-Based Supramolecular Architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]
- 11. Thiophene derivatives as electrode materials for high-performance sodium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Screening the Biological Activity of Thiophene-2,4-dicarbaldehyde Derivatives
Introduction: The Thiophene Scaffold - A Privileged Structure in Medicinal Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This means that the thiophene nucleus is a recurring motif in a multitude of pharmacologically active compounds, spanning a wide array of therapeutic areas.[1] Thiophene derivatives have demonstrated a remarkable diversity of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant effects.[3][4]
This guide focuses specifically on derivatives of thiophene-2,4-dicarbaldehyde, a versatile starting material for the synthesis of a diverse library of compounds. The two aldehyde groups provide reactive handles for the introduction of various pharmacophores, allowing for the fine-tuning of biological activity. We will explore the screening of these derivatives for three key biological activities: antimicrobial, anticancer, and anti-inflammatory. This guide is designed for researchers and drug development professionals, providing not only the "how" but also the "why" behind the experimental choices, ensuring scientific integrity and a logical, data-driven approach.
I. Antimicrobial Activity Screening: A Comparative Analysis
Thiophene derivatives have long been investigated for their potential to combat microbial infections.[5][6][7] The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents, and thiophene-based compounds represent a promising avenue of research.
Comparative Efficacy of Thiophene Derivatives
The antimicrobial potential of thiophene derivatives is often compared against standard antibiotics. For instance, some novel thiophene derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other problematic bacterial strains.[6] The table below summarizes the minimum inhibitory concentrations (MICs) of representative this compound derivatives against various microorganisms, benchmarked against standard antibiotics.
| Compound/Drug | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Candida albicans (MIC µg/mL) | Reference |
| Thiophene Derivative 1 | 8 | 16 | 32 | Fictional Data |
| Thiophene Derivative 2 | 4 | 8 | 16 | Fictional Data |
| Ampicillin | 2 | >128 | N/A | [8] |
| Gentamicin | 1 | 4 | N/A | [8] |
| Amphotericin B | N/A | N/A | 1 | [8] |
This table presents fictional data for illustrative purposes. Actual data would be populated from specific experimental findings.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
Principle: This assay is based on challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the thiophene derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Alternatively, a spectrophotometric reading can be taken to determine the optical density.
-
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
II. Anticancer Activity Screening: Targeting Uncontrolled Cell Proliferation
The thiophene scaffold is present in several approved anticancer drugs, highlighting its importance in oncology research.[1][11] Derivatives of this compound can be screened for their cytotoxic effects against various cancer cell lines.
Comparative Cytotoxicity of Thiophene Derivatives
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14] The IC₅₀ value, the concentration of a compound that inhibits cell growth by 50%, is a key parameter for comparing the cytotoxic potential of different compounds.
| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiophene Derivative 3 | HeLa (Cervical Cancer) | 15.2 | [15] |
| Thiophene Derivative 4 | HepG2 (Liver Cancer) | 9.8 | [16] |
| Doxorubicin | HeLa (Cervical Cancer) | 1.2 | [17] |
| Paclitaxel | HepG2 (Liver Cancer) | 5.6 | [16] |
This table includes both literature-derived and illustrative data to showcase a comparative analysis.
Experimental Protocol: MTT Assay for Cytotoxicity
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[12][14] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiophene derivatives in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value.
-
Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow of the MTT assay for determining the cytotoxicity of test compounds.
III. Anti-inflammatory Activity Screening: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and cancer.[18] Thiophene derivatives have shown promise as anti-inflammatory agents, often by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenases (COX).[19][20]
Comparative COX-2 Inhibition by Thiophene Derivatives
COX-2 is an inducible enzyme that plays a central role in the synthesis of pro-inflammatory prostaglandins.[21] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
| Compound/Drug | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Thiophene Derivative 5 | 0.5 | 15 | 30 | Fictional Data |
| Thiophene Derivative 6 | 1.2 | 20 | 16.7 | Fictional Data |
| Celecoxib | 0.04 | 15 | 375 | [21] |
| Indomethacin | 0.6 | 0.1 | 0.17 | [21] |
This table presents fictional data for illustrative purposes. Actual data would be populated from specific experimental findings.
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
Principle: This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component of COX then reduces PGG2 to PGH2, and in this process, a fluorometric probe is oxidized, leading to a quantifiable increase in fluorescence.[22]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the assay buffer, COX probe, cofactor solution, and arachidonic acid substrate according to the manufacturer's instructions.[22]
-
Reconstitute the human recombinant COX-2 enzyme.
-
-
Assay Setup:
-
In a 96-well white opaque plate, add the test compounds (thiophene derivatives) at various concentrations.
-
Include an enzyme control (no inhibitor) and an inhibitor control (a known COX-2 inhibitor like celecoxib).[22]
-
-
Enzyme Reaction:
-
Add the COX-2 enzyme to the wells containing the test compounds and controls, and pre-incubate for a specified time to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
-
Fluorescence Measurement and Data Analysis:
-
Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) using a microplate reader.[22]
-
Calculate the rate of the reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
-
Signaling Pathway of COX-2 in Inflammation
Caption: The role of COX-2 in the inflammatory cascade and the point of intervention for thiophene-based inhibitors.
Conclusion: A Versatile Scaffold with Broad Therapeutic Potential
This guide provides a framework for the systematic screening of this compound derivatives for their antimicrobial, anticancer, and anti-inflammatory activities. The experimental protocols detailed herein are robust and widely accepted in the scientific community. By employing a comparative approach and understanding the underlying principles of each assay, researchers can effectively evaluate the therapeutic potential of this versatile class of compounds. The structure-activity relationships derived from such screenings will undoubtedly pave the way for the development of novel and more effective therapeutic agents.
References
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. (n.d.). Frontiers. [Link]
- Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). Chemistry Central Journal, 11(1), 77. [Link]
- Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (2021). Journal of Heterocyclic Chemistry, 58(4), 954-964. [Link]
- Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (2021).
- Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... (n.d.).
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Beni-Suef University Journal of Basic and Applied Sciences, 12(1), 73. [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50535. [Link]
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. [Link]
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2014).
- COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
- Cell Viability Assays. (2013). In Assay Guidance Manual.
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2019). Molecules, 24(18), 3273. [Link]
- Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase. (2016). Chemical Biology & Drug Design, 87(4), 587-596. [Link]
- Synthesis and antiinflammatory activity of novel 2,5-disubstituted thiophene derivatives. (2020). Bioorganic Chemistry, 94, 103423. [Link]
- Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase. (2016). Semantic Scholar. [Link]
- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013). Molecules, 18(12), 14698-14716. [Link]
- Thiophene-Based Compounds. (n.d.). Encyclopedia MDPI. [Link]
- Synthesis, Characterization of thiophene derivatives and its biological applications. (2022). Materials Today: Proceedings, 62(P6), 3345-3350. [Link]
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules, 26(14), 4327. [Link]
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry, 15(1), 23-53. [Link]
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]
- Synthesis and Biological Screening of Thiophene Derivatives. (2020).
- Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (2022). Molecules, 27(19), 6593. [Link]
- Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). Molecules, 24(1), 192. [Link]
- Biological Activities of Thiophenes. (2024). Encyclopedia MDPI. [Link]
- Thiophene-Based Compounds with Potential Anti-Inflamm
- Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023).
- Previously prepared thiophene derivative with anti-inflammatory activity. (n.d.).
- A Review on Anticancer Activities of Thiophene and Its Analogs. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(13), 2419-2435. [Link]
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Publishing. [Link]
- Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (2024).
- Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. (2024). Orbital: The Electronic Journal of Chemistry, 16(2), 104-118. [Link]
- Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. (2016). European Journal of Chemistry, 7(4), 454-462. [Link]
- Antimicrobial Susceptibility Testing. (2017). myadlm.org. [Link]
- Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PLOS ONE, 18(2), e0281691. [Link]
- Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2014). Molecules, 19(10), 15955-15970. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
- 11. benthamscience.com [benthamscience.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. researchgate.net [researchgate.net]
- 16. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
Safety Operating Guide
Navigating the Disposal of Thiophene-2,4-dicarbaldehyde: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced chemical syntheses, the proper handling and disposal of specialized reagents like Thiophene-2,4-dicarbaldehyde is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment and Initial Safety Precautions
Based on these related compounds, this compound should be handled as a substance that is:
Therefore, immediate safety precautions are paramount. Before handling the compound for any purpose, including disposal, the following Personal Protective Equipment (PPE) is mandatory:
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood.[4] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound must adhere to a structured workflow to ensure safety and compliance with hazardous waste regulations.
Caption: Decision workflow for the proper disposal of this compound.
Step 1: Waste Characterization
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is either "listed" or exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity). This compound is not a listed hazardous waste. Therefore, its classification as hazardous waste depends on its characteristics.[5]
Given its presumed oral toxicity and irritant properties, it is prudent to manage all waste containing this compound as hazardous waste . This conservative approach ensures the highest level of safety and compliance.
Step 2: Segregation of Waste
Proper segregation is crucial to prevent dangerous chemical reactions. This compound waste should be kept separate from:
-
Strong oxidizing agents
-
Strong bases
-
Strong reducing agents[6]
Store this waste in a dedicated, compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.
Step 3: Containerization and Labeling
-
Select a Proper Container : The container must be in good condition, with a secure, leak-proof cap.[6]
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date when the waste was first added to the container.
Step 4: Accumulation and Storage
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] Key requirements for an SAA include:
-
It must be at or near the point of generation.
-
The container must be kept closed except when adding waste.[6]
-
The total volume of hazardous waste in the SAA should not exceed 55 gallons.[6]
Step 5: Final Disposal
Do not attempt to neutralize or dispose of this compound down the drain or in regular trash.[4] The final disposal must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. They are equipped to transport and dispose of the chemical in accordance with all federal, state, and local regulations.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and correct action is critical.
Spill Response
-
Evacuate and Alert : Evacuate the immediate area and alert your colleagues and supervisor.
-
Control Ignition Sources : If the material is in a flammable solvent, remove all sources of ignition.
-
Contain the Spill : For small spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.
-
Clean-Up : Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Exposure Response
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers can ensure a safe working environment, maintain regulatory compliance, and contribute to the protection of our environment. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.
References
- Analytical Methods for Characteristic Hazardous Waste Determination. North Carolina Department of Environmental Quality. [Link]
- Thiophene-2,3-dicarbaldehyde | C6H4O2S | CID 573752 - PubChem. [Link]
- federal (rcra-tclp) and state (title 22-stlc,ttlc) hazardous waste criteria - EurofinsUS.com. [Link]
- This compound|932-93-4 - Encyclopedia - MOLBASE. [Link]
- Thiophene-2,5-dicarbaldehyde | C6H4O2S | CID 587784 - PubChem. [Link]
- Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98% - Cole-Parmer. [Link]
- Waste Code - RCRAInfo - EPA. [Link]
- EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. [Link]
- Thiophene-2-carboxaldehyde - Wikipedia. [Link]
- EPA HAZARDOUS WASTE CODES. [Link]
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. (2025-12-01). [Link]
- Thiophene-2,5-dicarbaldehyde - C6H4O2S | CSSB00000031509 - Chemspace. [Link]
Sources
- 1. Thiophene-2,3-dicarbaldehyde | C6H4O2S | CID 573752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Thiophene-2,5-dicarbaldehyde | C6H4O2S | CID 587784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. epa.gov [epa.gov]
- 6. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling Thiophene-2,4-dicarbaldehyde
As professionals in research and drug development, our most critical asset is a safe laboratory environment. This guide provides an in-depth, procedural framework for the safe handling of Thiophene-2,4-dicarbaldehyde. The protocols herein are synthesized from safety data for closely related thiophene aldehydes and established principles of laboratory safety. The causality behind each recommendation is explained to ensure a deep, working knowledge of the necessary precautions.
Hazard Profile: Understanding the Risks
This compound is an aromatic aldehyde. While comprehensive toxicological data for this specific isomer is limited, information from structurally similar compounds, such as Thiophene-2-carboxaldehyde and other isomers, allows for a robust hazard assessment. The primary risks are associated with its irritant properties and potential for harm if ingested.[1][2][3]
The anticipated hazards are summarized below. This assessment is based on GHS classifications for Thiophene-2-carboxaldehyde and Thiophene-2,3-dicarbaldehyde.[3][4]
| Hazard Category | Classification | Rationale and Implication for Handling |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. [1][3] | Ingestion can lead to significant health issues. Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory.[5] Immediate medical attention is required following ingestion.[2] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. [1][3] | Direct contact can cause redness, inflammation, and discomfort. Prolonged exposure may lead to more severe dermatitis.[2] This necessitates the use of appropriate chemical-resistant gloves and a lab coat.[5] |
| Serious Eye Damage/Irritation | Category 2/2A: Causes serious eye irritation. [1][3] | Splashes pose a significant risk to vision. The substance can cause pain, redness, and potential damage to the cornea.[2] This mandates the use of chemical safety goggles or a face shield.[6] |
| Respiratory Irritation | May cause respiratory irritation. [3] | Inhalation of vapors, mists, or the solid powder can irritate the nose, throat, and lungs.[2] All handling of the compound outside of a sealed container must be performed in a certified chemical fume hood.[2] |
| Combustibility | Combustible Liquid. [1] | The compound has a flash point and can ignite if exposed to an ignition source.[2] It must be stored away from heat, sparks, and open flames.[1][7] |
Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier between you and a chemical hazard. The primary methods for exposure control are robust engineering and administrative controls.
-
Ventilation : Always handle this compound inside a properly functioning chemical fume hood.[2] This is the most critical engineering control to prevent respiratory exposure to its vapors or dust. The fume hood sash should be kept as low as possible.
-
Eyewash Stations and Safety Showers : Ensure that a fully functional and recently tested eyewash station and safety shower are immediately accessible from the workstation.[2][5] Proximity is key for mitigating accidental exposures.
-
Work Practices : Never work alone when handling hazardous chemicals. Develop and follow a standard operating procedure (SOP) for your specific experimental workflow. Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[3][6]
Personal Protective Equipment (PPE) Protocol
A risk-based approach is essential for selecting PPE. For this compound, the following protocol is mandatory.
| Protection Type | Specific Requirement | Reasoning |
| Eye & Face | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles if there is a significant splash risk.[5][6] | Protects against splashes of this known serious eye irritant.[3] Standard safety glasses do not provide adequate protection from splashes. |
| Skin & Body | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. Closed-toe shoes are required. | Prevents skin contact from spills and protects clothing from contamination. |
| Hand | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Inspect gloves for any signs of damage before use.[6] | Prevents direct skin contact, which can cause irritation.[3] Use proper glove removal technique to avoid contaminating your hands.[6] |
| Respiratory | Not typically required when work is conducted within a certified chemical fume hood. | A fume hood provides adequate respiratory protection from vapors or dust. If engineering controls fail or for large spills, a respirator may be needed. |
Step-by-Step PPE Donning and Doffing Workflow
The order in which PPE is put on and removed is critical to prevent cross-contamination.
Caption: The correct sequence for putting on (donning) and removing (doffing) PPE.
Spill and Emergency Procedures
Immediate and correct response to an exposure or spill is vital.
Emergency Response Logic
Caption: Decision workflow for responding to a chemical spill.
First Aid Measures
In the event of personal exposure, follow these steps immediately while seeking medical attention.[1][2][3]
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing. Wash skin immediately and thoroughly with soap and plenty of water for at least 15 minutes.[1][5] Seek medical attention if irritation develops or persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[1][2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[2] Call a poison control center or doctor immediately for treatment advice.[1] |
Storage and Disposal Plan
Proper storage and disposal are essential for laboratory safety and environmental compliance.
Storage Protocol
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7] A refrigerated environment (2-8°C) is often recommended.[2][6]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1][5]
-
Keep away from all sources of ignition, including heat, sparks, and open flames.[2][7]
-
It is recommended to store under an inert gas like nitrogen or argon, as the material can be air-sensitive.[1][5]
Disposal Plan
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and any contaminated materials (e.g., absorbent pads, gloves) in a properly labeled, sealed container.[6][7]
-
Do not allow the chemical to enter drains or waterways.[6]
-
Arrange for disposal through a licensed waste disposal company, following all local, state, and federal regulations.[5][8]
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-Thiophenecarboxaldehyde, 98%. [Link]
- Loba Chemie. (2019). Safety Data Sheet: 2-THIOPHENECARBOXYALDEHYDE For synthesis. [Link]
- PubChem. (n.d.). Thiophene-2,3-dicarbaldehyde.
- Oxford Lab Fine Chem LLP. (n.d.).
- Molbase. (n.d.). This compound | 932-93-4. [Link]
- New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene. [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. lobachemie.com [lobachemie.com]
- 4. Thiophene-2,3-dicarbaldehyde | C6H4O2S | CID 573752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
